molecular formula C10H14FNO2S B1271710 N-butyl-4-fluorobenzenesulfonamide CAS No. 312-67-4

N-butyl-4-fluorobenzenesulfonamide

Cat. No.: B1271710
CAS No.: 312-67-4
M. Wt: 231.29 g/mol
InChI Key: RGFXUQFSTLVNLJ-UHFFFAOYSA-N
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Description

N-butyl-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C10H14FNO2S and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXUQFSTLVNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366764
Record name N-butyl-4-fluorobenzenesulfonamide
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Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-67-4
Record name N-Butyl-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butyl-4-fluorobenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID50366764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Situating N-butyl-4-fluorobenzenesulfonamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N-butyl-4-fluorobenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, a "privileged structure" that has given rise to a vast array of therapeutic agents since the discovery of prontosil and its active metabolite, sulfanilamide.[1] Beyond their foundational role as antibacterial agents that inhibit dihydropteroate synthase, sulfonamide derivatives have been successfully developed as diuretics, anticonvulsants, anti-inflammatory drugs, and more.[1]

This compound (CAS 312-67-4) is a specific derivative within this broad class, distinguished by two key structural modifications to the core 4-fluorobenzenesulfonamide scaffold: an N-butyl group and a para-fluorine atom. The N-butyl group enhances the molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine atom at the para-position of the benzene ring significantly alters the electronic properties of the aromatic system and can serve as a useful tool for blocking metabolic oxidation at that site, potentially improving the compound's pharmacokinetic profile.

While extensive research exists for the sulfonamide class as a whole, this compound itself remains a compound with a significant knowledge gap in the public scientific literature.[1] Its primary relevance is as a synthetic building block and as a molecule of interest in drug discovery, particularly based on the known antiandrogenic activity of its non-fluorinated analog, N-butylbenzenesulfonamide (NBBS).[1][2] This guide serves to consolidate the available technical data, provide expert-driven analysis of its expected chemical properties, and outline robust experimental methodologies for its synthesis and handling, thereby providing a foundational resource for researchers in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. While experimental data for this compound is sparse, a combination of supplier information, patent literature, and computational modeling provides a solid baseline.

PropertyValueSource
IUPAC Name This compoundUS Patent 7,700,654 B2[3]
CAS Number 312-67-4ChemSrc[4]
Molecular Formula C₁₀H₁₄FNO₂SChemSrc[4]
Molecular Weight 231.29 g/mol SpectraBase[5]
Exact Mass 231.072928 g/mol SpectraBase[5]
Appearance Light brown solidSpectraBase[5]
Melting Point No data availableChemSrc[4]
Boiling Point No data availableChemSrc[4]
LogP (Computed) 3.37580ChemSrc[4]
Polar Surface Area 54.55 ŲChemSrc[4]

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and n-butylamine. This is a classic, high-yielding method for forming sulfonamides.

Reaction Pathway

The reaction involves the nucleophilic attack of the nitrogen atom of n-butylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. An excess of the amine is often used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 4-Fluorobenzenesulfonyl Chloride P1 Reaction in Solvent (e.g., Dichloromethane) R1->P1 Electrophile R2 n-Butylamine (2 eq.) R2->P1 Nucleophile + Base Prod1 This compound P1->Prod1 Prod2 n-Butylammonium Chloride P1->Prod2

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the methodology described in US Patent 7,700,654 B2 and expanded with standard laboratory procedures for clarity and reproducibility.[3]

Materials:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • n-Butylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-butylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

    • Causality Note: The reaction is highly exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess n-butylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[6]

    • Self-Validation: Each wash step removes specific impurities. Successful separation of layers and a neutral pH of the final aqueous wash (tested with pH paper) indicate a successful work-up.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a light brown solid, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization (Expected Signature)

While a complete set of validated experimental spectra is not widely published, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features. This analysis is indispensable for confirming the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum for this compound is documented.[5] The expected features are:

  • Molecular Ion (M⁺): A peak at m/z = 231, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 174: Resulting from the loss of the butyl group (•C₄H₉).

    • m/z = 159: The 4-fluorophenylsulfonyl cation [F-C₆H₄-SO₂]⁺, a very common and stable fragment for this class of compounds.

    • m/z = 95: The fluorophenyl cation [F-C₆H₄]⁺, resulting from the loss of SO₂ from the m/z 159 fragment.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the sulfonamide group.

  • N-H Stretch: A moderate, sharp peak around 3250-3350 cm⁻¹.

  • C-H (aliphatic) Stretch: Multiple peaks in the 2850-2960 cm⁻¹ region from the butyl group.

  • C-H (aromatic) Stretch: Peaks above 3000 cm⁻¹.

  • S=O Asymmetric Stretch: A very strong, sharp band around 1330-1360 cm⁻¹.

  • S=O Symmetric Stretch: A very strong, sharp band around 1150-1180 cm⁻¹.

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

  • ~7.8-8.0 ppm (doublet of doublets, 2H): Aromatic protons ortho to the SO₂ group.

  • ~7.2-7.4 ppm (doublet of doublets, 2H): Aromatic protons meta to the SO₂ group.

  • ~4.8-5.2 ppm (triplet, 1H): The N-H proton, which may be broad and is D₂O exchangeable.

  • ~2.9-3.1 ppm (quartet or triplet of triplets, 2H): The -CH₂- group directly attached to the nitrogen (-NH-CH₂ -).

  • ~1.4-1.6 ppm (multiplet, 2H): The second -CH₂- group of the butyl chain (-CH₂-CH₂ -CH₂-CH₃).

  • ~1.2-1.4 ppm (multiplet, 2H): The third -CH₂- group of the butyl chain (-CH₂-CH₂-CH₂ -CH₃).

  • ~0.8-1.0 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain.

¹³C NMR:

  • ~165 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine (C-F).

  • ~140 ppm (s): Aromatic carbon attached to the SO₂ group.

  • ~129 ppm (d): Aromatic carbons ortho to the SO₂ group.

  • ~116 ppm (d): Aromatic carbons meta to the SO₂ group.

  • ~43 ppm (t): -CH₂- carbon attached to nitrogen.

  • ~31 ppm (t): -CH₂- carbon of the butyl chain.

  • ~20 ppm (t): -CH₂- carbon of the butyl chain.

  • ~14 ppm (q): Terminal -CH₃ carbon.

Potential Applications and Biological Context

The primary driver for research into this compound stems from the biological activity of its close analogs. Its non-fluorinated parent compound, N-butylbenzenesulfonamide (NBBS), is a known antiandrogen, a compound that inhibits the function of the androgen receptor (AR).[2] This activity makes the molecular scaffold a person of interest for developing therapies for androgen-dependent conditions.

A key patent explicitly describes the synthesis of this compound and proposes its use for treating benign prostatic hyperplasia and/or prostate carcinoma.[3] This suggests that the fluorinated derivative likely retains the antiandrogenic activity of NBBS, with the fluorine atom potentially enhancing its drug-like properties.

G cluster_compound This compound cluster_properties Inferred Properties Cpd Core Structure F_group para-Fluorine P1 Blocks Metabolic Oxidation F_group->P1 Modifies Pharmacokinetics Butyl_group N-Butyl Group P2 Increases Lipophilicity (Membrane Permeability) Butyl_group->P2 Modifies ADME Profile Sulfonamide_core Sulfonamide (Pharmacophore) P3 Binds to Target (e.g., Androgen Receptor) Sulfonamide_core->P3 Confers Biological Activity Potential_Therapy Potential Therapeutic Agent

Caption: Key structural motifs and their functional relevance.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. The following information is synthesized from available Material Safety Data Sheet (MSDS) data.[4]

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.

  • Engineering Controls: Use only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Stability and Reactivity:

    • Conditions to Avoid: Heat, flames, and sparks.

    • Materials to Avoid: Strong oxidizing agents.

    • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.

Conclusion and Future Research Directions

This compound is a compound of significant interest due to its structural relationship to known bioactive molecules. This guide has established its chemical identity, outlined a robust synthetic protocol, and provided a detailed, expert-predicted analysis of its spectroscopic and physicochemical properties.

However, significant knowledge gaps remain.[1] Future research should focus on:

  • Full Experimental Characterization: Obtaining and publishing experimental data for its melting point, solubility, and full spectroscopic profile (¹H, ¹³C, ¹⁹F NMR; IR; HRMS).

  • Pharmacological Evaluation: Conducting in vitro and in vivo assays to quantify its antiandrogenic activity (e.g., IC₅₀ values for androgen receptor binding and functional inhibition) and to explore other potential biological activities.

  • Pharmacokinetic Studies: Evaluating its metabolic stability, absorption, and distribution to validate the intended benefits of the fluoro- and butyl-substituents.

Addressing these areas will be crucial for unlocking the full potential of this compound as a tool for chemical biology or as a lead compound in drug discovery.

References

  • Title: Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Source: Google Patents (US7700654B2).
  • Title: this compound - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL: [Link]

  • Title: this compound | CAS#:312-67-4. Source: Chemsrc. URL: [Link]

  • Title: N-Fluorobenzenesulfonimide (NFSI). Source: Organic Chemistry Portal. URL: [Link]

  • Title: (PDF) Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Source: ResearchGate. URL: [Link]

  • Title: Chem 117 Reference Spectra Spring 2011. Source: Rose-Hulman Institute of Technology. URL: [Link]

  • Title: N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. Source: PubChem. URL: [Link]

  • Title: N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. Source: PubChem. URL: [Link]

  • Title: Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Source: PubMed. URL: [Link]

  • Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Source: University of Wisconsin-River Falls. URL: [Link]

  • Title: IR Absorption Bands and NMR. Source: Rose-Hulman Institute of Technology. URL: [Link]

Sources

An In-depth Technical Guide to N-butyl-4-fluorobenzenesulfonamide (CAS 312-67-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-butyl-4-fluorobenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. The document details the compound's synthesis, physicochemical properties, and safety and handling protocols. A key focus is placed on providing a detailed, step-by-step synthesis procedure derived from established patent literature. Furthermore, this guide offers an analysis of its spectroscopic characteristics, providing a practical reference for its identification and characterization in a laboratory setting. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications since the discovery of Prontosil, the first commercially available antibacterial agent.[1] The versatility of the sulfonamide scaffold has led to the development of a wide array of drugs with diverse biological activities. This compound (CAS 312-67-4) is a member of this important class of organic compounds. Its structure, featuring a butyl group and a fluorine-substituted benzene ring, suggests potential for unique physicochemical and biological properties.

This guide aims to consolidate the available technical information on this compound, providing a practical and in-depth resource for scientists. The synthesis of this compound is straightforward, typically involving the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[1] While extensive research on this specific molecule is not widely published, its structural similarity to compounds with known antiandrogenic activity, such as N-butylbenzenesulfonamide, suggests it as a compound of interest for further investigation, particularly in the context of conditions like benign prostatic hyperplasia and prostate carcinoma.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 312-67-4[3]
Molecular Formula C10H14FNO2S[3]
Molecular Weight 231.29 g/mol [3][4]
Exact Mass 231.07300 u[3]
Appearance Not specified, likely a solid or oil-
LogP 3.37580[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of 4-fluorobenzenesulfonyl chloride with an excess of n-butylamine. One equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrochloric acid byproduct.[1]

Reaction Scheme

Synthesis of this compound reagent1 4-Fluorobenzenesulfonyl Chloride reagents reagent2 n-Butylamine (2 equivalents) product This compound byproduct n-Butylammonium Chloride product->byproduct + reagents->product +

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis described in US Patent 7,700,654 B2.[2]

Materials:

  • 4-Fluorobenzenesulfonyl chloride (0.005 mol, 0.973 g)

  • n-Butylamine (0.01 mol, 0.732 g)

  • Dichloromethane

  • Water

Procedure:

  • To a stirred and heated solution of n-butylamine (0.01 mol), add 4-fluorobenzenesulfonyl chloride (0.005 mol) dropwise.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of water to the cooled reaction mixture.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic extracts.

  • Further purification can be achieved by standard techniques such as column chromatography or recrystallization, if necessary.

Causality of Experimental Choices:

  • Excess n-Butylamine: The use of a two-fold molar excess of n-butylamine is crucial. The first equivalent acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The second equivalent acts as a base to quench the HCl generated during the reaction, preventing the protonation of the primary amine and allowing the reaction to proceed to completion.

  • Dropwise Addition and Heating: The dropwise addition of the sulfonyl chloride helps to control the exothermic nature of the reaction. Heating is applied to increase the reaction rate.

  • Aqueous Workup and Extraction: The addition of water allows for the separation of the water-soluble n-butylammonium chloride byproduct from the desired organic-soluble product. Dichloromethane is an effective solvent for extracting the this compound from the aqueous phase.

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for this compound is limited, the following section provides predicted spectroscopic data based on the analysis of its chemical structure and data from closely related compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the butyl chain and the aromatic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 7.8Multiplet2HAromatic protons ortho to the SO2 group
~ 7.3 - 7.2Multiplet2HAromatic protons meta to the SO2 group
~ 4.8 - 4.7Triplet1H-NH-
~ 2.9 - 2.8Quartet2H-CH2- attached to Nitrogen
~ 1.5 - 1.4Multiplet2H-CH2-
~ 1.3 - 1.2Multiplet2H-CH2-
~ 0.9 - 0.8Triplet3HTerminal -CH3
13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 (d, JCF ≈ 255 Hz)Aromatic Carbon attached to Fluorine
~ 138Aromatic Carbon attached to Sulfur
~ 130 (d, JCF ≈ 9 Hz)Aromatic Carbons ortho to Fluorine
~ 116 (d, JCF ≈ 22 Hz)Aromatic Carbons meta to Fluorine
~ 43-CH2- attached to Nitrogen
~ 32-CH2-
~ 20-CH2-
~ 14Terminal -CH3
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm-1)Functional Group
~ 3300N-H stretch
~ 2960-2850C-H stretch (aliphatic)
~ 1590C=C stretch (aromatic)
~ 1330 & 1160S=O stretch (asymmetric and symmetric)
~ 1230C-F stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M+): m/z = 231

  • Key Fragmentation Peaks: Fragments corresponding to the loss of the butyl chain, and the formation of the 4-fluorobenzenesulfonyl cation are expected.

Potential Applications

While specific biological activity data for this compound is not extensively reported, a US patent suggests its potential utility in the treatment of benign prostatic hyperplasia and prostate carcinoma.[2] This is based on the known antiandrogenic activity of the related compound, N-butylbenzenesulfonamide, which was isolated from Prunus africana.[2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a person of interest for further investigation in this therapeutic area.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of important safety information.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[3] Avoid contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.[3]

  • Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] In all cases of exposure, seek medical attention if symptoms persist.[3]

Conclusion

This compound is a readily synthesizable sulfonamide derivative with potential for further exploration in medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and safety considerations. The provided synthesis protocol and predicted spectroscopic data serve as a valuable resource for researchers interested in working with this compound. Further investigation into its biological activities, particularly its potential as an antiandrogenic agent, is warranted.

References

  • Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. (n.d.). Google Patents.
  • This compound | CAS#:312-67-4. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical and Analytical Characterization of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-butyl-4-fluorobenzenesulfonamide (CAS No. 312-67-4) is a member of the sulfonamide class of organic compounds.[][2] The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, historically significant for the development of the first commercially available antibiotics.[2] Beyond their well-known antimicrobial properties, sulfonamide derivatives have found applications as diuretics, anticonvulsants, and anti-inflammatory agents.[2] The specific compound, this compound, is characterized by a butyl group attached to the sulfonamide nitrogen and a fluorine atom at the para-position of the benzene ring.[2] The N-butyl group enhances the molecule's lipophilicity, while the para-fluoro substitution influences the electronic properties of the aromatic system.[2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound and outlines a systematic workflow for its analytical characterization, crucial for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. For this compound, the available data, primarily from chemical suppliers and databases, is summarized below. It is important to note that some of these properties may be predicted rather than experimentally determined.

PropertyValueSource
CAS Number 312-67-4[]
Molecular Formula C10H14FNO2S[]
Molecular Weight 231.29 g/mol []
Appearance Not specified, likely a solid[3]
Melting Point No data available[3]
Boiling Point No data available[3]
Density No data available[3]

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and structure of a new chemical entity is a critical first step in its characterization. A combination of spectroscopic techniques provides a detailed picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[4] For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[5]

    • Set the spectral width to cover the expected chemical shift range for protons (typically 0-12 ppm).[5]

    • Calibrate the 90° pulse width to ensure uniform excitation across the spectrum.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons of the n-butyl group (CH₃, CH₂, CH₂, and N-CH₂).

  • Aromatic protons on the fluorinated benzene ring, likely appearing as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F coupling.

  • A signal for the N-H proton of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C10H14FNO2S (231.0729).[6] The high mass accuracy of HRMS allows for unambiguous confirmation of the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a chemical compound is critical for its use in any application, particularly in drug development.[7] HPLC is the primary technique for assessing the purity of small molecules.[8][9]

HPLC Purity Analysis Protocol:

  • Method Development:

    • Column Selection: Start with a reversed-phase C18 column, a versatile choice for many organic molecules.[8]

    • Mobile Phase Selection: Screen different mobile phase compositions, typically a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid or ammonium hydroxide to improve peak shape.[8]

    • Gradient Elution: Develop a gradient elution method that starts with a high percentage of the aqueous phase and gradually increases the organic phase to elute the main compound and any potential impurities.[8]

    • Detection: Use a UV detector, preferably a photodiode array (PDA) detector, to monitor the elution profile. A PDA detector can also provide spectral information to assess peak purity.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).[8]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]

Stability and Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and establish a stability-indicating analytical method.[11] These studies are a regulatory expectation under ICH guidelines.[11][12]

Forced Degradation Protocol (as per ICH Q1A(R2)): [11]

  • Stress Conditions: Subject the compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[13]

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.[13]

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[8][13]

    • Thermal Degradation: Dry heat (e.g., 80 °C).[13]

    • Photostability: Exposure to a combination of UV and visible light (minimum of 1.2 million lux hours and 200 watt hours/m²).[13]

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[11][13]

  • Peak Purity Assessment: Evaluate the purity of the main peak in the chromatograms of the stressed samples to ensure that no degradation products are co-eluting.[7]

Workflow for Characterization of a New Chemical Entity

The comprehensive characterization of a new chemical entity like this compound follows a logical workflow to ensure its identity, purity, and stability are well-documented.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Stability cluster_2 Phase 3: Further Characterization A Synthesis & Purification B NMR Spectroscopy (1H, 13C, 19F) A->B C Mass Spectrometry (HRMS) A->C D HPLC Method Development B->D C->D E Purity Assessment D->E F Forced Degradation (ICH Guidelines) D->F G Stability-Indicating Method Validation F->G H Physicochemical Properties (Melting Point, Solubility) G->H I Biological Activity Screening G->I

Caption: Workflow for the characterization of a new chemical entity.

Potential Biological Activity

While there is no specific information in the searched literature regarding the biological activity of this compound, its structural similarity to other biologically active sulfonamides suggests potential for further investigation.[2] The parent compound, 4-fluorobenzenesulfonamide, has been used as a building block for the synthesis of PI3K/mTOR dual inhibitors and compounds with antimicrobial and anti-tumor properties.[14][] Therefore, a logical next step would be to screen this compound in a variety of biological assays.

G cluster_0 Primary Screening cluster_1 Secondary & Tertiary Assays (If primary hits are observed) A This compound (Characterized NCE) B Antimicrobial Assays (e.g., MIC determination) A->B C Cytotoxicity Assays (e.g., against cancer cell lines) A->C D Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Kinases) A->D E Mechanism of Action Studies B->E C->E D->E F In Vivo Efficacy Models E->F G ADME/Tox Profiling E->G

Caption: Proposed workflow for biological activity screening.

Conclusion

This compound is a sulfonamide derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided the available physicochemical data and a comprehensive set of protocols for its analytical characterization, including structural elucidation by NMR and MS, purity assessment by HPLC, and stability evaluation through forced degradation studies. The outlined workflows provide a robust framework for researchers and drug development professionals to thoroughly characterize this and other new chemical entities, ensuring a solid foundation for any subsequent biological or pharmaceutical development.

References

  • ChemSrc. This compound | CAS#:312-67-4. Available from: [Link]

  • CP Lab Safety. N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram. Available from: [Link]

  • Guideline, P. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814-824.
  • ICH. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ICH. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

  • Kamboj, P. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 669058, N-tert-butyl-4-fluorobenzenesulfonamide. Available from: [Link].

  • Springer Nature. NMR Protocols and Methods. Available from: [Link]

  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]

  • Chromatography Forum. How to design a purity test using HPLC. Available from: [Link]

  • ResearchGate. How to calculate the percentage purity using the HPLC? Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • International Council for Harmonisation. ICH Q1A (R2) Stability Testing of New Drug Substances and Products.
  • TechniSolve. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • Slideshare. Analysis of sulfonamides. Available from: [Link]

  • Quora. What is the method of analysis of sulphonamides? Available from: [Link]

  • Journal of AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide. Available from: [Link].

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available from: [Link]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • Michigan State University. Basic Practical NMR Concepts. Available from: [Link]

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An In-depth Technical Guide to N-butyl-4-fluorobenzenesulfonamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-butyl-4-fluorobenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and organic synthesis. This document delves into its molecular structure, physicochemical properties, and established synthetic methodologies. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The journey of sulfonamides began with the discovery of their antibacterial properties, which heralded the dawn of the antibiotic age. Beyond their initial application as antimicrobial agents, the versatile sulfonamide scaffold has been incorporated into drugs with diverse pharmacological activities, including diuretics, anticonvulsants, and anti-inflammatory agents. The ability of the sulfonamide moiety to bind to various enzymes and receptors has solidified its status as a privileged structure in drug discovery.

This compound represents a specific iteration within this vast chemical family. Its structure is characterized by a 4-fluorophenyl group, a central sulfonamide linkage, and an N-butyl substituent. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, while the n-butyl group enhances its lipophilicity. This guide aims to consolidate the available technical information on this compound, highlighting its key attributes and potential areas of application.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. This section details the known properties of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄FNO₂S[1]
Molecular Weight 231.29 g/mol [1]
CAS Number 312-67-4[1]
Appearance Light brown solid[2]
Molecular Structure

The molecular structure of this compound consists of a 4-fluorinated benzene ring attached to a sulfonamide group, which is further substituted with an n-butyl chain on the nitrogen atom.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the n-butyl chain. The aromatic region would likely display two sets of doublets of doublets due to the fluorine substitution. The butyl group would present as a triplet for the terminal methyl group, a triplet for the methylene group attached to the nitrogen, and two multiplets for the central methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant. The four carbons of the butyl group would also be distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretch of the sulfonamide (around 3200-3300 cm⁻¹), the asymmetric and symmetric stretches of the S=O group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-F stretching vibrations.

Mass Spectrometry

The mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS) has been reported.[2] The fragmentation of aromatic sulfonamides under mass spectrometry conditions often involves the loss of SO₂.[3][4]

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[1] This nucleophilic substitution reaction is a standard procedure for the formation of sulfonamides.

Synthetic Pathway

Synthesis of this compound reactant1 4-Fluorobenzenesulfonyl Chloride product This compound reactant1->product + reactant2 n-Butylamine reactant2->product

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the synthetic description found in the patent literature.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve n-butylamine in an appropriate solvent.

  • Addition of Sulfonyl Chloride: To the stirred solution of n-butylamine, add 4-fluorobenzenesulfonyl chloride dropwise. The reaction is typically carried out at a controlled temperature, often with cooling, as the reaction can be exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications in Drug Discovery

While specific biological activity studies on this compound are limited in the public domain, its structural features suggest potential therapeutic applications based on the known activities of related sulfonamides.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. It is plausible that this compound could exhibit antibacterial or antifungal properties. Further screening against various microbial strains would be necessary to validate this potential.

Treatment of Benign Prostatic Hyperplasia

A patent has disclosed the synthesis of this compound and its potential use in the treatment of benign prostatic hyperplasia (BPH) and prostate carcinoma.[5] The proposed mechanism is based on the antiandrogenic activity of related benzenesulfonamide derivatives. Antiandrogens work by inhibiting the action of androgens, which can contribute to the growth of the prostate.

Future Perspectives

This compound is a compound with potential for further investigation in the field of medicinal chemistry. The existing literature highlights a knowledge gap, particularly in the comprehensive characterization of its biological activities. Future research should focus on:

  • Detailed Biological Screening: A thorough evaluation of its antimicrobial and antiandrogenic properties through in vitro and in vivo studies.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which it may exert any observed biological effects.

  • Structural Biology: X-ray crystallography studies to understand its three-dimensional structure and potential interactions with biological targets.

Conclusion

This compound is a fluorinated sulfonamide with a well-defined molecular structure and a straightforward synthetic route. While its physicochemical properties are documented, a significant opportunity exists for further research into its biological activities and potential therapeutic applications, particularly in the areas of antimicrobial and antiandrogen drug discovery. This guide provides a foundational understanding of this compound to facilitate and encourage future scientific exploration.

References

  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents. (n.d.).
  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

  • Trends in the Development of New Drugs for Treatment of Benign Prostatic Hyperplasia. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • 3 - Supporting Information. (n.d.). Retrieved January 10, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. Retrieved January 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 10, 2026, from [Link]

  • This compound | CAS#:312-67-4 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

  • Mechanism of antiandrogen action: conformational changes of the receptor. (1994). PubMed. Retrieved January 10, 2026, from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. (2013). PubMed. Retrieved January 10, 2026, from [Link]

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synthesis of N-butyl-4-fluorobenzenesulfonamide from 4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-butyl-4-fluorobenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, a molecule of interest in medicinal chemistry. The primary synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety and handling procedures. The guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights and explaining the causality behind experimental choices to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Significance of Fluorinated Sulfonamides

The journey of sulfonamides in science began with the discovery of the antibacterial properties of Prontosil in the 1930s, which was found to metabolize into the active compound sulfanilamide[1]. This discovery ushered in the era of antibiotics and saved countless lives[1]. Since then, the sulfonamide functional group has become a "privileged structure" in drug discovery, forming the backbone of a vast array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents[1].

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. This compound combines the proven sulfonamide scaffold with the strategic placement of a fluorine atom. This compound and its analogues have shown potential in therapeutic areas such as the treatment of benign prostatic hyperplasia and prostate carcinoma, owing to their antiandrogenic activity[2]. This guide provides the necessary technical details for its synthesis, empowering researchers to explore its potential further.

Reaction Mechanism and Stoichiometry

The and n-butylamine is a classic example of a nucleophilic acyl substitution at a sulfonyl group.

Causality of the Mechanism: The sulfur atom in 4-fluorobenzenesulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The nitrogen atom of n-butylamine possesses a lone pair of electrons, making it a potent nucleophile. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond[1].

Stoichiometric Considerations: A key aspect of this synthesis is the use of a 2:1 molar ratio of n-butylamine to 4-fluorobenzenesulfonyl chloride[1].

  • 1 equivalent of n-butylamine acts as the nucleophile , attacking the sulfonyl chloride.

  • 1 equivalent of n-butylamine acts as a base (an acid scavenger) to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the formation of butylammonium hydrochloride would otherwise consume the nucleophile and reduce the reaction yield.

Reaction_Mechanism FBSC 4-Fluorobenzenesulfonyl Chloride Tetrahedral Tetrahedral Intermediate FBSC->Tetrahedral Nucleophilic Attack (1 equiv. Butylamine) Butylamine n-Butylamine (2 equiv.) Product This compound Tetrahedral->Product Chloride Elimination Byproduct Butylammonium Chloride Tetrahedral->Byproduct Acid Scavenging (1 equiv. Butylamine + HCl)

Caption: Nucleophilic substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is based on established synthetic methods and is designed for a laboratory setting[2].

Reagent and Equipment Data:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Role
4-Fluorobenzenesulfonyl Chloride194.610.973 g0.005Electrophile
n-Butylamine73.140.732 g (approx. 1 mL)0.010Nucleophile & Base
Dichloromethane (DCM)84.93~30 mL-Extraction Solvent
Deionized Water18.02~10 mL-Quenching/Washing
Round-bottom flask (50 mL)-1-Reaction Vessel
Magnetic stirrer and stir bar-1-Agitation
Dropping funnel-1-Controlled Addition
Separatory funnel (100 mL)-1-Extraction

Step-by-Step Methodology:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 0.732 g (0.01 mol) of n-butylamine.

  • Reaction: Begin stirring the n-butylamine. Add 0.973 g (0.005 mol) of 4-fluorobenzenesulfonyl chloride dropwise to the stirred amine. The reaction is exothermic; addition should be controlled to maintain a manageable temperature. Gentle heating may be applied to ensure the reaction goes to completion[2].

  • Cooling: After the addition is complete, allow the reaction mixture to cool to room temperature[2].

  • Quenching: Add 10 mL of deionized water to the cooled reaction mixture to dissolve the butylammonium chloride byproduct and any unreacted amine.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 10 mL)[2]. The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge flask with n-butylamine (0.01 mol) B 2. Add 4-fluorobenzenesulfonyl chloride (0.005 mol) dropwise A->B C 3. Stir and allow to cool to room temperature B->C D 4. Quench with 10 mL water C->D Proceed to Workup E 5. Extract with DCM (3 x 10 mL) D->E F 6. Wash combined organic layers E->F G 7. Dry over Na2SO4 and concentrate F->G H 8. Purify via column chromatography G->H Proceed to Purification I 9. Characterize by NMR, MS, IR H->I

Caption: Step-by-step experimental workflow diagram.

Purification and Characterization

Purification: While the extraction provides a relatively clean crude product, further purification is often necessary to meet the high-purity standards required for drug development.

  • Column Chromatography: This is the preferred method for purifying the product. A silica gel column is typically used, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by thin-layer chromatography (TLC)[3].

Characterization: The identity and purity of the final compound must be confirmed through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic peaks for the butyl chain, the aromatic protons, and the fluorine-coupled carbon atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (Expected Exact Mass: 231.07 Da), confirming the successful synthesis[4].

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide group, and C-F bond.

Critical Safety and Handling Protocols

Adherence to safety protocols is paramount due to the hazardous nature of the reagents.

4-Fluorobenzenesulfonyl Chloride:

  • Hazards: This compound is corrosive and causes severe skin burns and eye damage[5][6]. It reacts with water, releasing corrosive HCl gas. Inhalation can cause severe respiratory irritation[7].

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield[5]. Ensure an eyewash station and safety shower are readily accessible[7].

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[6]. For eye contact, rinse cautiously with water for several minutes[5]. Seek immediate medical attention in all cases of exposure[8].

n-Butylamine:

  • Hazards: It is a flammable liquid and is corrosive to the skin and eyes. It is also toxic if inhaled or swallowed.

  • Handling: Handle in a fume hood away from ignition sources. Use the same level of PPE as for the sulfonyl chloride.

Waste Disposal:

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not dispose of organic solvents down the drain[6].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure dropwise addition to control exotherm. Gentle heating post-addition can drive the reaction to completion. Verify reagent purity.
Loss of product during workup.Ensure proper phase separation during extraction. Avoid vigorous shaking that can lead to emulsions.
Impure Product Inadequate purification.Optimize the eluent system for column chromatography. Ensure the column is not overloaded.
Side reactions.Maintain controlled temperature during addition to minimize side product formation.
Reaction Stalls Poor quality reagents.Use freshly opened or properly stored reagents. n-Butylamine can absorb CO₂ from the air.

Conclusion and Future Directions

The synthesis of this compound via the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with n-butylamine is a robust and well-established method[1][2]. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable compound. The primary knowledge gaps in the existing literature concern a lack of comprehensive pharmacological data and detailed physicochemical characterization for this specific N-butyl variant[1]. Future research should focus on a thorough biological evaluation to explore its full therapeutic potential, building upon the initial findings of its antiandrogenic properties[2].

References

  • Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-4-fluorobenzenesulfonamide. Retrieved from [Link]

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A Comprehensive Technical Guide to N-butyl-4-fluorobenzenesulfonamide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of N-butyl-4-fluorobenzenesulfonamide, a sulfonamide derivative of significant interest to the chemical and biomedical research communities. While detailed published research on this specific molecule is nascent, its structural components—the privileged sulfonamide scaffold, the lipophilic N-butyl group, and the bioisosteric fluorine atom—position it as a valuable building block in modern drug discovery. This guide consolidates available data on its chemical identity, synthesis, and safety, while providing expert-driven insights into its potential applications, particularly as a precursor for targeted protein degraders, and proposes robust methodologies for its analytical characterization.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class. Its structure is defined by a central benzenesulfonamide core, functionalized with a butyl group on the sulfonamide nitrogen and a fluorine atom at the para-position of the benzene ring.[1] The N-butyl group enhances the molecule's lipophilicity, while the para-fluoro substitution significantly modulates the electronic properties of the aromatic system, which can influence binding affinities and metabolic stability in biological systems.[1]

Nomenclature and Identifiers
IdentifierValueSource
IUPAC Name This compound[]
Synonyms N-BUTYL 4-FLUOROBENZENESULFONAMIDE, butyl[(4-fluorophenyl)sulfonyl]amine[]
CAS Number 312-67-4[1][][3]
Molecular Formula C₁₀H₁₄FNO₂S[1][3]
Molecular Weight 231.3 g/mol [1][3]
Structural Information

Caption: 2D structure of this compound.

Physicochemical Data

While the compound is commercially available, comprehensive, experimentally determined physicochemical data is not widely published. The table below summarizes available information. The absence of data for properties like melting and boiling points highlights an area for fundamental characterization studies.

PropertyValueSource
Appearance Not specified[3]
Boiling Point No data available[3]
Melting Point No data available[3]
Density No data available[3]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a standard nucleophilic substitution reaction, a cornerstone of sulfonamide chemistry. The process involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[3]

Recommended Synthetic Protocol

This protocol is based on established chemical principles for sulfonamide synthesis and information derived from related patent literature.[4]

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • n-Butylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Triethylamine or Pyridine as a non-nucleophilic base

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: To the cooled solution, add triethylamine (1.1 eq) followed by the dropwise addition of n-butylamine (1.05 eq). Causality Note: The base (triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the n-butylamine starting material.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Chemical Biology

The true potential of this compound lies in its utility as a versatile building block for creating more complex, biologically active molecules.

The Sulfonamide Scaffold: A Privileged Structure

The sulfonamide functional group is a well-established "privileged structure" in medicinal chemistry.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to its incorporation into a wide array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[1]

Potential as an Antiandrogenic Agent

Research into the non-fluorinated analog, N-butylbenzenesulfonamide (NBBS), has demonstrated antiandrogenic activity.[4][5] NBBS has been investigated as a lead compound for the treatment of conditions like benign prostatic hyperplasia and prostate carcinoma.[1][4] This precedent suggests that this compound could serve as a valuable probe or lead compound in this therapeutic area. The introduction of fluorine can favorably alter properties such as metabolic stability and binding affinity, potentially leading to an improved pharmacological profile.

Core Application: A Building Block for Protein Degraders

A highly contemporary application for this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Given that this compound is marketed by suppliers as a "protein degrader building block," it is likely intended for incorporation into the linker or as part of a novel ligand, leveraging its specific physicochemical properties to optimize the final PROTAC molecule's efficacy and cell permeability.[1]

PROTAC protac Target Ligand Linker incorporating this compound moiety E3 Ligase Ligand target_protein Target Protein protac:f0->target_protein Binds e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase Recruits

Caption: Conceptual role of this compound as a component in a PROTAC.

Proposed Analytical and Quality Control Methodologies

Validated analytical methods are critical for ensuring the purity and identity of research compounds. While specific methods for this compound are not published, the following techniques are recommended based on its chemical structure.

Chromatographic Methods
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purity analysis.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: UV detection, likely between 220-260 nm due to the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identity confirmation, provided the compound is sufficiently volatile and thermally stable. The tert-butyl isomer has been analyzed via GC-MS.[6]

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Analysis: The resulting mass spectrum should show a clear molecular ion peak and a fragmentation pattern consistent with the structure (e.g., loss of the butyl chain).

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structure confirmation.

    • ¹H NMR: Expect signals corresponding to the butyl chain protons (triplets and sextets) and distinct aromatic protons in the 7-8 ppm region, showing splitting patterns characteristic of a para-substituted ring.

    • ¹³C NMR: Will show four distinct aromatic carbon signals and four signals for the butyl group.

    • ¹⁹F NMR: A singlet in the typical aryl-fluoride region will confirm the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: Key for identifying functional groups. Expect strong characteristic absorption bands for the S=O stretches of the sulfonamide (approx. 1350 and 1160 cm⁻¹) and the N-H stretch (approx. 3300 cm⁻¹).

Safety, Handling, and Storage

Proper handling is imperative due to the potential hazards associated with this chemical class.

  • Hazard Identification: The compound is considered harmful by inhalation, in contact with skin, and if swallowed.[3]

  • Personal Protective Equipment (PPE): All handling should be conducted by qualified personnel.[3] Standard PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.[3]

  • Engineering Controls: Work should be performed in a well-ventilated chemical fume hood.[3]

  • Storage and Stability: Store in a tightly closed container in a cool, dry place.[3] Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[3]

  • Hazardous Combustion Products: Fire may produce toxic gases, including carbon monoxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion and Future Research Directions

This compound is a compound with significant untapped potential. While its primary current value is as a synthetic intermediate, its structural features suggest promising avenues for future investigation. Key research directions include:

  • Comprehensive Biological Screening: Evaluating its activity in assays related to androgen receptor modulation to validate the hypothesis based on its NBBS analog.

  • Application in PROTAC Synthesis: Systematically incorporating the molecule into linker libraries to study its effect on the potency, selectivity, and pharmacokinetic properties of protein degraders.

  • Physicochemical Characterization: Publishing fundamental data such as melting point, solubility, and X-ray crystal structure to provide a foundational dataset for the research community.

  • Development of Validated Analytical Methods: Establishing and publishing robust, validated QC methods to ensure consistency and quality for all researchers utilizing this compound.

References

  • This compound | CAS#:312-67-4 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents. (n.d.).
  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

The Multifaceted Biological Activities of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse pharmacological properties of benzenesulfonamide derivatives. We will delve into their mechanisms of action as potent inhibitors of carbonic anhydrase, their efficacy as antibacterial agents, and their promising potential in oncology through the modulation of critical signaling pathways. This guide integrates field-proven insights with detailed experimental protocols and quantitative structure-activity relationship (QSAR) data to empower the rational design and development of novel benzenesulfonamide-based therapeutics.

Introduction: The Enduring Legacy of the Benzenesulfonamide Moiety

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine, is a key pharmacophore that has given rise to a multitude of clinically significant drugs.[1] From the early discovery of antibacterial sulfonamides to their modern applications as diuretics, anti-inflammatory agents, and anticancer drugs, the benzenesulfonamide core has proven to be a privileged scaffold in drug discovery.[2] Its synthetic tractability and the ability to readily modify its structure to achieve desired physicochemical and pharmacological properties have cemented its importance in the development of novel therapeutic agents. This guide will explore the key biological activities of these derivatives, focusing on the underlying molecular mechanisms and providing practical experimental frameworks for their evaluation.

Carbonic Anhydrase Inhibition: A Primary Mechanism of Action

A significant and well-established biological activity of many benzenesulfonamide derivatives is the potent and often selective inhibition of carbonic anhydrases (CAs).[3] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, CO2 transport, and various physiological and pathological processes.[3]

The inhibitory action of benzenesulfonamides stems from the coordination of the sulfonamide group's nitrogen atom to the zinc ion within the enzyme's active site, mimicking the transition state of the CO2 hydration reaction. This interaction is a cornerstone of their mechanism and has been exploited for various therapeutic applications.

Therapeutic Implications of Carbonic Anhydrase Inhibition

The inhibition of specific CA isoforms by benzenesulfonamide derivatives has led to the development of drugs for a range of conditions:

  • Antiglaucoma Agents: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

  • Diuretics: Inhibition of CA isoforms in the renal tubules alters electrolyte and water reabsorption.

  • Anticonvulsants: Modulation of pH in the central nervous system through CA inhibition can suppress neuronal hyperexcitability.[4]

  • Anticancer Agents: Tumor-associated isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors and are involved in pH regulation, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[5]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The gold standard for measuring the inhibition of carbonic anhydrase activity is the stopped-flow CO₂ hydration assay. This technique allows for the real-time measurement of the enzyme-catalyzed reaction by monitoring the change in pH.

Causality Behind Experimental Choices: The stopped-flow apparatus is essential for studying rapid enzymatic reactions like CO₂ hydration. The use of a pH indicator allows for sensitive detection of the proton production that accompanies the reaction. Pre-incubating the enzyme with the inhibitor is crucial to allow for the formation of the enzyme-inhibitor complex before initiating the reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.

    • pH Indicator: Prepare a 0.2 mM solution of Phenol Red in the buffer.

    • Enzyme Solution: Prepare a stock solution of the desired carbonic anhydrase isoform (e.g., hCA II or hCA IX) in the buffer. The final concentration in the assay will be in the nanomolar range.

    • CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water. The concentration will be approximately 33 mM at 4°C.

    • Inhibitor Solutions: Prepare a stock solution of the benzenesulfonamide derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Instrument Setup:

    • Use an Applied Photophysics stopped-flow instrument or equivalent.

    • Set the spectrophotometer to monitor the absorbance of Phenol Red at 557 nm.

    • Equilibrate the instrument's syringes and mixing chamber to 25°C.

  • Assay Procedure:

    • Load one syringe with the CO₂-saturated water.

    • In a separate tube, pre-incubate the enzyme solution with the desired concentration of the benzenesulfonamide inhibitor (or solvent control) for 15 minutes at room temperature.

    • Load the second syringe with the pre-incubated enzyme-inhibitor mixture containing the pH indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time (typically 10-100 seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Kinetic parameters such as Kᵢ can be determined by performing the assay at varying substrate (CO₂) concentrations.[6]

Diagram of the Stopped-Flow CO₂ Hydration Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, pH Indicator, Enzyme, and CO2 Solution P2 Prepare Serial Dilutions of Benzenesulfonamide Inhibitor A1 Load Syringes: Syringe A: CO2 Solution Syringe B: Pre-incubated Enzyme-Inhibitor Mix P2->A1 A2 Rapidly Mix Syringe Contents A1->A2 A3 Monitor Absorbance Change at 557 nm A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 and Ki Values D2->D3

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Antibacterial Activity: A Renewed Focus on an Old Target

The discovery of sulfonamides as the first class of synthetic antibacterial agents revolutionized medicine. Although their use has declined with the advent of other antibiotics, the emergence of antibiotic-resistant bacteria has reignited interest in developing novel sulfonamide-based antimicrobials.[7]

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. As humans obtain folic acid from their diet, this pathway is an excellent selective target for antibacterial therapy.

Structure-Activity Relationship (SAR) for Antibacterial Benzenesulfonamides

The antibacterial potency of benzenesulfonamide derivatives can be significantly influenced by the nature and position of substituents on the benzene ring and the sulfonamide nitrogen.

  • Electron-withdrawing groups on the benzene ring, such as nitro or chloro groups, can enhance activity.[8]

  • Heterocyclic moieties , such as thiazole, oxadiazole, or pyrimidine, when incorporated into the structure, can lead to potent antibacterial agents.[9][10]

  • Modification of the sulfonamide nitrogen with various substituents can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used and standardized qualitative assay to determine the susceptibility of bacteria to antimicrobial agents.[11]

Causality Behind Experimental Choices: This method provides a simple and visual assessment of a compound's ability to inhibit bacterial growth. The use of Mueller-Hinton agar is crucial as it has a low concentration of inhibitors of sulfonamides (thymidine and thymine) and supports the growth of most common pathogens. Standardizing the inoculum to a 0.5 McFarland turbidity standard ensures a reproducible bacterial lawn.

Detailed Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the benzenesulfonamide derivative. A solvent control disk should also be prepared.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar.

    • Space the disks sufficiently apart (at least 24 mm) to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is inversely related to the minimum inhibitory concentration (MIC) of the compound.

    • The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.[12]

Diagram of the Kirby-Bauer Disk Diffusion Workflow:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Result Interpretation P1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 Inoculate Mueller-Hinton Agar Plate with Bacterial Suspension P1->A1 P2 Prepare Impregnated Disks with Benzenesulfonamide Derivatives A2 Place Impregnated Disks on Agar Surface P2->A2 A1->A2 A3 Incubate at 37°C for 16-24 hours A2->A3 D1 Measure Diameter of Zone of Inhibition (mm) A3->D1 D2 Interpret as Susceptible, Intermediate, or Resistant D1->D2

Caption: Workflow for the Kirby-Bauer disk diffusion method.

Anticancer Activity: Targeting Key Signaling Pathways

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting their effects through a variety of mechanisms that target the complex signaling networks dysregulated in cancer cells.[13]

Mechanisms of Anticancer Action
  • Carbonic Anhydrase IX/XII Inhibition: As previously discussed, the inhibition of tumor-associated CAs disrupts pH regulation in the tumor microenvironment, leading to apoptosis and reduced cell proliferation.[5]

  • Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]

  • Kinase Inhibition: The benzenesulfonamide scaffold can be adapted to target various protein kinases that are critical for cancer cell growth and survival. For example, derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) like TrkA and the PI3K/mTOR signaling pathway.[1][15]

  • Induction of Apoptosis: Many benzenesulfonamide derivatives induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspases.[3][11]

  • Cell Cycle Arrest: By interfering with key cell cycle checkpoints, these compounds can halt the proliferation of cancer cells, often at the G1/S or G2/M phase.[9][16]

  • Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in cancer. Some benzenesulfonamide derivatives can modulate this pathway, for instance, by activating p38 and ERK, leading to apoptosis.

Signaling Pathways Modulated by Benzenesulfonamide Derivatives

The following diagram illustrates the key signaling pathways targeted by anticancer benzenesulfonamide derivatives:

G Benzenesulfonamide Benzenesulfonamide Derivatives CAIX Carbonic Anhydrase IX/XII Benzenesulfonamide->CAIX Inhibition Tubulin Tubulin Benzenesulfonamide->Tubulin Inhibition RTK Receptor Tyrosine Kinases (e.g., TrkA) Benzenesulfonamide->RTK Inhibition PI3K PI3K Benzenesulfonamide->PI3K Inhibition MAPK MAPK Pathway (p38, ERK) Benzenesulfonamide->MAPK Modulation pH_regulation Disrupted pH Homeostasis CAIX->pH_regulation Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption RTK->PI3K Downstream_signaling Downstream Signaling PI3K->Downstream_signaling Mitochondria Mitochondria MAPK->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest (G2/M, G1/S) pH_regulation->Apoptosis Microtubule_disruption->CellCycle Downstream_signaling->Apoptosis Downstream_signaling->CellCycle

Caption: Anticancer signaling pathways targeted by benzenesulfonamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices: This assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's cytotoxic effect. The use of a solubilization solution is necessary to dissolve the insoluble formazan crystals for spectrophotometric measurement.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzenesulfonamide derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram of the MTT Assay Workflow:

G cluster_prep Cell Culture and Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis P1 Seed Cancer Cells in a 96-well Plate P2 Treat Cells with Benzenesulfonamide Derivatives P1->P2 A1 Add MTT Solution to Each Well P2->A1 A2 Incubate to Allow Formazan Crystal Formation A1->A2 A3 Solubilize Formazan Crystals A2->A3 D1 Measure Absorbance at 570 nm A3->D1 D2 Calculate % Cell Viability and IC50 Value D1->D2

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis of Benzenesulfonamide Derivatives: A General Overview

The synthesis of benzenesulfonamide derivatives is typically straightforward, often involving the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of a base.

General Synthetic Scheme:

G Benzenesulfonyl\nChloride Benzenesulfonyl Chloride Benzenesulfonamide\nDerivative Benzenesulfonamide Derivative Benzenesulfonyl\nChloride->Benzenesulfonamide\nDerivative R-NH2, Base

Caption: General synthesis of benzenesulfonamide derivatives.

Example Synthetic Protocol for N-(4-methoxyphenyl)benzenesulfonamide:

  • Reaction Setup: Dissolve 4-methoxyaniline (1.0 mmol) in pyridine (5 mL) in a round-bottom flask.

  • Addition of Benzenesulfonyl Chloride: Cool the solution to 0°C and add benzenesulfonyl chloride (1.1 mmol) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Pour the reaction mixture into ice-cold water. Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure N-(4-methoxyphenyl)benzenesulfonamide.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative QSAR data for benzenesulfonamide derivatives, highlighting the impact of different substituents on their biological activity.

Compound Substituent (R) Target Activity (IC₅₀/Kᵢ) Reference
1 4-NH₂ (Sulfanilamide)Dihydropteroate SynthaseAntibacterial[8]
2 4-ClCarbonic Anhydrase II150 nM (Kᵢ)[3]
3 4-NO₂Carbonic Anhydrase IX25 nM (Kᵢ)[5]
4 3,4-di-ClMDA-MB-231 (Anticancer)5.5 µM (IC₅₀)[4]
5 4-(thiazol-2-yl)aminoTubulin Polymerization0.05 µM (IC₅₀)[14]

Conclusion and Future Perspectives

Benzenesulfonamide derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on the design of highly selective inhibitors for specific enzyme isoforms or signaling pathway components to minimize off-target effects and enhance therapeutic efficacy. The application of computational modeling and QSAR studies will be instrumental in guiding the rational design of the next generation of benzenesulfonamide-based drugs. This guide provides a solid foundation for researchers to explore the vast potential of this remarkable chemical class.

References

  • Fantacuzzi, M., D'Agostino, I., Carradori, S., Carta, F., Agamennone, M., Angelib, A., & Sanni, F. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-228. [Link]

  • Ratre, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(10), 1729-1738. [Link]

  • Kumar, A., Sharma, S., & Singh, R. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6283. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. MOST Wiedzy. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Sharma, S., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3508-3520. [Link]

  • Gür, B., et al. (2020). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Letters in Drug Design & Discovery, 17(5), 621-630. [Link]

  • Ejike, C. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • PrepChem. (n.d.). Synthesis of benzene-sulfonamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. [Link]

  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(9), 1547-1565. [Link]

  • Liu, W., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. European Journal of Medicinal Chemistry, 110, 164-176. [Link]

  • Al-Hourani, B. J. (2018). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

  • Al-Dhfyan, A., & Al-Obaid, A. M. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(21), 7247. [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488-496. [Link]

  • Ozioko, J. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

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Unveiling the Cellular Mechanism of N-butyl-4-fluorobenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative with potential therapeutic applications stemming from its antiandrogenic properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action within a cellular context, drawing from available patent literature. The primary mode of action for the parent compound, N-butylbenzenesulfonamide (NBBS), is the antagonism of the androgen receptor (AR) signaling pathway. This guide will detail the experimental evidence for this mechanism, outline protocols for its validation, and discuss the implications for drug development, particularly in the context of androgen-dependent diseases such as benign prostatic hyperplasia and prostate cancer.

Introduction: The Sulfonamide Scaffold and the Emergence of a Novel Antiandrogen

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antibacterial properties. However, the versatility of the sulfonamide scaffold has led to the development of a wide array of therapeutic agents with diverse biological activities. This compound belongs to a class of N-alkylated benzenesulfonamides that have been investigated for their potential to modulate steroid hormone receptor activity.

Initial investigations into compounds isolated from the bark of the African plum tree (Prunus africana), a plant known for its traditional use in treating prostate-related ailments, led to the identification of N-butylbenzenesulfonamide (NBBS) as a potent antiandrogenic agent. Subsequent synthetic efforts explored structural analogs, including the fluorinated derivative, this compound, with the aim of elucidating structure-activity relationships and potentially improving therapeutic efficacy.

Core Mechanism of Action: Antagonism of the Androgen Receptor Signaling Pathway

The central mechanism of action of this compound and its parent compound, NBBS, is the inhibition of the androgen receptor (AR) signaling cascade. The AR, a ligand-activated transcription factor, plays a pivotal role in the development and progression of the prostate gland. In pathological conditions such as benign prostatic hyperplasia (BPH) and prostate cancer, AR signaling is often dysregulated, making it a key therapeutic target.

Inhibition of Androgen-Induced Gene Expression

Experimental evidence from patent literature indicates that NBBS effectively curtails the transcriptional activity of the androgen receptor.[1][2] In cellular models, androgens like dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus and the subsequent activation of target genes that drive cell proliferation and survival. NBBS has been shown to inhibit this process, likely by competing with androgens for binding to the AR or by inducing a conformational change in the receptor that prevents its activation.

A key experiment to demonstrate this is the androgen-responsive reporter gene assay. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The addition of an androgen stimulates the AR to drive the expression of the reporter gene, resulting in a measurable signal. The inhibitory effect of a compound like NBBS can be quantified by its ability to reduce this androgen-induced signal.

Attenuation of Androgen-Dependent Cell Proliferation

A direct consequence of inhibiting AR signaling is the suppression of cell growth in androgen-dependent tissues and tumors. The human prostate cancer cell line, LNCaP, is a well-established model for studying androgen-dependent cell proliferation as its growth is stimulated by androgens.

Studies have demonstrated that treatment with NBBS leads to a marked reduction in the proliferation of LNCaP cells.[1][2] This effect is dose-dependent and becomes more pronounced over time, consistent with the blockade of a critical growth-promoting pathway. This cellular outcome strongly supports the proposed antiandrogenic mechanism of action.

Visualizing the Mechanism and Experimental Workflow

Proposed Signaling Pathway of this compound

Androgen_Receptor_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds and Activates AR_Androgen Activated AR Complex AR->AR_Androgen Compound This compound Compound->AR Antagonizes Proliferation Cell Proliferation Compound->Proliferation Inhibits ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates and Binds Gene_Expression Target Gene Expression (e.g., for proliferation) ARE->Gene_Expression Promotes Gene_Expression->Proliferation Drives

Caption: Proposed mechanism of this compound as an androgen receptor antagonist.

Experimental Workflow for Validating Antiandrogenic Activity

Experimental_Workflow start Start: Hypothesis Compound has antiandrogenic activity assay_choice Select In Vitro Model (e.g., LNCaP cells) start->assay_choice reporter_assay Androgen-Responsive Reporter Gene Assay assay_choice->reporter_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) assay_choice->proliferation_assay dose_response Dose-Response Analysis reporter_assay->dose_response proliferation_assay->dose_response data_analysis Data Analysis and Interpretation dose_response->data_analysis conclusion Conclusion: Validate antiandrogenic mechanism data_analysis->conclusion

Caption: A typical workflow for the in vitro validation of an antiandrogenic compound.

Experimental Protocols

Androgen-Responsive Reporter Gene Assay

Objective: To quantify the antagonistic effect of this compound on androgen-induced gene expression.

Materials:

  • LNCaP cells (or other suitable cell line)

  • Androgen-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc)

  • Control plasmid for transfection normalization (e.g., pRL-TK)

  • Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • Transfection reagent

  • Dihydrotestosterone (DHT)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the androgen-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Starvation: After 24 hours, replace the medium with fresh medium containing CS-FBS to deplete endogenous androgens.

  • Treatment: After another 24 hours, treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of DHT (e.g., 10 nM). Include appropriate controls (vehicle control, DHT alone, compound alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the activity observed with DHT alone.

LNCaP Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% FBS

  • RPMI-1640 medium with 10% CS-FBS

  • DHT

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in RPMI-1640 with 10% FBS. Allow cells to attach overnight.

  • Hormone Deprivation: Replace the medium with RPMI-1640 containing 10% CS-FBS and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound in the presence of a constant concentration of DHT (e.g., 10 nM). Include vehicle and DHT-only controls.

  • Incubation: Incubate the plate for 5-8 days, replacing the medium with fresh treatment medium every 2-3 days.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DHT-treated control and plot the dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

AssayCompoundEndpointResultReference
Cell ProliferationN-butylbenzenesulfonamide (NBBS)Inhibition of LNCaP cell growthMarked reduction at 100 µM after 5 and 8 days[1][2]
Reporter Gene AssayN-butylbenzenesulfonamide (NBBS)Inhibition of androgen-induced luciferase activityDose-dependent inhibition[1]

Note: Specific quantitative data for this compound is not detailed in the public patent literature, but it is synthesized as a derivative of the active NBBS.[1][2]

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as an antagonist of the androgen receptor signaling pathway. This mechanism, primarily elucidated through studies of its parent compound N-butylbenzenesulfonamide, involves the inhibition of androgen-induced gene expression and the subsequent suppression of androgen-dependent cell proliferation. These findings position this compound as a compound of interest for the development of therapeutics for BPH and prostate cancer.

Future research should focus on detailed biochemical and biophysical characterization of the interaction between this compound and the androgen receptor. This includes direct binding assays to determine its affinity for the AR, structural studies to elucidate its binding mode, and comprehensive profiling of its effects on the AR-regulated transcriptome. Furthermore, in vivo studies in relevant animal models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

References

  • G. Eisenbrand, P. M. Schwarz, M. W. T. G.
  • G. Eisenbrand, P. M. Schwarz, M. W. T. G.

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A Technical Guide to the Target Deconvolution of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target is the foundational step in translating a chemical entity into a therapeutic probe or a clinical candidate. This process, known as target deconvolution, requires a multi-faceted approach that integrates computational prediction with rigorous experimental validation. This guide presents a comprehensive, technically-grounded workflow for elucidating the potential therapeutic targets of N-butyl-4-fluorobenzenesulfonamide, a representative small molecule with a privileged sulfonamide scaffold. While specific biological data for this exact compound is limited, the principles and protocols outlined herein provide a robust framework for its systematic investigation. We will detail a logical progression from in silico hypothesis generation to unbiased proteome-wide screening and downstream target validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Sulfonamide Scaffold and the Target Identification Imperative

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil, which metabolizes to the active agent sulfanilamide, this scaffold has given rise to a vast array of therapeutics.[1] These include diuretics, anticonvulsants, anti-inflammatory agents, and treatments for conditions ranging from glaucoma to type 2 diabetes.[2][3][4] The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere of other functional groups and to form key hydrogen bonds with protein targets, such as carbonic anhydrases.[5]

This compound incorporates this privileged structure with a lipophilic N-butyl group and an electron-withdrawing fluorine atom, modifications that can significantly alter its pharmacokinetic and pharmacodynamic properties. While its non-fluorinated analog, N-butylbenzenesulfonamide, has shown antiandrogenic activity, the specific targets of the fluorinated variant remain uncharacterized.[1][6] The critical first step in exploring its therapeutic potential is, therefore, the identification of its direct molecular targets. This guide provides a systematic, field-proven strategy to achieve this.

Part I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, data-driven hypotheses about a compound's likely targets. This approach leverages vast databases of known ligand-target interactions.

The primary strategy is based on the similarity principle: molecules with similar structures are likely to have similar biological targets.[7]

Experimental Protocol: In Silico Target Prediction Workflow
  • Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CCCCNS(=O)(=O)c1ccc(F)cc1.

  • Similarity-Based Target Prediction :

    • Utilize a web-based prediction server such as SwissTargetPrediction .[8][9][10] This tool compares the query molecule to a library of over 370,000 active compounds with known targets, using a combination of 2D and 3D similarity measures.[7][10]

    • Input the SMILES string and select the desired organism (e.g., Homo sapiens).

    • The server will output a ranked list of potential protein targets, classified by protein family, along with a probability score for each prediction.

  • Data Analysis and Triage :

    • Analyze the output to identify the most probable target classes. For a sulfonamide, it is common to see enzymes like carbonic anhydrases, kinases, or proteases ranked highly.

    • Cross-reference the top-ranked individual protein targets with literature to assess their "druggability" and relevance to disease pathways.[11]

    • Prioritize a small number of the most compelling predicted targets for initial validation via direct biochemical assays (see Part III).

Data Presentation: Hypothetical Target Prediction Results

The results from a tool like SwissTargetPrediction can be summarized for clarity and prioritization.

Target Class Predicted Protein Target Probability Known Ligands Rationale / Next Step
LyaseCarbonic Anhydrase IX0.651523High probability; known sulfonamide target. Prioritize for enzymatic assay.
Kinasec-Abl tyrosine kinase0.48890Moderate probability. Consider for kinase activity assay.
ProteaseMatrix Metalloproteinase-120.41650Moderate probability. Consider for protease inhibition assay.
G-protein coupled receptorDopamine Receptor D20.352100Lower probability; structurally diverse ligands. Lower priority.
Visualization: In Silico Prediction Workflow

InSilico_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output & Analysis SMILES This compound (SMILES String) SwissTarget SwissTargetPrediction Server SMILES->SwissTarget Submit Query RankedList Ranked List of Potential Targets SwissTarget->RankedList Compare to Ligand Database Triage Prioritization & Hypothesis Generation RankedList->Triage Analyze & Filter Validation Proceed to Experimental Validation (Part II & III) Triage->Validation Top Candidates

Caption: Workflow for computational target prediction of a small molecule.

Part II: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, unbiased experimental approaches are essential for discovering novel or unexpected targets directly from a biological system.[12] Chemical proteomics is a powerful discipline for this purpose, using the small molecule itself as a tool to isolate its binding partners from a complex proteome.[13][14][15][16]

Method 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique that relies on immobilizing the small molecule to capture its interacting proteins from a cell or tissue lysate.[17][18][19]

  • Probe Synthesis : Synthesize an analog of this compound that incorporates a linker arm terminating in an affinity tag (e.g., biotin).[18] The linker attachment point must be carefully chosen to minimize disruption of the pharmacophore responsible for target binding.

  • Immobilization : Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.[18] This creates the "bait" matrix.

  • Lysate Preparation : Culture relevant cells (e.g., a cancer cell line) and prepare a native protein lysate under conditions that preserve protein complexes.

  • Affinity Capture : Incubate the lysate with the bait-loaded beads. As a crucial negative control, also incubate lysate with beads linked only to the biotin-linker (no compound) and with beads blocked entirely.

  • Washing : Perform a series of stringent washes to remove non-specific protein binders.[20]

  • Elution : Elute the specifically bound proteins from the beads.

  • Proteomic Analysis :

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

  • Data Analysis : Identify proteins that are significantly enriched in the compound-bait sample compared to the negative controls. These are the high-confidence candidate targets.[21]

APMS_Workflow Probe 1. Synthesize Biotinylated Probe Beads 2. Immobilize on Streptavidin Beads Probe->Beads Incubate 4. Incubate & Capture Proteins Beads->Incubate Lysate 3. Prepare Cell Lysate Lysate->Incubate Wash 5. Wash to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute MS 7. LC-MS/MS Analysis Elute->MS Analysis 8. Identify Enriched 'Hit' Proteins MS->Analysis

Caption: Key steps in an Affinity Purification-Mass Spectrometry experiment.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free method for confirming direct target engagement in situ.[22][23] It is based on the principle that when a ligand binds to a protein, the resulting complex is often more resistant to thermal denaturation.[22][24][25]

  • Cell Treatment : Treat intact cells with either this compound (at a saturating concentration) or a vehicle control (e.g., DMSO).[22]

  • Heat Challenge : Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[22]

  • Lysis and Fractionation : Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge at high speed to pellet the aggregated, denatured proteins.[22]

  • Supernatant Collection : Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.[22]

  • Protein Quantification : Analyze the amount of a specific target protein (identified from AP-MS or in silico prediction) remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Analysis : Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms direct target engagement.[26]

Temperature (°C)Vehicle Control (% Soluble)NBFB-Treated (% Soluble)
40100100
469598
527892
584581
641555
70520

This data, when plotted, would show a clear rightward shift in the melting curve for the NBFB-treated sample, indicating stabilization of the target protein.

Part III: Target Validation and Mechanistic Confirmation

Identifying a binding partner is not sufficient; validation is required to confirm that the interaction is functionally relevant and responsible for the compound's biological effects.[11]

Validation Workflow
  • Orthogonal Confirmation of Binding :

    • Isothermal Titration Calorimetry (ITC) : Use purified recombinant target protein and the compound to directly measure binding affinity (Kᵈ) and thermodynamics. This provides label-free confirmation of a direct interaction.[17]

  • Functional Modulation :

    • Biochemical Assays : If the target is an enzyme, perform an in vitro activity assay (e.g., a kinase or protease assay) to determine if this compound acts as an inhibitor or activator.

  • Cellular Target Engagement and Phenotypic Correlation :

    • Genetic Knockdown/Knockout : Use siRNA or CRISPR to reduce the expression of the candidate target protein in cells. If the resulting cellular phenotype mimics the phenotype observed upon treatment with the compound, it provides strong evidence that the protein is the relevant target.[17] An RNAi screen can be a powerful tool for this purpose.[27]

    • Isothermal Dose-Response CETSA : Perform CETSA at a fixed temperature while varying the compound concentration to determine a cellular EC₅₀ for target engagement.[22] This can be correlated with the IC₅₀ from cell viability or other functional assays.

Visualization: Target Validation Logic

Validation_Logic cluster_hits Candidate Targets cluster_validation Validation Steps cluster_result Outcome Hits From AP-MS & In Silico Prediction ITC Confirm Direct Binding (e.g., ITC, SPR) Hits->ITC Test Physical Interaction EnzymeAssay Assess Functional Impact (Enzyme Assay) ITC->EnzymeAssay If Binding Confirmed Knockdown Correlate with Phenotype (siRNA/CRISPR) EnzymeAssay->Knockdown If Functionally Active Validated Validated Therapeutic Target Knockdown->Validated If Phenotype Mimics Compound

Caption: A logical workflow for the validation of candidate protein targets.

Conclusion

The journey from a bioactive small molecule like this compound to a validated therapeutic target is a systematic process of hypothesis building and rigorous testing. By integrating predictive computational methods with unbiased experimental techniques like AP-MS and confirmatory assays such as CETSA, researchers can efficiently deconvolve a compound's mechanism of action. The multi-pronged strategy detailed in this guide provides a self-validating framework to identify high-confidence targets, paving the way for targeted drug development and a deeper understanding of chemical biology. This structured approach ensures that subsequent research is built upon a solid, mechanistically-grounded foundation.

References

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemical proteomics and its application to drug discovery Source: Stanford Medicine URL: [Link]

  • Title: SwissTargetPrediction: a web server for target prediction of bioactive small molecules Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemical proteomics and its impact on the drug discovery process Source: Taylor & Francis Online URL: [Link]

  • Title: SwissTargetPrediction Source: bio.tools URL: [Link]

  • Title: SwissTargetPrediction Source: SIB Swiss Institute of Bioinformatics | Expasy URL: [Link]

  • Title: Chemical Proteomics and Its Impact on the Drug Discovery Process Source: PubMed URL: [Link]

  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery Source: ResearchGate URL: [Link]

  • Title: Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins Source: Annual Reviews URL: [Link]

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  • Title: Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names Source: RxList URL: [Link]

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An In-depth Technical Guide to the Solubility of N-butyl-4-fluorobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-butyl-4-fluorobenzenesulfonamide is a compound of increasing interest within synthetic and medicinal chemistry. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective application in drug discovery, process development, and formulation. This technical guide addresses the current knowledge gap regarding the specific solubility data for this compound. In the absence of established quantitative values in scientific literature, this document provides a robust framework for researchers. It outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for its determination, and offers a predictive model based on Hansen Solubility Parameters (HSP) to guide solvent selection. This guide is intended to empower researchers, scientists, and drug development professionals to systematically and accurately characterize the solubility of this compound, ensuring reproducible and optimized experimental outcomes.

Introduction: The Significance of a Solubility Profile

This compound (C₁₀H₁₄FNO₂S, Molar Mass: 231.29 g/mol ) belongs to the sulfonamide class of compounds, a scaffold renowned for its diverse biological activities.[1] The fluorination of the phenyl ring and the N-butyl substitution significantly influence its physicochemical properties, including its solubility. Understanding and quantifying this solubility is not a trivial academic exercise; it is a critical determinant for:

  • Reaction Kinetics and Purity: Ensuring the compound remains in solution during synthesis and purification is essential for achieving optimal reaction rates, minimizing side-product formation, and facilitating isolation.

  • Formulation Development: For potential therapeutic applications, solubility in pharmaceutically acceptable solvents is a primary consideration for developing stable and bioavailable dosage forms.

  • Analytical Method Development: The choice of solvent is crucial for developing accurate and reproducible analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

A notable gap in the current published literature is the absence of comprehensive quantitative solubility data for this compound.[1] This guide, therefore, transitions from a simple repository of data to a proactive, instructional manual for its empirical determination and theoretical prediction.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be quantified using solubility parameters, with the Hansen Solubility Parameter (HSP) model being particularly insightful for organic systems.[2] The HSP model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The central tenet of the HSP model is that substances with similar δD, δP, and δH values are likely to be miscible.[3] The distance (Ra) between the HSP values of a solute (in this case, this compound) and a solvent can be calculated. A smaller 'Ra' value indicates a higher likelihood of good solubility.

While the exact HSP values for this compound have not been experimentally determined, we can infer its characteristics based on its structure. The presence of the sulfonamide group (-SO₂NH-) allows for hydrogen bonding (contributing to δH), the polar C-F and S=O bonds contribute to its polarity (δP), and the butyl and phenyl groups contribute to dispersion forces (δD). A structurally related compound, N-butyl-4-methylbenzenesulfonamide, is noted to be soluble in various organic solvents while having limited water solubility, a behavior we can anticipate for our target compound.[4]

Below is a table of HSP values for common organic solvents, which can be used to make informed decisions for initial solubility screening.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Alcohols
Methanol14.712.322.3
Ethanol15.88.819.4
1-Propanol16.06.817.4
1-Butanol16.05.715.8
Ketones
Acetone15.510.47.0
Esters
Ethyl Acetate15.85.37.2
Chlorinated Solvents
Dichloromethane17.07.37.1
Aromatics
Toluene18.01.42.0
Ethers
Tetrahydrofuran (THF)16.85.78.0
Amides
Dimethylformamide (DMF)17.413.711.3
Data sourced from publicly available Hansen Solubility Parameter datasets.[5][6]

Based on general solubility trends for sulfonamides, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents like acetone, ethyl acetate, and THF, as well as in alcohols like methanol and ethanol.[3][5][7] Its solubility is expected to be lower in non-polar solvents such as toluene.

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through empirical measurement. The isothermal saturation method, followed by gravimetric or chromatographic analysis, is a robust and widely accepted technique.

Rationale for Method Selection

The isothermal saturation method ensures that the solvent is fully saturated with the solute at a constant, controlled temperature, representing a true equilibrium state. Subsequent analysis of the saturated solution provides a direct measure of the solubility. This approach is superior to simple qualitative assessments as it yields quantitative, reproducible data essential for process modeling and formulation.

Step-by-Step Experimental Protocol

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass flasks with screw caps

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer (if not using gravimetric analysis)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to solvent in vial B Seal vial tightly A->B C Place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D E Allow solids to settle (≥ 2 hours) D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Accurately weigh an aliquot of the filtrate G->H I Evaporate solvent completely H->I J Weigh the residual solid I->J K Calculate solubility (e.g., in mg/mL) J->K

Caption: Isothermal Saturation Solubility Determination Workflow.

Procedure:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent. Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sedimentation: After agitation, allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step removes any suspended microparticles.

  • Analysis (Gravimetric): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. c. Once the solvent is completely removed, re-weigh the vial containing the dried solute. d. The difference in weight gives the mass of the dissolved solute. The solubility can then be calculated (e.g., in mg/mL or g/L).

  • Data Reporting: Report the solubility as an average of at least three independent measurements for each solvent-temperature combination, along with the standard deviation.

Data Interpretation and Application

The quantitative data obtained from the experimental protocol should be tabulated for easy comparison. This data will form the basis for rational solvent selection in various applications.

Logical Framework for Solvent Selection

The choice of a suitable solvent system is a multi-faceted decision that balances solubility with other practical considerations. The following diagram illustrates the logical relationships influencing this process.

G cluster_input Primary Inputs cluster_process Application Requirements cluster_output Decision SolubilityData Quantitative Solubility Data Decision Optimal Solvent Selection SolubilityData->Decision HSP Hansen Solubility Parameters HSP->Decision Process Process Constraints (e.g., Boiling Point, Viscosity) Process->Decision Safety Safety & Environmental (e.g., Toxicity, GHS Classification) Safety->Decision Cost Economic Viability (Cost of Solvent) Cost->Decision

Caption: Multi-parameter Logic for Optimal Solvent Selection.

For instance, while a solvent may offer the highest solubility, its high boiling point might make it unsuitable for reactions requiring easy removal of the solvent post-reaction. Similarly, toxicity and environmental impact are increasingly important factors in modern chemical process design.[6]

Conclusion

While specific, pre-existing quantitative solubility data for this compound is currently unavailable in the public domain, this guide provides the necessary theoretical and practical tools for its determination. By leveraging the predictive power of Hansen Solubility Parameters for initial solvent screening and employing the detailed isothermal saturation protocol, researchers can confidently and accurately characterize the solubility profile of this compound. The generation of this fundamental physicochemical data is a critical step that will undoubtedly facilitate the broader application of this compound in drug development and chemical synthesis, enabling more efficient, reproducible, and scalable processes.

References

  • Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 3(2), 135-147.
  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Available at: [Link]

  • Adibkia, K., et al. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Science. Available at: [Link]

  • Scilight Press. (2023). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Scilight Press. Available at: [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. Available at: [Link]

  • ResearchGate. (2015). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:312-67-4. Available at: [Link]

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An In-depth Technical Guide to the Stability and Degradation Pathways of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Stability Landscape of a Modern Sulfonamide

In the landscape of contemporary drug development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence, however, necessitates a profound understanding of the stability and degradation profiles of novel sulfonamide-containing molecules. This guide provides a comprehensive technical overview of N-butyl-4-fluorobenzenesulfonamide, a compound of interest in modern pharmaceutical research. Our focus will be to dissect the intrinsic chemical stability of this molecule and to elucidate its probable degradation pathways under various stress conditions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental frameworks to ensure the scientific integrity of stability-indicating studies. We will move beyond mere procedural lists to explain the underlying chemical principles that govern the stability and degradation of this molecule, thereby empowering researchers to design robust and self-validating experimental protocols.

Physicochemical Properties and Intrinsic Stability

This compound is a molecule characterized by a sulfonamide linkage between a butylamine moiety and a 4-fluorophenyl group. The inherent stability of this compound is dictated by the electronic and steric properties of these constituent parts.

PropertyValue/DescriptionSignificance in Stability
Molecular Formula C10H14FNO2S[1][2]Provides the elemental composition for mass balance in degradation studies.
Molecular Weight 231.3 g/mol [1][2]Essential for quantitative analysis and molar concentration calculations.
Structure Aromatic sulfonamideThe sulfonamide group is a potential site for hydrolysis. The C-F bond is generally strong, but the fluorinated ring can be subject to nucleophilic attack under harsh conditions. The n-butyl group may undergo oxidation.
Reactivity Stable under normal storage conditions. Avoid strong oxidizing agents, heat, flames, and sparks.[1]This foundational information from safety data sheets guides the design of forced degradation studies, indicating the need to investigate oxidative and thermal degradation pathways.

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the acidity of the sulfonamide N-H proton and the electrophilicity of the sulfur atom, which in turn affects its susceptibility to hydrolytic cleavage.

Forced Degradation Studies: A Framework for Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It serves to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] The conditions for forced degradation are intentionally more severe than accelerated stability testing to generate a meaningful level of degradation (typically 5-20%).[3][4]

Below is a logical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Solutions of This compound in Suitable Solvents B Acid Hydrolysis (e.g., 0.1 M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, heat) A->C D Oxidative Degradation (e.g., 3% H2O2, room temp) A->D E Photolytic Degradation (ICH Q1B guidelines) A->E F Thermal Degradation (e.g., 60-80°C, solid state) A->F G Neutralize Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Identify and Characterize Degradation Products H->I J Elucidate Degradation Pathways I->J K Develop and Validate Stability-Indicating Method J->K

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways and Mechanisms

Based on the chemical structure of this compound and established reactivity of related compounds, we can predict several key degradation pathways.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for sulfonamides. The central sulfonamide bond (S-N) is susceptible to cleavage under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In a basic medium, the sulfonamide proton is abstracted, forming an anion. While this may seem to decrease the electrophilicity of the sulfur, at elevated temperatures, direct nucleophilic attack by hydroxide ions can still occur.

The primary degradation products of hydrolysis are expected to be 4-fluorobenzenesulfonic acid and n-butylamine.

Hydrolytic_Degradation cluster_products Hydrolysis Products parent This compound product1 4-fluorobenzenesulfonic acid parent->product1 H2O, H+ or OH- product2 n-butylamine parent->product2 H2O, H+ or OH- Oxidative_Degradation cluster_products Oxidative Degradation Products parent This compound product1 Hydroxylated this compound parent->product1 [O] product2 4-fluorobenzenesulfonamide parent->product2 [O] (N-dealkylation)

Caption: Predicted oxidative degradation pathways.

Photolytic Degradation

Aromatic compounds, especially those with heteroatoms, can be susceptible to photolytic degradation. The energy from UV or visible light can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules. For this compound, potential photolytic degradation pathways include:

  • Cleavage of the S-N Bond: Similar to hydrolysis, but induced by light energy.

  • Cleavage of the C-S Bond: This would lead to the formation of fluorobenzene and other sulfur-containing species.

  • Reactions involving the Fluorine Atom: While the C-F bond is strong, photolytic conditions can sometimes lead to dehalogenation or other reactions at this position, potentially forming phenolic derivatives. Studies on the photolytic degradation of other brominated flame retardants have shown that dehalogenation is a possible pathway. [5]

Thermal Degradation

As indicated by the MSDS, this compound should be kept away from heat.[1] At elevated temperatures, the molecule can undergo decomposition. The likely hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[1] In a controlled thermal degradation study (in the absence of combustion), the weakest bonds are likely to cleave first, which would again point towards the S-N and C-S bonds.

Experimental Protocols for Degradation Studies

The following protocols provide a starting point for investigating the degradation pathways of this compound. It is crucial to run a control sample (un-stressed) in parallel for each condition.

Protocol for Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration for analysis.

Protocol for Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Quench any remaining hydrogen peroxide if necessary (e.g., with a small amount of sodium bisulfite solution).

    • Dilute to a suitable concentration for analysis.

Protocol for Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Also, prepare a sample of the solid drug substance.

  • Procedure:

    • Expose the solution and the solid sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

    • After exposure, dissolve the solid sample and dilute both samples to a suitable concentration for analysis.

Protocol for Thermal Degradation
  • Preparation: Place a known amount of solid this compound in a vial.

  • Procedure:

    • Heat the vial in an oven at a temperature below the melting point (e.g., 80°C) for a specified period (e.g., 7 days).

    • A control sample should be stored at room temperature.

    • After heating, cool the sample, dissolve it in a suitable solvent, and dilute it to a suitable concentration for analysis.

Analytical Methodology for Stability-Indicating Assays

A robust stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. [3]High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the method of choice.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient elution with water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)Allows for the separation of compounds with a range of polarities, from the polar degradation products to the less polar parent drug. Formic acid improves peak shape and ionization in the MS.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV at a suitable wavelength (e.g., 230 nm) and MS (ESI in positive and negative ion modes)UV provides quantitative data, while MS provides mass information for the identification of degradation products.

Conclusion: A Proactive Approach to Stability Analysis

A thorough understanding of the stability and degradation pathways of this compound is paramount for its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework based on fundamental chemical principles and established industry practices. By systematically investigating hydrolytic, oxidative, photolytic, and thermal degradation pathways, researchers can identify potential liabilities in the molecule's stability, develop robust stability-indicating analytical methods, and ultimately ensure the quality, safety, and efficacy of the final drug product. The proactive and scientifically-grounded approach outlined herein will empower drug development professionals to navigate the complexities of stability testing with confidence and integrity.

References

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  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133 - PubChem. (n.d.). PubChem. [Link]

  • N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. [Link]

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  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed. (2020). PubMed. [Link]

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC - NIH. (n.d.). NIH. [Link]

  • N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - ResearchGate. (2020). ResearchGate. [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - NIH. (2022). NIH. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. (n.d.). NIH. [Link]

  • N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Multi-faceted reactivity of N -fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - ResearchGate. (2022). ResearchGate. [Link]

  • Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide | Request PDF. (n.d.). ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024). NIH. [Link]

  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem. (n.d.). PubChem. [Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) - MDPI. (n.d.). MDPI. [Link]

  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed. (2012). PubMed. [Link]

  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC - NIH. (n.d.). NIH. [Link]

  • Photolytic Degradation Products of Two Highly Brominated Flame Retardants Cause Cytotoxicity and mRNA Expression Alterations in Chicken Embryonic Hepatocytes - PubMed. (2014). PubMed. [Link]

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A Spectroscopic Guide to N-butyl-4-fluorobenzenesulfonamide: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of N-butyl-4-fluorobenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers, scientists, and professionals in the field. The following sections offer not only the spectral data but also the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural elucidation.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the sulfonamide class of compounds, a cornerstone in the development of therapeutics. The introduction of a fluorine atom and a butyl group imparts specific physicochemical properties that can influence biological activity. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, and spectroscopic methods provide the necessary tools for this rigorous analysis. This guide will walk through the expected spectral signatures of this compound, offering a predictive and interpretative framework based on data from analogous structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and the connectivity of the molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons of the fluorobenzenesulfonyl group and the aliphatic protons of the butyl chain.

Experimental Protocol: Acquiring ¹H NMR Spectra [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for optimal signal dispersion.[1]

  • Data Acquisition: Record the spectrum at room temperature. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).[1]

HNMR_Workflow A Sample Preparation (Dissolve in CDCl₃) B NMR Spectrometer (≥400 MHz) A->B Insert Sample C Data Acquisition (Standard Parameters) B->C Acquire FID D Data Processing (FT, Phasing, Baseline) C->D Process Data E Spectral Analysis D->E Interpret Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Doublet of Doublets2HAromatic Protons (ortho to SO₂)
~7.2-7.4Doublet of Doublets2HAromatic Protons (ortho to F)
~4.8-5.0Triplet1HN-H
~2.9-3.1Quartet2HN-CH₂-
~1.4-1.6Sextet2H-CH₂-CH₂-CH₃
~1.2-1.4Sextet2H-CH₂-CH₃
~0.8-1.0Triplet3H-CH₃

Interpretation and Rationale:

  • The aromatic region will display two distinct signals due to the electron-withdrawing effects of the sulfonyl group and the fluorine atom. The protons ortho to the sulfonyl group are expected to be downfield (deshielded) compared to the protons ortho to the fluorine.

  • The N-H proton signal is expected to be a triplet due to coupling with the adjacent methylene (N-CH₂) protons. Its chemical shift can be variable and may be broadened by quadrupole effects from the nitrogen atom.

  • The butyl chain will show a characteristic pattern: a triplet for the terminal methyl group, and multiplets (quartet and sextets) for the methylene groups, with the N-CH₂ group being the most deshielded due to its proximity to the electronegative nitrogen atom.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Experimental Protocol: Acquiring ¹³C NMR Spectra [1]

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each carbon atom.

  • Acquisition Time: Longer acquisition times and a greater number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

CNMR_Workflow A Sample Preparation (Dissolve in CDCl₃) B NMR Spectrometer (Proton Decoupled) A->B Insert Sample C Data Acquisition (Longer Acquisition) B->C Acquire FID D Data Processing (FT, Phasing) C->D Process Data E Spectral Analysis D->E Interpret Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
~165 (d, JC-F ≈ 255 Hz)C-F
~138 (d, JC-F ≈ 3 Hz)C-SO₂
~130 (d, JC-F ≈ 9 Hz)Aromatic CH (ortho to SO₂)
~116 (d, JC-F ≈ 22 Hz)Aromatic CH (ortho to F)
~43N-CH₂-
~31-CH₂-CH₂-CH₃
~20-CH₂-CH₃
~14-CH₃

Interpretation and Rationale:

  • The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).[2]

  • The other aromatic carbons will show smaller coupling constants depending on their proximity to the fluorine atom.

  • The chemical shifts of the aliphatic carbons are in the expected upfield region, with the carbon attached to the nitrogen being the most downfield in the aliphatic set.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring IR Spectra [3]

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Data Summary

Wavenumber (cm⁻¹)Vibration
~3250N-H stretch
~2960, 2870C-H stretch (aliphatic)
~1340, 1160S=O stretch (asymmetric and symmetric)
~1250C-F stretch
~1590, 1480C=C stretch (aromatic)
~900S-N stretch

Interpretation and Rationale:

  • The presence of the sulfonamide group is strongly indicated by the two intense S=O stretching bands.[4]

  • The N-H stretch will appear as a moderately intense band in the 3200-3300 cm⁻¹ region.

  • The aliphatic C-H stretches from the butyl group will be observed just below 3000 cm⁻¹.

  • The C-F stretch of the fluorinated benzene ring is expected in the 1200-1300 cm⁻¹ region.

  • The aromatic C=C stretching vibrations will give rise to characteristic bands in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring Mass Spectra

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for relatively small, volatile molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow A Sample Introduction B Ionization Source (e.g., EI, ESI) A->B Vaporize/Inject C Mass Analyzer (e.g., Quadrupole) B->C Accelerate Ions D Detector C->D Separate by m/z E Mass Spectrum D->E Generate Spectrum

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₄FNO₂S) is 231.07 g/mol . The molecular ion peak is expected at m/z = 231.[5]

  • Key Fragmentation Peaks:

    • m/z = 159: [F-C₆H₄-SO₂]⁺ - Loss of the butylamino radical.

    • m/z = 174: [M - C₄H₉]⁺ - Loss of the butyl group.

    • m/z = 95: [F-C₆H₄]⁺ - Fragmentation of the fluorobenzenesulfonyl moiety.

    • m/z = 57: [C₄H₉]⁺ - The butyl cation.

Interpretation and Rationale:

The fragmentation pattern is dictated by the weakest bonds in the molecule. The bond between the sulfur and the nitrogen, and the C-N bond of the butyl group are likely points of initial cleavage. The observed fragments can be pieced together to confirm the connectivity of the molecular structure.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers and drug development professionals can confidently verify the structure and purity of this important sulfonamide derivative. The provided protocols and interpretations serve as a practical resource for routine analysis and for troubleshooting unexpected spectral results.

References

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N-Butyl-4-fluorobenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-butyl-4-fluorobenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. We will delve into its historical context, discovery, synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on its putative role as an antiandrogenic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Legacy of Sulfonamides and the Emergence of this compound

The story of sulfonamides is a landmark in the history of medicine, heralding the dawn of the antibiotic era. The journey began in the early 20th century with Paul Ehrlich's concept of "magic bullets" – targeted therapies against pathogens. This vision was realized in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of the red dye, Prontosil.[1] It was later understood that Prontosil is a prodrug, metabolized in the body to its active form, sulfanilamide.[1] This breakthrough led to the synthesis of thousands of sulfonamide derivatives, creating a versatile class of "sulfa drugs" with a broad spectrum of applications.[1]

This compound (Figure 1) is a member of this extensive family, characterized by a butyl group attached to the sulfonamide nitrogen and a fluorine atom at the para-position of the benzene ring. While the specific historical details of its initial discovery remain elusive in publicly accessible literature, its synthesis and potential applications have been more recently explored, particularly in the context of antiandrogenic therapies.

Chemical structure of N-tert-butyl-4-fluorobenzenesulfonamideFigure 1. Chemical structure of a related compound, N-tert-butyl-4-fluorobenzenesulfonamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 312-67-4
Molecular Formula C10H14FNO2S
Molecular Weight 231.29 g/mol
IUPAC Name This compound
Canonical SMILES CCCNCS(=O)(=O)C1=CC=C(C=C1)F

Data sourced from PubChem and other chemical databases.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-butylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the stable sulfonamide bond.

Synthesis_of_N_butyl_4_fluorobenzenesulfonamide cluster_reactants Reactants cluster_products Products r1 4-Fluorobenzenesulfonyl Chloride p1 This compound r1->p1 Nucleophilic Attack r2 n-Butylamine r2->p1 p2 Hydrochloric Acid (neutralized by excess amine)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in US Patent 7,700,654 B2.[2]

Materials:

  • 4-fluorobenzenesulfonyl chloride (0.005 mol, 0.973 g)

  • n-butylamine (0.01 mol, 0.732 g)

  • Dichloromethane

  • Water

Procedure:

  • To a solution of n-butylamine (0.01 mol) with stirring and heating, add 4-fluorobenzenesulfonyl chloride (0.005 mol) dropwise.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Add 10 ml of water to the reaction mixture.

  • Extract the product with dichloromethane (3 x 10 ml). The amine salt by-product will remain in the aqueous phase.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Rationale for Experimental Choices:

  • Excess n-butylamine: Using a two-fold excess of the amine serves a dual purpose. It drives the reaction to completion and also acts as a base to neutralize the hydrochloric acid formed as a byproduct, preventing potential side reactions.

  • Dichloromethane for extraction: Dichloromethane is an effective solvent for extracting the sulfonamide product while the polar amine hydrochloride salt remains in the aqueous layer, facilitating separation.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the butyl group and the aromatic protons.

  • Butyl group: A triplet for the terminal methyl group (CH3), multiplets for the two methylene groups (CH2), and a triplet for the methylene group attached to the nitrogen.

  • Aromatic protons: Two doublets of doublets in the aromatic region, characteristic of a para-substituted benzene ring.

13C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the four distinct carbon atoms of the butyl group and the carbons of the fluorinated benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

  • N-H stretch: A peak in the region of 3200-3300 cm-1.

  • C-H stretches: Peaks just below 3000 cm-1 for the aliphatic C-H bonds.

  • S=O stretches: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1370-1330 cm-1 (asymmetric) and 1180-1160 cm-1 (symmetric).

  • C-F stretch: An absorption in the fingerprint region.

Potential Biological Activity: Antiandrogenic Properties

The therapeutic potential of this compound is suggested by the known antiandrogenic activity of its close analogue, N-butylbenzenesulfonamide.[3] This analogue has been isolated from the plant Prunus africana and has demonstrated the ability to inhibit the androgen receptor.[3]

The Androgen Receptor and Its Role in Prostate Cancer

The androgen receptor (AR) is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of genes that promote cell growth and survival.

Proposed Mechanism of Action as an Antiandrogen

Antiandrogens typically function by competitively inhibiting the binding of androgens to the AR. This prevents the conformational changes required for receptor activation and subsequent gene transcription. The proposed mechanism for this compound as an antiandrogen would involve its binding to the ligand-binding domain of the AR, thereby blocking the binding of endogenous androgens.

Antiandrogen_Mechanism cluster_androgen Normal Androgen Action cluster_antiandrogen Antiandrogen Action Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to Androgen_AR Active AR Complex AR->Androgen_AR Forms Nucleus Nucleus Androgen_AR->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to Antiandrogen This compound AR_inactive Androgen Receptor (AR) Antiandrogen->AR_inactive Competitively Binds Blocked_AR Inactive AR Complex AR_inactive->Blocked_AR Forms No_Transcription No Gene Transcription Blocked_AR->No_Transcription Inhibition Inhibition of Cell Growth No_Transcription->Inhibition

Caption: Proposed mechanism of action for this compound as an androgen receptor antagonist.

Potential Therapeutic Applications

Based on the antiandrogenic activity of its analogue, this compound has been patented for its potential use in the treatment of androgen-dependent conditions such as:

  • Benign Prostatic Hyperplasia (BPH)[2]

  • Prostate Carcinoma[2]

Further in-vitro and in-vivo studies are required to validate the antiandrogenic activity of this compound and to determine its potency and selectivity.

Conclusion and Future Directions

This compound is a synthetically accessible sulfonamide with promising, yet underexplored, therapeutic potential. Its structural similarity to a known antiandrogen suggests that it may be a valuable lead compound for the development of new treatments for prostate cancer and other androgen-related disorders.

Future research should focus on:

  • Definitive Spectroscopic Analysis: Obtaining and publishing detailed 1H NMR, 13C NMR, and IR spectra to confirm its structure and serve as a reference for future studies.

  • In-vitro Biological Evaluation: Conducting assays to directly measure its binding affinity for the androgen receptor and its ability to inhibit androgen-induced gene expression.

  • In-vivo Efficacy Studies: Evaluating its therapeutic efficacy in animal models of BPH and prostate cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to optimize potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound and its derivatives could lead to the development of novel and effective therapies for a range of significant diseases.

References

  • PubChem. N-(4-butylphenyl)-4-fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-tert-butyl-4-fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Antiandrogens in the environment. [Link]

  • Google Patents.

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N-butyl-4-fluorobenzenesulfonamide as a High-Performance Plasticizer for Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

< An In-depth Technical Guide

Abstract

Polyamides, a cornerstone of engineering thermoplastics, are renowned for their strength, thermal stability, and chemical resistance. However, their inherent rigidity and high glass transition temperatures (Tg) can limit their application in areas requiring enhanced flexibility and processability. This technical guide provides an in-depth analysis of N-butyl-4-fluorobenzenesulfonamide (N-BFBSA) as a specialized plasticizer for polyamides. We explore the molecular mechanisms underpinning its plasticizing action, present detailed experimental protocols for its evaluation, and offer data-driven insights into its effects on the thermal and mechanical properties of Polyamide 6 (PA6). This document is intended for researchers, polymer scientists, and product development professionals seeking to modulate polyamide properties for advanced applications.

Introduction: The Challenge of Plasticizing Polyamides

Polyamides (PAs), commonly known as nylons, are semi-crystalline polymers characterized by the repeating amide linkage (–CONH–) in their backbone.[1] This structure facilitates strong intermolecular hydrogen bonding, which is responsible for their desirable properties, including high strength, toughness, and wear resistance.[2][3] However, these same hydrogen bonds create a tightly packed, rigid polymer matrix, resulting in a high glass transition temperature (Tg) and limited chain mobility.[4][5]

To enhance flexibility and lower processing temperatures, plasticizers are introduced.[6][7] A plasticizer is a substance that, when added to a polymer, increases its flexibility, workability, and durability.[8][9] It functions by embedding itself between polymer chains, disrupting the intermolecular forces and increasing the "free volume," which allows the chains to move more freely.[10] This mechanism effectively lowers the polymer's Tg.[11]

For polyamides, an effective plasticizer must be able to compete with and disrupt the strong, existing hydrogen bonds.[12] This requirement makes sulfonamides an excellent class of candidates due to their high polarity and hydrogen bonding capability.[13][14] N-butylbenzenesulfonamide (NBBS), a close structural analog to the topic molecule, is a well-established plasticizer for nylons, prized for its ability to improve flexibility and processability.[15][16][17] This guide focuses on a fluorinated derivative, this compound (N-BFBSA), to explore the potential benefits conferred by the introduction of a fluorine atom.

The Candidate Plasticizer: this compound (N-BFBSA)

Molecular Structure and Physicochemical Properties

N-BFBSA is a sulfonamide derivative characterized by a butyl group and a fluorine-substituted benzene ring attached to the sulfonamide nitrogen and sulfur atoms, respectively.

  • Chemical Name: this compound

  • CAS Number: 312-67-4

  • Molecular Formula: C10H14FNO2S[18]

  • Molecular Weight: 231.3 g/mol [18]

Table 1: Key Structural Features of N-BFBSA and Their Hypothesized Function

Structural FeatureHypothesized Function in Polyamide Plasticization
Sulfonamide Group (-SO2NH-) The primary active site for plasticization. The polar nature and the presence of hydrogen bond donor (N-H) and acceptor (O=S=O) sites allow it to disrupt the polyamide's native hydrogen bond network.
n-Butyl Group (-C4H9) A non-polar, flexible alkyl chain that introduces steric hindrance, pushing polymer chains apart and increasing free volume. This contributes to chain mobility and flexibility.
Para-Fluoro Group (-F) The highly electronegative fluorine atom modifies the electronic properties of the benzene ring. This may enhance the polarity of the sulfonamide group, potentially strengthening its interaction with the amide linkages in the polyamide and could improve thermal stability.
Proposed Mechanism of Plasticization in Polyamides

The efficacy of N-BFBSA as a plasticizer for polyamides stems from its ability to form stronger or more numerous hydrogen bonds with the polyamide chains than the chains form with each other. The oxygen atoms of the sulfonamide group act as hydrogen bond acceptors for the N-H groups of the polyamide, while the N-H group of the sulfonamide can act as a hydrogen bond donor to the carbonyl oxygen of the polyamide.[12] This competitive interaction effectively cleaves the inter-chain hydrogen bonds, allowing the polymer chains to slide past one another more easily, which manifests as increased flexibility and a lower glass transition temperature.

G cluster_pa1 Polyamide Chain 1 cluster_pa2 Polyamide Chain 2 cluster_plasticizer N-BFBSA pa1_nh N-H pa1_co C=O pa2_nh N-H pa1_co->pa2_nh Disrupted H-Bond pa2_co C=O plasticizer_nh N-H pa2_co->plasticizer_nh H-Bond (Donor) plasticizer_so2 O=S=O plasticizer_so2->pa1_nh H-Bond (Acceptor) plasticizer_aryl Aryl-F Group plasticizer_butyl Butyl Group

Figure 1: Proposed interaction of N-BFBSA with polyamide chains.

Experimental Evaluation of N-BFBSA in Polyamide 6

To validate the efficacy of N-BFBSA, a series of standardized tests are conducted on compounded samples of Polyamide 6 (PA6).

Workflow: From Compounding to Characterization

The overall process involves drying the base polymer, compounding it with the plasticizer, injection molding test specimens, and finally, performing thermal and mechanical analyses.

G start Start: Materials drying 1. Drying (PA6 Pellets & N-BFBSA) start->drying compounding 2. Melt Compounding (Twin-Screw Extruder) drying->compounding pelletizing 3. Pelletizing (Plasticized PA6) compounding->pelletizing molding 4. Injection Molding (ASTM Test Specimens) pelletizing->molding characterization 5. Characterization molding->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (Tensile) characterization->mechanical end End: Data Analysis thermal->end mechanical->end

Figure 2: Standard experimental workflow for evaluating plasticizer performance.

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is used to measure the transition temperatures of the polymer, most notably the glass transition temperature (Tg), which is a direct indicator of plasticizer efficiency.[19][20]

  • Standard: Conforms to ASTM D3418.[21][22]

  • Methodology:

    • Accurately weigh 10-15 mg of the sample into an aluminum DSC pan and seal it.[19]

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 25°C to 250°C at a rate of 20°C/minute to erase thermal history.

    • Cool the sample to 0°C at a rate of 20°C/minute.

    • Perform a second heating scan from 0°C to 250°C at a rate of 20°C/minute.

    • The Tg is determined from the midpoint of the step transition in the heat flow curve from the second heating scan.

Protocol: Mechanical Analysis via Tensile Testing

Tensile testing measures the material's response to being pulled apart, providing key metrics like stiffness (Tensile Modulus), strength (Tensile Strength), and ductility (Elongation at Break).[23]

  • Standard: Conforms to ASTM D638, using Type I dumbbell-shaped specimens.[24][25][26]

  • Methodology:

    • Condition the injection-molded test specimens for at least 40 hours at 23°C and 50% relative humidity.

    • Mount the specimen into the grips of a universal testing machine.

    • Attach an extensometer to measure strain accurately.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/minute) until the specimen fractures.

    • Record the stress-strain curve and calculate the key mechanical properties.[27]

Results and Discussion

The following tables summarize the expected data from the evaluation of PA6 compounded with varying concentrations of N-BFBSA.

Impact on Thermal Properties

Table 2: DSC Thermal Analysis of N-BFBSA Plasticized PA6

SampleN-BFBSA Conc. (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Control PA6065220
PA6-PLAS-5548218
PA6-PLAS-101030215
PA6-PLAS-151515212

Analysis: A significant, concentration-dependent decrease in Tg is observed, confirming the effective plasticizing action of N-BFBSA.[28][29] The plasticizer molecules increase the mobility of the amorphous polymer chains, lowering the energy required for the transition from a glassy to a rubbery state.[10] The slight depression in melting temperature is also typical, as the plasticizer can interfere with crystal lattice perfection.

Impact on Mechanical Properties

Table 3: Tensile Properties of N-BFBSA Plasticized PA6

SampleN-BFBSA Conc. (wt%)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Control PA602.88050
PA6-PLAS-552.165120
PA6-PLAS-10101.550250
PA6-PLAS-15151.040350

Analysis: The mechanical data shows a classic plasticization effect. The tensile modulus and tensile strength decrease, indicating a reduction in stiffness and rigidity.[9] Concurrently, the elongation at break increases dramatically, demonstrating a significant enhancement in ductility and flexibility. This trade-off is a direct result of the weakened intermolecular forces between polyamide chains.

Field Insights and Potential Challenges

Trustworthiness of Protocols

The use of standardized ASTM methods (D3418 for DSC, D638 for tensile testing) ensures that the data generated is reproducible and comparable across different laboratories and studies.[21][22][24][25] This adherence to established standards is critical for reliable material characterization and quality control.

Plasticizer Migration and Leaching

A critical consideration for any externally plasticized system is the potential for the plasticizer to migrate to the surface or leach out of the polymer matrix over time, especially when exposed to heat or solvents.[30][31][32] This can lead to a loss of flexibility, surface tackiness, and contamination of the surrounding environment.[33][34]

  • Causality: Migration occurs because the plasticizer is not chemically bonded to the polymer.[31] Factors influencing migration include plasticizer molecular weight, polymer permeability, and environmental conditions like temperature.[32]

  • Evaluation: Long-term aging studies at elevated temperatures, followed by re-testing of thermal and mechanical properties and surface analysis, are necessary to quantify the permanence of N-BFBSA within the polyamide matrix.

Conclusion

This compound demonstrates significant potential as a high-performance plasticizer for polyamides. Its molecular structure is well-suited to disrupt the strong intermolecular hydrogen bonding inherent in polyamides, leading to a substantial reduction in glass transition temperature and a marked increase in flexibility and ductility. The experimental data, derived from standardized protocols, confirms a predictable and concentration-dependent modification of both thermal and mechanical properties in Polyamide 6. While the long-term stability and migration resistance require further investigation, N-BFBSA stands as a promising candidate for researchers and developers aiming to tailor polyamide properties for demanding applications where enhanced flexibility is a key design criterion.

References

  • ASTM D638-22, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2022, .

  • ASTM D3418-99, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 1999, .

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, .

  • Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from [Link]

  • Silver Fern Chemical Inc. (n.d.). N-n-Butyl Benzene Sulfonamide: A Versatile Plasticizer for Polyamide and Cellulose Resins. Retrieved from [Link]

  • TestResources. (n.d.). Tensile Testing of Plastics & Composites | Equipment for ASTM D638. Retrieved from [Link]

  • AZoM. (2012, July 8). ASTM D638 Plastic Tensile Strength Test. Retrieved from [Link]

  • Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. Retrieved from [Link]

  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Jiaxing Trustworthy Import And Export Co.,ltd. (n.d.). N-butyl Benzene Sulfonamide ( Bbsa ). Retrieved from [Link]

  • Sanat Malzeme. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials – ASTM D3418. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem? [Video]. YouTube. Retrieved from [Link]

  • Le, T. H., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Ecotoxicology and Environmental Safety, 270, 115993.
  • Scribd. (n.d.). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • Hallstar Industrial. (n.d.). PLASTHALL® BSA. Retrieved from [Link]

  • Haryono, A., & Lee, S. H. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Journal of Polymer Research, 30(5), 205.
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  • Sarkar, A. (2006). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • PubChem. (n.d.). N-tert-butyl-4-fluorobenzenesulfonamide. Retrieved from [Link]

  • Jinli Chemical. (2025, March 26). The Role of Plasticizers in Enhancing Flexibility and Durability. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and characterization of plasticized polyamides by fluid and solid plasticizers. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Datapdf. (n.d.). SULFONAMIDE PLASTICIZERS AND RESINS. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of benzenesulfonamide plasticizers on the glass transition temperature of an amorphous aliphatic polyamide. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. Retrieved from [Link]

  • IJIERT. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]

  • ALT LABS. (n.d.). Plasticizers: Enhancing Polymers Flexibility for Everyday Use. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US20150051329A1 - Plasticized polyamide compositions.
  • Chemix Guru Ltd. (n.d.). Everything About Polyamide 6 You Should to Know ( PA6 / Nylon 6). Retrieved from [Link]

  • Ensinger. (n.d.). PA 6 - TECAMID 6 natural. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, May 13). How Do Plasticizers Affect The Properties Of Thermoplastics? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 24). How Do Plasticizers Affect Glass Transition Temperature? [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Retrieved from [Link]

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  • ResearchGate. (n.d.). Morphologies and properties of plasticized starch/polyamide compatibilized blends. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. Retrieved from [Link]

  • SciSpace. (n.d.). Influence of plasticizers on thermal properties and crystallization behaviour of poly(lactic acid) films obtained by compression. Retrieved from [Link]

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Preliminary Toxicity Screening of N-butyl-4-fluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, N-butyl-4-fluorobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, integrated testing strategy encompassing in silico modeling and a suite of in vitro assays. The protocols detailed herein are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring scientific rigor and regulatory relevance. The causality behind experimental choices is elucidated, providing a self-validating system for early-stage hazard identification. This guide is intended to serve as a practical, in-depth resource for the initial safety assessment of this compound and structurally related compounds.

Introduction and Rationale

This compound is a sulfonamide derivative with potential applications in chemical synthesis and pharmaceutical development. As with any novel compound intended for further development, a thorough evaluation of its toxicological profile is paramount to ensure safety and guide future research. This guide outlines a strategic, tiered approach to preliminary toxicity screening, beginning with computational methods to predict potential liabilities, followed by a series of in vitro assays to provide empirical data on cytotoxicity, genotoxicity, and other key safety endpoints.

The structural similarity of this compound to N-butylbenzenesulfonamide (NBBS), a compound with known neurotoxic and reproductive effects, warrants a cautious and comprehensive initial safety assessment. The presence of a fluorine atom in the para position of the benzene ring may significantly alter the compound's metabolic profile and biological activity, necessitating a de novo evaluation.

The screening cascade proposed in this guide is designed to maximize data acquisition while minimizing compound and resource expenditure, a critical consideration in early-stage research. By integrating in silico and in vitro methodologies, we can build a robust preliminary safety profile to inform go/no-go decisions and direct further toxicological studies.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is a prerequisite for meaningful toxicological assessment. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) properties and are essential for designing relevant in vitro experiments.

PropertyValue (Predicted/Measured)Source
Molecular FormulaC₁₀H₁₄FNO₂SChemSrc[1]
Molecular Weight231.29 g/mol ChemSrc[1]
LogP (Octanol-Water Partition Coefficient)3.37580ChemSrc[1]
Water SolubilityPredicted LowSwissADME[2]
pKaData not available

Note: The LogP value suggests moderate lipophilicity, which may influence cell membrane permeability and plasma protein binding.

Tier 1: In Silico Toxicity Prediction

Before embarking on laboratory-based studies, a suite of computational tools can be employed to predict the toxicological liabilities of this compound. These in silico methods utilize the chemical structure of the compound to estimate its potential for various adverse effects based on large databases of known toxicants.[3]

3.1. Rationale for In Silico Screening

In silico screening is a rapid and cost-effective method to prioritize compounds and guide subsequent in vitro and in vivo testing.[3] By identifying potential hazards early, researchers can focus resources on the most promising and safest candidates.

3.2. Recommended In Silico Tools and Endpoints

A variety of free and commercial software can be used for toxicity prediction. For this guide, we will focus on freely accessible tools.

  • SwissADME: This tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2][4] It can offer initial insights into potential ADME issues.

  • ProTox-II: This web server predicts various toxicity endpoints, including oral toxicity, hepatotoxicity, carcinogenicity, and mutagenicity.[4]

  • admetSAR: This tool provides a comprehensive platform for predicting ADMET properties, including Ames mutagenicity and carcinogenicity.[4]

3.3. In Silico Workflow

in_silico_workflow start Obtain SMILES string of This compound swissadme SwissADME (ADME & Drug-Likeness) start->swissadme protox ProTox-II (Toxicity Endpoints) start->protox admetsar admetSAR (ADMET Profile) start->admetsar analysis Analyze and Consolidate Predicted Liabilities swissadme->analysis protox->analysis admetsar->analysis report Generate In Silico Toxicity Report analysis->report

Caption: In Silico Toxicity Prediction Workflow.

3.4. Illustrative In Silico Prediction Summary

The following table presents hypothetical results from in silico screening to illustrate data presentation.

EndpointPredicted OutcomeConfidenceTool Used
Ames MutagenicityNon-mutagenHighadmetSAR
CarcinogenicityNon-carcinogenModerateProTox-II
HepatotoxicityActiveModerateProTox-II
hERG InhibitionInhibitorLowSwissADME
Oral Toxicity (LD50)Class IV (300-2000 mg/kg)ModerateProTox-II

Disclaimer: This is illustrative data. Actual in silico predictions should be performed and critically evaluated.

Tier 2: In Vitro Toxicity Assessment

Based on the in silico predictions and the inherent need for empirical data, a panel of in vitro assays is recommended. This tier aims to provide quantitative data on the biological activity of this compound.

Cytotoxicity Assays

4.1.1. Rationale

Cytotoxicity assays are fundamental to any toxicity screening cascade. They determine the concentration at which a compound induces cell death and provide a baseline for selecting concentrations for more complex assays.[5] A dual-assay approach, measuring different aspects of cell health (metabolic activity and membrane integrity), provides a more robust assessment.

4.1.2. Experimental Protocol: MTT Assay (Metabolic Activity)

This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.[6][7][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a predetermined density and allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in culture medium.

  • Treatment: Replace the culture medium in the 96-well plate with the medium containing various concentrations of the test compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

4.1.3. Experimental Protocol: Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This protocol measures the release of LDH from damaged cells into the culture medium.[9][10][11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the assay kit.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the EC50 value.

4.1.4. Illustrative Cytotoxicity Data

Cell LineAssayEndpointIC50 / EC50 (µM)
HepG2MTTCell Viability85.2
HepG2LDHMembrane Integrity112.5
HEK293MTTCell Viability> 200

Disclaimer: This is illustrative data.

Genotoxicity Assays

4.2.1. Rationale

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and cancer. A standard battery of in vitro tests is recommended to assess different types of genetic damage.[12]

4.2.2. Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14][15]

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.

    • Add this mixture to molten top agar.

    • Pour the top agar onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

4.2.3. Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects by quantifying the formation of micronuclei in cultured mammalian cells.[1][12][16][17][18]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

4.2.4. Illustrative Genotoxicity Data

AssayStrains/Cell LineMetabolic ActivationResult
Ames TestTA98, TA100, TA1535, TA1537, WP2 uvrAWith and Without S9Negative
Micronucleus TestCHO-K1With and Without S9Negative

Disclaimer: This is illustrative data.

Cardiovascular Safety: hERG Assay

4.3.1. Rationale

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[19] Therefore, assessing the potential of a compound to block this channel is a critical early safety screen, as recommended by the ICH S7B guideline.

4.3.2. Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.

Step-by-Step Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch Clamp:

    • Load the cell suspension and test compound solutions onto the automated patch clamp instrument.

    • The instrument will automatically perform whole-cell patch clamp recordings.

    • Apply a specific voltage protocol to elicit hERG currents.

  • Compound Application: Apply a range of concentrations of this compound to the cells and record the corresponding hERG currents.

  • Data Analysis: Measure the reduction in hERG current amplitude at each concentration and calculate the IC50 value.

4.3.3. Illustrative hERG Assay Data

AssayEndpointIC50 (µM)
Automated Patch ClamphERG Current Inhibition35.7

Disclaimer: This is illustrative data.

Tier 3: In Vitro ADME Profiling

Understanding the ADME properties of a compound is crucial for interpreting toxicity data and predicting its in vivo behavior.

Metabolic Stability Assay

5.1.1. Rationale

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[20][21] High metabolic instability can lead to poor bioavailability and the formation of reactive metabolites.

5.1.2. Experimental Protocol: Liver Microsomal Stability Assay

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes and dilute them in a phosphate buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomes and the test compound.

  • Initiate Reaction: Add a NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Plasma Protein Binding Assay

5.2.1. Rationale

The extent to which a compound binds to plasma proteins affects its free concentration, which is the fraction available to exert pharmacological or toxicological effects.[16][22]

5.2.2. Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Step-by-Step Methodology:

  • Device Preparation: Prepare a RED device with a semi-permeable membrane.

  • Sample Addition: Add plasma containing the test compound to one chamber and a buffer solution to the other chamber.[23][24]

  • Equilibration: Incubate the device at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: After equilibration, collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction of unbound compound (fu).

5.3. Illustrative In Vitro ADME Data

AssayMatrixEndpointValue
Metabolic StabilityHuman Liver Microsomest½ (min)45
Metabolic StabilityHuman Liver MicrosomesCLint (µL/min/mg)25.5
Plasma Protein BindingHuman PlasmaFraction Unbound (fu)0.12 (12%)

Disclaimer: This is illustrative data.

Integrated Data Analysis and Decision-Making

The data generated from this tiered screening approach should be integrated to form a comprehensive preliminary toxicity profile of this compound.

decision_making_flowchart start This compound in_silico Tier 1: In Silico Prediction (ADMET, Mutagenicity, etc.) start->in_silico in_vitro_tox Tier 2: In Vitro Toxicity (Cytotoxicity, Genotoxicity, hERG) in_silico->in_vitro_tox in_vitro_adme Tier 3: In Vitro ADME (Metabolic Stability, PPB) in_vitro_tox->in_vitro_adme risk_assessment Integrated Risk Assessment in_vitro_adme->risk_assessment low_risk Low Risk Profile Proceed to Further Studies risk_assessment->low_risk Favorable Profile high_risk High Risk Profile (e.g., Genotoxicity, High hERG Potency) Consider Deprioritization or Redesign risk_assessment->high_risk Unfavorable Profile

Caption: Tiered Toxicity Screening and Decision-Making Framework.

A favorable profile would be characterized by:

  • Low to moderate in vitro cytotoxicity (IC50 > 10 µM).

  • No evidence of genotoxicity in the Ames and micronucleus tests.

  • Low hERG inhibition (IC50 > 30 µM).

  • Moderate metabolic stability and plasma protein binding.

An unfavorable profile, particularly a positive finding in the genotoxicity assays or potent hERG inhibition, would be a significant cause for concern and may lead to the deprioritization of the compound.

Conclusion

This technical guide provides a structured and scientifically sound approach for the preliminary toxicity screening of this compound. By following this tiered strategy, researchers can efficiently gather critical safety data to make informed decisions about the continued development of this and other novel chemical entities. The integration of in silico and in vitro methods ensures a comprehensive initial assessment, upholding the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) while maintaining scientific rigor.

References

  • This compound | CAS#:312-67-4 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). Retrieved January 10, 2026, from [Link]

  • Plasma Protein Binding Assay - Visikol. (2022, November 3). Retrieved January 10, 2026, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). Retrieved January 10, 2026, from [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test | OECD iLibrary. (n.d.). Retrieved January 10, 2026, from [Link]

  • Application of TOPKAT and TEST software in prediction of chemical toxicity. (n.d.). Retrieved January 10, 2026, from [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 16). Retrieved January 10, 2026, from [Link]

  • OECD Test Guideline 432. (2004, April 13). Retrieved January 10, 2026, from [Link]

  • Protein Binding by Equilibrium Dialysis. (n.d.). Retrieved January 10, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). Retrieved January 10, 2026, from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). Retrieved January 10, 2026, from [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test - Nucro-Technics. (2019, January 7). Retrieved January 10, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 10, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Retrieved January 10, 2026, from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). Retrieved January 10, 2026, from [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (n.d.). Retrieved January 10, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved January 10, 2026, from [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Creative Bioarray. (n.d.). Retrieved January 10, 2026, from [Link]

  • Plasma Protein Binding Assay - Visikol. (2022, November 3). Retrieved January 10, 2026, from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test | OECD iLibrary. (n.d.). Retrieved January 10, 2026, from [Link]

  • QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes. (n.d.). Retrieved January 10, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.). Retrieved January 10, 2026, from [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487 - Creative Bioarray. (n.d.). Retrieved January 10, 2026, from [Link]

  • swiss ADME tutorial. (2022, April 17). Retrieved January 10, 2026, from [Link]

  • FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS. (n.d.). Retrieved January 10, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved January 10, 2026, from [Link]

  • SwissADME | PDF | Chemical Polarity | Solubility - Scribd. (2024, August 4). Retrieved January 10, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Retrieved January 10, 2026, from [Link]

  • Test No. 471: Bacterial Reverse Mutation Test | OECD iLibrary. (n.d.). Retrieved January 10, 2026, from [Link]

  • SwissADME - YouTube. (n.d.). Retrieved January 10, 2026, from [Link]

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Methodological & Application

Synthesis of N-butyl-4-fluorobenzenesulfonamide: A Detailed Laboratory Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of N-butyl-4-fluorobenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Significance

Sulfonamides represent a critical class of compounds in pharmaceutical sciences, exhibiting a wide array of biological activities.[1] The introduction of a fluorine atom onto the benzene ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The N-butyl group provides lipophilicity, which can influence the compound's ability to cross biological membranes. A patented synthesis of this compound highlights its potential relevance in the development of treatments for conditions such as benign prostatic hyperplasia and prostate carcinoma, underscoring the importance of robust and well-documented synthetic procedures.[2]

Reaction Principle and Strategy

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution reaction. The primary amine, n-butylamine, acts as a nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.[1] This reaction leads to the formation of a stable sulfonamide bond. The reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, an excess of the amine is typically employed, which also serves as a base.

Visualizing the Synthesis

Reaction Scheme

The overall chemical transformation is depicted below:

G cluster_reactants Reactants cluster_product Product 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride This compound This compound 4-Fluorobenzenesulfonyl_Chloride->this compound + n-Butylamine n-Butylamine n-Butylamine n-Butylamine->this compound HCl HCl

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from reaction setup to product isolation and purification.

G Setup Reaction Setup Addition Slow Addition of 4-Fluorobenzenesulfonyl Chloride Setup->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Quench Quenching with Water Reaction->Quench Extraction Extraction with Dichloromethane Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification by Recrystallization Evaporation->Purification Characterization Product Characterization Purification->Characterization

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis, with specific quantities adapted from literature precedents.[2]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
4-Fluorobenzenesulfonyl chloride194.611.00.973 g (0.005 mol)
n-Butylamine73.142.00.732 g (0.01 mol)
Dichloromethane (DCM)--~50 mL
Deionized Water--~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 g
Ethanol--For recrystallization
Hexanes--For recrystallization
Equipment
  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • 4-Fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3] It reacts with water and should be handled with care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • n-Butylamine is flammable and corrosive. Handle in a fume hood and avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add n-butylamine (0.732 g, 0.01 mol) and dichloromethane (20 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (0.973 g, 0.005 mol) in dichloromethane (10 mL) and add this solution to the dropping funnel. Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred n-butylamine solution over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete, add deionized water (10 mL) to the reaction mixture to quench any unreacted sulfonyl chloride and dissolve the amine hydrochloride salt.[2] Transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (10 mL) to remove excess n-butylamine, followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization. A common solvent system for sulfonamides is ethanol/water or ethyl acetate/hexanes.[4] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Expected Yield

The expected yield of the purified product is typically in the range of 70-90%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the butyl group and the aromatic protons.

    • Aromatic protons: Two doublets in the range of δ 7.2-8.0 ppm, integrating to 2H each, corresponding to the protons on the fluorinated benzene ring.

    • NH proton: A broad singlet or triplet around δ 4.5-5.5 ppm, integrating to 1H.

    • Butyl group protons:

      • A triplet around δ 2.9-3.1 ppm (2H, -CH₂-NH-).

      • A multiplet around δ 1.4-1.6 ppm (2H, -CH₂-CH₂-NH-).

      • A multiplet around δ 1.2-1.4 ppm (2H, -CH₃-CH₂-).

      • A triplet around δ 0.8-1.0 ppm (3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): The expected carbon NMR spectrum would show signals for the aromatic carbons and the aliphatic carbons of the butyl group.

    • Aromatic carbons: Signals in the range of δ 115-168 ppm. The carbon attached to the fluorine will show a large coupling constant.

    • Butyl group carbons: Signals in the upfield region, typically δ 13-43 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretch: A medium to sharp band around 3250-3350 cm⁻¹.

  • S=O stretch (asymmetric and symmetric): Two strong bands around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹.

  • C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By detailing the experimental procedure, explaining the rationale behind each step, and providing expected characterization data, this guide aims to facilitate the reproducible and safe synthesis of this important chemical intermediate for researchers in the field of drug discovery and development.

References

  • Hecksteden, K., et al. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. U.S. Patent No. 7,700,654 B2. Washington, DC: U.S.
  • Al-Baraa, G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

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Application Notes & Protocols: N-butyl-4-fluorobenzenesulfonamide as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, tracing its lineage to the pioneering discovery of Prontosil and the dawn of the antibiotic era.[1] Within this vast and vital class of compounds, N-butyl-4-fluorobenzenesulfonamide emerges as a particularly useful and versatile intermediate. Its unique combination of a reactive sulfonyl group, a lipophilic butyl chain, and a bioisosteric fluorine atom makes it a valuable building block for a diverse array of molecular architectures. These notes provide an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, handling, and strategic application of this compound in organic synthesis, with a focus on its role in constructing pharmacologically active agents.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical properties and safety requirements is paramount before incorporating any reagent into a synthetic workflow. This compound is a stable compound under standard laboratory conditions, but adherence to safety protocols is essential.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 312-67-4[1]
Molecular Formula C₁₀H₁₄FNO₂S
Molecular Weight 231.29 g/mol
Appearance White to off-white solid or crystalline powder
Melting Point Data not consistently available; requires experimental verification
Boiling Point ~314 °C (for the non-fluorinated analog, N-butylbenzenesulfonamide)[2]
Handling and Safety Precautions

As with all sulfonamide derivatives, appropriate personal protective equipment (PPE) is required.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Personal Protective Equipment : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

  • Hazards : The compound may cause skin and serious eye irritation.[4][5] In case of fire, hazardous combustion products such as carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides may be generated.[3]

  • Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[3]

Synthesis of this compound

The most direct and widely employed method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The synthesis of this compound is a classic example of this robust transformation.

Reaction Mechanism and Stoichiometry

The core of the synthesis involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-butylamine onto the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This addition-elimination sequence results in the formation of a stable sulfur-nitrogen bond and the expulsion of a chloride ion.

A critical aspect of this protocol is the reaction stoichiometry. Two equivalents of the amine are typically used for every one equivalent of the sulfonyl chloride.[1] The first equivalent acts as the nucleophile, while the second serves as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products 4-FBSC 4-Fluorobenzenesulfonyl Chloride nBuNH2 n-Butylamine (2 equivalents) Reaction Reaction nBuNH2->Reaction Nucleophile & Base Product This compound Salt n-Butylammonium Chloride Workup Aqueous Workup & Extraction Reaction->Workup Crude Mixture Workup->Product Workup->Salt Removed in aqueous phase caption Workflow for the Synthesis of this compound Glibenclamide_Synthesis A 2-Phenylethylamine Derivative B Chlorosulfonation A->B C Sulfonyl Chloride Intermediate B->C D Ammonolysis C->D E Key Sulfonamide Intermediate D->E F Reaction with Cyclohexyl Isocyanate E->F G Glibenclamide (Final API) F->G caption Simplified Synthetic Pathway to Glibenclamide

Sources

N-butyl-4-fluorobenzenesulfonamide: A Privileged Scaffold for Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Sulfonamides and the Promise of Fluorination

The sulfonamide functional group is a cornerstone of medicinal chemistry, tracing its origins to the pioneering discovery of prontosil's antibacterial properties. This discovery ushered in the era of sulfa drugs and established the benzenesulfonamide moiety as a "privileged scaffold" – a molecular framework with a proven propensity for interacting with biological targets. Decades of research have expanded the therapeutic applications of sulfonamides far beyond their antimicrobial roots, yielding diuretics, anticonvulsants, anti-inflammatory agents, and targeted cancer therapies.

The strategic incorporation of fluorine into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The convergence of the venerable sulfonamide scaffold with the modern strategy of fluorination presents exciting opportunities for the development of novel therapeutic agents. N-butyl-4-fluorobenzenesulfonamide emerges as a molecule of significant interest at this intersection, offering a platform for the exploration of new biological activities.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their discovery programs. We will delve into its synthesis, potential therapeutic applications with a focus on its antiandrogenic properties, and provide detailed protocols for its preparation and biological evaluation.

I. Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is a straightforward and high-yielding procedure, making it an accessible starting material for medicinal chemistry campaigns. The most common and efficient method involves the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with n-butylamine.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride This compound This compound 4-Fluorobenzenesulfonyl_Chloride->this compound n-Butylamine n-Butylamine n-Butylamine->this compound Base Base (e.g., Pyridine or excess n-Butylamine) Solvent Solvent (e.g., Dichloromethane) Temperature 0°C to Room Temperature

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • n-Butylamine

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base and Amine: Add pyridine (1.2 eq) to the solution. In a separate flask, dissolve n-butylamine (1.1 eq) in anhydrous dichloromethane.

  • Reaction: Cool the solution of 4-fluorobenzenesulfonyl chloride and pyridine to 0°C using an ice bath. Add the n-butylamine solution dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

II. Applications in Medicinal Chemistry: Targeting the Androgen Receptor

The non-fluorinated analog of the title compound, N-butylbenzenesulfonamide (NBBS), has been identified as an antiandrogenic agent.[1] This finding provides a strong rationale for investigating this compound as a potential therapeutic for androgen-dependent diseases, most notably prostate cancer. The fluorine atom at the para-position of the benzene ring can potentially enhance the compound's potency, selectivity, and pharmacokinetic profile.

The Androgen Receptor Signaling Pathway in Prostate Cancer

The androgen receptor (AR) is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth, proliferation, and survival.

G cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR_Androgen AR-Androgen Complex Androgen->AR_Androgen AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP AR->AR_Androgen AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Nucleus Nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth NBFB This compound (Proposed Antagonist) NBFB->AR Antagonism

Sources

Application Note: Quantitative Analysis of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

N-butyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of interest in chemical synthesis and drug discovery, often utilized as a building block for more complex molecules.[1] The structural motif, combining a flexible N-butyl group with an electron-withdrawing fluorinated aromatic ring, imparts specific physicochemical properties that necessitate robust analytical methods for its accurate quantification.[1] The presence and concentration of this compound can be a critical quality attribute (CQA) in pharmaceutical intermediates or a key endpoint in metabolic or environmental fate studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing validated protocols for the quantification of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are not only repeatable but also adaptable. The core of this guide is built upon three pillars of analytical science: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays, Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to analytical method development. Key properties for this compound are summarized below. The compound's molecular weight and structure inform mass spectrometry parameters, while its moderate polarity guides chromatographic system selection.

PropertyValueSource
Molecular Formula C₁₀H₁₄FNO₂S[2][]
Molecular Weight 231.29 g/mol [][4]
CAS Number 312-67-4[2][]
IUPAC Name This compound[]
Canonical SMILES CCCCNC(=O)c1ccc(F)cc1[]

General Analytical Workflow

A systematic approach is crucial for generating reliable and reproducible quantitative data. The workflow described below outlines the logical progression from sample receipt to final data reporting, incorporating essential quality control checks at each stage.

Analytical_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleReceipt Sample Receipt & Login SampleStorage Appropriate Storage (-20°C or 4°C) SampleReceipt->SampleStorage MethodSelection Method Selection (HPLC, GC, LC-MS/MS) SampleStorage->MethodSelection SamplePrep Sample Preparation (Extraction, Cleanup) MethodSelection->SamplePrep Analysis Chromatographic Analysis SamplePrep->Analysis StdPrep Standard & QC Preparation InstrumentSetup Instrument Setup & System Suitability Test (SST) StdPrep->InstrumentSetup InstrumentSetup->Analysis DataProcessing Data Processing (Integration, Calibration) Analysis->DataProcessing DataReview Data Review & QC Check DataProcessing->DataReview Report Final Report Generation DataReview->Report

Caption: General workflow for quantitative analysis.

Sample Preparation: The Foundation of Accuracy

The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and present it in a solvent compatible with the analytical instrument.[5] The choice of technique is matrix-dependent.

Causality Behind Method Selection:

  • Liquid-Liquid Extraction (LLE): Ideal for simple aqueous matrices (e.g., wastewater, buffer solutions). The analyte is partitioned into an immiscible organic solvent like dichloromethane or ethyl acetate. This is a classic, cost-effective technique.

  • Solid-Phase Extraction (SPE): Offers superior cleanup and concentration compared to LLE.[5] For this compound, a reversed-phase sorbent (e.g., C18 or a hydrophilic-lipophilic balanced polymer like Oasis HLB) is recommended. The analyte is retained on the sorbent while polar interferences are washed away; it is then eluted with a strong organic solvent. This is the method of choice for complex aqueous samples like plasma or urine.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily developed for food matrices, this method involves an extraction/partitioning step with acetonitrile followed by a dispersive SPE (dSPE) cleanup.[7] It is highly effective for removing complex matrix components like fats and pigments from samples such as homogenized tissue or agricultural products.[7]

Sample_Prep_Decision_Tree Start Sample Matrix IsLiquid Liquid? Start->IsLiquid IsComplex Complex? (e.g., Plasma, Urine) IsLiquid->IsComplex Yes SolidMatrix Solid / Semi-Solid? (e.g., Tissue, Food) IsLiquid->SolidMatrix No LLE Liquid-Liquid Extraction (LLE) IsComplex->LLE No (Simple Aqueous) SPE Solid-Phase Extraction (SPE) IsComplex->SPE Yes Homogenize Homogenization & Solvent Extraction SolidMatrix->Homogenize Yes QuEChERS QuEChERS Cleanup Homogenize->QuEChERS

Caption: Decision tree for selecting a sample preparation method.

Method 1: HPLC-UV for Routine Quantification

This method is suitable for purity assessments, formulation analysis, and process monitoring where analyte concentrations are expected to be in the μg/mL range or higher. The UV absorbance is monitored at 220 nm, corresponding to the phenyl ring chromophore.[8][9]

Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh or pipette the sample.

    • Extract the analyte using a suitable method (see Section 4.0) into a solvent compatible with the mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter prior to injection.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and ionization efficiency if transferring to MS. Acetonitrile is a common strong solvent with good UV transparency.[10]
Gradient 40% B to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 min.A gradient ensures elution of the analyte with good peak shape while cleaning the column of more lipophilic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV Diode Array Detector (DAD) at 220 nmWavelength for aromatic ring absorbance; DAD allows for peak purity assessment.[8][9]
  • Data Analysis:

    • Integrate the peak area for this compound.

    • Construct a linear calibration curve (Peak Area vs. Concentration) using the standards.

    • Quantify the sample concentration using the regression equation from the calibration curve.

Method 2: GC-MS for Confirmatory Analysis

Gas chromatography is a powerful separation technique, and when coupled with a mass spectrometer, it provides high selectivity and confirmation of identity. This method is suitable for matrices where volatility is not a limiting factor and can be an alternative to HPLC. The NIST database indicates that related compounds like N-butylbenzenesulfonamide are amenable to GC analysis.[11]

Protocol: GC-MS Analysis
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution in a volatile solvent like dichloromethane or ethyl acetate.

    • Create calibration standards from 0.1 µg/mL to 20 µg/mL in the same solvent.

  • Sample Preparation:

    • Perform LLE using dichloromethane.[12]

    • Carefully evaporate the solvent and reconstitute in a known small volume of ethyl acetate.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp provides effective separation of the analyte from solvent and matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization technique that generates a library-searchable fragmentation pattern.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific, characteristic ions.
SIM Ions m/z 231 (M⁺), 174 (M-C₄H₉)⁺, 109 (C₆H₄F)⁺Predicted ions: Molecular ion, loss of the butyl group, and the fluorophenyl fragment.

Method 3: LC-MS/MS for High-Sensitivity Quantification

This is the gold standard for quantifying low levels (pg/mL to ng/mL) of analytes in complex biological or environmental matrices.[13] The combination of liquid chromatography with a triple quadrupole mass spectrometer provides unparalleled selectivity and sensitivity.[14][15]

Protocol: LC-MS/MS Analysis
  • Standard and Sample Preparation:

    • Follow the procedures in section 5.1 and 5.2, using SPE or QuEChERS for complex matrices. The final extracts should be in a solvent compatible with the initial mobile phase conditions.

    • Calibration standards should cover the expected range of concentrations, typically from 0.1 ng/mL to 100 ng/mL.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
LC System Same as HPLC-UV (Section 5.3)The chromatographic separation is directly transferable. A lower flow rate (e.g., 0.4 mL/min) can improve ionization efficiency.
Ion Source Electrospray Ionization (ESI), Positive ModeThe sulfonamide nitrogen is basic and readily accepts a proton to form [M+H]⁺.
Capillary Voltage 3500 VOptimizes the formation and sampling of ions.
Drying Gas Temp. 350 °CFacilitates desolvation of the droplets from the ESI probe.
Drying Gas Flow 9 L/minAssists in desolvation.
Nebulizer Pressure 40 psiControls the formation of the aerosol.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14]
MRM Transitions Q1 (Precursor): m/z 232.1 ([M+H]⁺)Q3 (Product): e.g., m/z 157.1 ([M+H - C₄H₈ - H₂O]⁺)These transitions must be empirically determined and optimized via infusion of a standard solution. The precursor is the protonated molecule. Product ions result from its fragmentation.
Collision Energy To be optimized (typically 15-30 eV)The voltage applied in the collision cell to induce fragmentation. Must be optimized for maximum product ion signal.

Method Validation Summary

All analytical methods intended for quantitative purposes must be validated to ensure they are fit for purpose. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, are summarized below. The expected performance values are typical for each technique.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Range (Typical) 1 - 100 µg/mL0.1 - 20 µg/mL0.1 - 100 ng/mL
LOD (Limit of Detection) ~0.3 µg/mL~0.03 µg/mL~0.03 ng/mL
LOQ (Limit of Quantitation) ~1.0 µg/mL~0.1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%85 - 115%
Precision (%RSD) < 5%< 10%< 15%

Conclusion

This application note provides three distinct, robust, and scientifically grounded methods for the quantification of this compound. The selection of the appropriate method—HPLC-UV for routine analysis, GC-MS for confirmation, or LC-MS/MS for trace-level determination—should be guided by the specific requirements of the study, including the sample matrix, expected concentration range, and the need for structural confirmation. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can generate accurate and reliable data for this important chemical entity.

References

  • This compound | CAS#:312-67-4. Chemsrc. [Link]

  • N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058. PubChem, National Center for Biotechnology Information. [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. ResearchGate. [Link]

  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. PubChem, National Center for Biotechnology Information. [Link]

  • Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. National Center for Biotechnology Information. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. [Link]

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. National Center for Biotechnology Information. [Link]

  • Analytical Method Summaries. United States Environmental Protection Agency. [Link]

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. National Center for Biotechnology Information. [Link]

  • Quantitative determination of fluorotelomer sulfonates in groundwater by LC MS/MS. National Center for Biotechnology Information. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Multi-Compound Methods for the Detection of Pharmaceutical Residues in Various Waters Applying Solid Phase Extraction (SPE) and Gas Chromatography with Mass Spectrometric Detection (GC/MS). ResearchGate. [Link]

  • Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. National Center for Biotechnology Information. [Link]

  • Benzenesulfonamide, N-butyl-. NIST WebBook. [Link]

  • Chiral Trapped-Headspace GC-QMS-IMS: Boosting Untargeted Benchtop Volatilomics to the Next Level. MDPI. [Link]

  • HPLC & Spectroscopy. Finar. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]

Sources

Quantitative Analysis of N-butyl-4-fluorobenzenesulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the analysis of N-butyl-4-fluorobenzenesulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a sulfonamide compound with potential applications in medicinal chemistry and materials science.[1] The accurate and reliable quantification of this and related compounds is critical for research, development, and quality control. This guide provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established analytical principles. We will explain the causality behind key experimental choices, such as derivatization avoidance, column selection, and the interpretation of mass spectral fragmentation patterns, to ensure technical accuracy and methodological transparency.

Scientific Principles and Method Rationale

Gas Chromatography-Mass Spectrometry is the technique of choice for this analysis due to its high chromatographic resolution and definitive mass-based detection. Unlike many highly polar sulfonamide antibiotics that require derivatization to improve volatility and thermal stability[2][3][4], this compound possesses sufficient volatility for direct GC analysis. This simplifies sample preparation, reduces analysis time, and eliminates potential sources of error associated with derivatization reactions.

The core of this method relies on:

  • Chromatographic Separation: Utilizing a non-polar capillary column to separate the analyte from the sample matrix based on its boiling point and interactions with the stationary phase.

  • Electron Ionization (EI): Employing a standard 70 eV electron ionization source to induce reproducible fragmentation of the analyte. This creates a characteristic mass spectrum, or "fingerprint," enabling unambiguous identification.[5]

  • Mass Filtering and Detection: Using a quadrupole mass analyzer to selectively monitor characteristic fragment ions (Selected Ion Monitoring, SIM) for enhanced sensitivity and specificity, or to scan a full mass range for qualitative analysis.

The protocol is designed to be self-validating through the inclusion of system suitability checks, blanks, and quality control standards.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound reference standard (>98% purity)

  • Ethyl acetate (GC or HPLC grade)

  • Methanol (GC or HPLC grade)

  • Dichloromethane (GC or HPLC grade)[6]

  • Hexane (GC or HPLC grade)[6]

  • Deionized water (18.2 MΩ·cm)

  • Helium (99.999% purity)

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole system.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar 5% phenyl-methylpolysiloxane column. This phase is selected for its robustness and excellent separation of semi-volatile compounds.[6]

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: Standard volumetric glassware and micropipettes.

GC-MS Operating Conditions

The instrumental parameters must be precisely controlled to ensure reproducibility.

ParameterSettingRationale
GC Inlet Splitless Mode, 250 °CMaximizes analyte transfer to the column for trace-level analysis. Temperature is high enough for volatilization but below thermal degradation.
Injection Volume 1 µLStandard volume for achieving good sensitivity without overloading the column.[6]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature ensures good peak shape. The ramp allows for efficient separation, and the final hold cleanses the column.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
MS Source Temp. 230 °C (EI Source)Standard temperature for promoting ionization while minimizing thermal degradation within the source.[2]
MS Quad Temp. 150 °CEnsures consistent mass filtering performance.[2]
Ionization Energy 70 eVStandard energy that produces stable and reproducible fragmentation patterns, allowing for library matching.[2]
Acquisition Mode Full Scan (m/z 40-350) and/or SIMFull Scan: For initial identification and confirmation. SIM: For quantitative analysis using the ions listed below.
SIM Ions Quantifier: 159.0, Qualifiers: 231.1, 174.1, 95.0Selected based on the predicted fragmentation pattern for high specificity and sensitivity.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

This protocol outlines the preparation of a stock solution and a working standard. For analyzing samples in a matrix (e.g., water), a liquid-liquid extraction (LLE) is described.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This solution is stable for up to 6 months when stored at 4 °C.

  • Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with ethyl acetate to create a working standard suitable for injection and for spiking quality control samples.[6]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the working standard with ethyl acetate.

  • Sample Preparation (Liquid-Liquid Extraction from Water): a. To a 50 mL separatory funnel, add 20 mL of the aqueous sample. b. Spike with any internal standards if used. c. Add 10 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel. d. Allow the layers to separate for 5 minutes. e. Drain the lower organic layer (dichloromethane) into a clean collection vial. f. Repeat the extraction (steps c-e) with a fresh 10 mL of dichloromethane and combine the organic extracts. g. Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen at 40°C. h. Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: GC-MS System Setup and Analysis Sequence

A structured analytical sequence is crucial for ensuring data quality and validating the results.

  • System Equilibration: Before analysis, bake the column at the maximum oven program temperature for 20 minutes to remove any contaminants.

  • Solvent Blank: Inject 1 µL of ethyl acetate to verify that the system is clean and free from carryover.

  • System Suitability Check: Inject the 10 µg/mL working standard. Verify that the analyte peak shape is symmetrical and the retention time is stable.

  • Calibration Curve: Inject the series of calibration standards from lowest to highest concentration.

  • Sample Analysis: Inject the prepared samples. It is good practice to run a solvent blank and a mid-level calibration standard every 10-15 sample injections to monitor system performance.[7]

Data Analysis and Interpretation

Analyte Identification

The identity of this compound is confirmed by two criteria:

  • Retention Time (RT): The RT of the analyte in the sample must match that of the reference standard within a narrow window (typically ±0.1 minutes).[8]

  • Mass Spectrum: The mass spectrum of the sample peak should visually match the spectrum of the reference standard. For SIM data, the ion ratios between the quantifier and qualifier ions must be within ±20% of the ratios observed for the standard.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₄FNO₂S) is 231.1 Da. Based on established fragmentation mechanisms for sulfonamides and related structures, the following primary fragments are expected under EI conditions.[9][10]

  • [M]⁺ (m/z 231): The molecular ion.

  • [M - C₄H₉]⁺ (m/z 174): Loss of the butyl group via alpha-cleavage.

  • [F-C₆H₄-SO₂]⁺ (m/z 159): The 4-fluorobenzenesulfonyl cation, a highly stable and characteristic fragment. This is the proposed base peak and primary quantifier ion.

  • [F-C₆H₄]⁺ (m/z 95): Loss of sulfur dioxide (SO₂) from the m/z 159 fragment, a common rearrangement for arylsulfonamides.[9][11]

Diagram: Proposed EI Fragmentation Pathway

G M This compound [M]⁺˙ m/z 231 F1 [M - C₄H₉]⁺ m/z 174 M->F1 - C₄H₉˙ F2 [F-C₆H₄-SO₂]⁺ m/z 159 (Base Peak) M->F2 - C₄H₉N F3 [F-C₆H₄]⁺ m/z 95 F2->F3 - SO₂

Caption: Proposed fragmentation of this compound.

Workflow and Quality Assurance

A systematic workflow ensures that each step, from sample receipt to final report, is conducted under controlled conditions.

Diagram: Overall Analytical Workflow

Caption: End-to-end workflow for GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and direct approach for the analysis of this compound. By avoiding derivatization, the protocol is streamlined and robust. The combination of chromatographic retention time and specific mass spectral fragments allows for confident identification and accurate quantification, making this method highly suitable for applications in pharmaceutical development, chemical synthesis control, and academic research.

References

  • Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 185-196. [Link]

  • Penkert, A., et al. (2020). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytica Chimica Acta, 1137, 108-116. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. [Link]

  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). N-tert-butyl-4-fluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. College of Agricultural and Environmental Sciences. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2019). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved January 10, 2026, from [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4875. [Link]

  • USDA. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Food Safety and Inspection Service. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved January 10, 2026, from [Link]

  • Semantic Scholar. (1993). Multiresidue analysis of sulfonamides using liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Retrieved January 10, 2026, from [Link]

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Application Notes & Protocols: A Strategic Approach to Elucidating the Biological Activity of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive strategic guide for researchers, scientists, and drug development professionals aiming to characterize the biological activity of N-butyl-4-fluorobenzenesulfonamide. Given the limited specific data on this compound, this guide emphasizes a logical, multi-pronged approach, beginning with unbiased target identification and progressing through target validation and cellular-level characterization. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Introduction: The Sulfonamide Scaffold and the Knowledge Gap

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents, from the first life-saving antibacterial "sulfa drugs" to modern diuretics, anticonvulsants, and anti-cancer agents.[1][2][3] The specific compound, this compound, is characterized by a benzenesulfonamide core, an N-butyl group that increases lipophilicity, and a para-substituted fluorine atom, which can significantly alter electronic properties and metabolic stability.

A review of the scientific literature reveals a significant knowledge gap regarding the specific biological targets and activity of this compound.[4] While its non-fluorinated analog, N-butylbenzenesulfonamide, has shown antiandrogenic properties, and patents suggest a potential application in treating benign prostatic hyperplasia, detailed pharmacological data remains scarce.[4] This application note, therefore, outlines a systematic workflow to de-orphanize this compound, identify its molecular target(s), and characterize its downstream cellular effects.

Strategic Workflow for Characterization

Our proposed strategy is a tiered approach that moves from broad, unbiased screening to specific, hypothesis-driven validation. This ensures an efficient use of resources and builds a coherent, evidence-based profile of the compound's activity.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Validation & Affinity cluster_2 Phase 3: Cellular Activity Profiling CETSA Cellular Thermal Shift Assay (CETSA) BindingAssay Biochemical Binding Assay (e.g., LanthaScreen™) CETSA->BindingAssay Identifies putative target(s) Kinobeads Kinobeads Affinity Profiling Kinobeads->BindingAssay Identifies kinase targets Viability Cell Viability / Cytotoxicity Assays BindingAssay->Viability Confirms direct binding & affinity (IC50) Pathway Downstream Pathway Analysis (e.g., NF-κB Reporter) Viability->Pathway Determines cellular potency (EC50) Apoptosis Mechanism of Action (e.g., Caspase-3 Assay) Viability->Apoptosis If cytotoxic Pathway->Apoptosis

Figure 1: High-level strategic workflow for compound characterization.

Phase 1: Unbiased Target Identification

The primary challenge is the unknown nature of the compound's target. Therefore, the initial phase employs proteome-wide, unbiased techniques to identify potential protein interactors directly in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful method for assessing target engagement in a native cellular environment.[5][6] The principle is that a ligand binding to its protein target stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected and quantified, serving as direct evidence of a physical interaction.[7][8][9]

CETSA_Principle cluster_0 No Compound cluster_1 With Compound Protein Protein Heat Protein Protein->Heat Low Tm Denatured\nProtein Protein Heat->Denatured\nProtein Protein +\nLigand Protein + Ligand Heat_Bound Heat Protein +\nLigand->Heat_Bound High Tm Stable\nProtein Protein + Ligand Heat_Bound->Stable\nProtein

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature as a control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Sample Preparation & Western Blot: Carefully collect the supernatant (containing the soluble protein fraction). Normalize protein concentration using a BCA assay. Prepare samples for SDS-PAGE and perform Western blot analysis for a suspected target protein (if a hypothesis exists) or proceed to mass spectrometry for an unbiased approach (Thermal Proteome Profiling).

  • Data Analysis: Quantify band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Kinobeads Affinity Profiling

Scientific Rationale: Since many sulfonamide-containing drugs are kinase inhibitors, an unbiased screen of the kinome is a logical step. The kinobeads technology uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[10][11] When the lysate is pre-incubated with a free compound (this compound), the compound will compete for binding to its kinase targets, preventing them from being captured by the beads. This depletion is then quantified by mass spectrometry.[12][13][14]

Protocol: Kinobeads Competitive Pull-Down

  • Cell Lysis: Lyse cultured cells (e.g., K562, HeLa) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the pre-washed kinobeads slurry to each lysate and incubate for 1-2 hours at 4°C with rotation to allow for kinase capture.

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and prepare them for mass spectrometry analysis via in-solution or on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Kinase targets of the compound will show a dose-dependent decrease in abundance in the pull-down fractions compared to the vehicle control.

Table 1: Hypothetical Kinobeads Profiling Data

Kinase Target% Inhibition (at 10 µM)Putative Target?
MAP4K492%Yes
ABL115%No
EGFR8%No
CDK288%Yes
SRC21%No

Phase 2: Target Validation and Affinity Determination

Once putative targets are identified, the next step is to validate the direct binding interaction and quantify the binding affinity using a purified, recombinant protein in a biochemical assay.

LanthaScreen™ Eu Kinase Binding Assay

Scientific Rationale: This assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method for quantifying inhibitor binding.[15][16] It uses a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the test compound for the ATP-binding site. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the kinase will displace the tracer, causing a loss of FRET signal.[17][18]

FRET_Assay EuAb Eu-Ab Kinase Kinase EuAb->Kinase FRET High FRET Kinase->FRET Binding Tracer Tracer-AF647 Tracer->Kinase EuAb2 Eu-Ab Kinase2 Kinase EuAb2->Kinase2 NoFRET Low FRET Kinase2->NoFRET Binding Inhibitor Compound Inhibitor->Kinase2

Figure 3: Principle of the LanthaScreen™ TR-FRET Binding Assay.

Protocol: IC50 Determination

  • Reagent Preparation: Prepare 1X Kinase Buffer. Prepare a 3X solution of the target kinase (e.g., MAP4K4) complexed with the 3X Eu-labeled antibody. Prepare a 3X solution of the appropriate Alexa Fluor™-labeled tracer.

  • Compound Dilution: Perform a serial dilution of this compound in 100% DMSO, then create 3X intermediate dilutions in 1X Kinase Buffer.

  • Assay Plate Setup (384-well):

    • Add 5 µL of the 3X serially diluted compound to the assay wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells.

    • Final volume will be 15 µL. Include vehicle (DMSO) controls for no inhibition (0% effect) and a known inhibitor or no kinase for maximum inhibition (100% effect).

  • Incubation & Reading: Mix the plate gently, cover, and incubate at room temperature for 1 hour, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 2: Example LanthaScreen™ Data for IC50 Calculation

[Compound] (nM)Log [Compound]Emission Ratio (665/615)% Inhibition
0-0.850%
101.00.826.7%
501.70.7131.1%
1002.00.5860.0%
5002.70.31120.0% (Calculated Max)
10003.00.28126.7% (Calculated Max)

Phase 3: Cellular Activity Profiling

After confirming a direct target interaction, it is crucial to assess the compound's effects in a cellular context, linking target engagement to a functional outcome.

Cell Viability and Cytotoxicity

Scientific Rationale: A primary screen in any cellular profiling cascade is to determine the compound's effect on cell viability and proliferation. This establishes a therapeutic window and identifies cytotoxic effects. While MTT assays are common, ATP-based assays, such as CellTiter-Glo®, are often superior due to their higher sensitivity, better reproducibility, and broader linear range.[19][20][21] The amount of ATP is directly proportional to the number of metabolically active, viable cells.[22]

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 24, 48, or 72 hours. Include vehicle (DMSO) and no-cell (background) controls.

  • Assay Reagent Addition: Equilibrate the plate and the assay reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the EC50 value.

Table 3: Example Cell Viability Data

[Compound] (µM)Log [Compound]Luminescence (RLU)% Viability
0 (Vehicle)-1,500,000100%
0.1-1.01,450,00096.7%
1.00.01,125,00075.0%
10.01.0750,00050.0%
100.02.0150,00010.0%
Downstream Pathway Analysis

Scientific Rationale: To connect target engagement with a cellular phenotype, it is essential to measure the activity of the signaling pathway in which the target protein functions. For many kinases, a key downstream pathway is the NF-κB signaling cascade, which regulates inflammation, immunity, and cell survival.[23] An NF-κB reporter assay provides a quantitative readout of this pathway's activity.[24][25]

NFkB_Pathway cluster_0 Cytoplasm Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Degradation Ub/Proteasomal Degradation IkB_P->Degradation Luciferase Luciferase Gene Expression Nucleus->Luciferase activates

Figure 4: Simplified NF-κB luciferase reporter pathway.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid with a constitutively expressed Renilla luciferase (for normalization). Alternatively, use a stable cell line.

  • Pre-treatment: Seed the reporter cells in a 96-well plate. After 24 hours, pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Stimulate the NF-κB pathway by adding an agonist like TNFα (e.g., 10 ng/mL) to the wells. Include unstimulated and vehicle-only controls. Incubate for 6-24 hours.[24]

  • Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.[26][27]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC50 of inhibition.

Mechanism of Action: Apoptosis Assay

Scientific Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. A hallmark of apoptosis is the activation of executioner caspases, particularly caspase-3 and caspase-7.[28] A simple and robust method to measure this is a luminogenic or fluorogenic assay that uses a caspase-3/7-specific substrate.[29][30][31]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound at concentrations around its viability EC50 for a relevant time period (e.g., 6-24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Mix briefly and incubate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains the pro-luminescent substrate.

  • Measurement: Measure the luminescence with a plate-reading luminometer.

  • Data Analysis: Plot the luminescence (proportional to caspase-3/7 activity) for each condition. A significant increase in signal compared to the vehicle control indicates the induction of apoptosis.

Conclusion

The systematic approach detailed in these application notes provides a robust framework for the comprehensive biological characterization of this compound. By progressing from unbiased, proteome-wide target identification to specific biochemical validation and finally to functional cellular analysis, researchers can build a complete profile of the compound's mechanism of action. Each protocol is designed with internal controls and clear scientific justification to ensure the generation of high-quality, interpretable data, paving the way for further preclinical and therapeutic development.

References

  • Cree, I. A., & Andreotti, P. E. (1997). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Toxicology in Vitro.
  • Dai, L., et al. (2018). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. Available at: [Link]

  • Reinecke, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview.
  • La Manno, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for BLK Overview.
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Slater, K. J., et al. (2008). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Immunological Methods. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]

  • Klüter, S., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ChemBioChem. Available at: [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • La Manno, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Available at: [Link]

  • Reinecke, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]

  • Reinecke, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed. Available at: [Link]

  • University of Dundee. (n.d.). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (archived). Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • Steele, H. R., & Shields, A. M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]

  • Lee, E. S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

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Application Notes & Protocols: Investigating N-butyl-4-fluorobenzenesulfonamide as a Novel Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating N-butyl-4-fluorobenzenesulfonamide

The androgen receptor (AR), a ligand-activated transcription factor, is a master regulator of the development and progression of prostate cancer.[1][2] Consequently, inhibiting its signaling pathway is the cornerstone of therapy for advanced prostate cancer.[3] While current androgen deprivation therapies and second-generation AR antagonists like enzalutamide have significantly improved patient outcomes, the eventual development of resistance remains a major clinical challenge.[4] This necessitates a continuous search for novel AR inhibitors with different mechanisms of action or improved pharmacological properties.

The sulfonamide functional group is a well-established "privileged structure" in medicinal chemistry, forming the backbone of a wide array of therapeutic agents due to its favorable chemical and biological properties.[5] Of particular relevance is the discovery of N-butylbenzenesulfonamide , a natural compound isolated from the plant Pygeum africanum, which has been identified as a specific and complete antagonist of the human androgen receptor.[2][6]

This guide focuses on This compound , a close structural analog of the natural AR antagonist. The strategic addition of a fluorine atom to the phenyl ring is a common medicinal chemistry tactic used to enhance metabolic stability, binding affinity, and cell permeability. We hypothesize that this compound may act as a competitive antagonist at the AR's ligand-binding domain (LBD), potentially offering improved potency or a distinct pharmacological profile compared to its non-fluorinated parent compound.

These application notes provide a comprehensive, step-by-step framework for researchers to systematically investigate the AR inhibitory activity of this compound, from initial screening to detailed mechanistic characterization.

Hypothesized Mechanism of Action

The canonical AR signaling pathway is initiated when androgens, such as dihydrotestosterone (DHT), bind to the LBD of the AR in the cytoplasm. This triggers a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[7] In the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating the transcription of genes responsible for cell growth and survival, such as prostate-specific antigen (PSA).[1][8]

We hypothesize that this compound functions as a classical competitive antagonist. By binding to the LBD, it is expected to prevent the conformational changes required for AR activation, thereby inhibiting downstream events, including nuclear translocation, DNA binding, and target gene expression.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_inactive Inactive AR (bound to HSPs) DHT->AR_inactive Binds to LBD AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization NBF This compound NBF->AR_inactive Hypothesized Competitive Binding AR_nuc AR Dimer AR_active->AR_nuc Nuclear Translocation ARE ARE (DNA) AR_nuc->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA) Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothesized mechanism of AR inhibition by this compound.

Experimental Workflow for Characterization

A tiered approach is recommended to efficiently characterize the bioactivity of this compound. The workflow begins with a functional screen to confirm AR antagonism, followed by biochemical and molecular assays to elucidate the mechanism and concludes with cellular assays to determine the phenotypic effect.

Experimental_Workflow start Start: Hypothesis reporter Functional Screen: AR Reporter Gene Assay start->reporter dose_response Dose-Response & IC50 Determination reporter->dose_response western Mechanistic Study: Western Blot (AR, PSA) dose_response->western qpcr Mechanistic Study: qRT-PCR (KLK3, TMPRSS2) dose_response->qpcr viability Phenotypic Outcome: Cell Viability Assay dose_response->viability end Conclusion: Candidate Characterized western->end qpcr->end viability->end

Caption: Logical workflow for characterizing a novel AR inhibitor.

Core Experimental Protocols

Protocol 1: Cell Line Maintenance for Androgen Receptor Studies

Principle of the Assay: To accurately study the effects of exogenous compounds on AR activity, it is crucial to use cell lines cultured in a controlled environment devoid of endogenous androgens and other steroid hormones that could activate the receptor. This is achieved by using charcoal-stripped fetal bovine serum (CS-FBS), which has been treated to remove small lipophilic molecules.

Recommended Cell Lines:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line expressing a mutant (T877A) but functional AR.

  • VCaP: A human prostate cancer cell line that overexpresses wild-type AR and is highly sensitive to androgens.

Materials:

  • LNCaP or VCaP cells

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Charcoal-Stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

Reagent Preparation:

  • Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Steroid-Depleted Medium: RPMI-1640 supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.

Procedure:

  • Routine Culture: Maintain cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:3 to 1:6 ratio in fresh Complete Growth Medium.

  • Hormone Deprivation: For all experiments, plate cells and allow them to adhere for 24 hours. Then, replace the Complete Growth Medium with Steroid-Depleted Medium and incubate for at least 24-48 hours before starting any treatment. This step is critical to lower basal AR activity.

Protocol 2: AR-Responsive Reporter Gene Assay

Principle of the Assay: This is the primary functional assay to determine if a compound can inhibit AR-mediated gene transcription.[7][9] It utilizes a plasmid containing an androgen response element (ARE) driving the expression of a reporter gene, such as luciferase. In the presence of an AR agonist (e.g., DHT), the AR binds to the ARE and drives luciferase expression. An antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.

Materials:

  • LNCaP or VCaP cells

  • ARE-Luciferase reporter plasmid (e.g., pGL3-PSA-luc)

  • Control plasmid for transfection normalization (e.g., pRL-TK Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dihydrotestosterone (DHT)

  • This compound

  • Positive Control Antagonist: Enzalutamide

  • White, clear-bottom 96-well plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in Steroid-Depleted Medium and incubate for 24 hours.

  • Transfection: Co-transfect cells with the ARE-Luciferase reporter and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and Enzalutamide in Steroid-Depleted Medium.

  • Remove the transfection medium. Add the compound dilutions to the wells, followed immediately by the addition of DHT to a final concentration of 1 nM (the agonist).

  • Controls:

    • Vehicle Control: Cells treated with solvent (e.g., DMSO) only.

    • Agonist Control: Cells treated with DHT (1 nM) only.

    • Positive Control: Cells treated with DHT (1 nM) + Enzalutamide (e.g., 10 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer, following the Dual-Luciferase Assay System protocol.

Data Analysis:

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency.

  • Express the data as a percentage of the DHT-only (Agonist Control) activity.

  • Plot the percentage activity against the log concentration of the compound and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of the agonist-induced activity is inhibited).

Example Data Presentation:

CompoundIC50 (nM)
This compoundExperimental Value
Enzalutamide (Positive Control)~30-50 nM
Protocol 3: Western Blot Analysis of AR and PSA Protein Levels

Principle of the Assay: This protocol assesses whether the inhibition of AR transcriptional activity (observed in the reporter assay) translates to a reduction in the protein levels of AR itself or its key downstream target, PSA. Some AR antagonists can also induce receptor degradation.

Materials:

  • LNCaP or VCaP cells cultured in 6-well plates

  • DHT, this compound, Enzalutamide

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-AR, Rabbit anti-PSA, Mouse anti-β-actin

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates in Steroid-Depleted Medium. Once they reach ~70% confluency, treat them as follows for 48 hours:

    • Vehicle Control (DMSO)

    • DHT (10 nM)

    • DHT (10 nM) + this compound (at 1x and 10x its IC50)

    • DHT (10 nM) + Enzalutamide (10 µM)

  • Lysis and Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin serves as a loading control to ensure equal protein loading across lanes.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Principle of the Assay: This assay provides a highly sensitive measurement of the mRNA levels of AR-regulated genes. A potent AR antagonist should significantly reduce the DHT-induced transcription of genes like KLK3 (which codes for PSA) and TMPRSS2.

Materials:

  • Cells and treatment reagents as in Protocol 3

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for target genes (KLK3, TMPRSS2) and a housekeeping gene (GAPDH or ACTB)

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells in 6-well plates as described in Protocol 3 for 24 hours. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for each gene. Run the reaction on a qPCR instrument.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the DHT-only control.

Protocol 5: Cell Viability and Proliferation Assay

Principle of the Assay: The ultimate goal of an AR antagonist in prostate cancer is to inhibit cell growth. This assay measures the effect of the compound on the proliferation of androgen-dependent prostate cancer cells.

Materials:

  • LNCaP or VCaP cells

  • This compound, Enzalutamide

  • Clear 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed LNCaP cells in 96-well plates at 5,000 cells/well in Steroid-Depleted Medium containing a low level of androgen (e.g., 0.1 nM DHT) to support baseline growth.

  • Treatment: After 24 hours, add serial dilutions of this compound and Enzalutamide.

  • Incubation: Incubate the plates for 72-96 hours.

  • Readout: Add MTS reagent to each well and incubate for 1-3 hours. Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.

Data Analysis:

  • Express the data as a percentage of the vehicle-treated control.

  • Plot the percentage of viable cells against the log concentration of the compound to determine the GI50 (the concentration that causes 50% growth inhibition).

Example Data Presentation:

CompoundGI50 (µM)
This compoundExperimental Value
Enzalutamide (Positive Control)~1-5 µM

References

  • Cell-based Assays for Screening Androgen Receptor Ligands.
  • Cell-based assays for screening androgen receptor ligands.
  • Assays for androgen receptor activity using cell based ARE reporter systems.
  • A surface on the androgen receptor that allosterically regulates coactivator binding.
  • In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer.Molecular Endocrinology, Oxford Academic.
  • This compound | 312-67-4.Benchchem.
  • The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth.
  • Recent Advances in Androgen Receptor Pathway Inhibitors for Castration-Sensitive Prost
  • Androgen receptor inhibitors in treating prost
  • New Approaches to Targeting the Androgen Receptor Pathway in Prost
  • Novel Androgen Receptor Inhibitors and New Approaches for Advanced Prost
  • Advances in small molecule inhibitors of androgen receptor for the treatment of advanced prostate cancer.
  • Discovery of small-molecule inhibitors selectively targeting the DNA-binding domain of the human androgen receptor.
  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241.
  • Physapubescin B Exhibits Potent Activity against Human Prostate Cancer In Vitro and In Vivo.

Sources

experimental use of N-butyl-4-fluorobenzenesulfonamide for BPH research

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Topic: Experimental Use of N-butyl-4-fluorobenzenesulfonamide for Benign Prostatic Hyperplasia (BPH) Research

Audience: Researchers, scientists, and drug development professionals.

Benign Prostatic Hyperplasia (BPH) is a highly prevalent condition characterized by the non-malignant enlargement of the prostate gland, leading to significant lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex, involving hormonal imbalances, particularly dihydrotestosterone (DHT) activity, chronic inflammation, and aberrant cellular proliferation.[1] This document provides a comprehensive guide for the initial characterization and validation of this compound, a novel compound with a sulfonamide scaffold, as a potential therapeutic agent for BPH. Due to the limited existing data on this specific molecule, this guide is structured as an exploratory workflow. It begins with foundational in vitro assays to determine cytotoxicity and efficacy in relevant cell lines, progressing to mechanistic studies targeting key BPH pathways, including androgen receptor signaling, 5-alpha reductase activity, and inflammatory responses. Detailed, step-by-step protocols are provided for each experimental stage, complete with scientific rationales, control recommendations, and data interpretation guidelines.

Scientific Background & Rationale

The Pathophysiology of BPH

BPH is fundamentally a disease of cellular proliferation, primarily affecting the transitional zone of the prostate.[2] Two interconnected pathways are central to its development:

  • Androgen Signaling: Testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase (5-AR).[3][4][5] DHT binds to the androgen receptor (AR) with high affinity, and this complex translocates to the nucleus, where it modulates the expression of genes that promote both epithelial and stromal cell growth.[2][6] Consequently, inhibitors of 5-AR (e.g., Finasteride, Dutasteride) are a cornerstone of BPH medical therapy.[1][3][7]

  • Chronic Inflammation: A growing body of evidence indicates that chronic inflammation is not merely a consequence but a driver of BPH. Inflammatory infiltrates are common in BPH tissue, and pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are often activated.[8][9] This inflammatory microenvironment can promote cell proliferation and tissue remodeling.[10]

The Therapeutic Potential of this compound

This compound belongs to the sulfonamide class of compounds. While this specific molecule is uncharacterized in the context of BPH, the broader sulfonamide family includes drugs with potent anti-inflammatory properties, often acting as selective COX-2 inhibitors or by modulating neutrophil activity.[11][12][13] Some sulfonamide derivatives have also been explored as α1-adrenergic receptor antagonists for BPH/LUTS treatment.[14]

This provides a compelling, albeit hypothetical, basis for investigation: This compound may exert a therapeutic effect on BPH by targeting the inflammatory signaling pathways that contribute to prostatic overgrowth. This guide outlines the necessary experiments to test this hypothesis, starting with broad screening and moving toward more specific mechanistic assays.

Experimental Workflow for Compound Characterization

A tiered approach is essential when evaluating a novel compound. The workflow should logically progress from assessing basic safety and efficacy to elucidating the mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Preclinical Validation A Compound Preparation & QC B Cytotoxicity Assessment (MTT Assay in BPH-1) A->B C Anti-Proliferation Assay (BrdU Assay in BPH-1) B->C D Androgen Pathway (5-AR Inhibition, AR Binding) C->D If non-toxic & anti-proliferative E Inflammatory Pathway (NF-κB Activity, Cytokine Profiling) C->E If non-toxic & anti-proliferative F Secretory Function (PSA Expression Assay) D->F E->F G Ex Vivo Model (Human BPH Tissue Culture) F->G If pathway activity confirmed H In Vivo Model (Testosterone-Induced BPH Rat) G->H

Caption: A tiered experimental workflow for characterizing this compound.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on establishing a safe and effective concentration range for the compound using a relevant human BPH cell line.

Recommended Cell Line: BPH-1

The BPH-1 cell line is an SV40-immortalized human prostatic epithelial cell line derived from a patient with BPH.[15][16][17][18]

  • Advantages: It is non-tumorigenic and represents the hyperplastic epithelial component of BPH.[16][19] It is widely used and well-characterized.

  • Limitations: BPH-1 cells do not express the androgen receptor (AR) or prostate-specific antigen (PSA).[15][16][19] Therefore, while excellent for initial proliferation and toxicity studies, it is unsuitable for studying AR-dependent mechanisms. For such studies, co-culture models or AR-positive cell lines (like LNCaP, though cancerous) would be necessary in later stages.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • BPH-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 20% FBS and supplements[18])

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[21][22]

  • 96-well tissue culture plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed BPH-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Replace the medium in each well with 100 µL of the corresponding drug dilution or control medium.

  • Incubation: Incubate the plate for 48-72 hours.[21]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20][23]

  • Formazan Development: Incubate for 4 hours at 37°C until purple precipitate is visible.[20][22][23]

  • Solubilization: Carefully remove the medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21][23]

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Read the absorbance at 570 nm.[23]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Untreated Control01.25102.5%
Vehicle (0.1% DMSO)01.22100.0%
Compound X0.11.2098.4%
Compound X11.1594.3%
Compound X100.8569.7%
Compound X500.6150.0%
Compound X1000.3528.7%

Phase 2: Mechanistic Pathway Analysis

Assuming the compound is non-toxic at reasonable concentrations and shows anti-proliferative effects, the next phase investigates its mechanism of action.

Proposed Signaling Pathways for Investigation

Given the dual androgen and inflammatory drivers of BPH, the investigation should target key nodes in both pathways.

BPH_Pathways cluster_Androgen Androgen Pathway cluster_Inflammation Inflammatory Pathway Testosterone Testosterone SRD5A 5-alpha Reductase (Target 1) Testosterone->SRD5A DHT DHT SRD5A->DHT AR Androgen Receptor (Target 2) DHT->AR ARE Androgen Response Element (DNA) AR->ARE Proliferation1 Stromal & Epithelial Cell Proliferation ARE->Proliferation1 Proliferation2 Inflammation-Driven Proliferation Cytokines Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Cytokines->IKK NFKB NF-κB (Target 3) IKK->NFKB COX2 Pro-inflammatory Genes (e.g., COX-2) NFKB->COX2 COX2->Proliferation2

Caption: Key molecular targets in the androgen and inflammatory pathways of BPH.

Protocol: 5-Alpha Reductase (5-AR) Activity Assay

Principle: This assay measures the ability of the compound to inhibit the conversion of testosterone to DHT. This can be done using commercially available kits or by analyzing substrate/product ratios via HPLC or LC-MS. The following is a general protocol for an ELISA-based kit.

Materials:

  • Human 5-AR enzyme (recombinant)

  • Testosterone substrate

  • NADPH cofactor

  • This compound

  • Finasteride (positive control)

  • DHT-specific antibody and detection reagents (ELISA-based)

  • 96-well assay plate

Procedure:

  • Reaction Setup: In each well, add the assay buffer, NADPH, and the test compound (at various concentrations) or Finasteride.

  • Enzyme Addition: Add the 5-AR enzyme to each well.

  • Initiate Reaction: Add the testosterone substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for the time specified by the kit manufacturer (e.g., 60 minutes).

  • Detection: Stop the reaction and proceed with the DHT detection protocol, typically involving binding to an antibody-coated plate, addition of a detection antibody, and a colorimetric readout.

  • Reading: Read absorbance on a plate reader.

Data Analysis: Calculate the percentage of 5-AR inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

CompoundIC50 (nM)Target Isoform(s)
Finasteride~705-AR Type 2 >> Type 1[3]
Dutasteride~6-75-AR Type 1 & 2[3]
This compound To be determined To be determined
Protocol: NF-κB Activation Assay (Reporter Assay)

Principle: This assay uses a cell line (e.g., HEK293 or a prostate cell line like PC-3) stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified.

Materials:

  • NF-κB reporter cell line

  • TNF-α (Tumor Necrosis Factor-alpha) or other inflammatory stimulus

  • This compound

  • Bay 11-7082 (positive control inhibitor)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

  • Incubation: Incubate for 6-8 hours.

  • Lysis & Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Read the luminescence signal using a luminometer.

Data Analysis: Normalize the luminescence signal to cell viability (determined by a parallel MTT assay). Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control.

Phase 3: Validation in Advanced Models

Positive results from mechanistic assays warrant investigation in more complex and physiologically relevant models.

Protocol Outline: Testosterone-Induced BPH in Rats

Principle: This is a widely accepted in vivo model that mimics the androgen-driven prostate enlargement seen in human BPH.[24][25][26] Castrated male rats are administered exogenous testosterone to induce prostatic hyperplasia.[24][27]

Procedure Outline:

  • Acclimatization: Acclimate adult male Sprague-Dawley or Wistar rats for one week.

  • Orchiectomy: Perform bilateral orchiectomy (castration) on all animals except the sham control group to remove endogenous androgen sources.[24][27] Allow a 7-day recovery period.

  • BPH Induction and Treatment:

    • Sham Group: Sham surgery + daily subcutaneous (s.c.) injection of vehicle (e.g., corn oil).

    • BPH Control Group: Castration + daily s.c. injection of testosterone propionate (e.g., 3-25 mg/kg) dissolved in oil.[24][28]

    • Positive Control Group: Castration + testosterone + daily oral gavage of Finasteride.

    • Test Groups: Castration + testosterone + daily oral gavage of this compound at various doses.

  • Duration: Continue induction and treatment for 3-4 weeks.[24][28]

  • Endpoint Analysis:

    • Prostate Weight: Euthanize animals, dissect the prostate glands, and record the wet weight. Calculate the prostate index (prostate weight / body weight).[24]

    • Histology: Fix prostate tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epithelial and stromal hyperplasia.

    • Biomarker Analysis: Measure serum DHT and PSA (or a rat equivalent) levels via ELISA.[29][30][31][32] Analyze prostate tissue homogenates for inflammatory markers (e.g., iNOS, COX-2) via Western blot or qPCR.[27]

Summary and Future Directions

This guide provides a systematic framework for the initial preclinical evaluation of this compound for BPH. The workflow is designed to first establish a therapeutic window and then to probe the most plausible molecular mechanisms based on the compound's chemical class. Positive results, particularly in the in vivo model, would provide a strong rationale for further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) studies, advanced safety toxicology, and exploration in more complex co-culture or patient-derived tissue models that better recapitulate the stromal-epithelial interactions crucial to BPH pathology.[33][34][35]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Izumi, K., Mizokami, A., Lin, W. J., Lai, K. P., & Chang, C. (2013). Androgen Receptor Roles in the Development of Benign Prostate Hyperplasia. The American Journal of Pathology, 182(6), 1942–1949. Retrieved from [Link]

  • Langston, J. P., & Hayward, S. W. (2000). Development of a new in vitro model for the study of benign prostatic hyperplasia. Prostate Supplement, 9, 15–20. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Izumi, K., Mizokami, A., Lin, W. J., Lai, K. P., & Chang, C. (2013). Androgen receptor roles in the development of benign prostate hyperplasia. UroToday. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Hayward, S. W., Dahiya, R., Cunha, G. R., Bartek, J., Deshpande, N., & Narayan, P. (1995). Establishment and characterization of an immortalized but non-transformed human prostate epithelial cell line: BPH-1. In Vitro Cellular & Developmental Biology. Animal, 31(1), 14–24. Retrieved from [Link]

  • Ali, A., & Ahmad, I. (2019). Recent insights into NF-κB signalling pathways and the link between inflammation and prostate cancer. PubMed, 41(1), 85-95. Retrieved from [Link]

  • Bayne, C. W., et al. (1998). Development of a new in vitro model for the study of benign prostatic hyperplasia. British Journal of Urology, 82(3), 398-403. Retrieved from [Link]

  • Missiaen, R., et al. (2018). Inflammation and NF-κB Signaling in Prostate Cancer: Mechanisms and Clinical Implications. Cancers, 10(9), 296. Retrieved from [Link]

  • Kyprianou, N., & Isaacs, J. T. (2007). The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? The Canadian Journal of Urology, 14(Suppl 1), 24-30. Retrieved from [Link]

  • Zhou, D., et al. (2007). Aminocyclohexylsulfonamides: discovery of metabolically stable alpha(1a/1d)-selective adrenergic receptor antagonists for the treatment of benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS). Bioorganic & Medicinal Chemistry Letters, 17(22), 6123-6128. Retrieved from [Link]

  • Russell, D. W., & Wilson, J. D. (1994). 5alpha-reductase activity in the prostate. European Urology, 26 Suppl 1, 25-31. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences & Emerging Drugs, 7(2), 1-5. Retrieved from [Link]

  • Li, J., et al. (2018). Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PLoS ONE, 13(1), e0191423. Retrieved from [Link]

  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Retrieved from [Link]

  • Chughtai, B., et al. (2017). Androgen receptor and immune inflammation in benign prostatic hyperplasia and prostate cancer. Journal of Clinical Investigation, 127(4), 1193-1200. Retrieved from [Link]

  • BPH-1. (n.d.). Leibniz Institute DSMZ. Retrieved from [Link]

  • Ottonello, L., et al. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? Clinical Science, 88(3), 331-336. Retrieved from [Link]

  • Zhang, Y., Wang, J., & Huang, Y. (2020). Relationship Among NF-κB Signaling Pathways, Prostatitis and Prostate Cancer. Chinese Pharmaceutical Journal, 55(20), 1653-1658. Retrieved from [Link]

  • The heat of the battle: inflammation's role in prostate cancer development and inflammation-targeted therapies. (2023). ResearchGate. Retrieved from [Link]

  • Development of an in-vitro model of human prostate. (2004). UCL Discovery. Retrieved from [Link]

  • Testosterone-induced rat model of BPH. (n.d.). Pelvipharm. Retrieved from [Link]

  • The Role of the Non-Canonical NF-kB Pathway in Benign Prostatic Hyperplasia. (2015). Journal of Purdue Undergraduate Research, 5, 80. Retrieved from [Link]

  • Hirshburg, J. M., et al. (2018). The Use of 5-Alpha Reductase Inhibitors in the Treatment of Benign Prostatic Hyperplasia. Asian Journal of Urology, 5(1), 25-30. Retrieved from [Link]

  • Li, J., et al. (2018). Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. Semantic Scholar. Retrieved from [Link]

  • 5-Alpha Reductase Inhibitors for Treatment of Benign Prostatic Hy. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Park, J., et al. (2023). Effects of Alginate Oligosaccharide on Testosterone-Induced Benign Prostatic Hyperplasia in Orchiectomized Rats. Marine Drugs, 21(2), 99. Retrieved from [Link]

  • Rat PSA (Prostate Specific Antigen) ELISA Kit Technical Manual. (n.d.). Assay Genie. Retrieved from [Link]

  • Hirshburg, J. M., et al. (2017). The use of 5-alpha reductase inhibitors in the treatment of benign prostatic hyperplasia. Digital Commons@Becker. Retrieved from [Link]

  • The effect of flax seeds ethanolic extract on testosterone propionate-induced benign prostatic hyperplasia in rats. (2022). Open Veterinary Journal, 12(4), 503-509. Retrieved from [Link]

  • Mahapokai, W., Van Sluijs, F. J., & Schalken, J. A. (2000). Models for studying benign prostatic hyperplasia. Prostate Cancer and Prostatic Diseases, 3(1), 28-33. Retrieved from [Link]

  • Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (2025). International Journal of Education and Science Research Review, 12(3). Retrieved from [Link]

  • Leite, K. R. M., et al. (2018). Androgen receptor isoforms expression in benign prostatic hyperplasia and primary prostate cancer. PLoS ONE, 13(7), e0200623. Retrieved from [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved from [Link]

  • Mahapokai, W., Van Sluijs, F. J., & Schalken, J. A. (2000). Models for studying benign prostatic hyperplasia. Prostate Cancer and Prostatic Diseases, 3(1), 28-33. Retrieved from [Link]

  • Heemers, H. V., & Tindall, D. J. (2007). Androgen receptor signaling in prostate cancer development and progression. Experimental Cell Research, 313(10), 2133-2141. Retrieved from [Link]

Sources

Application Notes and Protocols: High-Purity Isolation of N-butyl-4-fluorobenzenesulfonamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the purification of synthesized N-butyl-4-fluorobenzenesulfonamide. The protocol is designed for researchers, medicinal chemists, and process development scientists requiring a robust and efficient method to obtain high-purity material (>98%) from a crude synthetic reaction mixture. We will detail the underlying principles of chromatographic separation for this specific molecule, provide a step-by-step protocol for both Thin-Layer Chromatography (TLC) method development and scaled-up flash column chromatography, and offer expert insights into potential challenges and troubleshooting.

Introduction: The Purification Challenge

This compound is a key intermediate in various synthetic pathways, valued for the versatile sulfonamide functional group. Its synthesis, typically achieved through the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with butylamine, yields a crude product containing unreacted starting materials, the desired product, and side products.[1] The primary impurities are excess butylamine, used to drive the reaction and neutralize the HCl byproduct, and unreacted 4-fluorobenzenesulfonyl chloride.

The significant polarity difference between the highly polar butylamine, the moderately polar product, and the less polar sulfonyl chloride makes column chromatography an ideal purification technique.[2][3] This application note will guide the user through a systematic approach to developing an optimized flash chromatography method for efficient, high-yield purification.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 312-67-4[4]
Molecular Formula C₁₀H₁₄FNO₂S[4]
Molecular Weight 231.29 g/mol
Appearance White to off-white solidGeneral knowledge
LogP 3.37580[5]

Foundational Principles: Method Development with TLC

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system (mobile phase). The goal is to find a solvent mixture that provides a clear separation of the desired product from all impurities. For effective separation in column chromatography, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[6] This Rf range ensures that the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent.

Causality Behind Solvent Selection: The stationary phase, silica gel, is highly polar. Therefore, non-polar compounds will have a weak affinity for the silica and travel further up the plate (higher Rf), while polar compounds will interact strongly and travel shorter distances (lower Rf).[2] Our separation strategy relies on this principle:

  • Excess Butylamine: Highly polar, will remain at or very near the baseline (Rf ≈ 0).

  • This compound (Product): Moderately polar, will have an intermediate Rf.

  • 4-fluorobenzenesulfonyl chloride (Starting Material): Less polar than the product, will have a higher Rf.

A common and effective mobile phase for separating compounds of moderate polarity is a binary mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7][8] By adjusting the ratio of these two solvents, we can fine-tune the polarity of the mobile phase to achieve the target Rf value.

Experimental Protocols

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundAutomated Flash Chromatography System
Silica Gel (for flash chromatography, 40-63 µm)Glass column (sized appropriately for scale)
TLC Plates (Silica gel 60 F₂₅₄)TLC Developing Chamber
Hexane (HPLC grade)UV Lamp (254 nm)
Ethyl Acetate (HPLC grade)Capillary Spotters or Micropipette
Triethylamine (optional, for basic impurities)Rotary Evaporator
Dichloromethane (for sample loading)Standard laboratory glassware
Anhydrous Magnesium Sulfate or Sodium SulfateFume Hood

Safety Precautions: this compound and its precursors should be handled by qualified personnel in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: TLC Method Development
  • Prepare TLC Chamber: Add a 1:1 mixture of hexane and ethyl acetate to a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor. Cover with a lid.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spotting the Plate: Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate. It is also advisable to spot the starting materials on separate lanes if available, for comparison.

  • Development: Carefully place the TLC plate in the developing chamber. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the product and sulfonyl chloride will be UV active.

  • Analysis and Optimization:

    • Calculate the Rf value for the product spot (distance traveled by spot / distance traveled by solvent front).

    • If the Rf is too high (>0.4), decrease the mobile phase polarity by increasing the proportion of hexane (e.g., 3:1 Hexane:EtOAc).

    • If the Rf is too low (<0.2), increase the mobile phase polarity by increasing the proportion of ethyl acetate (e.g., 1:2 Hexane:EtOAc).

    • Repeat the process until the product Rf is in the optimal 0.25-0.35 range, with clear separation from other spots. A common starting point for similar sulfonamides is in the range of 10-50% ethyl acetate in hexane.[8]

Protocol 2: Flash Column Chromatography Purification

This protocol assumes the use of an automated flash chromatography system.

  • Column Selection and Packing:

    • Select a pre-packed silica gel column. The size of the column depends on the amount of crude material to be purified (typically a 20-50 fold excess of silica by weight to the sample).

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) for several column volumes.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent in which it is soluble, such as dichloromethane or toluene. Inject the solution onto the column.

    • Solid Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Load this powder onto the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase as determined by the TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).

    • Run a linear gradient to the final, more polar mobile phase that provides the optimal Rf (e.g., ramp up to 80:20 Hexane:Ethyl Acetate over 10-15 column volumes). A gradient elution is highly recommended for separating compounds with different polarities.[9]

    • Monitor the elution using the system's UV detector. Collect fractions based on the appearance of peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Dry the final product under high vacuum to remove any residual solvent.

Workflow and Troubleshooting

Purification Workflow Diagram

Purification_Workflow cluster_prep Method Development cluster_purification Flash Chromatography cluster_analysis Analysis & Isolation TLC_Screen TLC Screening (Hexane:EtOAc Ratios) Optimize Optimize for Rf (0.25 - 0.35) TLC_Screen->Optimize Analyze Rf Load Load Crude Sample (Solid or Liquid) Optimize->Load Optimized Solvent System Elute Gradient Elution (Hexane -> EtOAc) Load->Elute Run Column Collect Collect Fractions (UV Detection) Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Rotovap Solvent Removal (Rotary Evaporator) Combine->Rotovap Final_Product High-Purity Product Rotovap->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Compound is too polar for the solvent system. 2. Interaction with acidic silica (sulfonamides can be slightly basic). 3. Column is overloaded.1. Increase the polarity of the mobile phase. 2. Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica.[8][9] 3. Reduce the amount of sample loaded onto the column.
Poor Separation 1. Rf value is too high or too low. 2. Inappropriate solvent system. 3. Column was packed improperly or has cracked.1. Re-optimize the solvent system using TLC to get the product Rf between 0.25-0.35.[6] 2. Try a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds). 3. Ensure the column is packed evenly and never allowed to run dry. Use automated, pre-packed columns to ensure consistency.
Product Not Eluting Mobile phase is not polar enough.Increase the polarity of the mobile phase significantly (e.g., switch to a higher percentage of ethyl acetate or add a small amount of methanol).
Co-elution of Impurities Polarity of the product and impurity are too similar in the chosen solvent system.1. Run a shallower gradient to improve resolution. 2. Try a different solvent system with different selectivity (e.g., replace hexane with toluene or ethyl acetate with ether).

Conclusion

The protocol described provides a reliable and scalable method for the purification of this compound from a typical synthetic mixture. By systematically developing a mobile phase using TLC and then applying this to an automated flash chromatography system, researchers can consistently achieve high purity and yield. The key to success lies in the careful optimization of the solvent system to achieve the ideal Rf value, ensuring efficient and effective separation.

References

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • ChemSrc. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3014–3017. [Link]

  • Andresini, M., Spennacchio, M., Ciriaco, F., & Clarkson, G. (2020). Synthesis of Sulfinamidines and Sulfinimidate Esters by Transfer of Nitrogen to Sulfenamides. Organic Letters. [Link]

  • Li, W., Wang, F., Wang, S., & Zhang, X. (2018). Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines. Organic Letters, 20(4), 1122–1125. [Link]

  • Milbeo, P., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis. [Link]

  • Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives...
  • ResearchGate. (2007). A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 10, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? YouTube. [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved January 10, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 10, 2026, from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. [Link]

  • CP Lab Safety. (n.d.). N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Rf values of compound L3 and compound L4. Retrieved January 10, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved January 10, 2026, from [Link]

  • ChemSrc. (n.d.). This compound | CAS#:312-67-4. Retrieved January 10, 2026, from [Link]

Sources

Application Notes and Protocols for N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-butyl-4-fluorobenzenesulfonamide is a sulfonamide derivative that serves as a valuable building block in contemporary chemical and biomedical research.[1] Its structural features, including a lipophilic N-butyl group and an electron-withdrawing fluorine atom on the phenyl ring, make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of protein degraders.[1][2] The proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel, maintain its chemical integrity, and guarantee the reproducibility of experimental outcomes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage procedures for this compound. The protocols outlined herein are grounded in established laboratory safety principles and specific data pertaining to this compound and its chemical class.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 312-67-4[3]
Molecular Formula C₁₀H₁₄FNO₂S[3][]
Molecular Weight 231.3 g/mol [3][]
Appearance Not specified (often a solid)[3]
Purity ≥98%[2]

Hazard Identification and Safety Precautions

This compound is classified as a potentially hazardous chemical.[3] While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other members of the sulfonamide class. The primary hazards include potential harm if swallowed, inhaled, or in contact with skin.[3]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[5][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, should be worn.[7] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[8]

  • Protective Clothing : A laboratory coat must be worn to protect against skin contact.[3] For procedures with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection : All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

PPE_Workflow cluster_PreHandling Pre-Handling Checklist cluster_Handling Handling Procedure cluster_PostHandling Post-Handling P1 Assess Hazards (Review SDS) P2 Select Appropriate PPE P1->P2 Informs H1 Don Eye Protection (Goggles/Face Shield) H2 Wear Lab Coat H1->H2 H3 Don Chemical- Resistant Gloves H2->H3 H4 Work in a Chemical Fume Hood H3->H4 D1 Remove Gloves Properly H4->D1 After Task Completion D2 Wash Hands Thoroughly D1->D2

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Handling Procedures

Adherence to standardized handling procedures minimizes the risk of exposure and contamination.

General Handling Protocol
  • Preparation : Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.[8] Have all necessary equipment and reagents readily available.

  • Weighing and Transfer :

    • Perform all weighing and transfers of solid this compound within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool for transfers. Avoid creating dust clouds.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[3][8]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3]

    • Sweep up the absorbed material and place it in a tightly sealed, labeled container for disposal as chemical waste.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert laboratory and institutional safety personnel.

    • Prevent entry to the contaminated area until it has been decontaminated by trained personnel.

  • First Aid Measures :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3] Seek immediate medical attention.[3]

    • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[3]

    • Inhalation : Move the individual to fresh air.[3] If breathing is difficult or symptoms persist, seek medical attention.[3]

    • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Contained Spill Proceed with Cleanup Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Evacuate & Alert Safety Personnel Assess->LargeSpill Major Cleanup Steps for Small Spill Cleanup 1. Alert others in the area 2. Don appropriate PPE 3. Cover with inert absorbent 4. Collect in a sealed container 5. Decontaminate the area SmallSpill->Cleanup Evacuate Steps for Large Spill 1. Evacuate immediate area 2. Alert lab supervisor and safety office 3. Isolate the area 4. Await professional response LargeSpill->Evacuate

Caption: Decision tree for responding to a chemical spill.

Storage Procedures

The stability and shelf-life of this compound are dependent on proper storage conditions. Improper storage can lead to degradation of the compound and the formation of unknown impurities.

Recommended Storage Conditions
ParameterRecommendationRationale and Source
Temperature Room temperatureTo prevent degradation.[2] The term "room temperature" generally refers to a controlled environment between 20°C and 25°C.[10]
Atmosphere In a tightly closed containerTo prevent contamination and exposure to moisture.[5]
Light Protect from direct lightWhile not explicitly stated for this compound, many organic compounds are light-sensitive. It is good practice to store in an opaque container or in a dark cabinet.[11]
Location In a dry, well-ventilated areaTo prevent moisture uptake and ensure a safe storage environment.[5] Shelving should be secure, and chemicals should not be stored on the floor.[12]
Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions, this compound should be stored away from:

  • Strong Oxidizing Agents : These can react exothermically with sulfonamides.[3][9]

  • Heat, Flames, and Sparks : As a precaution with all organic chemicals, avoid sources of ignition.[3]

Hazardous decomposition products upon combustion may include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[3]

Disposal Procedures

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal : Arrange for disposal through a licensed disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and adherence to strict handling and storage protocols. By implementing the guidelines detailed in this document, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

  • CP Lab Safety. N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram. [Link]

  • Chemsrc. This compound | CAS#:312-67-4. [Link]

  • PubChem. N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058. [Link]

  • PubChem. N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. [Link]

  • Lanxess. Benzenesulfonamide, N-butyl-. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • USP-NF. <659> Packaging and Storage Requirements. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. [Link]

  • Beilstein Journals. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • PubMed. Stability of sulphonamide drugs in meat during storage. [Link]

  • Environmental Health and Safety. Chemical Storage Guidelines. [Link]

  • Pharmaguideline. SOP for Safety in Laboratory. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • PubChem. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. [Link]

Sources

Navigating the Research Landscape of N-butyl-4-fluorobenzenesulfonamide: A Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, N-butyl-4-fluorobenzenesulfonamide represents a molecule of interest within the broader, pharmacologically significant class of sulfonamides. Its unique structural features—a lipophilic N-butyl group and an electron-withdrawing para-fluoro substituent on the benzene ring—suggest the potential for novel biological activities. This guide provides a comprehensive overview of the critical safety precautions, handling protocols, and potential research applications for this compound, grounded in established scientific principles and field-proven insights.

Understanding the Compound: A Physicochemical and Toxicological Profile

This compound (CAS No. 312-67-4) is a sulfonamide derivative.[1][2] While extensive biological data for this specific molecule is not abundant in publicly accessible literature, its structural similarity to other well-studied sulfonamides, particularly its non-fluorinated analog N-butylbenzenesulfonamide (NBBS), allows for informed predictions regarding its toxicological profile and handling requirements.

It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, stringent adherence to safety protocols is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 312-67-4[1][2]
Molecular Formula C₁₀H₁₄FNO₂S[1]
Molecular Weight 231.3 g/mol [1]
Appearance Not Specified[1]

Hazard Identification and Risk Mitigation: A Proactive Approach

The primary hazards associated with this compound are related to its potential for irritation and toxicity upon exposure. The following sections detail these hazards and the necessary mitigation strategies.

Routes of Exposure and Health Effects
  • Inhalation: May cause respiratory irritation.[3]

  • Skin Contact: Causes skin irritation.[3]

  • Eye Contact: Causes serious eye irritation.[3]

  • Ingestion: Harmful if swallowed.[2]

The non-fluorinated analog, N-butylbenzenesulfonamide (NBBS), has been shown to be a neurotoxin and can cause damage to organs through prolonged or repeated exposure.[4][5] Given the structural similarity, it is prudent to handle this compound with the assumption of similar potential long-term health effects.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE ensemble is mandatory when handling this compound. The following diagram outlines the recommended PPE levels for routine laboratory operations.

PPE_Workflow cluster_ppe Standard Laboratory PPE for this compound lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles face_shield Face Shield (if splash risk) researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->face_shield Wear (as needed) Handling_Disposal_Workflow start Start: Handling N-butyl-4- fluorobenzenesulfonamide ppe_check Don Appropriate PPE start->ppe_check weighing Weigh in Fume Hood ppe_check->weighing Yes dissolving Prepare Solution in Fume Hood weighing->dissolving experiment Conduct Experiment dissolving->experiment spill Accidental Spill? experiment->spill spill_protocol Follow Spill Protocol: - Evacuate - Ventilate - Absorb & Collect spill->spill_protocol Yes waste_collection Collect Waste in Labeled Container spill->waste_collection No spill_protocol->waste_collection disposal Dispose via Licensed Waste Contractor waste_collection->disposal end End disposal->end

Sources

Protocol for the Recrystallization of N-butyl-4-fluorobenzenesulfonamide: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of N-butyl-4-fluorobenzenesulfonamide via recrystallization. Due to the limited availability of specific physicochemical data for this compound in publicly accessible literature, this guide emphasizes a systematic approach to solvent selection and protocol optimization. The methodologies outlined herein are designed to enable researchers, scientists, and drug development professionals to effectively purify this compound, ensuring high purity for downstream applications. This document provides both a single-solvent and a two-solvent recrystallization procedure, complete with the scientific rationale behind each step, safety precautions, and methods for verifying purity.

Introduction

This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The purity of such compounds is paramount for obtaining reliable biological data and ensuring reproducible results in further chemical synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution.

A review of the current scientific literature reveals a notable lack of comprehensive physicochemical data for this compound, including its melting point and solubility in common organic solvents. This application note aims to bridge this gap by providing a robust, adaptable protocol that guides the user through the process of determining optimal recrystallization conditions.

Safety and Handling

Before initiating any experimental work, it is crucial to consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Handle all organic solvents with care, keeping them away from ignition sources as many are flammable.

Compound-Specific Hazards:

  • This compound and related compounds may cause skin, eye, and respiratory irritation[1].

  • Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides[1].

Physicochemical Properties of this compound

A thorough literature search did not yield a consistently reported, experimentally verified melting point for this compound. Chemical suppliers often do not list this data[1]. Therefore, it is highly recommended that the user determines the melting point of their crude and recrystallized material as a primary method for assessing purity. A sharp melting point range of 1-2°C is indicative of a pure compound.

Solvent Predicted Solubility at Room Temperature Predicted Solubility at Elevated Temperature Rationale/Notes
WaterInsolubleInsolubleThe hydrophobic butyl group and aromatic ring significantly reduce aqueous solubility.
Heptane/HexaneSparingly SolubleSolubleNon-polar alkanes may be suitable for recrystallization, potentially as an anti-solvent.
TolueneSolubleVery SolubleThe aromatic nature of toluene will likely lead to good solubility. May be too soluble for effective recrystallization as a single solvent.
DichloromethaneVery SolubleVery SolubleLikely to be too effective a solvent for recrystallization.
Ethyl AcetateSolubleVery SolubleThe ester functionality provides some polarity, making it a potential candidate.
AcetoneSolubleVery SolubleA polar aprotic solvent that is often a good solvent for amides and sulfonamides[2].
IsopropanolSparingly SolubleSolubleAlcohols are frequently effective for recrystallizing sulfonamides, often in combination with water[3].
EthanolSparingly SolubleSolubleSimilar to isopropanol, ethanol is a promising candidate for single-solvent or two-solvent recrystallization.
MethanolSolubleVery SolubleHigher polarity than ethanol and isopropanol may lead to high solubility at room temperature.

Experimental Workflow for Recrystallization

The following diagram illustrates the decision-making process for selecting and performing a recrystallization procedure.

Caption: A workflow diagram for the recrystallization of this compound.

Detailed Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method if a suitable single solvent is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Boiling chips

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the selected solvent and gently heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when no single solvent has the desired solubility properties. A "good" solvent readily dissolves the compound, while an "anti-solvent" does not, and the two solvents must be miscible.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., acetone, ethyl acetate)

  • "Anti-solvent" (e.g., water, heptane)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Boiling chips

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution with constant swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod at the liquid's surface can induce crystallization. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture or the pure, cold anti-solvent.

  • Drying: Dry the crystals thoroughly, either by air-drying or in a desiccator under vacuum.

Troubleshooting

Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No Crystals Form Too much solvent was used, or the solution is supersaturated.If too much solvent was used, evaporate some of it and allow the solution to cool again. To induce crystallization from a supersaturated solution, scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, premature crystallization during hot filtration, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-warmed for hot filtration. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Crystals Colored impurities are co-precipitating with the product.Use activated charcoal to decolorize the solution before crystallization.

Conclusion

This application note provides a comprehensive and adaptable protocol for the recrystallization of this compound. By following the systematic approach to solvent screening and employing the detailed single-solvent or two-solvent procedures, researchers can achieve high purity of the target compound. The importance of determining the melting point of the purified product as a key indicator of purity is emphasized, given the absence of a definitive literature value. Adherence to the safety guidelines outlined is essential for the safe execution of this protocol.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Chemsrc. (2023). This compound | CAS#:312-67-4. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

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application of N-butyl-4-fluorobenzenesulfonamide in protein degrader building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-butyl-4-fluorobenzenesulfonamide: A Versatile Building Block for Next-Generation Protein Degraders

Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Abstract

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality capable of addressing disease targets previously considered "undruggable".[1][2][3] At the heart of the most prominent TPD technology, Proteolysis-Targeting Chimeras (PROTACs), lies a heterobifunctional molecule composed of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker.[4][5] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the productive ternary complex (Target-PROTAC-E3 Ligase).[6][7] This guide introduces this compound as a versatile and strategic building block for the construction of novel PROTACs. We provide a comprehensive overview of its properties, a rationale for its application, detailed protocols for its incorporation into PROTAC linkers via Nucleophilic Aromatic Substitution (SNAr), and methods for the biological evaluation of the resulting degraders.

Introduction to this compound as a Degrader Building Block

The modular nature of PROTACs allows for systematic optimization through the modification of its three core components.[] While significant effort has focused on discovering new E3 ligase and target ligands, the chemical space of linkers remains a fertile ground for innovation. The introduction of building blocks with unique physicochemical properties can profoundly impact a degrader's solubility, cell permeability, and pharmacokinetic profile.

This compound is a commercially available compound that presents a unique combination of features making it an attractive scaffold for PROTAC linker design:

  • A Reactive Handle for Linker Conjugation: The electron-deficient fluorophenyl ring is primed for Nucleophilic Aromatic Substitution (SNAr), allowing for the covalent attachment of linker chains.[9][10]

  • A Rigid Structural Motif: The sulfonamide group provides a rigid, polar core that can act as a hydrogen bond donor and acceptor, influencing the linker's conformation.

  • Tunable Physicochemical Properties: The n-butyl group imparts lipophilicity, which can be strategically employed to modulate the overall properties of the final degrader molecule.

Physicochemical Properties
PropertyValueSource
Molecular Formula C10H14FNO2S[11]
Molecular Weight 231.29 g/mol [11][12]
LogP 3.37580[11]
PSA (Polar Surface Area) 54.55 Ų[11]

Core Application: A Scaffold for PROTAC Linker Synthesis via SNAr

The most direct and powerful application of this compound is as a central scaffold within a PROTAC linker. The para-substituted fluorine atom on the electron-deficient benzene ring serves as an excellent leaving group in SNAr reactions. This enables a robust and reliable strategy for conjugating the scaffold to amine-terminated linker chains (e.g., PEG, alkyl chains), which can then be further elaborated to connect the target and E3 ligase ligands.

Caption: Role of this compound as a linker scaffold.

Experimental Protocols

Protocol 1: Synthesis of a Linker Intermediate via SNAr Reaction

This protocol describes the conjugation of this compound to an amine-containing linker precursor, tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, as a representative example.

Rationale: The SNAr reaction is a cornerstone of medicinal chemistry for functionalizing electron-poor aromatic rings.[9][10] Here, the amine nucleophile attacks the carbon bearing the fluorine, facilitated by the electron-withdrawing sulfonamide group. The reaction proceeds through a resonance-stabilized Meisenheimer intermediate before eliminating the fluoride ion to yield the substituted product.[13] Dimethyl sulfoxide (DMSO) is an ideal solvent as its polar aprotic nature stabilizes the charged intermediate. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the HF generated in situ.

Materials:

  • This compound (1.0 eq)

  • tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Condenser and heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMSO (approx. 0.1 M concentration).

  • Add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 eq) followed by DIPEA (3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction progress by TLC until the starting fluoro-sulfonamide is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x volumes).

  • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired Boc-protected linker intermediate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

A 1. Combine Reactants (Sulfonamide, Amine-Linker, DIPEA) in anhydrous DMSO B 2. Heat Reaction (100-120°C) under N2 A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Workup (Quench with H2O, Extract with EtOAc) C->D Reaction Complete E 5. Wash Organic Layer (H2O, NaHCO3, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Silica Gel Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Workflow for the synthesis of the linker intermediate.

Protocol 2: Assembly of a Model BRD4 Degrader

This protocol outlines the subsequent steps to assemble a complete PROTAC targeting the BRD4 protein for degradation via the CRBN E3 ligase. This involves coupling the linker intermediate from Protocol 1 to a BRD4 ligand (JQ1-acid) and a CRBN ligand (Pomalidomide-linker).

Procedure Outline:

  • Boc Deprotection: Remove the tert-butyloxycarbonyl (Boc) protecting group from the linker intermediate using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • First Amide Coupling: Couple the resulting free amine with the carboxylic acid of a CRBN ligand (e.g., Pomalidomide-COOH) using a standard peptide coupling reagent like HATU or HBTU with a base (DIPEA) in DMF. Purify the product.

  • Second Amide Coupling: The sulfonamide nitrogen (N-H) of the original building block can be deprotonated with a suitable base (e.g., NaH) and alkylated with an appropriate electrophile-containing BRD4 ligand (e.g., a JQ1 derivative with a bromoacetamide handle). Alternatively, if the synthesis was designed differently, another coupling reaction would be performed.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by LC-MS and NMR.

Protocol 3: Biological Evaluation - Western Blot for BRD4 Degradation

Rationale: The primary functional readout for a degrader is its ability to reduce the cellular levels of the target protein. Western blotting is a standard technique to visualize and semi-quantify this reduction.

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, MV4;11)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Synthesized PROTAC and a negative control (e.g., a non-degrading inhibitor like JQ1)

  • DMSO (for stock solutions)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Plating: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium from a DMSO stock (final DMSO concentration should be ≤ 0.1%). Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 6, 12, or 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against BRD4 and the loading control overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control signal. Compare the normalized BRD4 levels in treated samples to the vehicle control to determine the extent of degradation.

Protocol 4: Dose-Response Analysis for DC₅₀ Determination

Rationale: To quantify the potency of the degrader, a dose-response curve is generated to calculate the DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein).

Procedure:

  • Perform the Western Blot experiment (Protocol 3) with a finer titration of PROTAC concentrations (e.g., 10-12 concentrations covering a 4-log range).

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the BRD4 signal to the loading control for each lane.

  • Express the data as "% BRD4 remaining" relative to the vehicle-treated control (set to 100%).

  • Plot "% BRD4 remaining" versus the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ value.

Mechanism of Action and Future Perspectives

The PROTAC synthesized using the this compound building block functions by inducing the proximity of the target protein (BRD4) and the E3 ligase (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[4][6]

cluster_Ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase (e.g., CRBN) PROTAC->E3 E3->POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->E3 E2-Ub Degraded Degraded Peptides Proteasome->Degraded

Sources

Application Notes and Protocols for the Use of N-butyl-4-fluorobenzenesulfonamide in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Androgen Receptor in Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and progression being heavily dependent on the androgen receptor (AR) signaling pathway.[1][2] The AR, a ligand-activated transcription factor, is a cornerstone of prostate cancer pathology, making it a prime target for therapeutic intervention.[3] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation and survival.[3] Disrupting this signaling cascade is a clinically validated strategy for managing prostate cancer.[4][5]

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anticancer properties.[6][7][8] Research into this class of compounds has led to the discovery of potent inhibitors of various cancer-related targets. Notably, N-butylbenzenesulfonamide, a natural compound isolated from Pygeum africanum, has been identified as a specific and complete antagonist of the human androgen receptor, inhibiting the growth of prostate cancer cells.[1] This finding provides a strong rationale for the exploration of structurally related analogs.

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[9] This document provides detailed application notes and protocols for the investigation of N-butyl-4-fluorobenzenesulfonamide , a fluorinated analog of a known AR antagonist. We will proceed under the well-founded hypothesis that this compound also functions as an AR antagonist, potentially with improved efficacy. The following sections will detail its proposed mechanism of action, protocols for its evaluation in prostate cancer cell lines, and guidelines for data interpretation.

Proposed Mechanism of Action: Androgen Receptor Antagonism

We hypothesize that this compound functions as a competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it is expected to prevent the conformational changes necessary for receptor activation and subsequent nuclear translocation.[3] This inhibition of AR signaling would lead to a downstream reduction in the transcription of AR target genes, such as Prostate-Specific Antigen (PSA), ultimately resulting in decreased cell proliferation and the induction of apoptosis in androgen-dependent prostate cancer cells.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Activation HSP->AR Stabilizes NBF This compound NBF->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation Cell_Culture Prostate Cancer Cell Culture (LNCaP, PC-3, 22Rv1) MTT Cell Viability Assay (MTT) Cell_Culture->MTT WB Western Blot (AR, PSA) Cell_Culture->WB Compound_Prep Compound Dilution Compound_Prep->MTT Compound_Prep->WB IC50 IC50 Calculation MTT->IC50 Protein_Quant Protein Expression Quantification WB->Protein_Quant Conclusion Mechanism of Action Validation IC50->Conclusion Protein_Quant->Conclusion

Caption: A high-level overview of the experimental workflow.

References

  • Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem. [Link]

  • The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • New treatment approach for prostate cancer could stop resistance in its tracks. Sanford Burnham Prebys. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

  • A surface on the androgen receptor that allosterically regulates coactivator binding. Proceedings of the National Academy of Sciences. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules. [Link]

  • Disruption of androgen receptor signaling in males by environmental chemicals. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Bioorganic Chemistry. [Link]

  • OncoC4 Announces First Patient with Advanced Prostate Cancer Dosed in Phase 1/2 Trial of BioNTech-partnered BNT316/ONC-392 Program. OncoC4. [Link]

  • Preparation, Characterisation and Biological Evaluation of New N-phenyl Amidobenzenesulfonates and N-phenyl Ureidobenzenesulfonates Inducing DNA Double-Strand Breaks. Part 3. Modulation of Ring A. European Journal of Medicinal Chemistry. [Link]

  • BNRF GENERAL CELL CULTURE PROTOCOL. Shared Research Facilities. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules. [Link]

  • The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy. Cells. [Link]

  • Androgen receptor targets NFkappaB and TSP1 to suppress prostate tumor growth in vivo. International Journal of Cancer. [Link]

  • N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity. [Link]

  • Pinostilbene inhibits full-length and splice variant of androgen receptor in prostate cancer. Scientific Reports. [Link]

  • N-butyl-N-(4-hydroxybutyl)nitrosamine-induced urinary bladder cancer in C57BL/6 X DBA/2 F1 mice as a useful model for study of chemoprevention of cancer with retinoids. Cancer Research. [Link]

  • General protocol for the culture of adherent mammalian cell lines. protocols.io. [Link]

  • Physapubescin B Exhibits Potent Activity against Human Prostate Cancer In Vitro and In Vivo. Journal of Agricultural and Food Chemistry. [Link]

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  • Cell Culture Protocol. Creative Biolabs. [Link]

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Application Notes and Protocols for the Synthesis of N-butyl-4-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-butyl-4-fluorobenzenesulfonamide Scaffolds

The this compound core is a valuable scaffold in modern medicinal chemistry and drug discovery. Its structure combines several key features: a metabolically robust sulfonamide linker, a lipophilic N-butyl group that can modulate pharmacokinetic properties, and a fluorinated aromatic ring, a common motif for enhancing binding affinity and metabolic stability.[1] The ability to strategically modify this core structure allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and drug-like properties.

This guide provides a comprehensive overview of established and advanced techniques for creating derivatives of this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these protocols for their specific molecular targets. The methodologies covered range from the initial synthesis of the core scaffold to diverse derivatization strategies at the sulfonamide nitrogen and the aromatic ring.

Part 1: Synthesis of the Core Scaffold: this compound

The foundational step in any derivatization campaign is the efficient and scalable synthesis of the starting material. The most direct and widely adopted method for preparing this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and n-butylamine.[2]

Causality of the Reaction

This reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of a base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

reagent1 4-Fluorobenzenesulfonyl Chloride product This compound reagent1->product Reaction @ 0°C to RT reagent2 n-Butylamine (2 eq.) reagent2->product solvent Dichloromethane (DCM) solvent->product workup Aqueous Workup (e.g., 1M HCl, brine) product->workup purify Purification (Column Chromatography or Recrystallization) workup->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • n-Butylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add n-butylamine (2.2 eq) dropwise to the cooled solution over 15-20 minutes. The excess amine acts as both the nucleophile and the base to quench the HCl byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess n-butylamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.[3][4]

Part 2: Derivatization at the Sulfonamide Nitrogen: N-Arylation Strategies

Creating N-aryl derivatives of sulfonamides is a cornerstone of modern synthetic chemistry, enabling access to compounds with diverse electronic and steric properties. The two most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Strategy A: Buchwald-Hartwig Amination

This is a highly versatile and reliable method for forming C-N bonds.[5] It involves the cross-coupling of a sulfonamide with an aryl halide or triflate, catalyzed by a palladium complex. The choice of ligand is critical for the reaction's success, as it modulates the reactivity of the palladium center.[6][7]

Mechanistic Insight: The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Deprotonation & Ligand Exchange: The sulfonamide is deprotonated by a base, and the resulting anion coordinates to the Pd(II) center.

  • Reductive Elimination: The N-aryl sulfonamide product is formed, regenerating the Pd(0) catalyst.

cluster_cycle Buchwald-Hartwig Catalytic Cycle center Pd(0)Ln pd_ii Ar-Pd(II)-X (Ln) center->pd_ii Oxidative Addition (Ar-X) pd_amide Ar-Pd(II)-NRSO₂R' (Ln) pd_ii->pd_amide Deprotonation & Ligand Exchange (+ R'SO₂NHR, Base) pd_amide->center Reductive Elimination (Product: Ar-NRSO₂R')

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 2: Palladium-Catalyzed N-Arylation

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the parent sulfonamide (e.g., 4-fluorobenzenesulfonamide, 1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction: Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Strategy B: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for C-N bond formation.[8] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern protocols using ligands have expanded its scope and applicability under milder conditions.[9][10]

Reaction Principle: The reaction is believed to proceed through a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.[10]

Protocol 3: Copper-Catalyzed N-Arylation

  • Setup: In a reaction vessel, combine the parent sulfonamide (1.2 eq), the aryl iodide or bromide (1.0 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Reaction: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the mixture to 110-150 °C for 24-48 hours.

  • Work-up & Purification: After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography.

Parameter Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligands Phosphines (e.g., Xantphos, BINAP)Diamines, Amino Acids
Conditions Milder (80-110 °C)Harsher (110-150 °C)[8]
Substrate Scope Very broad, high functional group toleranceGood, but can be limited by harsh conditions
Reference [5][11][8][9][10]

Table 1: Comparison of N-Arylation Methodologies.

Part 3: Derivatization of the Aromatic Ring

Modifying the 4-fluorophenyl ring offers another avenue for creating structural diversity. This is typically more challenging than N-functionalization due to the electronic properties of the ring but can be achieved through careful selection of reagents and synthetic strategy.

Strategy: Synthesis from Pre-functionalized Building Blocks

The most robust and regioselective method for creating derivatives on the aromatic ring is to begin with a pre-functionalized starting material rather than attempting to functionalize the this compound product directly. For example, to introduce a nitro group ortho to the sulfonamide, one would start with 4-fluoro-3-nitrobenzenesulfonyl chloride.

start Substituted 4-Fluorobenzenesulfonyl Chloride (e.g., with NO₂, Br) reaction Amination Reaction start->reaction amine n-Butylamine amine->reaction product Ring-Substituted Derivative reaction->product

Caption: Retrosynthetic approach for ring functionalization.

This approach bypasses the challenges of controlling regioselectivity in electrophilic aromatic substitution reactions on the deactivated ring system of this compound.

Part 4: Purification and Characterization of Derivatives

Rigorous purification and structural confirmation are critical for ensuring the integrity of research findings.

Purification Protocols
  • Silica Gel Column Chromatography: This is the workhorse technique for purifying sulfonamide derivatives.[4]

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[4]

    • Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

    • Loading & Elution: Carefully add the dry-loaded sample to the top of the column. Elute with a gradient of increasing polarity to separate the desired product from impurities.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for obtaining high-purity material.[3]

Spectroscopic Characterization

The identity and purity of all synthesized derivatives must be confirmed using standard analytical techniques.[12][13]

Technique Expected Observations for this compound
¹H NMR Signals for the butyl chain (triplet ~0.8 ppm, multiplet ~1.3 ppm, multiplet ~1.5 ppm, triplet ~2.9 ppm). Aromatic protons appear as two multiplets in the ~7.2-7.9 ppm region due to coupling with fluorine and each other. A triplet for the N-H proton (~4.8-5.2 ppm), which may be broad and is D₂O exchangeable.
¹³C NMR Signals for the four distinct carbons of the butyl group. Aromatic carbons will show characteristic C-F coupling.
¹⁹F NMR A single resonance for the fluorine atom on the aromatic ring.
Mass Spec (MS) A clear molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ corresponding to the calculated mass (C₁₀H₁₄FNO₂S, MW: 231.29).[14]
IR Spectroscopy Characteristic strong asymmetric and symmetric S=O stretching bands (~1330 cm⁻¹ and ~1160 cm⁻¹). N-H stretching band (~3280 cm⁻¹).

Table 2: Key Spectroscopic Data for Characterization.[12][13][15]

Conclusion

The derivatization of this compound is a versatile process that allows for the creation of diverse chemical libraries for biological screening. By employing robust synthetic strategies such as Buchwald-Hartwig amination and Ullmann condensation for N-arylation, and utilizing pre-functionalized building blocks for ring modifications, researchers can efficiently access a wide array of novel analogs. The protocols and insights provided herein serve as a foundation for the rational design and synthesis of next-generation sulfonamide-based compounds for drug discovery and development.

References

  • Jayanthi, P., et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. World News of Natural Sciences, 13, 101-112.

  • Darrow, J. W., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.

  • Darrow, J. W., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.

  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health.

  • Stonner, F. W., & Lott, W. A. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.

  • Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0. Retrieved from Ossila.

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.

  • Wegner, J., et al. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. U.S. Patent No. 7,700,654 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.

  • Jayanthi, P., et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. World News of Natural Sciences, 13, 101-112.

  • Souillart, L., & Cramer, N. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry.

  • Semantics Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from Semantics Scholar.

  • Kiefer, P. A., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health.

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia.

  • Kim, J., et al. (2017). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. ResearchGate.

  • BenchChem. (n.d.). This compound. Retrieved from BenchChem.

  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Retrieved from Enamine.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal.

  • ACS Publications. (2003). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.

  • Jamil, M., et al. (2016). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate.

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from SURFACE at Syracuse University.

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem.

  • Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health.

  • IUCr. (2025). tert-Butyl carbamate. Retrieved from IUCr.

  • RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved from RSC Publishing.

  • Journal of the AOAC. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

  • Chemsrc. (n.d.). This compound | CAS#:312-67-4. Retrieved from Chemsrc.

  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide. Retrieved from PubChem.

  • ACS Publications. (2025). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry.

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications.

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from Royal Society of Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for the N-Alkylation and N-Arylation of 4-Cyanobenzenesulfonamide. BenchChem.

  • MDPI. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from MDPI.

  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.

  • National Institutes of Health. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved from National Institutes of Health.

  • ACS Publications. (n.d.). Mechanism of N-Fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. Retrieved from ACS Publications.

  • BenchChem. (n.d.). N-Cyclopropyl-4-fluorobenzenesulfonamide Research Chemical. Retrieved from BenchChem.

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from MDPI.

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from Organic Chemistry Portal.

  • ResearchGate. (2011). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3.

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from MDPI.

  • RSC Publishing. (n.d.). N-Fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for tryptamine-derived ynesulfonamide cycloisomerization. Retrieved from RSC Publishing.

  • PubMed. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Retrieved from PubMed.

  • ResearchGate. (2025). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-butyl-4-fluorobenzenesulfonamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-butyl-4-fluorobenzenesulfonamide. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you maximize the yield and purity of your target compound. As Senior Application Scientists, we understand the nuances of sulfonamide synthesis and have compiled this resource based on established literature and extensive laboratory experience.

I. Troubleshooting Common Synthesis Issues

Researchers often encounter challenges during the synthesis of this compound. This section addresses the most common problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

A low yield is one of the most frequent issues in sulfonamide synthesis. Several factors can contribute to this problem, often related to the reactivity of the starting materials and the reaction conditions.

Primary Causes and Solutions:

  • Hydrolysis of 4-Fluorobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive 4-fluorosulfonic acid.[1][2]

    • Solution: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent exposure to atmospheric moisture.[1] It is best to use a fresh or properly stored bottle of 4-fluorobenzenesulfonyl chloride.[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction. An unsuitable base can compete with the n-butylamine as a nucleophile, while the wrong solvent can hinder the reaction by not adequately dissolving the reactants.[1]

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without interfering with the primary reaction.[1] Dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective anhydrous solvents for this synthesis.[1]

  • Side Reactions: The formation of bis-sulfonated products can occur, especially with primary amines like n-butylamine, reducing the yield of the desired monosulfonated product.[1]

    • Solution: Carefully controlling the stoichiometry by using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1] Adding the sulfonyl chloride dropwise to the amine solution can also minimize the formation of the bis-sulfonated side product.

Q2: I'm observing an unexpected side product in my TLC/LC-MS analysis. What could it be?

The most common side product is the bis(4-fluorophenylsulfonyl)butylamine. This occurs when a second molecule of 4-fluorobenzenesulfonyl chloride reacts with the newly formed this compound.

Identification and Prevention:

  • Identification: This side product will have a higher molecular weight than the desired product and will likely be less polar.

  • Prevention: As mentioned previously, using a slight excess of n-butylamine and slow, controlled addition of the sulfonyl chloride can suppress this side reaction. Maintaining a lower reaction temperature (e.g., 0 °C) during the addition of the sulfonyl chloride can also help to control the reaction rate and minimize the formation of this byproduct.

Q3: How can I effectively purify my this compound?

Purification is crucial for obtaining a high-purity final product. The most common and effective method for purifying solid sulfonamides is recrystallization.[1]

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the synthesis of this compound.

  • Q: Can I use an aqueous base like sodium hydroxide?

    • A: While possible under Schotten-Baumann conditions, using an aqueous base significantly increases the risk of hydrolyzing the 4-fluorobenzenesulfonyl chloride.[1] For laboratory-scale synthesis, a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred to maximize yield.[1]

  • Q: How do I monitor the progress of the reaction?

    • A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (4-fluorobenzenesulfonyl chloride and n-butylamine) and the product (this compound) should have different Rf values, allowing you to track the consumption of reactants and the formation of the product.

  • Q: What is the typical reaction time?

    • A: The reaction time can vary from 2 to 12 hours, depending on the reaction scale and temperature. It is essential to monitor the reaction by TLC to determine when it has reached completion.[1]

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed to optimize the yield and purity of the final product.

Reaction Scheme

Reaction_Scheme 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride Product This compound 4-Fluorobenzenesulfonyl_Chloride->Product + n-Butylamine n-Butylamine n-Butylamine->Product + HCl HCl Product->HCl + Base Base (e.g., Triethylamine) BaseHCl Base·HCl Base->BaseHCl + HCl

Caption: Synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Fluorobenzenesulfonyl chloride194.611.95 g10 mmol1.0
n-Butylamine73.140.88 g (1.2 mL)12 mmol1.2
Triethylamine101.191.52 g (2.1 mL)15 mmol1.5
Dichloromethane (anhydrous)-50 mL--
1M Hydrochloric Acid-20 mL--
Saturated Sodium Bicarbonate-20 mL--
Brine-20 mL--
Step-by-Step Procedure
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add n-butylamine (1.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-fluorobenzenesulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add anhydrous triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization as described in the troubleshooting section.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup reagent_purity Use fresh/pure reagents? (Sulfonyl chloride, amine, base) check_reagents->reagent_purity anhydrous Anhydrous conditions maintained? check_conditions->anhydrous extraction Correct extraction procedure? check_workup->extraction stoichiometry Correct stoichiometry? (Slight excess of amine) reagent_purity->stoichiometry Yes improve_reagents Source fresh reagents. Verify purity. reagent_purity->improve_reagents No adjust_stoichiometry Adjust amine to 1.1-1.2 eq. stoichiometry->adjust_stoichiometry No end Optimized Yield stoichiometry->end Yes temperature Correct temperature control? anhydrous->temperature Yes ensure_dry Dry glassware & use anhydrous solvents. Use inert atmosphere. anhydrous->ensure_dry No base_choice Appropriate non-nucleophilic base? temperature->base_choice Yes optimize_temp Maintain 0°C during addition, then RT. temperature->optimize_temp No change_base Use Pyridine or Triethylamine. base_choice->change_base No base_choice->end Yes recrystallization Optimal recrystallization solvent? extraction->recrystallization Yes optimize_workup Ensure complete extraction and proper phase separation. extraction->optimize_workup No optimize_purification Screen for optimal recrystallization solvent. recrystallization->optimize_purification No recrystallization->end Yes

Caption: A logical workflow for troubleshooting low yields.

IV. References

  • Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Retrieved from

  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • IUCr. (2025, May 2). tert-Butyl carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. Retrieved from [Link]

Sources

troubleshooting N-butyl-4-fluorobenzenesulfonamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-butyl-4-fluorobenzenesulfonamide. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure a successful and efficient reaction.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and hypoglycemics.[1] The precise and efficient synthesis of this molecule is therefore of critical importance. This guide provides practical, field-tested advice to navigate the common pitfalls associated with its preparation.

The standard synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product. This guide will focus on identifying, understanding, and mitigating these unwanted pathways.

Core Synthesis Pathway and Potential Side Reactions

The intended reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_main Main Reaction Pathway A 4-Fluorobenzenesulfonyl Chloride C This compound (Desired Product) A->C Nucleophilic Attack B n-Butylamine (Nucleophile) B->C D HCl F Salt Byproduct D->F Neutralization E Base (e.g., excess n-Butylamine, Pyridine) E->F

Caption: The primary reaction for synthesizing this compound.

However, several competing reactions can occur, leading to a complex product mixture.

G cluster_side Potential Side Reactions A 4-Fluorobenzenesulfonyl Chloride C 4-Fluorobenzenesulfonic Acid (Hydrolysis Product) A->C Hydrolysis B Water (Moisture) B->C D This compound F Bis(4-fluorobenzenesulfonyl)butylamine (Disubstituted Product) D->F Further Sulfonylation E 4-Fluorobenzenesulfonyl Chloride E->F

Caption: Common side reactions in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields are a common frustration in sulfonamide synthesis and can often be traced back to a few key factors.[3][4]

  • Hydrolysis of the Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture to form the unreactive 4-fluorobenzenesulfonic acid.[3][4] This is often the primary culprit for low yields.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Inappropriate Base: The choice of base is critical. It serves to neutralize the HCl byproduct of the reaction.[4]

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is typically used.[4] Alternatively, using a 2:1 molar ratio of n-butylamine to 4-fluorobenzenesulfonyl chloride allows the excess amine to act as the base.[2]

  • Poor Reactivity of Starting Materials: While n-butylamine is a reasonably strong nucleophile, reaction conditions can still impact its effectiveness.

    • Solution: Gentle heating can improve reaction kinetics.[2] Ensure the quality of your starting materials; sulfonyl chlorides can degrade over time.[5]

Q2: I'm observing a significant amount of a polar, water-soluble byproduct. What is it and how can I prevent its formation?

This is a classic sign of sulfonyl chloride hydrolysis. The resulting 4-fluorobenzenesulfonic acid is highly polar and will be readily extracted into an aqueous phase during workup.

  • Confirmation: The presence of sulfonic acid can be confirmed by LC-MS or by a simple pH check of the aqueous layer after workup (it will be acidic).

  • Prevention:

    • Strict Anhydrous Conditions: As detailed in Q1, the rigorous exclusion of water is paramount.[4]

    • Rapid Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[3]

Q3: My purified product shows a second, less polar spot on TLC and a higher molecular weight peak in the mass spectrum. What is this impurity?

This is likely the bis-sulfonated byproduct, N,N-bis(4-fluorobenzenesulfonyl)butylamine. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

  • Mechanism: The nitrogen atom of the sulfonamide is acidic and can be deprotonated, especially in the presence of a strong base, turning it into a nucleophile for a second sulfonylation.

  • Mitigation Strategies:

    • Control Stoichiometry: Add the 4-fluorobenzenesulfonyl chloride slowly and dropwise to a solution of excess n-butylamine.[4] This ensures that the sulfonyl chloride is more likely to encounter an unreacted molecule of n-butylamine rather than the sulfonamide product.

    • Choice of Base: Using a bulky, non-nucleophilic base can sterically hinder the deprotonation and subsequent reaction of the sulfonamide.

Parameter Recommendation to Minimize Bis-sulfonation Rationale
Stoichiometry Use a 1.1 to 2-fold excess of n-butylamine.[2][4]Ensures the sulfonyl chloride is consumed by the primary amine.
Addition Order Add sulfonyl chloride to the amine solution.Maintains a high concentration of the primary amine relative to the sulfonamide product.
Temperature Maintain a moderate reaction temperature (e.g., 0 °C to room temperature).Higher temperatures can favor the second sulfonylation.
Q4: How can I effectively purify my this compound product?

Purification is crucial to remove unreacted starting materials and side products.

  • Aqueous Workup: After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove the salt byproduct and any sulfonic acid.[6] A wash with a dilute acid (e.g., 1M HCl) can remove excess amine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.

  • Recrystallization: this compound is typically a solid at room temperature and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble. Slowly add a co-solvent in which the product is less soluble until the solution becomes cloudy. Reheat until the solution is clear again, then allow it to cool slowly to room temperature to form pure crystals.[4]

  • Column Chromatography: For stubborn impurities or for obtaining very high purity material, silica gel column chromatography is an effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • n-Butylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[4]

  • Pyridine or triethylamine (optional, if not using excess n-butylamine)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve n-butylamine (2.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred n-butylamine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Q4.

Troubleshooting Flowchart

G Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Polar_Impurity Polar Impurity Present? Check_TLC->Polar_Impurity Less_Polar_Impurity Less Polar Impurity Present? Polar_Impurity->Less_Polar_Impurity No Hydrolysis Likely Hydrolysis of Sulfonyl Chloride Polar_Impurity->Hydrolysis Yes Bis_Sulfonation Likely Bis-Sulfonation Less_Polar_Impurity->Bis_Sulfonation Yes No_Product Low Reactivity Less_Polar_Impurity->No_Product No Fix_Hydrolysis Use Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) Hydrolysis->Fix_Hydrolysis Fix_Bis_Sulfonation Slowly Add Sulfonyl Chloride to Excess Amine Bis_Sulfonation->Fix_Bis_Sulfonation Success Pure Product, Good Yield Fix_Hydrolysis->Success Fix_Bis_Sulfonation->Success Fix_Reactivity Increase Temperature Use Catalyst (e.g., DMAP) Check Reagent Quality No_Product->Fix_Reactivity Fix_Reactivity->Success

Caption: A decision-making flowchart for troubleshooting common issues.

References

Sources

Technical Support Center: Improving the Purity of Crude N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for the purification of N-butyl-4-fluorobenzenesulfonamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges and achieve high purity in your final product.

This compound is typically synthesized via the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[1] While this is a robust reaction, the crude product often contains impurities that can interfere with subsequent applications. This guide will walk you through the logical steps to identify and remove these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities often stem from the starting materials and side reactions. These typically include:

  • Unreacted 4-fluorobenzenesulfonyl chloride: A starting material that can persist if the reaction does not go to completion.

  • Unreacted n-butylamine: The other starting material, which is often used in excess.

  • 4-fluorobenzenesulfonic acid: This is a common side product formed by the hydrolysis of 4-fluorobenzenesulfonyl chloride, especially if moisture is present in the reaction.[2]

  • Bis-sulfonated product: It's possible for a second sulfonyl group to react with the already formed sulfonamide, though this is less common with primary amines when the amine is in excess.[2]

Q2: What is the first step I should take to purify my crude product?

A2: A simple aqueous workup is often the best first step. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess n-butylamine. Follow this with a wash using a dilute base (e.g., 5% NaHCO₃ solution) to remove the acidic 4-fluorobenzenesulfonic acid. Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.

Q3: My product is an oil and won't crystallize. What should I do?

A3: If your product is an oil, it may be due to the presence of impurities that are depressing the melting point. First, ensure you have performed a thorough aqueous workup as described above. If it remains an oil, column chromatography is the recommended next step for purification. If you expect a solid product, you can try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then slowly adding an anti-solvent until turbidity is observed.[3] Scratching the inside of the flask with a glass rod at the liquid-air interface can also help initiate crystal formation.

Troubleshooting Purification Issues

This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause 1: Using too much solvent. This is the most common reason for low recovery, as a significant amount of the product remains in the mother liquor.[4]

  • Solution: Before starting, perform small-scale solubility tests to find a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature.[2] During the recrystallization, use the minimum amount of hot solvent necessary to just dissolve the crude product. If you've already completed the crystallization and suspect low yield, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.[4]

Potential Cause 2: Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel.

  • Solution: Use pre-heated glassware (funnel and receiving flask) for the filtration and perform the step as quickly as possible to prevent the solution from cooling down.[4]

Potential Cause 3: Inappropriate solvent choice. The ideal recrystallization solvent will have a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures.[5]

  • Solution: Test a range of solvents. Common choices for sulfonamides include ethanol, isopropanol, and mixtures of ethanol/water.[2] A solvent/anti-solvent system can also be effective.[3]

Issue 2: Persistent Impurities After Recrystallization

Potential Cause: Co-crystallization of impurities. Sometimes, an impurity has similar solubility properties to the desired product and crystallizes along with it.

  • Solution 1: Re-crystallize. A second recrystallization can often significantly improve purity.

  • Solution 2: Switch to Column Chromatography. If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful purification technique.[2][6]

Issue 3: Difficulty with Column Chromatography

Potential Cause 1: Poor separation of spots on TLC. If your product and impurities have similar Rf values on the Thin Layer Chromatography (TLC) plate, they will be difficult to separate on a column.

  • Solution: Experiment with different solvent systems for your TLC. A good starting point for sulfonamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from impurities.

Potential Cause 2: Compound streaking on the TLC/column. Streaking can be caused by the acidic nature of silica gel or by overloading the column.

  • Solution: To counteract the acidity of silica gel, you can add a small amount (e.g., 1%) of a basic modifier like triethylamine to your eluent. This can often improve the peak shape. Ensure you are not loading too much crude material onto the column; a general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

Potential Cause 3: The compound is not eluting from the column.

  • Solution: This indicates your eluent is not polar enough. Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try switching to 7:3 or 1:1. A gradient elution, where the polarity of the solvent is increased over time, can be very effective.[6]

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Using TLC, determine a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the product.

  • Pack Column: Pack a glass column with silica gel slurried in the chosen eluent.

  • Load Sample: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the top of the silica gel. Alternatively, you can pre-adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elute: Run the eluent through the column, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound workup Aqueous Workup (Acid/Base Washes) start->workup analyze1 Assess Purity (TLC/NMR) workup->analyze1 recrystallize Recrystallization analyze1->recrystallize Impurities Present pure_product Pure Product analyze1->pure_product Sufficiently Pure analyze2 Assess Purity recrystallize->analyze2 column Column Chromatography analyze2->column Impurities Remain analyze2->pure_product Sufficiently Pure analyze3 Assess Purity column->analyze3 analyze3->pure_product Sufficiently Pure

Sources

Technical Support Center: Scaling Up N-butyl-4-fluorobenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-butyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond basic protocols to address the nuanced challenges that arise when transitioning from bench-scale experiments to larger-scale production. Our focus is on providing actionable, field-tested insights grounded in chemical principles to ensure your scale-up is efficient, safe, and successful.

Section 1: The Synthetic Foundation: Reaction Overview

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This forms the desired S-N bond and eliminates hydrochloric acid (HCl) as a byproduct.[1] While straightforward at the milligram scale, scaling this process introduces challenges related to reaction kinetics, heat management, and mass transfer.

reagents n-Butylamine (Nucleophile) + 4-Fluorobenzenesulfonyl Chloride (Electrophile) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Chloride leaving group departs hcl HCl byproduct intermediate->hcl salt Amine Hydrochloride Salt hcl->salt Neutralization base Base (e.g., excess n-Butylamine or Triethylamine) base->salt

Caption: Core reaction mechanism for this compound synthesis.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered during the scale-up process in a direct question-and-answer format.

Question: My yield dropped significantly when I scaled the reaction from 5 grams to 500 grams. What are the most likely causes?

Answer: A drop in yield upon scale-up is a frequent challenge and typically points to one or more of the following issues that are amplified at a larger scale.

  • Cause 1: Hydrolysis of 4-Fluorobenzenesulfonyl Chloride. This is the most common culprit. Sulfonyl chlorides are highly sensitive to moisture, hydrolyzing into the corresponding and unreactive 4-fluorobenzenesulfonic acid.[2][3][4] What might be negligible atmospheric moisture in a small flask becomes a significant reactant-consuming issue in a larger reactor with more surface area and longer exposure times during setup.

    • Solution: Implement rigorous anhydrous conditions. All glassware and reactors must be flame- or oven-dried. Use anhydrous-grade solvents. It is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3][4]

  • Cause 2: Inefficient Heat Transfer. This reaction is exothermic. A small flask can dissipate heat easily into the ambient environment. In a large reactor, the surface-area-to-volume ratio decreases dramatically, trapping heat.[5] This temperature increase can accelerate side reactions, leading to impurity formation and yield loss.

    • Solution: Control the rate of addition. Add the 4-fluorobenzenesulfonyl chloride solution dropwise or via a syringe pump to the n-butylamine solution.[6] Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket) and monitor the internal temperature closely. Starting the reaction at 0 °C is a common strategy to manage the initial exotherm.[3][7]

  • Cause 3: Poor Mixing and Localized "Hot Spots". Inadequate agitation in a large vessel can lead to areas of high reactant concentration.[5] When the sulfonyl chloride is added, it can create localized "hot spots" where the temperature spikes and side reactions occur before the reagent is dispersed. It can also lead to areas where the base concentration is insufficient to neutralize the generated HCl, which can cause other issues.

    • Solution: Use an appropriate overhead mechanical stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure efficient mixing. The goal is to create a vortex that indicates good top-to-bottom turnover. Do not rely on a magnetic stir bar for reactions over 1 liter.

Question: I'm observing a significant amount of a water-soluble impurity in my crude product after work-up. How do I identify and prevent it?

Answer: This is a classic sign of sulfonyl chloride hydrolysis.

  • Identification: The primary water-soluble impurity is almost certainly 4-fluorobenzenesulfonic acid, the product of the reaction between 4-fluorobenzenesulfonyl chloride and water.[3][4] During an aqueous work-up, this acid will preferentially partition into the aqueous layer, especially after a basic wash, but can sometimes contaminate the organic phase.

  • Prevention:

    • Strict Anhydrous Conditions: As detailed in the previous question, preventing water from entering the reaction is the best strategy. Use dry solvents and an inert atmosphere.[2][4]

    • Optimized Work-up: Perform the aqueous work-up quickly and at a low temperature to minimize hydrolysis that can occur during this step.[4]

    • Efficient Washing: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution. This will convert the sulfonic acid into its sodium salt, which is highly water-soluble and will be efficiently removed from the organic phase.

Question: The final product is an oil and won't crystallize, unlike my small-scale experiments. What can I do?

Answer: Crystallization is sensitive to purity, solvent, and cooling rate, all of which can change during scale-up.

  • Cause 1: Impurities. Even small amounts of impurities can act as crystallization inhibitors. Unreacted starting materials or side products can prevent the formation of a stable crystal lattice.

    • Solution: Ensure the work-up was effective. Perform an additional wash of the organic layer with dilute acid (to remove residual amine) and then a bicarbonate wash (to remove acidic impurities).[7] Confirm purity by TLC or ¹H NMR before attempting crystallization. If necessary, purify a small portion by column chromatography to obtain a seed crystal.

  • Cause 2: Supersaturation and Cooling Rate. Slow, controlled cooling is essential for forming large, pure crystals.[2] At a larger scale, the bulk of the solution may cool at a different rate than the solution near the vessel walls.

    • Solution: Allow the solution to cool slowly to room temperature without disturbance. If no crystals form, place it in an ice bath or refrigerator.[2] Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation. Adding a seed crystal of pure this compound is the most reliable method.

  • Cause 3: Solvent Choice. The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.

    • Solution: If the product oils out, you may have too little solvent or the wrong solvent system. Try a co-solvent system, such as ethanol/water or hexane/ethyl acetate. Dissolve the oil in the minimum amount of the "good" solvent (e.g., ethanol) while hot, and then slowly add the "poor" solvent (e.g., water) until the solution becomes faintly cloudy. Allow it to cool slowly.

Section 3: Frequently Asked Questions (FAQs)

1. What is the optimal stoichiometry for this reaction? A 2:1 molar ratio of n-butylamine to 4-fluorobenzenesulfonyl chloride is commonly used.[1][6] One equivalent of the amine acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl generated during the reaction.[1] Using a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) is also an effective strategy and can simplify purification.[3][7]

Reagent Equivalents (Amine as Base) Equivalents (External Base) Role
4-Fluorobenzenesulfonyl Chloride1.01.0Electrophile
n-Butylamine2.0 - 2.21.0 - 1.1Nucleophile (& Base)
Triethylamine (or Pyridine)N/A1.1 - 1.5Base (Acid Scavenger)

2. How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.[1] Use a mobile phase like 20-30% ethyl acetate in hexanes. Spot the reaction mixture alongside your starting materials. The reaction is complete when the 4-fluorobenzenesulfonyl chloride spot (the limiting reagent) has disappeared. The product spot should appear, typically with a lower Rf value than the sulfonyl chloride.

3. What are the critical safety precautions?

  • 4-Fluorobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[8] It is also highly reactive with water, releasing HCl gas. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • n-Butylamine: This is a flammable, corrosive, and volatile liquid. Avoid inhalation and skin contact. Ensure it is handled in a well-ventilated fume hood away from ignition sources.

  • Reaction Quenching: The quenching of the reaction with water can be exothermic, especially if there is unreacted sulfonyl chloride. Perform the quench slowly and with cooling.

4. Which analytical techniques should be used for final product characterization?

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

  • Melting Point: To assess the purity of the final crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Section 4: Experimental Protocols & Workflows

Protocol 1: Scaled Synthesis of this compound

This protocol is for a ~100 g scale. Adjust volumes accordingly.

  • Reactor Setup: Under a nitrogen atmosphere, equip a 2L, 3-neck round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with n-butylamine (1.52 mol, 111 g, ~150 mL) and anhydrous dichloromethane (DCM, 750 mL).

  • Cooling: Begin stirring and cool the solution to 0 °C using an ice-water bath or a circulating chiller.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (0.76 mol, 148 g) in anhydrous DCM (250 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the sulfonyl chloride solution to the stirred amine solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis confirms the disappearance of the sulfonyl chloride.

  • Work-up:

    • Cool the mixture back to 0-5 °C. Slowly and carefully add 500 mL of deionized water to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated aqueous sodium bicarbonate (2 x 250 mL), and finally with brine (1 x 250 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.[2]

setup Reactor Setup (Anhydrous, Inert Atm.) charge Charge n-Butylamine & Anhydrous Solvent setup->charge cool Cool to 0 °C charge->cool addition Slowly Add 4-Fluorobenzenesulfonyl Chloride Solution cool->addition react Stir at Room Temp (Monitor by TLC) addition->react workup Aqueous Work-up (Wash, Separate) react->workup dry Dry & Concentrate Organic Phase workup->dry purify Recrystallize Product dry->purify analyze Analyze Final Product (NMR, MS, MP) purify->analyze

Caption: General experimental workflow for scaling up the synthesis.

Troubleshooting Decision Tree

start Problem: Low Yield or High Impurity check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Review Reaction Conditions (Temp, Mixing, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup sol_reagents Solution: Use Anhydrous Solvents, Inert Atmosphere, Fresh Reagents check_reagents->sol_reagents Issue Found sol_conditions Solution: Improve Cooling/Addition Rate, Optimize Stirring, Verify Stoichiometry check_conditions->sol_conditions Issue Found sol_workup Solution: Adjust Wash Steps, Optimize Recrystallization Solvent/Technique check_workup->sol_workup Issue Found

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. This compound | 312-67-4. Benchchem.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis. Benchchem.
  • Snieckus, V., & Kieffer, L. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Google Patents. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride.
  • BenchChem. (2025). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles. Benchchem.
  • ECHEMI. (n.d.).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride.
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonyl chloride 98%.

Sources

avoiding degradation of N-butyl-4-fluorobenzenesulfonamide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-butyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent and address the degradation of this compound during experimental procedures. Our goal is to ensure the integrity and reproducibility of your results by providing scientifically grounded, practical solutions.

I. Understanding the Stability of this compound

This compound, like other arylsulfonamides, is a generally stable molecule. However, its stability can be compromised under specific experimental conditions, leading to the formation of unwanted degradation products that can interfere with your results. The primary degradation pathways to be aware of are hydrolysis, photolysis, and thermolysis. Understanding the mechanisms behind these degradation routes is the first step in preventing them.

II. Troubleshooting Guide: A Proactive Approach to Degradation

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format. We provide not just solutions, but the scientific reasoning behind them.

Question 1: I'm observing a new, unexpected peak in my HPLC analysis after dissolving this compound in an aqueous buffer for my assay. What could be the cause?

Answer: This is a classic sign of hydrolysis. The sulfonamide bond is susceptible to cleavage in both acidic and basic aqueous solutions. The likely degradation products are 4-fluorobenzenesulfonic acid and n-butylamine.[1][2]

Causality Explained: Under acidic conditions, the nitrogen atom of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the nitrogen can be deprotonated, and while this generally stabilizes the sulfonamide, at elevated pH and temperature, hydroxide ions can directly attack the sulfur atom, leading to cleavage.[1][2]

Proactive Measures:

  • pH Control: Whenever possible, maintain your aqueous solutions at a neutral pH (6.5-7.5). If your experiment requires acidic or basic conditions, be aware of the potential for degradation and consider running a time-course experiment to quantify the rate of degradation.

  • Temperature Management: Hydrolysis is accelerated by heat. Prepare your solutions fresh and store them at 4°C if they are not for immediate use. Avoid heating aqueous solutions of this compound unless it is a required step in your protocol, and if so, minimize the duration of heating.

  • Solvent Choice: If your experimental design allows, consider using a non-aqueous or a mixed aqueous/organic solvent system to reduce the concentration of water available for hydrolysis.

Corrective Action: If you suspect hydrolysis has occurred, you can confirm the identity of the degradation products by running standards of 4-fluorobenzenesulfonic acid and n-butylamine on your HPLC system. If degradation is confirmed, you will need to prepare fresh solutions and adjust your protocol to minimize the conditions that promote hydrolysis.

Question 2: My solid this compound has developed a yellowish tint after being stored on the lab bench. Is it still usable?

Answer: A color change often indicates degradation, and in this case, photolytic degradation is a likely culprit. Exposure to light, particularly UV light, can induce the breakdown of the molecule. It is not recommended to use the discolored compound, as the presence of degradation products could compromise your experimental results.

Causality Explained: The aromatic ring in this compound can absorb UV light, leading to the formation of excited states. This can result in the homolytic cleavage of the sulfur-nitrogen or sulfur-carbon bonds, generating reactive radical species that can then undergo a variety of secondary reactions to form colored impurities.

Proactive Measures:

  • Proper Storage: Always store solid this compound in an amber vial or a container protected from light. Store it in a cool, dark place, such as a desiccator in a cabinet.

  • Handling in the Lab: When weighing or handling the compound, minimize its exposure to direct sunlight or strong overhead laboratory lighting.

Corrective Action: If you observe a color change, it is best to discard the material and use a fresh, properly stored batch. If you must use it, you should first purify it, for example, by recrystallization, and confirm its purity by an appropriate analytical method like HPLC or NMR.

Question 3: I am running a reaction at an elevated temperature and I'm seeing multiple degradation products. What is happening?

Answer: At elevated temperatures, this compound can undergo thermal degradation. The identity and number of degradation products can vary depending on the temperature and the presence of other reagents. Possible degradation pathways include cleavage of the S-N bond, the S-C bond, and reactions involving the butyl chain.[3][4]

Causality Explained: High temperatures provide the energy needed to overcome the activation energy for bond cleavage. The weakest bonds in the molecule, such as the S-N bond, are typically the first to break. The resulting fragments are often highly reactive and can recombine or react with other molecules in the mixture to form a complex array of products.

Proactive Measures:

  • Temperature Optimization: If your reaction requires heat, it is crucial to determine the lowest possible temperature at which the reaction proceeds at an acceptable rate. Run small-scale optimization experiments to find this temperature.

  • Inert Atmosphere: If the degradation is suspected to be oxidative and thermally driven, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of certain degradation byproducts.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely and stop it as soon as the desired product is formed.

Corrective Action: If thermal degradation is significant, you will need to re-evaluate your reaction conditions. If lowering the temperature is not an option, you may need to consider a different synthetic route that does not require high temperatures. Analysis of the degradation products by techniques like LC-MS can help to elucidate the degradation pathway and inform your optimization efforts.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and dark place. A desiccator at room temperature is a good option. Avoid exposure to heat, light, and moisture.[5]

Q2: What solvents are compatible with this compound? A2: this compound is generally soluble in a range of organic solvents such as methanol, ethanol, acetone, and acetonitrile. It has limited solubility in water. When preparing solutions, always use high-purity, dry solvents if the presence of water could be an issue for your experiment. A general solvent compatibility chart is provided below for reference.

SolventCompatibilityNotes
AcetonitrileExcellentGood for HPLC analysis and as a reaction solvent.
MethanolExcellentGood for preparing stock solutions.
EthanolExcellentSimilar to methanol.
AcetoneGoodCan be used as a reaction solvent.
DichloromethaneGoodSuitable for extractions and as a reaction solvent.
WaterPoorLimited solubility and potential for hydrolysis.
HexanePoorGenerally insoluble.

Q3: How can I monitor the degradation of this compound? A3: A stability-indicating HPLC method is the most common and effective way to monitor for degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A UV detector is typically used for quantification.[6][7][8][9][10]

Q4: What are the primary degradation products I should look for? A4: The most common degradation products to expect are:

  • From Hydrolysis: 4-fluorobenzenesulfonic acid and n-butylamine.

  • From Photolysis/Thermolysis: A more complex mixture can be formed, but initial products may include 4-fluorobenzenesulfonic acid, n-butylamine, and potentially products from reactions of the butyl group.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 105°C for 24 hours. Then dissolve in the initial solvent.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV and compare the chromatograms to that of an unstressed sample.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

  • Column Temperature: 30°C

V. Visualizing Degradation Pathways and Workflows

Diagram 1: Key Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) cluster_thermolysis Thermolysis (Heat) main This compound h1 4-fluorobenzenesulfonic acid main->h1 H2O h2 n-butylamine main->h2 H2O p1 Radical Intermediates main->p1 hv t1 S-N and S-C Bond Cleavage main->t1 Δ p2 Complex Mixture of Products p1->p2 t2 Various Degradants t1->t2

Caption: Major degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Peak in HPLC? check_hydrolysis Aqueous Solution Used? start->check_hydrolysis hydrolysis_yes Likely Hydrolysis check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Consider Other Causes check_hydrolysis->hydrolysis_no No action_hydrolysis Control pH and Temperature Use Fresh Solutions hydrolysis_yes->action_hydrolysis check_photolysis Exposed to Light? hydrolysis_no->check_photolysis photolysis_yes Possible Photodegradation check_photolysis->photolysis_yes Yes check_thermolysis Reaction at High Temp? check_photolysis->check_thermolysis No action_photolysis Store in Dark Minimize Light Exposure photolysis_yes->action_photolysis thermolysis_yes Probable Thermal Degradation check_thermolysis->thermolysis_yes Yes action_thermolysis Optimize Temperature Minimize Reaction Time thermolysis_yes->action_thermolysis

Caption: A workflow for troubleshooting unexpected degradation.

VI. References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]

  • Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and - Semantic Scholar. Semantic Scholar. [Link]

  • (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • This compound | CAS#:312-67-4 | Chemsrc. Chemsrc. [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Photodegradation Products of a New Antibacterial Fluoroquinolone Derivative, Orbifloxacin, in Aqueous Solution. PubMed. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Transformation Products of Fluoxetine Formed by Photodegradation in Water and Biodegradation in Zebrafish Embryos ( Danio rerio). PubMed. [Link]

  • Photodegradation of ibuprofen and four other pharmaceutical pollutants on natural pigments sensitized TiO2 nanoparticles. PubMed. [Link]

  • Hydrolysis product troubleshooting : r/Chempros. Reddit. [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • Hydrolysis of Esters and Amides in acid and base conditions. YouTube. [Link]

  • Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates. ResearchGate. [Link]

Sources

Technical Support Center: N-butyl-4-fluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-butyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this sulfonamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields are the most common issue in sulfonamide synthesis and can typically be traced to a few key areas. The primary culprit is often the hydrolysis of the highly reactive 4-fluorobenzenesulfonyl chloride starting material.[1][2]

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: 4-fluorobenzenesulfonyl chloride is extremely sensitive to moisture. Any water present in your reaction will convert it to the unreactive 4-fluorobenzenesulfonic acid, halting the reaction and reducing your yield.[1][3]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2]

  • Incorrect Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the n-butylamine, rendering it non-nucleophilic and stopping the reaction.[4][5]

    • Solution: A 2:1 molar ratio of n-butylamine to 4-fluorobenzenesulfonyl chloride is recommended.[4] One equivalent of the amine serves as the nucleophile, while the second acts as a base to scavenge the HCl produced.[4] Alternatively, use a 1:1 ratio of the reactants and add at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine or pyridine.[5]

  • Impure Reagents: The purity of your starting materials is critical.

    • Solution: Use a fresh bottle of 4-fluorobenzenesulfonyl chloride, as older stock may be partially hydrolyzed.[1] Ensure your n-butylamine is pure; primary amines can absorb CO₂ from the air to form carbamates, which can interfere with the reaction.[3]

  • Improper Reaction Temperature: While some heating may be required, excessive temperatures can promote side reactions or decomposition.

    • Solution: Start the reaction at 0 °C, especially during the dropwise addition of the sulfonyl chloride, to control the initial exothermic reaction.[5] Then, allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, gentle heating can be applied.[6]

Troubleshooting Workflow for Low Yields:

low_yield_troubleshooting start Low Yield Observed check_anhydrous Were anhydrous conditions used? start->check_anhydrous check_stoichiometry Was amine:sulfonyl chloride ratio at least 2:1 (or 1:1 with base)? check_anhydrous->check_stoichiometry Yes solution_anhydrous Implement strict anhydrous protocol: - Dry glassware & solvents - Use inert atmosphere check_anhydrous->solution_anhydrous No check_reagents Are reagents fresh and pure? check_stoichiometry->check_reagents Yes solution_stoichiometry Adjust stoichiometry to 2:1 (amine:sulfonyl chloride) or add a non-nucleophilic base check_stoichiometry->solution_stoichiometry No solution_reagents Use fresh sulfonyl chloride and pure amine check_reagents->solution_reagents No final_check Re-run reaction and monitor via TLC check_reagents->final_check Yes solution_anhydrous->final_check solution_stoichiometry->final_check solution_reagents->final_check

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: My reaction isn't going to completion, even after an extended time. What should I do?

Answer:

A stalled reaction, where starting material persists despite long reaction times, often points to insufficient activation energy or deactivation of the nucleophile.

Potential Causes & Solutions:

  • Insufficient Reactivity: While n-butylamine is a reasonably good nucleophile, the reaction may be sluggish at room temperature.

    • Solution: Gentle heating can increase the reaction rate.[6] Refluxing the reaction in a suitable solvent like acetonitrile or dichloromethane can often drive it to completion.[7][8] Always monitor for potential decomposition at higher temperatures using TLC.

  • Protonation of Amine: As mentioned previously, if the generated HCl is not effectively neutralized, it will protonate the n-butylamine, effectively removing it from the reaction.[4]

    • Solution: If you used a 1:1 stoichiometry without a separate base, you can add an equivalent of a non-nucleophilic base like triethylamine to rescue the reaction. If you already used a 2:1 amine ratio, the issue may be related to reagent quality.

Question 3: I'm having difficulty purifying the final product. What are the best methods?

Answer:

Purification can be challenging due to unreacted starting materials or the hydrochloride salt byproduct. A multi-step approach is often best.

Potential Causes & Solutions:

  • Amine Hydrochloride Salt: The n-butylamine hydrochloride salt formed during the reaction is water-soluble and must be removed.

    • Solution: Perform an aqueous workup. After the reaction, dilute the mixture with a solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess n-butylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1][5]

  • Similar Polarity of Product and Impurities: The product and any unreacted sulfonyl chloride may have similar polarities, making chromatographic separation difficult.

    • Solution 1 (Crystallization): If the crude product is a solid, recrystallization is an excellent and highly effective purification method.[8] A common solvent system would be a mixture of hexane and ethyl acetate.

    • Solution 2 (Silica Gel Chromatography): If the product is an oil or if crystallization fails, column chromatography is the standard method. A hexane/ethyl acetate gradient is typically effective for eluting sulfonamides.[8]

Frequently Asked Questions (FAQs)

This section covers broader concepts related to the synthesis of this compound.

Question 1: What is the underlying mechanism of this reaction?

Answer:

The formation of this compound is a classic example of nucleophilic acyl substitution at a sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.[4]

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group.

  • Proton Transfer: The resulting product is protonated. A second molecule of n-butylamine (or another base) deprotonates the nitrogen, yielding the final neutral sulfonamide and n-butylamine hydrochloride.[4]

reaction_mechanism r1 4-Fluorobenzenesulfonyl Chloride intermediate Tetrahedral Intermediate r1->intermediate Nucleophilic Attack r2 n-Butylamine (Nucleophile) r2->intermediate r3 n-Butylamine (Base) product_final This compound r3->product_final byproduct2 n-Butylamine HCl r3->byproduct2 product1 Protonated Sulfonamide intermediate->product1 Collapse & Cl⁻ Loss byproduct1 Chloride Ion intermediate->byproduct1 product1->product_final Deprotonation product1->byproduct2

Caption: The reaction mechanism for sulfonamide formation.

Question 2: What are the critical safety precautions for this reaction?

Answer:

Standard laboratory safety practices should be followed, with special attention to the specific reagents used.

  • Fume Hood: Always conduct the reaction in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Reagent Handling:

    • 4-fluorobenzenesulfonyl chloride: This is a corrosive and moisture-sensitive compound. Handle it with care under an inert atmosphere if possible. Avoid inhalation of its dust or vapors.

    • n-Butylamine: This is a flammable and corrosive liquid. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[9]

Question 3: Are there more advanced or alternative methods to synthesize this compound?

Answer:

Yes, while the reaction between a sulfonyl chloride and an amine is the most direct route, other methods exist that can be advantageous, especially if the standard method fails or gives low yields. One notable alternative is the reaction of a sulfonyl chloride with an N-silylamine .[7]

This method involves reacting 4-fluorobenzenesulfonyl chloride with an N-silylated butylamine (e.g., N-(trimethylsilyl)butan-1-amine). The reaction is often very clean and high-yielding because the formation of a strong silicon-chlorine bond in the byproduct (trimethylsilyl chloride) provides a powerful thermodynamic driving force.[7] This can be particularly useful for reactions with less reactive amines or for syntheses where minimizing basic conditions is desirable.

Experimental Protocols & Data

Optimized Reaction Parameters

The following table summarizes key parameters for the synthesis.

ParameterRecommended ConditionRationale & Justification
Reactant Ratio 2:1 (n-butylamine : sulfonyl chloride)Ensures complete reaction by providing a built-in base to neutralize HCl byproduct.[4]
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic solvents that solubilize reactants well without interfering. Must be anhydrous to prevent sulfonyl chloride hydrolysis.[1][2]
Temperature 0 °C to Room Temperature (or gentle reflux)Initial cooling controls exothermicity. Reaction can then proceed at RT or be gently heated to ensure completion.[5][6]
Base n-Butylamine (excess) or Triethylaminen-Butylamine acts as its own base. Triethylamine is a non-nucleophilic alternative if a 1:1 reactant ratio is desired.[4][5]
Atmosphere Inert (Nitrogen or Argon)Critical for preventing moisture from entering the reaction and hydrolyzing the sulfonyl chloride.[1]
Protocol 1: Standard Synthesis of this compound

This protocol is adapted from established methods for sulfonamide synthesis.[1][4][6]

Materials:

  • 4-fluorobenzenesulfonyl chloride (1.0 eq)

  • n-Butylamine (2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add n-butylamine (2.1 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the amine. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.

References

  • US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives...
  • Preparation of sulfonamides from N-silylamines . National Institutes of Health (NIH). [Link]

  • Synthesis of Sulfonamides . Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . ACS Publications. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors . National Institutes of Health (NIH). [Link]

  • Troubleshooting: How to Improve Yield . University of Rochester Department of Chemistry. [Link]

  • Sulfonamide synthesis by alkylation or arylation . Organic Chemistry Portal. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . ResearchGate. [Link]

  • This compound | CAS#:312-67-4 . Chemsrc. [Link]

  • Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters . UCL Discovery. [Link]

  • The Synthesis of Functionalised Sulfonamides . UCL Discovery. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates . Thieme Connect. [Link]

  • Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent . National Institutes of Health (NIH). [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . Organic Chemistry Portal. [Link]

  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 . PubChem. [Link]

  • Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy . National Institutes of Health (NIH). [Link]

  • Benzenesulfonamide, N-butyl-4-methyl- . NIST WebBook. [Link]

  • (PDF) OPTIMIZATION OF N-BUTHYLPHTHALIDE SYNTHESIS PROCESS . ResearchGate. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability . PubMed. [Link]

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solving solubility issues with N-butyl-4-fluorobenzenesulfonamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-butyl-4-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Given its hydrophobic nature, achieving desired concentrations in aqueous media for biological assays and formulation development can be a significant hurdle. This guide provides a structured, science-backed approach to understanding and overcoming these solubility issues through a series of frequently asked questions and detailed troubleshooting protocols.

Section 1: Compound Profile & Initial Considerations

Before attempting solubilization, it is crucial to understand the physicochemical properties of this compound. These characteristics dictate its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₀H₁₄FNO₂S[1][]
Molecular Weight 231.29 g/mol [1][][3]
Calculated logP 3.3758[1]
Predicted pKa ~10[4][5][6]

The high LogP value indicates significant lipophilicity, which is the primary reason for its poor water solubility. The sulfonamide group (-SO₂NH-) is weakly acidic, with an estimated pKa around 10.[4][5] This acidity is a key leverage point for solubility enhancement via pH modification.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by users.

Q1: Why is my this compound crashing out of my aqueous buffer?

A1: This is the most common issue and stems directly from the compound's low intrinsic aqueous solubility. A calculated LogP of ~3.38 suggests the molecule strongly prefers a non-polar environment over water.[1] When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the compound is forced into an energetically unfavorable environment, causing it to precipitate or "crash out." The key is to either modify the aqueous vehicle to be more accommodating or to use a formulation strategy that keeps the molecule dispersed.

Q2: I'm using a small amount of DMSO from my stock solution. Why is it still not soluble?

A2: While DMSO is an excellent solvent for creating a concentrated stock, its role as a co-solvent upon high dilution is minimal. For example, diluting a 10 mM DMSO stock 1:1000 into a buffer results in a final DMSO concentration of only 0.1%. This concentration is typically insufficient to significantly increase the solubility of a highly lipophilic compound. The aqueous character of the final solution dominates, leading to precipitation.

Q3: Can I heat the solution to get it to dissolve?

A3: Gentle heating can sometimes help dissolve a compound by increasing its kinetic energy. However, this often creates a supersaturated solution. Upon cooling to ambient or physiological temperatures (e.g., 37°C for cell-based assays), the compound will likely precipitate out. This method is generally not recommended for creating stable solutions for experiments. Furthermore, the thermal stability of the compound under these conditions would need to be verified.

Q4: What is the first thing I should try to improve solubility?

A4: The most straightforward and often most effective initial approach is pH adjustment . Since this compound is a weak acid, increasing the pH of the aqueous solution above its pKa will deprotonate the sulfonamide nitrogen, forming an anionic salt.[7][8] This ionized form is significantly more polar and thus more soluble in water. Given a predicted pKa of ~10, adjusting the pH to 11 or higher should theoretically enhance solubility. However, the stability of your compound and the constraints of your experimental system at such a high pH must be considered.

Section 3: Troubleshooting Workflow & Detailed Protocols

If simple methods fail, a systematic approach is necessary. The following workflow provides a decision-making process for selecting the appropriate solubilization strategy.

G start Start: Compound Precipitates in Aqueous Solution ph_check Is pH adjustment (pH > 10) compatible with your experiment? start->ph_check cosolvent_check Is an organic co-solvent (e.g., 5-20% Ethanol, PEG 400) permissible? ph_check->cosolvent_check No ph_protocol Protocol 1: pH Adjustment ph_check->ph_protocol Yes surfactant_check Can a surfactant (e.g., Tween 80, Polysorbate 20) be tolerated? cosolvent_check->surfactant_check No cosolvent_protocol Protocol 2: Co-Solvent System cosolvent_check->cosolvent_protocol Yes cyclo_check Advanced: Need for higher concentration or complex formulation? surfactant_check->cyclo_check No surfactant_protocol Protocol 3: Surfactant Micelle Solubilization surfactant_check->surfactant_protocol Yes cyclo_protocol Protocol 4: Cyclodextrin Complexation cyclo_check->cyclo_protocol Yes fail Consult Formulation Specialist cyclo_check->fail No success Success: Stable Solution Achieved ph_protocol->success cosolvent_protocol->success surfactant_protocol->success cyclo_protocol->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol 1: Solubility Enhancement via pH Adjustment

Causality: Sulfonamides are weak acids. By raising the pH of the solution above the compound's pKa, we shift the equilibrium towards the ionized (deprotonated) form, which is a salt.[7][9] This salt form has significantly higher aqueous solubility than the neutral form.

Methodology:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Prepare a series of aqueous buffers with pH values ranging from 7.4 to 11.0 (e.g., phosphate buffers for lower pH, carbonate-bicarbonate for pH 9-10.5, and NaOH for pH 11).

  • In separate glass vials, add a small aliquot of the DMSO stock to each buffer to reach the desired final concentration (e.g., 100 µM).

  • Vortex each vial vigorously for 30-60 seconds.

  • Allow the vials to equilibrate at the desired experimental temperature for at least 1-2 hours.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a validated HPLC method.

  • Self-Validation: A clear, particulate-free solution at a specific pH indicates successful solubilization under those conditions. The lowest pH that provides a stable solution is optimal to minimize potential compound degradation or experimental artifacts.

Protocol 2: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for lipophilic compounds, thereby increasing their solubility.

Methodology:

  • Select a panel of pharmaceutically acceptable co-solvents.

  • Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 15%, 20% v/v of ethanol in water).

  • Add this compound solid directly to each co-solvent mixture to determine its equilibrium solubility. Alternatively, add a concentrated DMSO stock and observe for precipitation.

  • Agitate the samples (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Visually inspect and quantify the concentration in the supernatant via a validated method.

  • Self-Validation: Identify the lowest concentration of co-solvent that maintains the desired compound concentration in a stable solution. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

Co-SolventTypical Starting Conc.Notes
Ethanol5-20%Common, but can affect cell viability at higher concentrations.
Propylene Glycol10-30%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-40%A good choice for increasing solubility with lower toxicity than ethanol.
DMSO< 5%While a powerful solvent, concentrations above 1% can have significant biological effects.
Protocol 3: Surfactant Micelle Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[12][13][14] These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic this compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous bulk solvent, leading to a stable, clear solution.[13]

Methodology:

  • Select a non-ionic surfactant, as they are typically less harsh on biological systems.[15]

  • Prepare aqueous solutions of the surfactant at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add the compound (either as a solid or from a concentrated stock) to the surfactant solutions.

  • Vortex and allow to equilibrate.

  • Observe for the formation of a clear solution.

  • Self-Validation: A clear solution indicates successful micellar solubilization. Ensure the surfactant concentration used does not interfere with your downstream assay. Run a vehicle (surfactant-only) control.

SurfactantCommon UseTypical Conc.
Polysorbate 20 (Tween® 20)Immunoassays0.05 - 0.5%
Polysorbate 80 (Tween® 80)Formulations0.1 - 2.0%
Kolliphor® EL (Cremophor® EL)Formulations0.5 - 5.0%
Protocol 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a host-guest inclusion complex.[18][19] This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.[20]

Methodology:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Add this compound to the cyclodextrin solution.

  • Stir or sonicate the mixture for several hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration in the filtrate to determine the solubility enhancement.

  • Self-Validation: The concentration of the compound in the filtrate, compared to its solubility in plain water, will demonstrate the effectiveness of the cyclodextrin.

G cluster_0 Cyclodextrin Complexation Workflow A Weigh solid This compound C Combine and mix (stir/sonicate) for 2-4 hours A->C B Prepare aqueous HP-β-CD solution (e.g., 10% w/v) B->C D Filter through 0.22 µm syringe filter C->D E Quantify concentration of filtrate via HPLC D->E F Stable, high-concentration aqueous solution E->F

Caption: Experimental workflow for cyclodextrin-mediated solubilization.

Section 4: Summary & Final Recommendations

Solving solubility issues for compounds like this compound requires a systematic and logical approach.

  • Start Simple: Always begin with pH adjustment if your experimental system allows for it.

  • Consider Co-solvents: If pH is not an option, co-solvents are the next logical step and are effective for many applications.

  • Use Advanced Techniques When Needed: Surfactants and cyclodextrins are powerful tools for more challenging cases or when high concentrations are required.

  • Always Validate: No matter the method, always run the appropriate vehicle controls in your experiments to ensure the solubilizing agent is not causing artifacts in your results.

This guide provides the foundational knowledge and protocols to address the solubility of this compound. For highly specific applications or in vivo studies, consulting with a formulation specialist is highly recommended.

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. (n.d.). pH-induced Solubility Transition of Sulfonamide-Based Polymers.
  • PubMed Central (PMC). (n.d.). Cyclodextrins in delivery systems: Applications.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019, October 7).
  • Alsiano. (n.d.). Emulsifying and solubilising surfactants for oral.
  • CD Formulation. (n.d.). Solubilizer Excipients.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Chemsrc. (n.d.). This compound | CAS#:312-67-4.
  • PubMed Central (PMC). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES.
  • PubMed Central (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.). Pharmacology.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • PubChem. (n.d.). N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058.
  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers.
  • BOC Sciences. (n.d.). CAS 312-67-4 N-Butyl 4-fluorobenzenesulfonamide.
  • PubChem. (n.d.). N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133.
  • ChemicalBook. (2025, July 4). N-Fluorobenzenesulfonimide | 133745-75-2.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • Slideshare. (n.d.). Methods of solubility enhancements | PPTX.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
  • Benchchem. (n.d.). This compound | 312-67-4.
  • CP Lab Safety. (n.d.). N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram.
  • ChemicalBook. (n.d.). Benzenesulfonamide | 98-10-2.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | C19H18N2O2S | CID 66856.
  • Cheméo. (n.d.). Chemical Properties of N-phenyl-n-benzyl benzenesulfonamide.

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Technical Support Center: Minimizing Impurities in the Synthesis of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-butyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Our goal is to provide you with the expertise and practical insights needed to minimize impurities in your starting materials and final product, ensuring the integrity and reliability of your research.

Overview of the Synthesis and Impurity Profile

The synthesis of this compound is a cornerstone reaction for the creation of a key building block in various pharmaceutical development pathways. The primary route involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine. While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can impact the yield, purity, and overall quality of the final product. Understanding the origin and nature of these impurities is the first step toward effective control.

Common Impurities Encountered:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-fluorobenzenesulfonyl chloride and n-butylamine.

    • Side-Reaction Products: N,N-dibutyl-4-fluorobenzenesulfonamide (from double addition of n-butylamine) and 4-fluorobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride).

  • Starting Material-Related Impurities: Impurities present in the initial lots of 4-fluorobenzenesulfonyl chloride and n-butylamine.

  • Degradation Products: Compounds formed by the breakdown of the starting materials or the final product under suboptimal reaction or storage conditions.

The control of these impurities is not merely a matter of achieving high purity; it is a critical component of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5][6][7][8]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in sulfonamide synthesis are a frequent challenge. The most common culprits include:

  • Hydrolysis of 4-fluorobenzenesulfonyl chloride: This is a primary cause of low yield.[1][9] Sulfonyl chlorides are highly sensitive to moisture, reacting with water to form the corresponding sulfonic acid, which is unreactive towards the amine.

  • Purity of Starting Materials: Impurities in either the 4-fluorobenzenesulfonyl chloride or n-butylamine can lead to side reactions or inhibit the primary reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can all negatively impact the yield.

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion or the formation of side products.

Q2: I'm observing an unexpected peak in my HPLC analysis of the crude product. What could it be?

A2: An unexpected peak could be one of several common impurities. The most likely candidates are:

  • 4-fluorobenzenesulfonic acid: This will appear as a more polar compound on a reverse-phase HPLC column. Its presence strongly suggests that moisture has entered your reaction.

  • N,N-dibutyl-4-fluorobenzenesulfonamide: This is the product of a second reaction of the initially formed sulfonamide with another molecule of n-butylamine. It is less polar than the desired product. The use of a significant excess of n-butylamine can promote its formation.

  • Unreacted 4-fluorobenzenesulfonyl chloride: If the reaction has not gone to completion, you may see a peak corresponding to this starting material.

Q3: How can I minimize the formation of N,N-dibutyl-4-fluorobenzenesulfonamide?

A3: To minimize the formation of the di-substituted byproduct, consider the following:

  • Control Stoichiometry: Avoid using a large excess of n-butylamine. A molar ratio of 1:1 to 1:1.2 of 4-fluorobenzenesulfonyl chloride to n-butylamine is a good starting point.

  • Order of Addition: Slowly add the n-butylamine to the 4-fluorobenzenesulfonyl chloride solution. This maintains a low concentration of the amine, disfavoring the second addition.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second substitution reaction.

Q4: What are the best practices for storing the starting materials?

A4: Proper storage is crucial to maintain the purity of your starting materials.

  • 4-Fluorobenzenesulfonyl chloride: This compound is moisture-sensitive.[10] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • n-Butylamine: While more stable than the sulfonyl chloride, it is a volatile and flammable liquid. It should be stored in a well-ventilated area, away from sources of ignition, in a tightly sealed container.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity and Dryness of Starting Materials and Solvents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions analyze_crude Analyze Crude Product by HPLC/GC-MS check_conditions->analyze_crude hydrolysis Significant 4-fluorobenzenesulfonic acid detected? analyze_crude->hydrolysis side_products Significant side products (e.g., N,N-dibutyl sulfonamide) detected? hydrolysis->side_products No solution_hydrolysis Improve anhydrous technique: - Dry solvents and glassware - Use inert atmosphere hydrolysis->solution_hydrolysis Yes incomplete_reaction High levels of starting materials remain? side_products->incomplete_reaction No solution_side_products Optimize stoichiometry and order of addition side_products->solution_side_products Yes solution_incomplete Increase reaction time or temperature cautiously incomplete_reaction->solution_incomplete Yes end Improved Yield incomplete_reaction->end No solution_hydrolysis->end solution_side_products->end solution_incomplete->end

Caption: Troubleshooting Decision Tree for Low Yields.

Quantitative Data: ICH Q3A(R2) Impurity Thresholds

The following table provides the International Council for Harmonisation (ICH) thresholds for the reporting, identification, and qualification of impurities in a new drug substance. The specific thresholds are dependent on the maximum daily dose (MDD) of the drug.[4][5][6][7][8]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Purification of n-Butylamine by Fractional Distillation

Objective: To remove water and other volatile impurities from commercial n-butylamine.

Materials:

  • Commercial n-butylamine

  • Calcium hydride (CaH₂) or sodium hydroxide (NaOH) pellets

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas source (nitrogen or argon)

Procedure:

  • Drying: In a fume hood, add n-butylamine to a round-bottom flask containing a drying agent (e.g., CaH₂ or NaOH pellets). Stir the mixture for several hours, or until the evolution of gas ceases (if using CaH₂).

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Distillation:

    • Decant the dried n-butylamine into the distillation flask. Add fresh boiling chips or a magnetic stir bar.

    • Begin heating the flask gently with the heating mantle.

    • Collect the forerun (the first few milliliters of distillate) in a separate flask and discard.

    • Collect the main fraction distilling at the boiling point of n-butylamine (77-78 °C at atmospheric pressure) in a clean, dry receiving flask.

    • Stop the distillation before the flask runs dry.

  • Storage: Store the purified n-butylamine over a drying agent in a tightly sealed container under an inert atmosphere.

Protocol 2: Purification of 4-Fluorobenzenesulfonyl Chloride by Recrystallization

Objective: To purify commercial 4-fluorobenzenesulfonyl chloride from non-volatile impurities.

Materials:

  • Commercial 4-fluorobenzenesulfonyl chloride

  • A suitable recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate)[11][12][13][14]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the sulfonyl chloride in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the 4-fluorobenzenesulfonyl chloride in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Analytical Monitoring by HPLC

Objective: To monitor the progress of the reaction and assess the purity of the final product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Chromatographic Conditions (Representative Method):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture or final product in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peaks. The relative retention times will be: 4-fluorobenzenesulfonic acid (most polar) < this compound < 4-fluorobenzenesulfonyl chloride < N,N-dibutyl-4-fluorobenzenesulfonamide (least polar).

Visualization of Key Processes

Synthetic Pathway and Potential Side Reactions

synthesis_pathway cluster_main Main Reaction cluster_side Side Reactions 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride This compound This compound 4-Fluorobenzenesulfonyl Chloride->this compound + n-Butylamine 4-Fluorobenzenesulfonic Acid 4-Fluorobenzenesulfonic Acid 4-Fluorobenzenesulfonyl Chloride->4-Fluorobenzenesulfonic Acid + Water (hydrolysis) n-Butylamine n-Butylamine n-Butylamine->this compound N,N-dibutyl-4-fluorobenzenesulfonamide N,N-dibutyl-4-fluorobenzenesulfonamide This compound->N,N-dibutyl-4-fluorobenzenesulfonamide + n-Butylamine (excess) Water Water Water->4-Fluorobenzenesulfonic Acid

Caption: Synthesis of this compound and common side reactions.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • n-methylbutylamine - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • ICH. (1995). Impurities Testing Guideline: Impurities in New Drug Substances Q3A. Retrieved from [Link]

  • CN104262165A - Preparation method of n-butylamine - Google Patents. (n.d.).
  • n-BUTYLAMINE. (n.d.). Retrieved January 10, 2026, from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. (n.d.). Retrieved January 10, 2026, from [Link]

  • Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide - PMC - PubMed Central. (2025, October 29). Retrieved January 10, 2026, from [Link]

  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. (2024, October 31). Retrieved January 10, 2026, from [Link]

  • Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (n.d.). Retrieved January 10, 2026, from [Link]

  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Retrieved January 10, 2026, from [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015, September 24). Retrieved January 10, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved January 10, 2026, from [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Amazon S3. (n.d.). Retrieved January 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 10, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved January 10, 2026, from [Link]

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • HPLC Method Validation for the Quantitative Fast Determinati | 63257 - Longdom Publishing. (2021, February 23). Retrieved January 10, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 10, 2026, from [Link]

  • Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved January 10, 2026, from [Link]

  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (2025, August 9). Retrieved January 10, 2026, from [Link]

  • This compound | CAS#:312-67-4 | Chemsrc. (2025, August 23). Retrieved January 10, 2026, from [Link]

  • 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • ChemInform Abstract: Fluorination of Aromatic Compounds with N-Fluorobenzenesulfonimide under Solvent-Free Conditions. | Request PDF - ResearchGate. (2025, August 9). Retrieved January 10, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. (n.d.). Retrieved January 10, 2026, from [Link]

  • Benzenesulfonamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 10, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 10, 2026, from [Link]

  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents. (n.d.).
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  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-butyl-4-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular activity of this compound. Discrepancies between biochemical potency and cell-based assay results are common hurdles in drug discovery, often stemming from poor cell permeability. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is highly effective in my biochemical assay but shows weak or no activity in my cell-based experiments. What is the likely cause?

A1: This is a classic symptom of poor cell permeability.[1][2] While the compound can effectively interact with its purified target protein in a cell-free system, its physicochemical properties may prevent it from crossing the cell membrane to reach sufficient intracellular concentrations in living cells.[2] Other potential causes include rapid degradation of the compound in the cell culture medium or active removal from the cell by efflux pumps.[1][3]

Q2: What are the key physicochemical properties that influence a compound's cell permeability?

A2: A compound's ability to passively diffuse across the lipid bilayer of a cell membrane is governed by several interrelated factors:[4]

  • Lipophilicity (LogP): A measure of a compound's solubility in a fatty or non-polar environment versus a watery or polar one. A balanced LogP is crucial; if a compound is too hydrophilic, it won't enter the lipid membrane, and if it's too lipophilic, it may get trapped within it.

  • Molecular Weight (MW): Smaller molecules generally permeate cell membranes more easily than larger ones.[5][6]

  • Polar Surface Area (PSA): A calculation of the surface area of all polar atoms in a molecule. Lower PSA is generally associated with better permeability.

  • Hydrogen Bonds: A high number of hydrogen bond donors and acceptors can impede a compound's ability to cross the hydrophobic membrane interior.[7][8]

  • Charge: Charged molecules (ions) do not readily cross the cell membrane via passive diffusion and typically require transport proteins.[5][6]

Q3: How can I predict if this compound is likely to have permeability issues?

A3: A useful first-pass assessment is Lipinski's Rule of Five .[7][9] This rule of thumb suggests that poor oral absorption or membrane permeability is more likely when a compound violates more than one of the following criteria:

  • Molecular weight less than 500 Daltons.

  • LogP less than 5.

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

Let's analyze this compound based on its known properties.

PropertyValue for this compoundLipinski's GuidelineViolation?
Molecular Weight 231.29 g/mol [10][11]< 500 DaNo
LogP ~3.38[10]< 5No
Hydrogen Bond Donors 1 (from the N-H group)≤ 5No
Hydrogen Bond Acceptors 2 (the two oxygen atoms of the sulfonyl group)≤ 10No

Analysis: this compound does not violate any of Lipinski's rules. This suggests that, based on these parameters, it should have reasonable passive permeability. If you are still observing low cellular activity, other factors such as poor solubility in your assay medium or active efflux by cellular transporters are more likely culprits.

Q4: What is the difference between passive diffusion and active transport, and why does it matter?

A4: Passive diffusion is the movement of substances across a membrane without the need for energy input, driven by the concentration gradient.[4] This is what Lipinski's rules help predict. Active transport, however, requires energy and involves membrane proteins (transporters) that move substances against their concentration gradient or facilitate the transport of molecules that cannot passively diffuse.[12] A critical type of active transport is efflux , where pumps like P-glycoprotein (P-gp) actively remove foreign compounds from the cell, which can be a major cause of low intracellular drug concentration.[13][14][15]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space passive Passive Diffusion High to Low Concentration No Energy Required compound_in Compound passive->compound_in active Active Transport / Efflux Low to High Concentration Requires Energy (ATP) Mediated by Transporters (e.g., P-gp) compound_out Compound active->compound_out compound_out->passive Influx compound_in->active Efflux target Intracellular Target compound_in->target Binding

Mechanisms of compound transport across the cell membrane.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic workflow to diagnose the root cause of low cellular activity and offers strategies to overcome it.

cluster_initial Phase 1: Initial Checks cluster_testing Phase 2: Definitive Permeability Testing cluster_analysis Phase 3: Data Analysis & Root Cause cluster_solutions Phase 4: Mitigation Strategies start Start: Low Cellular Activity Observed solubility 1. Verify Compound Solubility in Assay Medium start->solubility stability 2. Assess Compound Stability in Culture Medium solubility->stability other Root Cause: Other Issue (Solubility/Stability) Solution: - Use Co-solvents - Adjust Formulation solubility->other Precipitation Observed pampa 3a. Perform PAMPA Assay (Passive Permeability) stability->pampa If stable & soluble caco2 3b. Perform Caco-2 Assay (Passive + Active Transport) stability->caco2 If stable & soluble stability->other Degradation Observed decision Analyze Permeability Data pampa->decision caco2->decision efflux Root Cause: Active Efflux (High Caco-2 B-A / A-B Ratio) Solution: - Use Efflux Pump Inhibitors - Resynthesize Analogs decision->efflux Low PAMPA, High Efflux Ratio passive_perm Root Cause: Poor Passive Permeability (Low PAMPA & Caco-2 A-B) Solution: - Formulation Strategies - Chemical Modification decision->passive_perm Low PAMPA & Caco-2 decision->other Permeability OK

A logical workflow for troubleshooting low cellular potency.
Problem: Potency in cellular assays is significantly lower than in biochemical assays.
Step 1: Verify Compound Solubility and Stability

Before performing complex permeability assays, it's crucial to rule out simpler experimental issues.[3]

  • Action (Solubility): Prepare your final working concentration of this compound in your cell culture medium. After a brief incubation (e.g., 1-2 hours) in a CO2 incubator, visually inspect the solution under a microscope for any signs of precipitation.

    • Rationale: A compound that has precipitated out of solution is not available to enter cells, which can be mistaken for low permeability.[16][17] The interplay between solubility and permeability is a critical factor in drug absorption.[18]

    • Solution: If precipitation occurs, consider using a co-solvent like DMSO (keeping the final concentration below 0.5% to avoid toxicity) or reformulating with solubility enhancers.[19]

  • Action (Stability): Incubate the compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48 hours). At various time points, take an aliquot and analyze the concentration of the parent compound using LC-MS.

    • Rationale: The compound may be chemically or metabolically unstable in the culture medium. A decrease in concentration over time indicates degradation, not a permeability issue.

    • Solution: If the compound is unstable, you may need to shorten the assay duration, replenish the compound during the experiment, or consider synthesizing more stable analogs.

Step 2: Experimentally Measure Permeability

If solubility and stability are confirmed, the next step is to directly measure the compound's permeability. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[2]

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model Artificial lipid membrane on a filter support.[20][21]Differentiated monolayer of human Caco-2 cells.[22][23]
Transport Measured Passive diffusion only.[24]Passive diffusion, paracellular transport, and active transport (including efflux).
Complexity & Cost Low complexity, high throughput, lower cost.High complexity, lower throughput, higher cost, requires cell culture expertise.
Primary Use Early-stage screening to rank compounds based on passive permeability.[20]Gold standard for predicting in vivo human intestinal absorption and identifying efflux substrates.[22][23]
Step 3: Analyze Permeability Data and Identify the Root Cause
  • Scenario 1: Low Permeability in PAMPA and Caco-2 (A-B).

    • Diagnosis: The compound has intrinsically low passive permeability . This is somewhat unexpected given its physicochemical properties but may be due to factors not captured by Lipinski's rules.

    • Solution: Focus on formulation strategies to improve solubility and membrane interaction. For long-term projects, medicinal chemistry efforts to synthesize analogs with a lower polar surface area or optimized lipophilicity may be required.

  • Scenario 2: Good Permeability in PAMPA, but Low Permeability in Caco-2 (A-B).

    • Diagnosis: This is a strong indication that the compound is a substrate for active efflux . The compound can passively cross a simple lipid membrane (PAMPA), but it is actively pumped out by transporters present in the Caco-2 cells.[24]

    • Confirmation: To confirm this, measure the permeability in the reverse direction, from basolateral to apical (B-A). Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B) . An efflux ratio greater than 2 is a clear indicator of active efflux.[25][26]

    • Solution: You can perform the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, like verapamil (a P-gp inhibitor).[26] A significant increase in the A-B permeability in the presence of the inhibitor confirms efflux.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of this compound.

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate (low-binding)

  • Lipid solution (e.g., 1-2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., testosterone and atenolol)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[27]

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the filter (donor) plate. Allow the solvent to evaporate for a few minutes, leaving a stable artificial membrane.[27]

  • Prepare Donor Solutions: Dilute the test compound and controls from the DMSO stock into PBS to a final concentration of 100-200 µM. The final DMSO concentration should be ≤ 1%.

  • Start Assay: Add 150-200 µL of the donor solutions to the corresponding wells of the coated filter plate.[27]

  • Assemble and Incubate: Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours on a plate shaker to ensure adequate mixing.[21][28]

  • Analyze Samples: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = [-VD * VA / ((VD + VA) * A * t)] * ln[1 - (CA(t) / Cequilibrium)] Where VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical concentration if the compound were evenly distributed between both chambers.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a biological monolayer.[22][29]

s1 1. Seed Caco-2 Cells on Transwell Inserts s2 2. Culture for 21 Days to Form Monolayer s1->s2 s3 3. Verify Monolayer Integrity (Measure TEER) s2->s3 s4 4. Wash Monolayer with Pre-warmed Buffer s3->s4 TEER > 200 Ω·cm² s5 5. Add Compound to Donor Chamber (Apical or Basolateral) s4->s5 s6 6. Incubate at 37°C (e.g., 2 hours) s5->s6 s7 7. Sample from Receiver Chamber and Analyze by LC-MS/MS s6->s7 s8 8. Calculate Papp and Efflux Ratio s7->s8

Experimental workflow for the Caco-2 cell permeability assay.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • TEER (Transepithelial Electrical Resistance) meter

  • Test compound, high/low permeability controls (e.g., propranolol/atenolol), and efflux control (e.g., digoxin)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell inserts at an appropriate density. Culture the cells for 20-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[26]

  • Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥ 200 Ω·cm², as this indicates a confluent and properly formed barrier.[26][29] The permeability of a low-permeability marker like Lucifer Yellow can also be assessed.[26]

  • Prepare Monolayers: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate the cells in the buffer for 20-30 minutes at 37°C.[29]

  • Perform Transport Experiment (A -> B):

    • To measure apical-to-basolateral transport, add the test compound (e.g., at 10 µM) in transport buffer to the apical chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.[3]

  • Perform Transport Experiment (B -> A):

    • To measure basolateral-to-apical transport and determine the efflux ratio, add the test compound in transport buffer to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 1-2 hours.[23]

  • Sample Collection and Analysis: At the end of the incubation, collect samples from the receiver chamber. Also, collect a sample from the initial donor solution. Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate the Papp value for both A-B and B-A directions. The formula is: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Then, calculate the efflux ratio (ER).

By following this comprehensive guide, researchers can systematically diagnose the cause of low cellular permeability for this compound, distinguish between issues of passive diffusion and active efflux, and implement targeted strategies to achieve reliable and meaningful results in their cell-based assays.

References
  • A-Level Biology. Factors that affect the permeability of the cell surface membrane. AQA.
  • QuickTakes. What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Biology.
  • bioaccessla.com. Understanding the Lipinski Rule of Five in Drug Discovery.
  • Dehghani, F., et al. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology.
  • Unknown. Caco2 assay protocol.
  • GARDP Revive. Lipinski's Rule of 5.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • O'Shea, J.P., et al. Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics.
  • Quora. What are the factors that affect membrane permeability?
  • AZoLifeSciences. What is Lipinski's Rule of 5? (2022-03-04).
  • Cram. Factors Affecting The Permeability Of A Cell Membrane.
  • Du, D., et al. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance.
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References.
  • Enamine. Caco-2 Permeability Assay.
  • Yamaguchi, A., et al. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology.
  • Creative Bioarray. Caco-2 permeability assay.
  • Chemsrc. This compound | CAS#:312-67-4. (2025-08-23).
  • Wikipedia. Lipinski's rule of five.
  • Evotec. Caco-2 Permeability Assay.
  • PubChem. N-tert-butyl-4-fluorobenzenesulfonamide.
  • Singh, S., et al. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC Advances.
  • BenchChem. Technical Support Center: Troubleshooting Poor Cell Permeability of AKT-IN-5.
  • Webber, M.A., and Piddock, L.J.V. The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy.
  • Rudra, P., and Ghosh, A. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
  • Dahan, A., and Miller, J.M. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal.
  • BenchChem. cell permeability issues with AZ3246.
  • BOC Sciences. CAS 312-67-4 N-Butyl 4-fluorobenzenesulfonamide.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • BenchChem. EMD638683 poor cell permeability issues.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Pion Inc. Drug solubility and permeability. (2024-10-22).
  • Pease, J.H., and Elliott, J.T. Linking solubility and permeability assays for maximum throughput and reproducibility. Journal of Biomolecular Screening.
  • PubChem. N-(4-butylphenyl)-4-fluorobenzenesulfonamide.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Twarog, C., et al. In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives.
  • Millipore Corporation.
  • Technology Networks. pampa-permeability-assay.pdf.

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optimizing temperature and reaction time for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Sulfonamide Synthesis

A Senior Application Scientist's Guide to Temperature and Reaction Time

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction temperature and time. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

Core Principles of Sulfonamide Synthesis

The synthesis of sulfonamides most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is a nucleophilic acyl substitution at the sulfur atom. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine starting material and halt the reaction.[3]

Understanding the factors that influence the rate of this reaction is key to optimizing temperature and reaction time. These include:

  • Nucleophilicity of the Amine: More nucleophilic amines (e.g., primary aliphatic amines) react faster than less nucleophilic ones (e.g., electron-deficient anilines).[4]

  • Reactivity of the Sulfonyl Chloride: The electrophilicity of the sulfur atom in the sulfonyl chloride influences the reaction rate.

  • Steric Hindrance: Bulky groups on either the amine or the sulfonyl chloride can slow the reaction.

  • Solvent and Base: The choice of solvent and base can affect the solubility of reactants and the stability of intermediates.[3]

Optimizing Reaction Parameters: A Question-and-Answer Guide

Q1: What is a good starting temperature for my sulfonamide synthesis?

For most sulfonamide syntheses, a good starting point is to initiate the reaction at 0 °C and then allow it to warm to room temperature.[5][6] This is especially true when dealing with reactive amines and sulfonyl chlorides.

Rationale:

  • Exothermic Reaction: The reaction is often exothermic. Starting at a low temperature helps to control the reaction rate and dissipate heat, preventing the formation of side products.

  • Minimizing Side Reactions: Lower temperatures can suppress side reactions, such as the hydrolysis of the sulfonyl chloride by any trace moisture.[6]

The following table provides general recommendations for starting temperatures based on the amine's reactivity.

Amine TypeReactivityRecommended Starting TemperatureTypical Reaction Progression
Primary Aliphatic AminesHigh-10 °C to 0 °COften complete within a few hours at room temperature.
Secondary Aliphatic AminesModerate0 °CMay require warming to room temperature or gentle heating.
Anilines (electron-rich)Moderate0 °C to Room TemperatureTypically proceeds smoothly at room temperature.
Anilines (electron-deficient)LowRoom TemperatureMay require heating to 40-60 °C or even higher.[4]
Sterically Hindered AminesLowRoom TemperatureOften requires elevated temperatures and longer reaction times.[4]
Q2: How do I know if I should adjust the reaction temperature?

Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is an excellent technique for this.

  • If the reaction is sluggish (i.e., little to no product formation after a few hours at room temperature): You can gradually increase the temperature. Gentle heating to 40-50 °C is a good next step.[5] Be cautious, as excessive heat can promote side reactions.[5]

  • If you observe the formation of multiple side products by TLC: It might be beneficial to run the reaction at a lower temperature for a longer period. This can increase the selectivity for the desired product.

Q3: What are the signs of thermal degradation?

If you observe the appearance of a dark coloration or the formation of insoluble material in your reaction mixture upon heating, this could be a sign of thermal degradation of your starting materials or product. In such cases, it is advisable to repeat the reaction at a lower temperature.

Q4: How long should I run my reaction?

The reaction is complete when the limiting reagent (usually the sulfonyl chloride) has been consumed. There is no universal reaction time; it can range from a couple of hours to overnight or longer, depending on the reactivity of your substrates.[3]

Best Practice: Monitor the reaction by TLC every 1-2 hours. Once the spot corresponding to the limiting reagent is no longer visible, the reaction can be considered complete. Running the reaction for an unnecessarily long time can lead to the formation of byproducts.

Q5: How does the choice of solvent and base influence the optimal temperature and reaction time?

The solvent should be anhydrous and inert, capable of dissolving both reactants.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[3] The choice of base is also critical. A non-nucleophilic organic base like pyridine or triethylamine is often used.[3]

  • Solvent Boiling Point: If your reaction requires heating, the boiling point of your solvent will set the upper limit for the reaction temperature. For higher temperatures, you might choose a solvent like toluene or DMF.

  • Base Strength: A stronger, non-nucleophilic base might slightly accelerate the reaction by ensuring the amine remains deprotonated and thus nucleophilic.

Troubleshooting Guide

This section addresses specific issues you might encounter and how to resolve them by adjusting temperature and reaction time.

IssuePossible CauseTroubleshooting Steps
Low or No Product Yield Reaction is too slow: Reactants are unreactive at the current temperature.Gradually increase the reaction temperature in increments of 10-20 °C.[4] Consider a higher boiling point solvent if necessary.
Hydrolysis of sulfonyl chloride: Presence of moisture.[3][5]Ensure strictly anhydrous conditions. Running the reaction at a lower temperature can also disfavor the hydrolysis pathway.[6]
Formation of Multiple Side Products Reaction temperature is too high: Promotes side reactions.Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) for a longer duration.[7]
Bis-sulfonation of primary amine: One amine reacts with two molecules of sulfonyl chloride.[3]Add the sulfonyl chloride slowly to the solution of the amine at a low temperature to maintain a high concentration of the amine relative to the sulfonyl chloride.[3]
Incomplete Reaction (Limiting Reagent Still Present) Insufficient reaction time: The reaction has not been allowed to proceed to completion.Continue to stir the reaction and monitor by TLC until the limiting reagent is consumed.
Deactivation of amine: The HCl byproduct has protonated the amine.Ensure a sufficient excess of base (typically 1.1-1.5 equivalents) is present.[5]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot a sample of the starting amine, the starting sulfonyl chloride, and a co-spot of both.

  • Once the reaction has started, take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp.

  • The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared and a new, more polar spot for the sulfonamide product is prominent.

Visual Guides

Workflow for Optimizing Reaction Temperature

G start Start Reaction at 0°C monitor_rt Monitor by TLC at Room Temp for 2-4h start->monitor_rt check_completion Is Reaction Complete? monitor_rt->check_completion workup Proceed to Workup check_completion->workup Yes no_reaction No or Slow Reaction? check_completion->no_reaction No end Optimization Complete workup->end heat Increase Temp to 40-50°C no_reaction->heat Yes side_products Side Products Observed? no_reaction->side_products No, but side products monitor_heat Monitor by TLC heat->monitor_heat monitor_heat->check_completion lower_temp Repeat at Lower Temp (e.g., 0°C or -20°C) side_products->lower_temp Yes lower_temp->end

Caption: A flowchart for systematically optimizing the reaction temperature.

Troubleshooting Low Yields in Sulfonamide Synthesis

G start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_tlc Analyze TLC of Crude Product check_reagents->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm side_products Significant Side Products? check_tlc->side_products increase_time_temp Increase Reaction Time and/or Temperature unreacted_sm->increase_time_temp Yes purification Review Purification Method unreacted_sm->purification No decrease_temp Decrease Reaction Temperature side_products->decrease_temp Yes optimize_stoichiometry Optimize Stoichiometry (e.g., slow addition) side_products->optimize_stoichiometry Bis-sulfonation? end Improved Yield increase_time_temp->end decrease_temp->end optimize_stoichiometry->end purification->end

Caption: A decision tree for troubleshooting low yields.

References

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Technical Support Center: Catalyst Selection for Efficient N-Acylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the N-acylation of sulfonamides. This critical transformation is foundational in medicinal chemistry, as the N-acylsulfonamide moiety is a well-regarded bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced stability against hydrolysis.[1][2][3][4] This guide provides practical, field-tested advice to help you navigate catalyst selection, troubleshoot common experimental hurdles, and optimize your reaction conditions for maximal yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when undertaking the N-acylation of sulfonamides.

Q1: What are the most common catalysts for N-acylation of sulfonamides and how do they compare?

The choice of catalyst is paramount and depends on the acylating agent, the sulfonamide's reactivity, and desired reaction conditions (e.g., solvent-free, mild temperatures). Broadly, catalysts fall into three categories:

  • Lewis Acids: These are highly effective, particularly under solvent-free conditions. Zinc chloride (ZnCl₂) is a popular choice due to its low cost, ease of handling, and high efficiency with various aliphatic and aromatic anhydrides.[3][5][6] Other potent Lewis acids include TiCl₄, Bi(OTf)₃, and various metal hydrogen sulfates.[2][7][8]

  • Brønsted Acids: A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) can effectively promote the acylation of aryl sulfonamides with anhydrides in solvents like acetonitrile.[3][5][9] This method, developed by GlaxoSmithKline, offers a straightforward approach for a range of substrates.[3][5][9]

  • Bases: In the classic approach using acyl chlorides or anhydrides, a base is often required to deprotonate the sulfonamide, thereby increasing its nucleophilicity.[1][10] Common bases include triethylamine (Et₃N) or pyridine.[1] For less reactive sulfonamides, a strong base like sodium hydride (NaH) can be used to form the more nucleophilic sulfonamidate anion.[7][11][12] 4-Dialkylaminopyridines (e.g., DMAP) are exceptionally potent acylation catalysts, often used in conjunction with coupling agents.[13]

Q2: Why is my N-acylation reaction not going to completion?

Low conversion is a frequent issue stemming from the inherent low nucleophilicity of the sulfonamide nitrogen, a consequence of the strong electron-withdrawing sulfonyl group.[7] Here are the primary causes and solutions:

  • Insufficient Activation: The sulfonamide may not be sufficiently nucleophilic. Solution: Increase the strength or stoichiometry of the base (e.g., switch from Et₃N to NaH) or employ a more effective catalyst (e.g., a Lewis acid like ZnCl₂).[7]

  • Poorly Reactive Acylating Agent: Carboxylic acids are generally poor acylating agents for this transformation without activation. Solution: Switch to a more reactive acylating agent like an acyl chloride or an anhydride.[7] Alternatively, activate the carboxylic acid using coupling agents like DCC or EDCI, or by forming a mixed anhydride.[6][7]

  • Steric Hindrance: Bulky groups on either the sulfonamide or the acylating agent can impede the reaction. Solution: Increase the reaction temperature and/or prolong the reaction time.[7]

  • Catalyst Deactivation: Many Lewis acid catalysts are sensitive to moisture. Solution: Ensure all reagents and solvents are scrupulously dried.[7][14]

Q3: I am observing significant side product formation. What are the likely causes and solutions?

Side product formation compromises yield and complicates purification. Key issues include:

  • Diacylation: The formation of a diacylated product can occur, especially in the presence of a strong base and an excess of the acylating agent. Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[7]

  • O-Acylation: While less common, highly reactive acylating agents can lead to acylation at the sulfonyl oxygen. Solution: Carefully control the reaction temperature and stoichiometry.

  • Reactions with Other Functional Groups: If your starting material contains other nucleophilic groups (e.g., amines, alcohols), they may compete in the acylation. Solution: Employ protecting groups for these functionalities before carrying out the N-acylation.[7]

Q4: How do I choose the optimal solvent and temperature for my reaction?

Solvent and temperature are critical parameters that must be optimized for each specific reaction.

  • Solvents: Aprotic solvents are generally preferred. Dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices for classical acylations.[1] For acid-catalyzed methods, acetonitrile is often used.[5][9]

  • Temperature: Reactions are often initiated at 0 °C or room temperature.[14] If the reaction is sluggish, gentle heating (e.g., to 60-100 °C) may be necessary.[1][7] However, be mindful that excessive heat can promote side reactions or decomposition.[14]

  • Solvent-Free Conditions: An increasingly popular and green approach is to run the reaction neat, particularly with Lewis acid catalysis (e.g., ZnCl₂) or under ultrasonic irradiation.[1][5][6][10] This often leads to shorter reaction times and simpler workups.[10]

Q5: My starting sulfonamide is poorly soluble. How can I improve reaction efficiency?

Poor solubility can severely limit reaction rates. Consider the following strategies:

  • Solvent Screening: Test a range of solvents to find one that provides better solubility for your specific sulfonamide. Polar aprotic solvents like DMF or DMSO might be effective, but be aware they can be difficult to remove.

  • Phase-Transfer Catalysis: For reactions involving an inorganic base, a phase-transfer catalyst can help shuttle the sulfonamidate anion into the organic phase.

  • Temperature Increase: Carefully increasing the reaction temperature can improve the solubility of the starting material.

  • Solvent-Free Conditions: Heating a solid mixture of the reactants under solvent-free conditions can sometimes overcome solubility issues by creating a molten reaction phase.[1][5][6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Insufficiently reactive sulfonamide (low nucleophilicity).[7] 2. Poorly reactive acylating agent.[7] 3. Inactive or deactivated catalyst (e.g., by moisture).[7] 4. Steric hindrance.[7]1. Use a stronger base (e.g., NaH) to generate the more nucleophilic sulfonamidate anion.[7] 2. Employ a more potent catalyst system (e.g., ZnCl₂ under solvent-free conditions).[5][6] 3. Switch to a more reactive acylating agent (acyl chloride > anhydride > carboxylic acid).[7] 4. Ensure all reagents and solvents are anhydrous.[7][14] 5. Increase reaction temperature and/or prolong reaction time.[7]
Formation of Multiple Products 1. Over-acylation (diacylation) of the sulfonamide nitrogen.[7] 2. Acylation of other reactive functional groups (e.g., -OH, -NH₂) in the molecule.[7] 3. Decomposition of starting material or product during reaction or work-up.[7]1. Use a stoichiometric amount of the acylating agent.[7] 2. Add the acylating agent slowly to the reaction mixture.[7] 3. Protect other reactive functional groups prior to N-acylation.[7] 4. Use milder work-up procedures (e.g., avoid strong acids/bases if the product is sensitive).[7]
Difficulty in Product Purification 1. Unreacted starting materials with similar polarity to the product. 2. Side products with similar chromatographic behavior. 3. Decomposition on silica gel.[7]1. Drive the reaction to completion to consume starting materials. 2. Optimize reaction conditions to minimize side product formation. 3. Consider alternative purification methods like recrystallization or using deactivated silica gel.[7]
Inconsistent Yields 1. Variable quality of reagents (especially acylating agents and bases). 2. Presence of variable amounts of water in the reaction.[14] 3. Inconsistent reaction temperature or time.1. Use freshly opened or purified reagents. 2. Always use anhydrous solvents and dry glassware.[14] 3. Maintain strict control over reaction parameters using oil baths and timers.

Section 3: Key Experimental Protocols

The following are detailed, step-by-step protocols for reliable N-acylation of sulfonamides.

Protocol 1: Lewis Acid-Catalyzed N-Acylation under Solvent-Free Conditions

This environmentally friendly method is highly efficient for a broad range of substrates.[1][6]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p1 Mix Sulfonamide (1.0 eq), Anhydride (1.2 eq), and ZnCl₂ (3 mol%) in a reaction vessel. r1 Heat the mixture to 80-100 °C with stirring. p1->r1 r2 Monitor progress by TLC. r1->r2 Follow reaction w1 Cool the reaction mixture to room temperature. r2->w1 w2 Add water to the solidified mass. w1->w2 w3 Collect the precipitated product by filtration. w2->w3 w4 Wash with cold water and dry. w3->w4 pu1 Purify by recrystallization or column chromatography if necessary. w4->pu1

Caption: Workflow for ZnCl₂-catalyzed solvent-free N-acylation.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the sulfonamide (1.0 equivalent), the acid anhydride (1.2 equivalents), and zinc chloride (ZnCl₂, 3 mol%).[1][6]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. The solid reactants will typically melt to form a clear liquid.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting sulfonamide is consumed.

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Add a small amount of water to the solidified reaction mass and stir.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining zinc salts and unreacted anhydride.

  • Drying and Purification: Dry the collected solid under vacuum. If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[1]

Protocol 2: Acid-Catalyzed Acylation in Acetonitrile

This protocol is effective for acylating aryl sulfonamides using a catalytic amount of strong acid.[1][5][9]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the aryl sulfonamide (1.0 equivalent) in acetonitrile (MeCN), add the acid anhydride (1.5 equivalents).[1]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 3 mol%) to the stirring solution.[1][5][9]

  • Reaction: Heat the reaction mixture to 60 °C.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[1]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[1]

Section 4: Understanding the Mechanism & Catalyst Selection

A deeper understanding of the reaction mechanism informs rational catalyst selection and troubleshooting.

The General Mechanism of N-Acylation

The N-acylation of a sulfonamide is a nucleophilic acyl substitution reaction. The central challenge is the reduced nucleophilicity of the sulfonamide nitrogen. Catalysts function by either enhancing the nucleophilicity of the sulfonamide or increasing the electrophilicity of the acylating agent.

Catalytic Cycle Diagram (Lewis Acid Catalysis):

G A Lewis Acid (e.g., ZnCl₂) C Activated Electrophile [(R'CO)₂O•••ZnCl₂] A->C Coordination B Acid Anhydride ((R'CO)₂O) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Sulfonamide (RSO₂NH₂) D->E F N-Acylsulfonamide (RSO₂NHCOR') E->F Collapse & Proton Transfer G Carboxylate-Zn Complex [R'COOZnCl₂]⁻ E->G G->A Regeneration

Caption: Lewis acid (e.g., ZnCl₂) catalytic cycle for N-acylation.

In this mechanism, the Lewis acid coordinates to one of the carbonyl oxygens of the anhydride. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic sulfonamide nitrogen.

Comparative Table of Common Catalytic Systems
Catalyst SystemAcylating AgentConditionsAdvantagesDisadvantagesReferences
ZnCl₂ (Lewis Acid) AnhydridesSolvent-free, 80-100 °CLow cost, easy to handle, high yields, environmentally friendly.Requires elevated temperatures.[3][5][6]
H₂SO₄ (Brønsted Acid) AnhydridesMeCN, 60 °CSimple, effective for aryl sulfonamides, uses inexpensive catalyst.Requires acidic conditions which may not be suitable for all substrates.[3][5][9]
NaH (Strong Base) Acyl Chlorides, Anhydrides, N-AcylbenzotriazolesTHF, rt to 60 °CHighly effective for deprotonating even weakly acidic sulfonamides.Requires strictly anhydrous conditions, hydrogen gas evolution.[7][11][12]
Pyridine/Et₃N (Organic Base) Acyl Chlorides, AnhydridesCH₂Cl₂, THF, rtMild conditions, common lab reagents.May not be strong enough for less reactive sulfonamides.[1][10]
Ultrasound Irradiation Acetic AnhydrideSolvent-free, Catalyst-free, rtGreen chemistry approach, very short reaction times, high purity.Requires specialized equipment (ultrasonic bath).[5][10]

References

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Applic
  • Technical Support Center: Synthesis of N-Acylsulfonamides. Benchchem.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradi
  • N-Acylation of Sulfonamides in CH 2 Cl 2 or Solvent-free Condition.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
  • A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions.
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
  • Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. PMC - NIH.
  • Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • Recent advances in the synthesis of N-acyl sulfonamides.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC - NIH.

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Technical Support Center: Purification Strategies for Synthesis Mixtures Containing Butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted n-butylamine from their synthesis mixtures. This document provides a structured approach to troubleshooting this common purification issue, explaining the chemical principles behind each method and offering detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual butylamine so critical?

A: Residual butylamine, a primary amine, can interfere with subsequent synthetic steps. Its basic nature can neutralize acidic reagents or catalyze unwanted side reactions. Furthermore, in the context of drug development, even trace amounts of reactive impurities like butylamine can lead to the formation of adducts with the active pharmaceutical ingredient (API), compromising its purity, stability, and safety profile.

Q2: I performed a simple water wash, but my NMR still shows butylamine. Why wasn't this effective?

A: While butylamine is miscible in water, its effectiveness in partitioning out of an organic solvent layer can be limited, especially if your product has some polarity.[1][2][3] Butylamine possesses both a hydrophilic amine head and a hydrophobic four-carbon tail, allowing it to have some solubility in various organic solvents.[1] A simple neutral water wash often isn't sufficient to quantitatively remove it. The key is to exploit its basicity, which is discussed in the troubleshooting guide below.

Q3: Which removal method is best for my experiment?

A: The optimal method depends on several factors: the stability of your desired product (especially to acid), the boiling point of your product relative to butylamine, and the scale of your reaction. This guide will walk you through a decision-making process to select the most appropriate technique, be it an acidic extraction, distillation, the use of scavenger resins, or chromatography.

Troubleshooting Guide: Selecting a Purification Strategy

The first step in effectively removing butylamine is to assess the properties of your desired compound. This will dictate the most efficient and safest purification route.

Logical Flow for Method Selection

Butylamine Removal Decision Tree start Start: Crude Reaction Mixture with Butylamine acid_stable Is the desired product stable to acid? start->acid_stable thermal_stable Is the product thermally stable and has a significantly higher boiling point than butylamine (78°C)? acid_stable->thermal_stable No extraction Aqueous Acidic Extraction (e.g., dilute HCl, NH4Cl) acid_stable->extraction  Yes scavenger Consider Scavenger Resins or Chromatography thermal_stable->scavenger No distillation Distillation (Atmospheric or Vacuum) thermal_stable->distillation  Yes end Purified Product scavenger->end extraction->end distillation->end

Caption: Decision tree for selecting the appropriate butylamine removal method.

In-Depth Protocols and Methodologies

Method 1: Aqueous Acidic Extraction (For Acid-Stable Compounds)
Principle of Operation

This is the most common and often the easiest method. Butylamine is a weak base with a conjugate acid pKa of approximately 10.6-10.78.[3][4][5] By washing the organic mixture with a dilute aqueous acid, the butylamine is protonated to form a butylammonium salt. This salt is an ionic species and is highly soluble in the aqueous phase, allowing it to be efficiently partitioned and removed from the organic layer.[2][6]

Experimental Protocol: Dilute HCl Wash
  • Preparation : Ensure your desired product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • First Wash : Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction : Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation : Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat : Repeat the wash (steps 2-4) one to two more times with fresh 1 M HCl. This ensures quantitative removal.

  • Neutralizing Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be cautious as CO₂ evolution can cause pressure buildup.

  • Final Wash : Perform a final wash with brine (saturated aqueous NaCl) to remove any remaining water-soluble components and to aid in breaking any emulsions.

  • Drying and Concentration : Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Troubleshooting FAQs for Acidic Extraction
  • An emulsion formed during the wash.

    • Solution: Add a small amount of brine and swirl gently. If the emulsion persists, allow the funnel to stand for a longer period. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • My product seems to have disappeared after the wash.

    • Cause: Your product may be acid-labile or may itself be basic and has been extracted into the aqueous layer. Before proceeding with this method, always confirm the acid stability of your target compound. If your product is also basic, alternative methods like distillation or scavenger resins should be used.

Method 2: Distillation (For Thermally Stable, Non-Volatile Compounds)
Principle of Operation

This method leverages the difference in boiling points between butylamine and the desired product. Butylamine has a relatively low boiling point of 77-79°C at atmospheric pressure.[2][7][8][9] If your product is not volatile and is stable at temperatures above this, the butylamine can be selectively removed by distillation. For compounds that are sensitive to higher temperatures, vacuum distillation can be employed to lower the boiling point of butylamine.[10][11][12][13][14]

Physical Properties for Distillation
PropertyValue
n-Butylamine Boiling Point 77-79 °C[2][7][8][9]
n-Butylamine Molar Mass 73.14 g/mol [1][2][8]
n-Butylamine Density ~0.74 g/mL[1][2][9]
Experimental Protocol: Simple Distillation
  • Setup : Assemble a simple distillation apparatus using a round-bottom flask, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask : Add the crude reaction mixture to the distilling flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating : Gently heat the flask using a heating mantle or oil bath.

  • Collection : Collect the distillate that comes over at or near the boiling point of butylamine (~78°C). The distillation is complete when the temperature either drops or begins to rise significantly, indicating that the butylamine has been removed.

  • Vacuum Distillation (if required) : If your product is heat-sensitive, connect the distillation apparatus to a vacuum source.[10][14] This will lower the boiling point of all components, allowing for distillation at a lower temperature. A temperature-pressure nomograph can be used to estimate the boiling point under reduced pressure.[13]

Method 3: Scavenger Resins (For Acid-Sensitive or Non-Volatile Compounds)
Principle of Operation

Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules from a solution.[15][16][17] For butylamine removal, an acidic ion-exchange resin is ideal. These resins contain functional groups like sulfonic acid (-SO₃H) that will react with the basic butylamine, forming an ionic bond and sequestering it onto the solid support.[18][19][20] The product, which does not react with the resin, remains in solution and is easily recovered by simple filtration.[15] This method is exceptionally clean and avoids the need for aqueous workups.

Workflow for Scavenger Resin Purification

Scavenger Resin Workflow cluster_0 Batch Mode cluster_1 Flow Mode (SPE Cartridge) A 1. Add scavenger resin to crude solution B 2. Stir or shake mixture (e.g., 1-2 hours) A->B C 3. Filter to remove resin B->C D 4. Rinse resin with pure solvent C->D E 5. Combine filtrate and concentrate D->E F 1. Condition cartridge with solvent G 2. Load crude solution onto cartridge F->G H 3. Elute product with pure solvent G->H I 4. Collect eluent and concentrate H->I

Caption: Batch and Flow mode workflows for butylamine removal using scavenger resins.

Recommended Scavenger Resins
Product NameFunctional GroupSupplierKey Features
Biotage® MP-TsOH Sulfonic AcidBiotageMacroporous polystyrene resin, high capacity (3.7 mmol/g).[18][19]
ISOLUTE® SCX-2 Propylsulfonic AcidBiotageSilica-based, good for scavenging basic impurities when the target product is not basic.[20]
Experimental Protocol: Batch Scavenging with Biotage® MP-TsOH
  • Preparation : Dissolve the crude reaction mixture in a compatible solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH).[19]

  • Resin Addition : Add the MP-TsOH resin to the solution. A common starting point is to use 2-3 equivalents of resin relative to the initial amount of butylamine used in the reaction.[19]

  • Scavenging : Stir the suspension at room temperature for 0.5 to 2 hours. The progress can be monitored by TLC or LC-MS.

  • Isolation : Filter the mixture to remove the resin beads. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Work-up : Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Method 4: Column Chromatography
Principle of Operation

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[21] For separating a basic compound like butylamine from a less polar product, several strategies can be effective.

  • Normal Phase (Silica Gel) : Silica gel is acidic and can strongly interact with basic amines, often leading to poor peak shape and recovery.[22][23] This interaction can be mitigated by adding a small amount of a competing base, like triethylamine or ammonia, to the mobile phase.[22][23]

  • Amine-Functionalized Silica : Using a stationary phase that has been functionalized with amine groups can prevent the strong acid-base interaction, leading to better chromatography for basic compounds.[22]

  • Reversed-Phase (C18) : On a non-polar C18 column, butylamine (a polar compound) will elute very quickly with a typical water/acetonitrile mobile phase. This is an excellent method if your desired product is significantly more non-polar, as it will be retained on the column while the butylamine washes out.[24]

References

  • Butylamine - Solubility of Things . (n.d.). Retrieved January 10, 2026, from [Link]

  • Biotage® MP-TsOH - DirectIndustry . (n.d.). Retrieved January 10, 2026, from [Link]

  • Biotage® MP-TsOH | Resin-bound acid . (n.d.). Biotage. Retrieved January 10, 2026, from [Link]

  • ISOLUTE® SCX-2 | Metal scavenger/scavenger . (n.d.). Biotage. Retrieved January 10, 2026, from [Link]

  • n-BUTYLAMINE . (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

  • Butylamine | C4H11N | CID 8007 - PubChem . (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • n-Butylamine – Knowledge and References - Taylor & Francis . (n.d.). Retrieved January 10, 2026, from [Link]

  • n-Butylamine - Wikipedia . (n.d.). Retrieved January 10, 2026, from [Link]

  • ISOLUTE® Si-Trisamine | Metal scavenger . (n.d.). Biotage. Retrieved January 10, 2026, from [Link]

  • Is there an easy way to purify organic amines? . (2023, January 19). Biotage. Retrieved January 10, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . (2023, February 10). Biotage. Retrieved January 10, 2026, from [Link]

  • Metal scavengers for organic purification . (n.d.). Biotage. Retrieved January 10, 2026, from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester . (n.d.). Retrieved January 10, 2026, from [Link]

  • Distillable amine-based solvents for effective pretreatment of multiple biomass feedstocks | Biofuel Research Journal . (2025, September 1). Retrieved January 10, 2026, from [Link]

  • Vacuum Distillation | Busch United Kingdom . (n.d.). Retrieved January 10, 2026, from [Link]

  • Acid Washing . (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link]

  • Vacuum Distillation System | H.S. Martin . (2025, April 4). Retrieved January 10, 2026, from [Link]

  • What is Vacuum Distillation & How Does it Work? | Lechler . (n.d.). Retrieved January 10, 2026, from [Link]

  • Vacuum distillation - Wikipedia . (n.d.). Retrieved January 10, 2026, from [Link]

  • US4131642A - Treatment of the waste from the production of tertiary butyl amine to recover sodium sulfate and methyl or sodium formate - Google Patents. (n.d.).
  • pKa of Butylamine - vCalc . (2021, August 10). Retrieved January 10, 2026, from [Link]

  • Acid Wash Protocol (Alegado Lab) . (2023, March 20). protocols.io. Retrieved January 10, 2026, from [Link]

  • removing butylamine from hypersil c18 - Chromatography Forum . (2008, May 7). Retrieved January 10, 2026, from [Link]

  • Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester . (n.d.). Retrieved January 10, 2026, from [Link]

  • Column chromatography - Columbia University . (n.d.). Retrieved January 10, 2026, from [Link]

  • Butylamine - SIELC Technologies . (n.d.). Retrieved January 10, 2026, from [Link]

  • Showing Compound 1-Butylamine (FDB003380) - FooDB . (n.d.). Retrieved January 10, 2026, from [Link]

  • strategies in organic synthesis - Wipf Group - University of Pittsburgh . (2004, October 29). Retrieved January 10, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog . (2025, June 18). Retrieved January 10, 2026, from [Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. (n.d.).
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International . (n.d.). Retrieved January 10, 2026, from [Link]

  • US3337630A - Process for the purification of amines - Google Patents. (n.d.).
  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification - Canftech . (2023, February 4). Retrieved January 10, 2026, from [Link]

  • HPLC Separation Modes | Waters . (n.d.). Retrieved January 10, 2026, from [Link]

  • University of Southampton Scavenger and Reagent Resins Helen Marie O' Regan Master of Philosophy Department of Chemistry Septemb . (n.d.). Retrieved January 10, 2026, from [Link]

  • Chemical Properties of 1-Butanamine (CAS 109-73-9) - Cheméo . (n.d.). Retrieved January 10, 2026, from [Link]

Sources

dealing with emulsion formation during N-butyl-4-fluorobenzenesulfonamide work-up

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering emulsion formation during the work-up of N-butyl-4-fluorobenzenesulfonamide. This guide provides in-depth troubleshooting strategies and preventative measures grounded in established chemical principles to ensure efficient and successful purification of your target compound.

Troubleshooting Guide: Emulsion Formation

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. This phenomenon is a common challenge during the liquid-liquid extraction phase of a reaction work-up, often caused by the presence of surfactant-like molecules that stabilize the interface between the two phases.[1] In the synthesis of this compound, unreacted starting materials, byproducts, or certain reagents can act as these emulsifying agents.

This guide provides a systematic approach to resolving these emulsions, from simple physical methods to more robust chemical interventions.

Q1: I've just completed the aqueous wash of my reaction mixture, and a thick, milky layer has formed between the organic and aqueous phases. What is my first step?

A1: Patience and Gentle Agitation.

Before attempting more aggressive methods, allow the separatory funnel to stand undisturbed for 10-20 minutes.[2][3] Often, less stable emulsions will break on their own with time. Gentle swirling of the separatory funnel or gently stirring the emulsion layer with a glass rod can also encourage the droplets to coalesce.[2] Avoid vigorous shaking during the initial extraction, as this is a primary cause of emulsion formation.[1]

Q2: The emulsion hasn't broken after waiting. What is the next logical step?

A2: Increase the Ionic Strength of the Aqueous Phase (Salting Out).

The addition of a saturated sodium chloride solution (brine) is a highly effective and widely used technique to break emulsions.[1][4]

  • Mechanism: The dissolved salt increases the polarity and density of the aqueous layer. This decreases the solubility of organic components in the aqueous phase and disrupts the stability of the emulsion, forcing the separation of the layers.[5]

  • Protocol:

    • Prepare a saturated solution of sodium chloride in water.

    • Add the brine solution in portions to the separatory funnel containing the emulsion.

    • Gently invert the funnel several times to mix. Avoid vigorous shaking.

    • Allow the layers to separate. You should observe a noticeable improvement in the phase separation.

Q3: I've added brine, but a significant emulsion layer persists. What other chemical modifications can I try?

A3: Judicious pH Adjustment.

Altering the pH of the aqueous layer can break an emulsion by changing the charge of the emulsifying agent, making it more soluble in one of the phases.[2][5]

  • Caution: this compound contains a sulfonamide linkage that can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. Therefore, pH adjustments should be made cautiously and with dilute solutions.

  • Protocol:

    • Acidification: Add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise to the separatory funnel. Gently mix and observe for any changes. This can be effective if the emulsifying agent is a basic species, such as unreacted butylamine.

    • Basification: Alternatively, add a dilute solution of a weak base like sodium bicarbonate dropwise. This may help if acidic byproducts are causing the emulsion.

Q4: The emulsion is particularly stubborn, and chemical methods are not fully effective. Are there any physical methods I can employ?

A4: Yes, several physical methods can be effective, particularly for persistent emulsions.

  • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion and help to separate the layers.[4][6]

  • Centrifugation: If the volume is manageable and a suitable centrifuge is available, this is a very effective method to force the separation of the two phases.[2][4] The centrifugal force accelerates the coalescence of the dispersed droplets.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help to break the emulsion.[1][4] For example, if your primary extraction solvent is ethyl acetate, adding a small amount of a less polar solvent like hexanes or a more polar solvent like a small amount of ethanol might be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What causes emulsions to form in the first place?

An emulsion is a colloid of two or more immiscible liquids where one liquid contains a dispersion of the other liquids.[4] In a chemical work-up, emulsions are often stabilized by surfactant-like molecules that have both polar and non-polar regions. These molecules arrange themselves at the interface of the organic and aqueous layers, reducing the interfacial tension and preventing the small droplets from coalescing into separate layers.[7][8] Common culprits in a synthesis can include unreacted starting materials, byproducts with amphiphilic properties, or even finely divided solid particles.

Q2: How can I prevent emulsion formation from the start?

Prevention is always the best strategy.[9] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing for extraction without introducing excessive energy that can lead to emulsion formation.[1]

  • Pre-emptive Salting Out: If you anticipate an emulsion based on the nature of your reaction mixture, add brine to the aqueous solution before the initial extraction.[9]

  • Solvent Choice: The choice of extraction solvent can influence the likelihood of emulsion formation. Experimenting with different solvents may reveal one that is less prone to this issue.

Q3: Can heating the mixture help break an emulsion?

Gentle heating can sometimes be effective as it reduces the viscosity of the mixture and can facilitate phase separation.[5] However, this should be done with extreme caution, as heating can potentially degrade your product and may increase the pressure inside a sealed separatory funnel. This method is generally not recommended for volatile solvents.

Q4: I've tried everything and still have an emulsion. What should I do?

In very rare and persistent cases, it may be necessary to remove the solvent under reduced pressure and re-dissolve the residue in a different extraction solvent. Then, proceed with the work-up as planned. This effectively changes the solvent system and can prevent the reformation of the emulsion.[6]

Experimental Protocols

Protocol 1: Standard Salting-Out Procedure
  • Transfer the reaction mixture and aqueous wash to a separatory funnel.

  • If an emulsion forms, allow the funnel to stand for 10-15 minutes.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine to the separatory funnel in portions (e.g., 10-20% of the total volume).

  • Gently invert the separatory funnel 5-10 times.

  • Allow the layers to separate.

  • Drain the aqueous layer.

Protocol 2: Filtration through Celite®
  • Place a plug of glass wool in the neck of a glass funnel.

  • Add a 1-2 cm layer of Celite® and gently tap the funnel to pack it.

  • Place the funnel over a clean receiving flask.

  • Carefully pour the entire emulsified mixture through the Celite® pad.

  • Allow the mixture to filter through. The filtrate should show improved layer separation.

  • Transfer the filtrate to a clean separatory funnel and allow the layers to fully separate before draining.

Visualizing the Workflow

Troubleshooting Logic for Emulsion Breaking

Emulsion_Troubleshooting Start Emulsion Formed Wait Wait 10-20 min & Gentle Swirl Start->Wait Brine Add Saturated NaCl (Brine) Wait->Brine No Separation Success Phases Separated Wait->Success Separation Occurs pH_Adjust Cautious pH Adjustment (Dilute Acid/Base) Brine->pH_Adjust Emulsion Persists Brine->Success Separation Occurs Physical_Methods Physical Methods: - Filtration (Celite) - Centrifugation pH_Adjust->Physical_Methods Emulsion Persists pH_Adjust->Success Separation Occurs Solvent_Swap Solvent Evaporation & Redissolution Physical_Methods->Solvent_Swap Emulsion Persists Physical_Methods->Success Separation Occurs Solvent_Swap->Success Failure Persistent Emulsion

Caption: Decision tree for troubleshooting emulsion formation.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • Emulsion Breaking: Chemical Formulation Strategies That Work. Water Technology. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Emulsion Problem Encountered in Extractions. BrainKart. Available at: [Link]

  • Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Google Patents.
  • Algorithm for diagnostic and treatment approach for antimicrobial sulfonamide hypersensitivity. ResearchGate. Available at: [Link]

  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: Refinement of N-butyl-4-fluorobenzenesulfonamide Purification Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-butyl-4-fluorobenzenesulfonamide. Recognizing the critical importance of compound purity in experimental outcomes and drug discovery pipelines, this document provides a series of troubleshooting guides and frequently asked questions (FAQs). The methodologies described herein are grounded in established chemical principles and validated through practical application to ensure reliability and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of this compound, providing concise, actionable answers.

Q1: What are the primary impurities I should expect from the synthesis of this compound?

A: The typical synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[1][2] Consequently, the crude product mixture commonly contains:

  • Excess n-butylamine: As the reaction is often run with an excess of the amine to act as both a nucleophile and an acid scavenger.[2]

  • n-Butylamine hydrochloride: This salt forms as a byproduct when n-butylamine neutralizes the hydrochloric acid (HCl) generated during the reaction.[2]

  • Unreacted 4-fluorobenzenesulfonyl chloride: If the reaction does not go to completion.

  • Water: Introduced during the work-up steps.

Q2: What is the rationale behind the aqueous work-up following the reaction?

A: The aqueous work-up is a critical first purification step designed to remove water-soluble impurities. When the reaction mixture is partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water, the highly polar n-butylamine hydrochloride salt preferentially dissolves in the aqueous layer and is removed.[1][2] Any excess n-butylamine will also have some solubility in the aqueous phase, further cleaning the organic layer which contains the desired product.

Q3: My crude product is an oil, not the expected solid. What is the immediate next step?

A: An oily product is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point. The recommended first step is trituration . This involves stirring or scratching the oil with a small amount of a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane. This process often induces crystallization by removing impurities that inhibit lattice formation and providing a rough surface for nucleation to begin. If trituration fails, column chromatography is the most effective alternative.

Q4: What solvent systems are recommended for recrystallization?

A: The ideal recrystallization solvent is one in which this compound is soluble when hot but sparingly soluble when cold.[3] Given its moderate polarity, mixed solvent systems are often effective. Good starting points for experimental screening include:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexanes

  • Acetone/Hexanes[4]

A systematic approach to finding the optimal solvent is crucial and is detailed in the protocols section.

Q5: What is a reliable starting eluent system for flash column chromatography?

A: For silica gel flash chromatography, a gradient elution is typically most effective. A good starting point is a mobile phase of 10% Ethyl Acetate in Hexanes . The polarity can be gradually increased (e.g., to 20%, 30% ethyl acetate) to elute the product. Thin-Layer Chromatography (TLC) should always be performed first to determine the optimal solvent system, aiming for a retention factor (Rf) of approximately 0.3 for the desired compound.

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to more complex purification challenges, explaining the underlying causes and detailing corrective actions.

Guide 1: Recrystallization Failures

Recrystallization is a powerful technique but can be challenging. The following table outlines common failure modes and their solutions.

Problem Potential Causes Troubleshooting Solutions
Product "Oils Out" 1. Supersaturation: The solution is too concentrated, and the product comes out of solution above its melting point. 2. Inappropriate Solvent: The solvent is too good, preventing crystal lattice formation. 3. Insoluble Impurities: Impurities are coating the product, preventing crystallization.1. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. 2. Re-evaluate the solvent system. Try a more polar co-solvent if using a non-polar primary solvent, or vice-versa. 3. Attempt to "seed" the solution with a previously obtained pure crystal. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Low Recovery 1. Solvent Choice: The product has significant solubility in the solvent even at cold temperatures. 2. Excessive Solvent: Too much solvent was used to dissolve the crude product. 3. Premature Crystallization: Crystals formed during the hot filtration step and were discarded.1. Ensure the flask is thoroughly cooled in an ice bath before filtration to minimize solubility.[3] 2. Use the minimal amount of hot solvent necessary for complete dissolution.[5] If too much was added, carefully evaporate some solvent before cooling. 3. Preheat the filtration funnel and receiving flask with hot solvent to prevent this.[5]
Colored Crystals 1. Colored Impurities: The crude material contains persistent, colored byproducts.1. After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[5] 2. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities before cooling.
Guide 2: Column Chromatography Issues
Problem Potential Causes Troubleshooting Solutions
Poor Separation 1. Incorrect Eluent: The solvent system is either too polar (all compounds run to the top of the TLC plate) or not polar enough (all compounds remain at the baseline). 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Systematically test different eluent mixtures using TLC. If spots are too high, decrease the polarity (e.g., from 20% to 10% ethyl acetate). If spots are too low, increase the polarity. 2. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or higher.
Product Not Eluting 1. Insufficient Polarity: The eluent is not polar enough to move the compound down the silica column.1. Gradually increase the polarity of the mobile phase. If using an ethyl acetate/hexanes system, slowly increase the percentage of ethyl acetate. Ensure the polarity is not increased too rapidly, as this can cause cracking of the silica bed and lead to poor separation.
Impure Fractions 1. Column Cracking: The silica gel bed has cracked due to running dry or rapid solvent changes, allowing the sample to channel through instead of partitioning. 2. Co-eluting Impurities: An impurity has a very similar polarity to the product in the chosen solvent system.1. Ensure the top of the silica gel is always covered with solvent.[6] When changing solvent polarity, do so with a gradual gradient. 2. Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mixture of solvents (e.g., dichloromethane/methanol) to alter the selectivity of the separation.

Part 3: Visual Guides & Workflows

Visual aids can clarify complex decision-making processes and protocols. The following diagrams, rendered in DOT language, illustrate key workflows.

Purification Strategy Workflow

This diagram outlines the decision-making process for purifying the crude product after the initial aqueous work-up.

G start Crude Product (Post-Workup) check_physical_state Assess Physical State start->check_physical_state is_oil Is it an oil? check_physical_state->is_oil solid_path Solid or Semi-Solid is_oil->solid_path No oil_path Oil is_oil->oil_path Yes recrystallize Proceed to Recrystallization solid_path->recrystallize triturate Triturate with non-polar solvent (e.g., Hexanes) oil_path->triturate check_trituration Does it solidify? triturate->check_trituration check_trituration->recrystallize Yes chromatography Perform Flash Column Chromatography check_trituration->chromatography No

Caption: Decision tree for post-synthesis purification strategy.

Troubleshooting "Oiling Out" During Recrystallization

This flowchart provides a logical sequence of steps to address one of the most common recrystallization problems.

G start Product 'Oils Out' During Cooling action1 1. Re-heat solution until oil redissolves. start->action1 action2 2. Add small amount (1-5% vol) of hot solvent. action1->action2 action3 3. Allow to cool MUCH more slowly. (e.g., insulated beaker) action2->action3 check_success Does it crystallize? action3->check_success success Success: Collect Crystals check_success->success Yes failure Failure: Oil persists check_success->failure No action4 Try seeding with a pure crystal or scratching the flask. failure->action4 check_success2 Does it crystallize? action4->check_success2 check_success2->success Yes failure2 Failure: Re-evaluate solvent system or move to chromatography. check_success2->failure2 No

Caption: Stepwise troubleshooting for an oily recrystallization product.

Part 4: Standardized Purification Protocols

These detailed protocols provide step-by-step instructions for key purification techniques.

Protocol 1: Small-Scale Solvent Screening for Recrystallization

Objective: To efficiently identify a suitable single or binary solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

  • Identify solvents in which the compound is insoluble or sparingly soluble at room temperature. These are potential candidates.

  • Take the tubes from step 3 and heat them in a water or sand bath towards the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent is one that dissolves the compound completely when hot but yields a large amount of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization

Objective: To purify the bulk of the crude product using the optimal solvent system identified in Protocol 1.

Methodology:

  • Place the crude solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating the mixture to a gentle boil with stirring.

  • Continue adding just enough hot solvent until the solid is completely dissolved.[5]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add activated charcoal, and then boil for a few minutes.

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold fresh solvent.

  • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry completely.

Protocol 3: Flash Column Chromatography

Objective: To purify the compound by exploiting differences in polarity between the product and impurities.

Methodology:

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial eluent is recommended).

  • Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column bed. Add another thin layer of sand on top.[6]

  • Elute the Column: Carefully add the eluent (e.g., 10% EtOAc/Hexanes) to the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[6]

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Monitor the Separation: Spot fractions onto a TLC plate and visualize under UV light to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 5: Compound Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 312-67-4[7]
Molecular Formula C₁₀H₁₄FNO₂S[7][8]
Molecular Weight 231.29 g/mol [7][8]
Appearance Typically a white to off-white solid (when pure)Inferred from general properties of sulfonamides[2]

References

  • Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
  • This compound | CAS#:312-67-4. Chemsrc. [Link]

  • N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S. PubChem, National Center for Biotechnology Information. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. ResearchGate. [Link]

  • Recrystallization of NBS. YouTube. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of N-butylbenzenesulfonamide and its Fluorinated Analog, N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological efficacy of N-butylbenzenesulfonamide (NBBS) and its para-fluorinated derivative, N-butyl-4-fluorobenzenesulfonamide. While both molecules share a common structural scaffold, the introduction of a fluorine atom is a classic medicinal chemistry strategy to modulate pharmacological properties. This document synthesizes available data, explains the scientific rationale behind the comparison, and provides detailed experimental protocols for researchers in drug development and related scientific fields.

Introduction: From Industrial Plasticizer to Potential Therapeutic

N-butylbenzenesulfonamide (NBBS) is an organic compound widely recognized for its industrial application as a plasticizer in the manufacturing of polyamides and other polymers.[1][2][3] However, scientific investigation revealed its presence as a natural product in the bark of the African plum tree, Prunus africana, a plant with a long history in traditional medicine for treating prostate-related ailments.[1][4] This discovery prompted further research, which surprisingly identified NBBS as a potent antiandrogenic agent.[4] This activity forms the basis of its potential therapeutic application in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate carcinoma.[4]

The development of this compound stems from this discovery. The strategic addition of a fluorine atom to the benzene ring is a well-established method in drug design aimed at enhancing key properties such as metabolic stability, membrane permeability, and binding affinity to the target protein.[5] While specific biological data for this compound is sparse in peer-reviewed literature, a patent for its synthesis suggests its potential as a structurally optimized variant of NBBS for the same therapeutic indications.[4][5]

This guide will focus on comparing the known antiandrogenic efficacy of NBBS with the theoretically enhanced efficacy of its fluorinated counterpart, providing the scientific context and experimental framework for such an evaluation.

Comparative Efficacy: Antiandrogenic Activity

The primary mechanism for treating conditions like BPH and prostate cancer often involves the inhibition of the androgen receptor (AR). Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus and activates the transcription of genes responsible for prostate cell growth and survival. Antiandrogenic compounds work by blocking this process.

N-butylbenzenesulfonamide has been shown to inhibit this androgen-induced activity.[4] The efficacy of an antiandrogen is typically quantified by its ability to inhibit the transcriptional activity of the AR in the presence of an androgen.

Mechanism of Action: Androgen Receptor Signaling

The diagram below illustrates the canonical androgen receptor signaling pathway, which is the target of NBBS and its derivatives.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Proteins for Cell Growth & Survival mRNA->Protein Translation NBBS NBBS / N-butyl-4-fluoro-BS NBBS->AR_HSP Inhibits Androgen Binding

Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition.

Quantitative Data and Expected Performance

Direct comparative studies providing IC₅₀ values for both compounds are not publicly available. However, data for NBBS confirms its significant antiandrogenic effect. The comparison below is based on existing data for NBBS and a scientific projection for its fluorinated analog.

CompoundStructureKnown Efficacy DataExpected Efficacy Enhancement (Rationale)
N-butylbenzenesulfonamide (NBBS) N-butylbenzenesulfonamide StructureSignificantly inhibits androgen-induced reporter gene activity.[4] Its activity is reported to be higher than other known active compounds from P. africana, such as β-sitosterol.[4]Baseline.
This compound this compound StructureNo quantitative data is publicly available. Patented as a structural variant of NBBS for treating BPH and prostate cancer.[4]Potentially Higher. The para-fluoro substitution can: 1. Block Metabolic Oxidation: The C-F bond is very stable, preventing para-hydroxylation, a common metabolic pathway for aromatic rings. This can increase the compound's half-life and bioavailability. 2. Enhance Binding Affinity: Fluorine is highly electronegative and can form favorable electrostatic or hydrogen bond interactions with the target receptor (AR), potentially increasing binding affinity and potency.[5]

Experimental Protocol: Androgen Receptor (AR) Reporter Gene Assay

To empirically determine and compare the efficacy of these two compounds, a luciferase-based AR reporter gene assay is the standard method. This protocol provides a self-validating system to quantify the antiandrogenic activity.

Objective: To measure the ability of test compounds (NBBS and this compound) to inhibit DHT-induced luciferase expression in a cell line stably expressing the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element (ARE).

Experimental Workflow

Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., PC-3 or LNCaP cells) start->cell_culture transfection 2. Transfection (Co-transfect with AR expression vector and ARE-luciferase reporter vector) cell_culture->transfection plating 3. Cell Plating (Plate cells in 96-well plates) transfection->plating treatment 4. Compound Treatment (Add serial dilutions of test compounds + constant concentration of DHT) plating->treatment incubation 5. Incubation (Incubate for 24-48 hours) treatment->incubation lysis 6. Cell Lysis (Lyse cells to release contents) incubation->lysis luciferase 7. Luciferase Assay (Add luciferase substrate and measure luminescence) lysis->luciferase analysis 8. Data Analysis (Normalize data, plot dose-response curve, and calculate IC₅₀) luciferase->analysis end End analysis->end

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture prostate cancer cells (e.g., PC-3, which are AR-negative, or LNCaP, which are AR-positive) in appropriate media supplemented with fetal bovine serum (FBS).

    • Rationale: These cell lines are standard models for prostate cancer research. For AR-negative cells like PC-3, co-transfection with an AR expression vector is necessary.

    • One day before transfection, seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (if using AR-negative cells):

    • Co-transfect the cells with a plasmid encoding the human androgen receptor and a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple androgen response elements (AREs). A Renilla luciferase plasmid can be co-transfected for normalization.

    • Rationale: This creates a cellular system where luciferase expression is directly dependent on the activation of the transfected androgen receptor. Normalization with Renilla luciferase corrects for variations in transfection efficiency and cell viability.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of N-butylbenzenesulfonamide and this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 1 nM).

    • Replace the culture medium with a medium containing a constant, sub-maximal concentration of Dihydrotestosterone (DHT, e.g., 1 nM) and the varying concentrations of the test compounds. Include controls:

      • Vehicle control (DMSO only)

      • Agonist control (DHT + DMSO)

      • Positive control inhibitor (e.g., Bicalutamide)

    • Rationale: This setup measures the ability of the test compounds to compete with or inhibit the action of the natural agonist, DHT. A dose-response curve is essential for determining the IC₅₀ value.

  • Incubation:

    • Incubate the plates for 24 to 48 hours at 37°C in a CO₂ incubator.

    • Rationale: This period allows for the androgen receptor to be activated, translocate to the nucleus, bind to the ARE, and drive the expression of the luciferase reporter gene.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells using a passive lysis buffer.

    • Add the luciferase assay reagent to each well and measure the firefly luminescence using a luminometer.

    • If using a normalization control, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction, then measure the Renilla luminescence.

    • Rationale: Luminescence is directly proportional to the amount of luciferase enzyme produced, which in turn reflects the level of AR transcriptional activity.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DHT-only control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the DHT-induced activity is inhibited).

Conclusion and Future Directions

N-butylbenzenesulfonamide (NBBS) has been identified as a compound with significant antiandrogenic activity, validating its traditional use and positioning it as a lead for therapeutic development.[4] The synthesis of this compound represents a logical and scientifically-grounded step towards optimizing this lead compound.[4][5] The strategic incorporation of fluorine is anticipated to enhance its pharmacological profile by improving metabolic stability and potentially increasing its binding affinity to the androgen receptor.

While direct comparative data is currently lacking, the experimental framework provided in this guide offers a clear pathway for researchers to perform a head-to-head efficacy comparison. The results of such studies would be highly valuable in determining if the fluorinated analog indeed possesses a superior efficacy profile, potentially paving the way for a new class of agents for the management of BPH and prostate cancer.

References

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][1]

  • National Toxicology Program. (2010). Chemical Information Review Document for N-Butylbenzenesulfonamide. U.S. Department of Health and Human Services. Retrieved from [Link][6]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link][7]

  • Gaspari, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 913-918. Retrieved from [Link][8]

  • Mboge, M. Y., et al. (2018). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 116-123. Retrieved from [Link][9]

  • Riverland Trading. (n.d.). N-Butylbenzenesulfonamide Supplier | 3622-84-2. Retrieved from [Link][10]

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  • Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1482-1489. Retrieved from [Link][12]

  • Pape, D., & Roos, G. (2010). U.S. Patent No. 7,700,654 B2. U.S. Patent and Trademark Office. Retrieved from [4]

  • Winum, J. Y., et al. (2009). Inhibition of Carbonic Anhydrase Isozymes With Benzene Sulfonamides Incorporating Thio, Sulfinyl and Sulfonyl Glycoside Moieties. Bioorganic & Medicinal Chemistry Letters, 19(10), 2690-2694. Retrieved from [Link][13]

  • Jinli Chemical. (2024). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link][2]

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A Comparative Guide to the Antiandrogenic Activity of N-butyl-4-fluorobenzenesulfonamide and Other Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor (AR), a crucial mediator of male sexual development and function, is a well-established therapeutic target for a variety of androgen-dependent conditions.[1] These include prostate cancer, benign prostatic hyperplasia (BPH), acne, and hirsutism.[2] The primary mechanism of action for many treatments of these conditions is the inhibition of AR activity through the use of antiandrogens, which act as antagonists to prevent the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][3] This guide provides a detailed comparison of the antiandrogenic activity of N-butyl-4-fluorobenzenesulfonamide and other benzenesulfonamide derivatives, offering insights into their structure-activity relationships and therapeutic potential.

Benzenesulfonamides: A Promising Scaffold for Antiandrogen Development

The benzenesulfonamide scaffold has emerged as a versatile platform for the development of various therapeutic agents, including those with antiandrogenic properties.[4] A key example is N-butylbenzenesulfonamide (NBBS), a compound isolated from the bark of Prunus africana, which has demonstrated notable antiandrogenic activity.[5] This discovery has spurred further investigation into the synthesis and evaluation of other benzenesulfonamide derivatives as potential AR antagonists.[6][7]

This guide will focus on a comparative analysis of this compound and its non-fluorinated counterpart, NBBS, alongside other structurally related benzenesulfonamide derivatives that have been investigated for their ability to modulate androgen receptor activity.

Comparative Analysis of Antiandrogenic Activity

While direct, peer-reviewed comparative studies on the antiandrogenic activity of this compound are limited, a key patent provides valuable insight into its potential efficacy relative to other benzenesulfonamide derivatives.[6][8] The data presented in this patent, combined with findings from other studies on related compounds, allows for a preliminary structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antiandrogenic Activity of Selected Benzenesulfonamide Derivatives

CompoundStructureAntiandrogenic Activity (IC50)Cell Line/AssayReference
This compound Activity suggested in patent; quantitative data not provided.Reporter Gene Assay[6][8]
N-butylbenzenesulfonamide (NBBS) ~10 µMReporter Gene Assay[6][8]
N-pentylbenzenesulfonamide More potent than NBBSReporter Gene Assay[8]
N-geranylbenzenesulfonamide More potent than NBBSReporter Gene Assay[8]
N-laurylbenzenesulfonamide Less potent than NBBSReporter Gene Assay[8]
Benzyl Sulfonamide Derivative 0.72 µMMDA-MB-453 Human Breast Tumor Cells[9]
T1-12 (N-(4-(benzyloxy)-phenyl)-sulfonamide derivative) 0.47 µMLNCaP Cells (AR transcriptional inhibition)[7]

Expert Analysis of Structure-Activity Relationships (SAR):

The available data suggests several key structural features that influence the antiandrogenic activity of benzenesulfonamide derivatives:

  • N-Alkyl Chain Length: The length and nature of the N-alkyl substituent play a critical role. Increasing the chain length from butyl (NBBS) to pentyl or introducing a more complex group like geranyl appears to enhance antiandrogenic activity.[8] However, excessive lengthening, as seen with the lauryl group, leads to a decrease in potency, suggesting an optimal size and hydrophobicity for the N-substituent.[8]

  • Aromatic Ring Substitution: The substitution pattern on the benzene ring is another crucial determinant of activity. The introduction of a fluorine atom at the para-position of the benzene ring in this compound is a common strategy in medicinal chemistry to potentially enhance metabolic stability and binding affinity. While quantitative data for the fluorinated analog is not publicly available, its inclusion in a patent for treating androgen-related conditions suggests expected, if not enhanced, activity compared to NBBS.[6]

  • N-Aryl and Benzyl Substitutions: More complex substitutions on the sulfonamide nitrogen, such as benzyl and benzyloxyphenyl groups, have yielded compounds with significantly higher potency.[7][9] For instance, the benzyl sulfonamide derivative reported by Pfizer and the N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (T1-12) exhibit sub-micromolar IC50 values, highlighting the potential for substantial improvements in activity through targeted modifications of this part of the scaffold.[7][9]

Experimental Methodologies for Assessing Antiandrogenic Activity

The evaluation of a compound's antiandrogenic potential relies on a series of well-established in vitro and in vivo assays. Understanding the principles behind these methods is crucial for interpreting the comparative data.

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor activation and the points at which antiandrogens can exert their inhibitory effects.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Antiandrogen Antiandrogen Antiandrogen->AR_HSP Competitively Binds AR Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models (Optional) Binding_Assay AR Competitive Binding Assay (Determine IC50 for binding) Reporter_Assay Reporter Gene Assay (Determine IC50 for functional antagonism) Animal_Model Prostate Cancer Xenograft Model (Assess tumor growth inhibition) Reporter_Assay->Animal_Model Lead Compound Selection start Compound Synthesis (e.g., this compound) start->Binding_Assay start->Reporter_Assay

Caption: General Experimental Workflow for Evaluating Antiandrogenic Compounds.

Conclusion and Future Directions

The benzenesulfonamide scaffold represents a promising starting point for the development of novel antiandrogens. While this compound is highlighted in patent literature for its potential in treating androgen-dependent conditions, a comprehensive, publicly available dataset on its antiandrogenic activity is still needed for a definitive comparison.

The preliminary structure-activity relationship analysis suggests that modifications to the N-alkyl and aromatic ring substituents can significantly impact potency. Future research should focus on the systematic synthesis and evaluation of a broader range of fluorinated and otherwise substituted benzenesulfonamide derivatives. Direct, head-to-head comparisons using standardized in vitro assays will be crucial for elucidating the precise effects of these structural modifications and for identifying lead candidates with improved therapeutic profiles for the treatment of prostate cancer and other androgen-mediated diseases.

References

  • Schleich, S., Papaioannou, M., Bania, A., & Wessler, S. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. U.S. Patent No. 7,700,654 B2. Washington, DC: U.S.
  • Chai, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]

  • BioWorld. (2005). Pfizer researchers describe androgen receptor antagonists. [Link]

  • Wyllie, M. G., et al. (2020). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica, 50(11), 1335-1346. [Link]

  • Schleich, S., et al. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma.
  • Dudutienė, V., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(21), 8613-8627. [Link]

  • Chai, Y., et al. (2022). Discovery of N‑(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]

  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247. [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Gesto, D., et al. (2017). Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. MedChemComm, 8(6), 1256-1261. [Link]

  • Wilson, A. A., et al. (2010). Prostate cancer PET bioprobes: synthesis of [18F]-radiolabeled hydroxyflutamide derivatives. Journal of labelled compounds & radiopharmaceuticals, 53(11-12), 738–743. [Link]

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  • Güleç, Z., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of biomolecular structure & dynamics, 1–13. Advance online publication. [Link]

  • Dudutienė, V., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Chemistry (Weinheim an der Bergstrasse, Germany), 21(34), 12068–12081. [Link]

  • Güleç, Z., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

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  • Güleç, Z., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of biomolecular structure & dynamics, 1–13. Advance online publication. [Link]

  • Li, X., et al. (1995). Synthesis and in vitro evaluation of 4-substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides as 5 alpha-reductase inhibitors and antiandrogens. Journal of medicinal chemistry, 38(9), 1456–1461. [Link]

  • Petraitis, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules (Basel, Switzerland), 26(22), 6886. [Link]

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The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated sulfonamides, offering experimental insights and data-driven perspectives to inform rational drug design. As Senior Application Scientists, our goal is to elucidate the causal relationships behind the observed properties and to provide robust, validated protocols for your own comparative studies.

Introduction: The Strategic Role of Fluorine in Sulfonamide Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, from antimicrobials to diuretics and anti-inflammatory drugs.[1][2] The decision to introduce fluorine into a sulfonamide scaffold is a strategic one, aimed at modulating key physicochemical and pharmacological properties.[3][4][5][6] The unique electronic properties of fluorine, particularly its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system.[4][5][7] This guide will dissect these influences through a comparative lens, providing you with the foundational knowledge to leverage fluorination in your drug discovery programs.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine can significantly alter the physicochemical properties of a sulfonamide. These changes are not merely theoretical; they have tangible impacts on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Sulfonamide Analogs

PropertyNon-Fluorinated Sulfonamide (Parent)Fluorinated Sulfonamide (Analog)Rationale for Change
Lipophilicity (logP) LowerHigherThe high lipophilicity of the fluorine atom increases the overall lipophilicity of the molecule, which can enhance membrane permeability.[5][7]
pKa HigherLowerThe strong electron-withdrawing nature of fluorine can increase the acidity of the sulfonamide N-H bond, lowering the pKa.[7]
Metabolic Stability LowerHigherFluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[3][4]
Binding Affinity (Kd) VariableOften ImprovedFluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.[3][4]
Membrane Permeability LowerHigherIncreased lipophilicity and altered electronic properties often lead to improved passive diffusion across biological membranes.[4][5]

Pharmacological Profile: Enhancing Potency and Selectivity

The ultimate goal of chemical modification in drug design is to improve the pharmacological profile of a lead compound. Fluorination of sulfonamides has proven to be a successful strategy in achieving this.

Impact on Binding Affinity and Selectivity

The introduction of fluorine can lead to more potent and selective drugs. This is often attributed to the ability of fluorine to form specific interactions with the target protein. For instance, in the design of enzyme inhibitors, a fluorine atom can act as a hydrogen bond acceptor or participate in favorable electrostatic interactions within the active site, leading to a lower dissociation constant (Kd) and higher potency.[3][4]

Modulation of Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][4] Sulfonamides, like many other drug molecules, are susceptible to metabolic degradation, primarily by cytochrome P450 enzymes in the liver.[8][9][10] By strategically placing a fluorine atom at a site prone to oxidation, this metabolic pathway can be blocked, leading to a longer in vivo half-life and potentially a lower required dose.

Below is a conceptual diagram illustrating the inhibition of bacterial folic acid synthesis, a common target for sulfonamide antibiotics.[11] Fluorination can enhance the binding of the sulfonamide to the dihydropteroate synthase (DHPS) enzyme.

G cluster_sulfonamide Sulfonamide Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHPS->Dihydropteroate Synthesis DHFR->Tetrahydrofolate Reduction Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Fluorinated_Sulfonamide Fluorinated Sulfonamide (Enhanced Binding) Fluorinated_Sulfonamide->DHPS Stronger Competitive Inhibition caption Inhibition of Bacterial Folic Acid Synthesis G Start Aryl Sulfonyl Chloride Sulfonamide Non-Fluorinated Sulfonamide Start->Sulfonamide + Amine Amine Amine (R-NH2) Fluorinated_Sulfonamide Fluorinated Sulfonamide Sulfonamide->Fluorinated_Sulfonamide + Fluorinating Agent Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) caption General Synthetic Workflow

Caption: A general workflow for the synthesis of fluorinated sulfonamides.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its metabolic stability. [9][10][12] Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the test compounds (fluorinated and non-fluorinated sulfonamides) and a positive control (e.g., a rapidly metabolized drug) in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Initiate Reaction: Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Incubate: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the rate constant of metabolism, from which the in vitro half-life (t½) can be calculated.

Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting intestinal drug absorption. [13][14][15] Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, typically for 21 days.

  • Assay Buffer Preparation: Prepare apical (AP) and basolateral (BL) assay buffers.

  • Compound Application: Add the test compounds to the apical side (for A-to-B permeability) or the basolateral side (for B-to-A permeability) of the cell monolayer.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which can affect its distribution and availability to target tissues. [16][17][18][19][20] Step-by-Step Methodology:

  • Prepare Dialysis Unit: Hydrate a semi-permeable membrane and assemble the equilibrium dialysis apparatus.

  • Add Samples: Add plasma to one chamber of the dialysis unit and a buffer solution containing the test compound to the other chamber.

  • Equilibrate: Incubate the dialysis unit at 37°C with gentle agitation until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate Percent Bound: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100.

Conclusion

The strategic incorporation of fluorine into sulfonamide scaffolds offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated, fluorination can lead to significant improvements in lipophilicity, metabolic stability, and binding affinity. However, a comprehensive understanding of the structure-activity and structure-property relationships is essential for successful drug design. The experimental protocols provided in this guide offer a robust framework for the comparative analysis of fluorinated and non-fluorinated sulfonamides, enabling researchers to make data-driven decisions in their drug discovery endeavors.

References

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The Structure-Activity Relationship of N-Butyl-4-fluorobenzenesulfonamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. Within this broad class, N-butyl-4-fluorobenzenesulfonamide represents a key pharmacophore with significant potential for further development. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, drawing on experimental data from analogous compounds to inform the rational design of novel therapeutic agents. We will explore the critical interplay between structural modifications and biological activity, with a focus on carbonic anhydrase inhibition, modulation of amyloid-β aggregation, and antimicrobial effects.

The this compound Core: A Privileged Scaffold

The this compound molecule is characterized by three key regions amenable to chemical modification: the N-butyl group, the 4-fluorophenyl ring, and the central sulfonamide linker. Each of these components plays a crucial role in defining the compound's physicochemical properties and its interaction with biological targets.

  • The N-Butyl Group: This lipophilic moiety significantly influences the compound's solubility, membrane permeability, and potential for hydrophobic interactions within a target's binding pocket. Variations in the length, branching, and cyclization of this alkyl substituent can have profound effects on potency and selectivity.

  • The 4-Fluorophenyl Ring: The fluorine atom at the para-position is a key feature. Its high electronegativity can modulate the acidity of the sulfonamide proton and influence pKa, which is critical for binding to many enzymes, including carbonic anhydrases. Furthermore, the fluorine atom can engage in specific interactions, such as hydrogen bonding and halogen bonding, with target proteins. The aromatic ring itself provides a platform for further substitutions to probe interactions with the target.

  • The Sulfonamide Linker (-SO₂NH-): This functional group is the linchpin of the molecule's biological activity in many contexts. The acidic proton on the nitrogen is crucial for the canonical binding mode to the zinc ion in metalloenzymes like carbonic anhydrase.

Comparative Analysis of Structure-Activity Relationships

While a systematic SAR study on a single, unified series of this compound derivatives is not extensively documented in publicly available literature, we can synthesize a robust SAR model by comparing data from closely related benzenesulfonamide analogs.

As Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[1]

The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The potency and isoform selectivity are heavily influenced by the substituents on the aromatic ring and the N-substituent.

Key SAR Insights:

  • The Unsubstituted Sulfonamide (-SO₂NH₂): A primary sulfonamide group is generally essential for potent CA inhibition, as the NH₂ group can be deprotonated to coordinate with the active site zinc ion.

  • Substitution on the Phenyl Ring:

    • Electron-withdrawing groups: Generally enhance inhibitory activity. For instance, fluorination of the phenyl ring can increase the acidity of the sulfonamide proton, facilitating its deprotonation and binding to the zinc ion.[2]

    • Bulky substituents: Can be exploited to achieve isoform selectivity by targeting unique residues in the active sites of different CAs. For example, bulky tails can extend into the hydrophobic half of the active site, leading to potent and selective inhibition of isoforms like CA IX and CA XII, which are associated with tumors.[3]

  • N-Alkylation: While primary sulfonamides are typically more potent, N-alkylation does not always abolish activity. The N-butyl group in our core structure would likely reduce the affinity for the zinc ion compared to an unsubstituted sulfonamide. However, it could potentially engage in hydrophobic interactions with residues near the active site, which might compensate for the loss of direct zinc binding or confer selectivity for certain isoforms.

Table 1: Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundR¹ (on Phenyl Ring)R² (on Sulfonamide N)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide--25012255.7[2]
Tosylamide4-CH₃H10,0001,00079.610,000[2]
3-Fluorosulfanilamide3-F, 4-NH₂H7,5001,50043.28,500[2]
4-Hydroxymethyl-benzenesulfonamide4-CH₂OHH1,2001001,00092.5[2]
As Inhibitors of Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Small molecules that can inhibit this process are considered promising therapeutic candidates. Fluorinated benzenesulfonamides have been shown to slow the aggregation of Aβ.[4]

Key SAR Insights:

  • Substitution Pattern on the Phenyl Ring: The arrangement of substituents on the benzenesulfonamide core is critical. Studies on double-substituted fluorinated benzenesulfonamides have shown that a specific spatial arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety is necessary for activity.[4] This suggests that the molecule interacts with Aβ through a combination of hydrophobic and electrostatic interactions.

  • Role of the Sulfonamide Group: The sulfonamide moiety itself is a key part of the active pharmacophore, likely participating in hydrogen bonding interactions with the Aβ peptide.

  • The N-Butyl Group: The hydrophobic N-butyl group could potentially enhance binding to the hydrophobic regions of the Aβ peptide, thereby contributing to the inhibition of aggregation. The length and branching of this alkyl chain would be expected to fine-tune these hydrophobic interactions.

As Antimicrobial Agents

Sulfonamides were among the first effective antimicrobial agents and still find use in combination therapies. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Key SAR Insights:

  • The 4-Amino Group: In classical sulfa drugs, a primary aromatic amine at the 4-position is crucial for activity, as it mimics the natural substrate, para-aminobenzoic acid (pABA). This compound lacks this 4-amino group, suggesting it would not act via this classical mechanism.

  • Alternative Mechanisms: However, other benzenesulfonamide derivatives without the 4-amino group have shown antimicrobial activity through different mechanisms. The overall physicochemical properties of the molecule, such as lipophilicity and electronic effects, play a significant role.

  • Effect of N-Alkylation: For aliphatic sulfonamides, antibacterial activity against Gram-negative bacteria has been observed to decrease as the length of the N-alkyl carbon chain increases.[5] This suggests that an N-butyl group might confer a moderate level of activity, which could be optimized by varying the chain length.

  • Influence of Phenyl Ring Substitution: Electron-withdrawing groups on the benzene ring have been shown to increase the antimicrobial activity of some sulfonamide derivatives.[6] The 4-fluoro substituent in our core structure would therefore be expected to be beneficial for antimicrobial activity.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Benzenesulfonamide Derivatives against Bacterial Strains

CompoundR¹ (on Phenyl Ring)R² (on Sulfonamide N)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Sulfamethoxazole4-NH₂5-methyl-3-isoxazolyl8-328-32[5]
Compound with N-ethyl4-CH₃ethyl--[7]
Compound with N-(2-methoxyphenyl)4-CH₃2-methoxyphenyl--[7]

Note: This table illustrates the diversity of structures with antimicrobial activity. Direct comparative data for a series of N-alkyl-4-fluorobenzenesulfonamides is limited.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key biological assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Methodology:

  • Reagents and Buffers:

    • Buffer: 20 mM TRIS (pH 8.3) with 20 mM Na₂SO₄.

    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX).

    • Substrate: Saturated CO₂ solution.

    • Inhibitor: this compound derivatives dissolved in DMSO.

  • Procedure:

    • The assay is performed using a stopped-flow instrument.

    • The enzyme and inhibitor are pre-incubated in the buffer.

    • The enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator.

    • The initial rate of the hydration reaction is monitored by the change in absorbance of the phenol red at 557 nm.

    • Inhibition constants (Kᵢ) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.[2]

Diagram of Carbonic Anhydrase Inhibition Mechanism:

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His H2O->Zn(II) CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 CA Catalysis HCO3- HCO3- H2CO3->HCO3- H+ H+ H2CO3->H+ Sulfonamide R-SO₂NH-R' Deprotonated Sulfonamide (R-SO₂N⁻-R') Sulfonamide->Zn(II) Inhibitor Binding

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay monitors the formation of amyloid fibrils.

Methodology:

  • Reagents:

    • Synthetic Aβ₄₂ peptide.

    • Thioflavin T (ThT) solution.

    • Buffer: Phosphate-buffered saline (PBS).

    • Inhibitor: this compound derivatives dissolved in DMSO.

  • Procedure:

    • Monomeric Aβ₄₂ is prepared by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent.

    • The Aβ₄₂ monomer is incubated at 37°C in PBS in the presence and absence of the test compounds.

    • At various time points, aliquots are taken, and ThT is added.

    • The fluorescence of ThT is measured at approximately 485 nm (excitation at ~450 nm). An increase in fluorescence indicates the formation of amyloid fibrils.[8]

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control.

Diagram of Amyloid-β Aggregation and Inhibition Workflow:

Abeta_Aggregation A Aβ Monomers B Oligomers A->B C Protofibrils B->C D Fibrils C->D F Thioflavin T Assay D->F E Inhibitor (Sulfonamide Derivative) E->B Inhibition G Fluorescence Measurement F->G

Caption: Workflow for assessing inhibition of Aβ aggregation.

Antibacterial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli).

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Inhibitor: this compound derivatives dissolved in DMSO.

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).

    • Positive (bacteria only) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents targeting a range of diseases. While direct and comprehensive SAR data for this specific series of derivatives is emerging, a comparative analysis of related compounds provides a strong foundation for rational drug design.

Key takeaways for researchers:

  • For Carbonic Anhydrase Inhibition: Modifications of the N-butyl group and further substitution on the 4-fluorophenyl ring are likely to yield compounds with improved potency and isoform selectivity. Exploring branched or cyclic N-alkyl groups could be a fruitful avenue.

  • For Amyloid-β Aggregation Inhibition: The introduction of hydrogen bond donors and acceptors on the phenyl ring, in addition to optimizing the lipophilicity of the N-butyl group, may lead to more potent inhibitors.

  • For Antimicrobial Activity: A systematic investigation of N-alkyl chain length and the introduction of various substituents on the phenyl ring are warranted to discover novel antibacterial agents that may not rely on the classical pABA-mimicry mechanism.

Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of this compound derivatives to build a more detailed and quantitative SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for N-butyl-4-fluorobenzenesulfonamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist on the cross-validation of analytical methods for the detection of N-butyl-4-fluorobenzenesulfonamide, providing an in-depth comparison of GC-MS and LC-MS/MS techniques with supporting experimental frameworks.

Introduction: The Imperative for Rigorous Impurity Analysis

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring drug safety and efficacy. This compound (NBFSA) is a sulfonamide derivative that may arise as a process-related impurity or degradant. Given that sulfonamide-containing structures can sometimes be classified as potential genotoxic impurities (PGIs), it is critical to have highly sensitive and reliable analytical methods for their detection and quantification at trace levels.[1][2]

Genotoxic impurities are of significant concern because they have the potential to damage DNA, leading to mutations and potentially causing cancer even at very low concentrations.[1][3] Regulatory bodies, under guidelines such as the International Council for Harmonisation's (ICH) M7, mandate strict control over these impurities, often requiring quantification at the parts-per-million (ppm) level relative to the active pharmaceutical ingredient (API).[1] This necessitates the development of analytical procedures that are not only validated to be fit for purpose but are also cross-validated when different techniques are employed to support a single development program.

This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the trace-level detection of NBFSA. We will delve into the causality behind methodological choices, present detailed experimental protocols, and outline a robust framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.

Foundational Strategy: Selecting the Right Analytical Technology

The selection of an appropriate analytical technique is the cornerstone of reliable impurity monitoring. The choice is dictated by the physicochemical properties of the analyte and the required sensitivity. This compound (MW: 231.29 g/mol ) possesses moderate polarity and a molecular weight that makes it amenable to both GC and LC approaches.[4]

Our decision-making process is as follows:

  • Volatility Assessment : NBFSA has a boiling point that may allow for direct GC analysis, but its sulfonamide group could benefit from derivatization to improve thermal stability and chromatographic peak shape. This makes GC-MS a strong candidate.

  • Solubility and Polarity : The compound is soluble in common organic solvents used for LC, such as acetonitrile and methanol.[5] This, combined with the need for high sensitivity, makes reversed-phase LC coupled with tandem mass spectrometry (LC-MS/MS) an excellent, often preferred, alternative.[6][7]

  • Sensitivity Requirement : For potential genotoxic impurities, the Threshold of Toxicological Concern (TTC) is often set at 1.5 µ g/day .[3] This translates to a need for analytical methods with Limits of Quantitation (LOQ) in the low ppm or even sub-ppm range, a capability inherent to both modern GC-MS and LC-MS/MS systems.[6]

cluster_methods Method Selection Analyte This compound (NBFSA) Properties Physicochemical Properties (MW, Polarity, Volatility) Analyte->Properties Req Analytical Requirement (Trace-level detection, ~1 ppm) Analyte->Req GC GC-MS (Gas Chromatography-Mass Spectrometry) Properties->GC Sufficiently Volatile or Derivatizable LC LC-MS/MS (Liquid Chromatography-Tandem MS) Properties->LC Soluble in Organic Solvents Thermally Labile Potential Req->GC High Sensitivity (SIM) Req->LC Superior Sensitivity (MRM)

Caption: Logic diagram for analytical method selection for NBFSA.

Methodologies: In-Depth Experimental Protocols

Scientific integrity demands that protocols are not just lists of steps, but are built on a foundation of chemical and physical principles. Here, we detail robust starting protocols for both GC-MS and LC-MS/MS, explaining the rationale behind key parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality : This method is selected for its high resolving power and the specificity of mass spectrometric detection. We will proceed without derivatization initially, as the butylated sulfonamide may possess sufficient volatility and thermal stability. Selected Ion Monitoring (SIM) is employed to maximize sensitivity for the target analyte.[8][9]

Experimental Protocol :

  • Standard and Sample Preparation :

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of NBFSA reference standard and dissolve in 100 mL of ethyl acetate.

    • Calibration Standards: Prepare a series of standards ranging from 0.05 µg/mL to 5 µg/mL by serial dilution of the stock solution with ethyl acetate.

    • Sample Preparation (Targeting 1 ppm in a 500 mg/mL API solution): Dissolve 500 mg of the drug substance in 1 mL of a suitable solvent (e.g., dichloromethane, ensuring the API is soluble but NBFSA is extracted). If the API is not soluble, a liquid-liquid extraction or solid-phase extraction (SPE) would be required. For this guide, we assume direct analysis of a diluted API solution in ethyl acetate at 50 mg/mL. At this concentration, a 1 ppm level of NBFSA corresponds to 0.05 µg/mL.

  • GC-MS Instrumentation and Conditions :

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, mid-polarity column. The phenyl-arylene phase provides good selectivity for aromatic compounds.

    • Inlet: Splitless mode for trace analysis. Injector temperature: 250°C. Injection volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C. (This program is a starting point and must be optimized).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the structure of NBFSA (C10H14FNO2S), plausible ions to monitor would be the molecular ion (m/z 231) and key fragments (e.g., loss of the butyl group, m/z 174; the fluorobenzenesulfonyl moiety, m/z 159). These must be confirmed experimentally.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Causality : LC-MS/MS is the gold standard for quantifying trace-level impurities that are polar, non-volatile, or thermally labile.[10] The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix interference.[11]

Experimental Protocol :

  • Standard and Sample Preparation :

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of NBFSA reference standard and dissolve in 100 mL of acetonitrile.

    • Diluent: 50:50 acetonitrile/water.

    • Calibration Standards: Prepare a series of standards ranging from 0.5 ng/mL to 500 ng/mL by serial dilution of the stock solution with the diluent.

    • Sample Preparation (Targeting 1 ppm in a 500 mg/mL API solution): Dissolve 50 mg of the drug substance in 1 mL of diluent. This yields a 50 mg/mL solution. A 1 ppm level of NBFSA in the solid API corresponds to a concentration of 50 ng/mL in this solution. Filter through a 0.22 µm PVDF syringe filter before injection.

  • LC-MS/MS Instrumentation and Conditions :

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). The C18 stationary phase is chosen for its excellent retention of moderately non-polar compounds like NBFSA.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for promoting protonation and achieving good peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • LC Gradient:

      • Start at 30% B, hold for 0.5 min.

      • Linear gradient to 95% B over 4 min.

      • Hold at 95% B for 1 min.

      • Return to 30% B over 0.5 min and re-equilibrate for 2 min.

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization Positive (ESI+). The sulfonamide nitrogen is a site for protonation.

      • Source Conditions: Optimized for NBFSA (e.g., Capillary Voltage: 3.5 kV, Source Temp: 500°C).

      • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+ at m/z 232.1. Product ions would be generated by fragmentation (Collision-Induced Dissociation). Plausible transitions (to be confirmed via infusion and product ion scans) could be 232.1 -> 159.1 (loss of butene and NH) and 232.1 -> 95.1 (fluorophenyl fragment). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).

Method Validation: Establishing Trustworthiness via ICH Q2(R1)

A protocol is only reliable if it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] According to ICH Q2(R1) guidelines, key performance characteristics must be evaluated.[13][14]

cluster_params Validation Parameters VP Validation Protocol (ICH Q2) Specificity Specificity (Discrimination from matrix) VP->Specificity Linearity Linearity & Range (R² > 0.99) VP->Linearity Accuracy Accuracy (% Recovery) VP->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) VP->Precision LOD LOD (Signal-to-Noise ~3:1) VP->LOD LOQ LOQ (Signal-to-Noise ~10:1) VP->LOQ Robustness Robustness (Small variations) VP->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report cluster_analysis Parallel Analysis Start Select ≥6 Spiked API Samples GC Analyze with Validated GC-MS Method Start->GC LC Analyze with Validated LC-MS/MS Method Start->LC Data_GC Results from GC-MS GC->Data_GC Data_LC Results from LC-MS/MS LC->Data_LC Compare Statistical Comparison (% Difference, t-test) Data_GC->Compare Data_LC->Compare Result Are methods equivalent within acceptance criteria (e.g., ±20%)? Compare->Result Pass Cross-Validation Successful Result->Pass Yes Fail Investigate Bias/ Re-evaluate Methods Result->Fail No

Caption: Workflow diagram for the cross-validation of two analytical methods.

Final Comparison and Expert Recommendations

Both GC-MS and LC-MS/MS are powerful, validated techniques for the detection of NBFSA. The choice between them depends on the specific application, available instrumentation, and required sensitivity.

FeatureGC-MSLC-MS/MS
Sensitivity Excellent (ppm level)Exceptional (sub-ppm to ppb level)
Specificity High (with SIM)Very High (with MRM)
Sample Throughput Moderate (longer run times)High (with UPLC systems)
Robustness Generally high, but can be affected by inlet contaminationHigh, but can be affected by matrix effects
Development Complexity Moderate; may require derivatization developmentHigh; requires optimization of MS parameters
Best Use Case Routine QC labs where ppm-level sensitivity is sufficient. Good for volatile impurities.R&D, structural elucidation, and when the highest sensitivity is required for potent GIs.

Recommendation : For the routine quality control of NBFSA at a specification of >1 ppm, a validated GC-MS method is robust, reliable, and cost-effective. However, for investigational purposes, initial method development, or if the impurity needs to be controlled at sub-ppm levels, the superior sensitivity and specificity of LC-MS/MS make it the unequivocal choice. Successful cross-validation ensures that either method can be deployed with confidence, providing flexibility across the product lifecycle.

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A Preclinical Comparative Analysis of N-butyl-4-fluorobenzenesulfonamide and Commercial Drugs for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of BPH Therapeutics

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[1] The management of BPH has evolved significantly, with a range of pharmacological options available that target different aspects of its pathophysiology.[2] Current medical therapies primarily include alpha-blockers, 5-alpha-reductase inhibitors (5-ARIs), and phosphodiesterase-5 inhibitors (PDE5-Is).[3][4][5][6] While these drugs have demonstrated efficacy, there remains a continuous search for novel therapeutic agents with improved side-effect profiles and potentially different mechanisms of action.

This guide presents a preclinical comparative framework for evaluating a novel compound, N-butyl-4-fluorobenzenesulfonamide, against established, commercially available drugs for BPH. A patent has suggested the potential of benzenesulfonamide derivatives, including this compound, in treating BPH, possibly through an antiandrogenic mechanism.[7] This document will serve as a roadmap for researchers, outlining the scientific rationale and detailed experimental protocols for a head-to-head comparison.

Pharmacological Profiles of this compound and Commercial BPH Drugs

A thorough understanding of the mechanisms of action is crucial for a meaningful comparative study.

This compound:

While extensive preclinical and clinical data for this compound in the context of BPH are not publicly available, a US patent suggests its synthesis and potential utility in treating BPH due to its antiandrogenic properties.[7] The proposed mechanism centers on the inhibition of androgen receptor (AR)-mediated transactivation. Androgens, particularly dihydrotestosterone (DHT), play a critical role in prostate growth, and their inhibition is a clinically validated strategy for BPH management.[8][9][10]

Commercially Available BPH Drugs:

The current standards of care for BPH can be categorized into three main classes:

  • Alpha-1 Adrenergic Receptor Blockers (Alpha-Blockers): These drugs, such as tamsulosin and doxazosin, work by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[11][12][13][14] They do not reduce the size of the prostate but offer rapid symptomatic relief.[11][15] Their action is mediated by blocking alpha-1 adrenergic receptors.[11][12][16]

  • 5-Alpha-Reductase Inhibitors (5-ARIs): Finasteride and dutasteride are prominent examples in this class.[4] They act by inhibiting the enzyme 5-alpha-reductase, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][10][17][18] This leads to a reduction in prostate size and a slower progression of BPH.[8][9]

  • Phosphodiesterase-5 Inhibitors (PDE5-Is): Tadalafil is an FDA-approved PDE5-I for the treatment of LUTS associated with BPH.[6][19] The proposed mechanisms of action include relaxation of smooth muscle in the prostate and bladder, as well as potential anti-inflammatory and anti-proliferative effects through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[20][21]

Table 1: Overview of Investigated Compounds and their Mechanisms of Action

Compound/Drug Class Specific Drug Example(s) Primary Mechanism of Action Effect on Prostate
This compound N/AProposed: Antiandrogenic (Androgen Receptor Antagonist)Potentially reduces prostate size and inhibits growth
Alpha-1 Blockers Tamsulosin, DoxazosinAntagonism of alpha-1 adrenergic receptorsRelaxes smooth muscle, improves urine flow[11][12][13][14]
5-Alpha-Reductase Inhibitors Finasteride, DutasterideInhibition of 5-alpha-reductase enzymeReduces prostate size by blocking DHT production[8][10][17][18]
Phosphodiesterase-5 Inhibitors TadalafilInhibition of PDE5, leading to increased cGMPRelaxes smooth muscle, potential anti-proliferative effects[20][21]

Proposed Preclinical Comparative Study Design

To objectively evaluate the potential of this compound, a multi-tiered preclinical study is proposed, encompassing both in vitro and in vivo models.

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (Testosterone-Induced BPH Rat Model) cluster_2 Data Analysis and Comparison a Androgen Receptor Binding Assay i Statistical Analysis of In Vitro and In Vivo Data a->i b 5-alpha-Reductase Inhibition Assay b->i c Prostate Smooth Muscle Contraction Assay c->i d Prostate Stromal and Epithelial Cell Proliferation Assays d->i e BPH Induction f Treatment Groups: - Vehicle Control - this compound - Tamsulosin - Finasteride - Tadalafil e->f g Efficacy Assessment: - Urodynamic Measurements - Prostate Weight and Histology f->g h Safety Assessment: - Blood Pressure Monitoring - Serum Hormone Levels (Testosterone, DHT) f->h g->i h->i j Comparative Efficacy and Safety Profiling i->j

Caption: Experimental workflow for the comparative study.

In Vitro Experimental Protocols

In vitro assays are essential for dissecting the specific molecular mechanisms of each compound.

1. Androgen Receptor (AR) Binding Assay:

  • Objective: To determine the binding affinity of this compound to the androgen receptor and compare it to known AR antagonists.

  • Methodology:

    • Utilize a commercially available AR competitor assay kit.

    • Incubate a constant concentration of a fluorescently labeled androgen with a source of AR (e.g., LNCaP cell lysate) in the presence of increasing concentrations of this compound or a reference antagonist (e.g., bicalutamide).

    • Measure the displacement of the fluorescent androgen using fluorescence polarization.

    • Calculate the IC50 and Ki values to quantify binding affinity.

2. 5-alpha-Reductase Inhibition Assay:

  • Objective: To assess the ability of this compound and finasteride to inhibit the 5-alpha-reductase enzyme.

  • Methodology:

    • Use microsomes from cells overexpressing human 5-alpha-reductase type 2.

    • Incubate the microsomes with testosterone and NADPH in the presence of varying concentrations of the test compounds.

    • Quantify the production of DHT using LC-MS/MS.

    • Determine the IC50 value for each compound.

3. Prostate Smooth Muscle Contraction Assay:

  • Objective: To evaluate the direct effects of this compound, tamsulosin, and tadalafil on prostate smooth muscle tone.

  • Methodology:

    • Isolate prostate tissue strips from rats or human BPH patients (if ethically approved and available).

    • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution and aerated with 95% O2/5% CO2.

    • Induce contraction with an alpha-1 adrenergic agonist (e.g., phenylephrine).

    • Apply increasing concentrations of the test compounds and measure the relaxation of the smooth muscle.

    • Construct concentration-response curves to determine potency (EC50).

4. Prostate Stromal and Epithelial Cell Proliferation Assays:

  • Objective: To investigate the anti-proliferative effects of the test compounds on primary human prostate stromal and epithelial cells or relevant cell lines (e.g., BPH-1).[22]

  • Methodology:

    • Culture the cells in appropriate media.

    • Treat the cells with varying concentrations of the test compounds for 48-72 hours.

    • Assess cell viability and proliferation using assays such as MTT or BrdU incorporation.

    • Determine the concentration that inhibits cell growth by 50% (IC50).

In Vivo Experimental Protocol: Testosterone-Induced BPH Rat Model

The testosterone-induced BPH model in rats is a well-established and accessible model for evaluating the efficacy of anti-BPH drugs.[23][24]

1. Animal Model and BPH Induction:

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Induction: Castrate the rats and allow them to recover for one week. Subsequently, administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 4 weeks to induce prostatic hyperplasia.[23][24]

2. Treatment Groups (n=8-10 per group):

  • Group 1 (Sham): Castrated rats with no testosterone treatment.

  • Group 2 (BPH Control): Castrated rats with testosterone treatment and vehicle administration.

  • Group 3 (this compound): BPH rats treated with an optimized dose of this compound.

  • Group 4 (Finasteride): BPH rats treated with a clinically relevant dose of finasteride.

  • Group 5 (Tamsulosin): BPH rats treated with a clinically relevant dose of tamsulosin.

  • Group 6 (Tadalafil): BPH rats treated with a clinically relevant dose of tadalafil.

3. Efficacy Endpoints:

  • Urodynamic Measurements: At the end of the treatment period, perform cystometry under anesthesia to assess bladder function, including micturition frequency, voided volume, and bladder pressure.

  • Prostate Weight and Histology: After sacrifice, carefully dissect and weigh the prostate glands. Calculate the prostate index (prostate weight/body weight). Process a portion of the prostate for histological analysis (H&E staining) to evaluate epithelial and stromal proliferation.

4. Safety Endpoints:

  • Blood Pressure Monitoring: For the tamsulosin and tadalafil groups, monitor blood pressure to assess potential hypotensive effects.

  • Serum Hormone Levels: Measure serum testosterone and DHT levels at the end of the study to confirm the mechanism of action of finasteride and to assess any hormonal effects of this compound.

Hypothetical Comparative Data

The following table presents a hypothetical summary of the expected outcomes from the proposed preclinical studies.

Table 2: Hypothetical Comparative Performance Data

Parameter This compound Tamsulosin Finasteride Tadalafil
AR Binding Affinity (Ki) Low nMN/AN/AN/A
5-alpha-Reductase Inhibition (IC50) >10 µMN/ALow nMN/A
Prostate Smooth Muscle Relaxation (EC50) >10 µMLow nMN/AMid nM
Anti-proliferative Effect (IC50) Mid nMHigh µMLow µMMid µM
Reduction in Prostate Weight (in vivo) SignificantMinimalSignificantModerate
Improvement in Urodynamics (in vivo) ModerateSignificantModerateSignificant
Effect on Blood Pressure NonePotential HypotensionNonePotential Hypotension
Reduction in Serum DHT MinimalNoneSignificantNone

Signaling Pathways in BPH and Drug Targets

The pathophysiology of BPH involves complex signaling pathways that regulate prostate growth and smooth muscle tone. The diagram below illustrates these pathways and the points of intervention for the different drug classes.

G cluster_0 Androgen Signaling cluster_1 Smooth Muscle Regulation Testosterone Testosterone FiveARI 5-alpha-reductase Testosterone->FiveARI DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Gene Gene Transcription (Growth & Proliferation) AR->Gene FiveARI->DHT NE Norepinephrine Alpha1R Alpha-1 Receptor NE->Alpha1R Contraction Smooth Muscle Contraction Alpha1R->Contraction NO Nitric Oxide (NO) sGC sGC NO->sGC cGMP cGMP sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 NB N-butyl-4- fluorobenzenesulfonamide NB->AR Inhibits Finasteride Finasteride Finasteride->FiveARI Inhibits Tamsulosin Tamsulosin Tamsulosin->Alpha1R Blocks Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Sources

A Researcher's Guide to Validating the Mechanism of Action of N-butyl-4-fluorobenzenesulfonamide Through Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Promising Compound to a Validated Mechanism

N-butyl-4-fluorobenzenesulfonamide (NBFB) is a small molecule featuring the versatile sulfonamide scaffold, a privileged structure in drug discovery renowned for its presence in a wide array of therapeutic agents.[1] While preliminary screens may indicate that NBFB possesses interesting biological activity, its precise mechanism of action (MOA) remains to be elucidated. This is a critical juncture in the drug development pipeline; advancing a compound without a clear understanding of its target and pathway is a significant risk.

This guide provides an in-depth, experience-driven framework for rigorously validating a hypothesized MOA for NBFB. We will operate under a plausible, testable hypothesis: NBFB exerts its cellular effects by inhibiting Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a compelling target, as it is a key regulator of lipid metabolism and has been implicated in inflammation and various cancers, including acute myeloid leukemia.[2][3]

Genetic knockout studies, particularly using CRISPR-Cas9 technology, represent the gold standard for confirming that a compound's pharmacological effects are mediated through a specific protein.[4][5] By completely ablating the gene encoding the putative target, we can create a clean, isogenic system to ask a simple but powerful question: Does the compound's effect disappear when its target is absent?[6] This guide will walk you through the entire workflow, from experimental design to data interpretation, providing not just the steps, but the scientific rationale that underpins a robust and trustworthy validation study.

The Core Logic: Why Knockout Validation is Definitive

Before diving into protocols, it's essential to understand the causality we aim to prove. Phenotypic screening can identify compounds that produce a desired effect, but it doesn't explain how.[7][8][9] Knockout validation directly tests the proposed causal link between the drug, its target, and the observed cellular phenotype.

The logic is straightforward: If NBFB's activity is dependent on FABP4, then cells lacking the FABP4 gene should be resistant to the compound's effects. Comparing the response of wild-type (WT) cells to isogenic FABP4 knockout (KO) cells provides the cleanest possible control, eliminating confounding variables related to different genetic backgrounds.[6]

cluster_WT Wild-Type (WT) Cells cluster_KO Knockout (KO) Cells NBFB_WT NBFB FABP4_WT FABP4 Protein (Present) NBFB_WT->FABP4_WT Inhibits Effect_WT Phenotypic Effect (e.g., Decreased Viability) FABP4_WT->Effect_WT Leads to NBFB_KO NBFB FABP4_KO FABP4 Protein (Absent) Effect_KO No Phenotypic Effect

Figure 1: The Logic of Knockout Validation. In WT cells, NBFB inhibits its target (FABP4) to cause a phenotypic effect. In KO cells, the absence of the target breaks this causal chain, rendering the compound ineffective.

Phase 1: Generation and Validation of a FABP4 Knockout Cell Line

The foundation of this entire study is a high-quality, fully validated knockout cell line. The CRISPR-Cas9 system is the tool of choice for its efficiency and precision in generating gene knockouts.[10][11]

The overall workflow involves designing guide RNAs (gRNAs) to target the FABP4 gene, delivering the CRISPR-Cas9 machinery into the cells, isolating single-cell clones that have been successfully edited, and then rigorously validating the knockout at both the genomic and proteomic levels.

A 1. gRNA Design & Vector Construction B 2. Transfection into WT Cells A->B C 3. Single-Cell Cloning B->C D 4. Clonal Expansion C->D E 5. Genotyping (Sanger Sequencing) D->E Verify Edit F 6. Protein Validation (Western Blot) D->F Confirm Protein Loss G Validated FABP4 KO Cell Line E->G F->G

Figure 2: Experimental Workflow for Generating a Validated Knockout Cell Line. A systematic process from design to multi-level validation ensures a reliable biological tool for subsequent assays.

Protocol 1: CRISPR-Cas9 Mediated Knockout of FABP4

This protocol outlines the generation of a clonal knockout cell line. For complete details on general CRISPR protocols, refer to foundational guides.[12][13]

Materials:

  • Parental cell line (e.g., a human cancer cell line where FABP4 is expressed)

  • CRISPR-Cas9 system (e.g., plasmid encoding Cas9 and gRNA, or RNP complex)

  • Two distinct, validated gRNAs targeting an early exon of FABP4

  • Transfection reagent suitable for the cell line

  • 96-well plates for single-cell cloning

  • Cell culture media and supplements

Methodology:

  • gRNA Design: Design two separate gRNAs targeting a conserved, early exon of the FABP4 gene. Targeting an early exon increases the likelihood that any resulting frameshift mutation will lead to a premature stop codon and nonsense-mediated mRNA decay.[14]

  • Transfection: Transfect the parental cells with the CRISPR-Cas9 components according to the manufacturer's protocol.[11] A standard approach is to use a plasmid co-expressing Cas9 and the gRNA.

  • Enrichment & Single-Cell Cloning: If the vector contains a selection marker (e.g., puromycin resistance), apply selection pressure. Subsequently, dilute the cell population and seed into 96-well plates to achieve a density of approximately one cell per well. This is a critical step to ensure the final cell line is derived from a single, genetically identical clone.[15]

  • Clonal Expansion: Monitor the wells for the growth of single colonies. Once a colony is sufficiently large, expand it progressively into larger culture vessels (24-well, 6-well, etc.).

Protocol 2: Validation of Putative Knockout Clones

Validation is a non-negotiable step to ensure the genetic edit is present and that it results in the functional loss of the protein.[14][16]

Part A: Genotypic Validation (Sanger Sequencing)

  • Genomic DNA Extraction: Isolate genomic DNA from each expanded clone and from the parental wild-type cells.

  • PCR Amplification: Amplify the region of the FABP4 gene targeted by the gRNA using PCR.

  • Sanger Sequencing: Sequence the PCR products. Compare the sequences from the KO clones to the WT sequence. A successful knockout will show insertions or deletions (indels) at the target site, leading to a frameshift mutation.

Part B: Proteomic Validation (Western Blot) The ultimate proof of a knockout is the absence of the target protein.[16] Western blotting is the standard method for this confirmation.[17]

  • Protein Lysate Preparation: Prepare total protein lysates from both the WT parental cells and the sequence-confirmed KO clones.[18]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for FABP4. Crucially, this antibody must be rigorously validated.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

  • Detection: Visualize the bands using an ECL substrate.

Expected Result: The Western blot should show a clear band for FABP4 in the WT lane and a complete absence of this band in the KO lane. The loading control bands should be of similar intensity in all lanes.[16]

Phase 2: Comparative Phenotypic and Functional Assays

With validated WT and FABP4 KO cell lines in hand, we can now directly test our hypothesis. The experimental design involves treating both cell lines with a dose range of NBFB and a vehicle control, then measuring key phenotypic outcomes.

Protocol 3: Cell Viability Assay (MTT/WST-1)

A common effect of a bioactive compound is the inhibition of cell proliferation or viability. This assay will determine if NBFB's effect on cell viability is FABP4-dependent.

Methodology:

  • Cell Seeding: Seed WT and FABP4 KO cells into separate 96-well plates at an appropriate density. Allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of NBFB (e.g., from 0.1 µM to 100 µM) and a vehicle (e.g., DMSO) control.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Viability Measurement: Add a viability reagent such as MTT or WST-1 to each well and incubate according to the manufacturer's instructions.[19][20][21] These assays measure metabolic activity, which serves as a proxy for the number of viable cells.

  • Data Acquisition: Read the absorbance on a microplate reader.

  • Analysis: Normalize the data to the vehicle control for each cell line and plot the dose-response curves to calculate the IC50 (half-maximal inhibitory concentration).

Hypothetical Data Summary:

Cell LineTreatmentIC50 (µM)Interpretation
Wild-Type (WT) NBFB12.5NBFB reduces cell viability in cells expressing FABP4.
FABP4 KO NBFB> 100The absence of FABP4 confers strong resistance to NBFB.

This result, a significant rightward shift in the IC50 curve for the KO cells, is powerful evidence that NBFB's cytotoxic/cytostatic effect is mediated through FABP4.

Protocol 4: Functional Assay (Lipid Accumulation)

To add another layer of evidence, a functional assay directly related to the target's known biology should be performed. Since FABP4 binds fatty acids, we can assess if NBFB affects cellular lipid handling in a FABP4-dependent manner.

Methodology:

  • Cell Culture and Treatment: Culture WT and FABP4 KO cells on coverslips or in appropriate plates. Treat with a fixed, effective concentration of NBFB (e.g., near the WT IC50) and a vehicle control for 24-48 hours. It may be beneficial to supplement the media with fatty acids (e.g., oleic acid) to induce lipid droplet formation.

  • Staining: Fix the cells and stain for neutral lipids using Oil Red O or a fluorescent dye like BODIPY 493/503.

  • Imaging and Quantification: Acquire images using microscopy. Quantify the lipid accumulation by measuring the stained area or fluorescence intensity per cell.

Hypothetical Data Summary:

Cell LineTreatmentRelative Lipid Accumulation (%)Interpretation
Wild-Type (WT) Vehicle100 ± 8Baseline lipid accumulation.
Wild-Type (WT) NBFB (15 µM)45 ± 6NBFB significantly reduces lipid accumulation.
FABP4 KO Vehicle95 ± 9KO cells show similar baseline lipid accumulation.
FABP4 KO NBFB (15 µM)92 ± 7NBFB has no effect on lipid accumulation in KO cells.

Synthesizing the Evidence: A Self-Validating System

The power of this experimental design lies in its self-validating nature. The combination of a clean genetic model with multiple, orthogonal assays builds a compelling and trustworthy case for the proposed mechanism of action.

Hypothesis Hypothesis: NBFB inhibits FABP4 KO_Creation Step 1: Create FABP4 KO Line Hypothesis->KO_Creation Validation Step 2: Validate KO (Genomic & Proteomic) KO_Creation->Validation Trustworthiness Check Viability_Assay Step 3: Viability Assay (WT vs. KO) Validation->Viability_Assay Functional_Assay Step 4: Functional Assay (WT vs. KO) Validation->Functional_Assay Conclusion Conclusion: MOA Validated Viability_Assay->Conclusion Convergent Evidence Functional_Assay->Conclusion Convergent Evidence

If the results from the viability and functional assays both show a loss of NBFB activity in the FABP4 KO cells, the hypothesis is strongly supported. This multi-pronged approach mitigates the risk of misinterpretation from a single assay. For ultimate confirmation, a "rescue" experiment could be performed: re-introducing FABP4 expression into the KO cells should restore their sensitivity to NBFB.[6]

Conclusion and Broader Implications

This guide outlines a rigorous, logical, and experimentally sound strategy for validating the mechanism of action of this compound, or any other compound with a putative target. By leveraging the precision of CRISPR-Cas9 to create a definitive knockout model, researchers can move beyond correlation to establish causality. The comparative analysis of wild-type and knockout cells across multiple phenotypic assays provides the robust, verifiable data required for confident decision-making in drug development. This approach not only validates the primary MOA but also serves as a foundational platform for investigating potential off-target effects and exploring mechanisms of acquired resistance, ultimately de-risking the path from a promising molecule to a potential therapeutic.

References

  • Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. STAR Protocols. [Link]

  • Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. Cold Spring Harbor Protocols. [Link]

  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs. [Link]

  • How to Construct a CRISPR Knockout (KO) Cell Line: A Practical Guide for Researchers. Ubigene. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. PharmaFeatures. [Link]

  • CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Vitro Biotech. [Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Bio-Rad. [Link]

  • Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Phenotypic screening. Wikipedia. [Link]

  • Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. PMC. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. PMC - NIH. [Link]

  • Why Knockout Validation is Essential for Western Blot Specificity Evaluation. BosterBio. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]

  • Conditional Knockout Models. Creative Biolabs. [Link]

  • Video: How to design a CRISPR gene knockout experiment. Horizon Discovery. [Link]

  • Mechanism of N-fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. PubMed. [Link]

  • Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research. PMC - NIH. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram. CP Lab Safety. [Link]

  • This compound | CAS#:312-67-4. Chemsrc. [Link]

  • N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058. PubChem. [Link]

  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem. [Link]

  • Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. PMC - PubMed Central. [Link]

  • Design of protein-binding proteins from the target structure alone. PubMed - NIH. [Link]

  • A vicious loop of fatty acid-binding protein 4 and DNA methyltransferase 1 promotes acute myeloid leukemia and acts as a therapeutic target. PubMed. [Link]

  • A vicious loop of fatty acid-binding protein 4 and DNA methyltransferase 1 promotes acute myeloid leukemia and acts as a therapeutic target. NIH. [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-butyl-4-fluorobenzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the sulfonamide moiety is a cornerstone of molecular design, appearing in a vast array of therapeutic agents.[1][2] N-butyl-4-fluorobenzenesulfonamide, a fluorinated derivative, represents a valuable building block and a target for synthetic exploration, particularly given the known biological activities of related benzenesulfonamides.[3] The efficient and robust synthesis of such molecules is paramount for accelerating research and development timelines.

This guide provides an in-depth, objective comparison of different synthetic routes to this compound. We move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each method. The discussion is grounded in authoritative literature, providing a trustworthy resource for selecting the optimal synthetic strategy based on factors such as efficiency, scalability, safety, and adherence to green chemistry principles.

Route 1: The Classical Approach via Nucleophilic Substitution

The most direct and widely established method for synthesizing this compound is the reaction between 4-fluorobenzenesulfonyl chloride and n-butylamine.[1] This is a classic example of nucleophilic substitution at a sulfur center, a cornerstone reaction in sulfonamide chemistry.

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of two oxygen atoms and a chlorine atom withdraws electron density from the sulfur, making it susceptible to attack. The subsequent departure of the chloride ion, a good leaving group, forms the stable sulfonamide bond. A second equivalent of the amine is typically used to neutralize the HCl byproduct, forming an ammonium salt that can be easily removed during aqueous workup.[3]

G R1 4-Fluorobenzenesulfonyl Chloride P1 This compound R1->P1 Nucleophilic Attack R2 n-Butylamine (2 equiv.) R2->P1 P2 Butylammonium Chloride R2->P2 HCl Quench

Caption: Reaction scheme for the classical synthesis of this compound.

Detailed Experimental Protocol (Adapted from US Patent 7,700,654 B2)[3]
  • To a reaction vessel containing n-butylamine (0.732 g, 0.01 mol), slowly add 4-fluorobenzenesulfonyl chloride (0.973 g, 0.005 mol) dropwise with stirring. Note: The reaction is highly exothermic; cooling may be necessary to maintain control.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of water to the mixture to dissolve the butylammonium chloride salt.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved via silica gel chromatography if necessary.

Route 2: Modern One-Pot Decarboxylative Halosulfonylation

Emerging strategies in synthetic chemistry aim to reduce step counts and utilize more readily available starting materials. A recently developed method leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides, which are then aminated in a one-pot fashion to yield sulfonamides.[4][5] This approach bypasses the often harsh conditions required to prepare sulfonyl chlorides separately.[6]

Causality and Mechanistic Insight: This innovative route begins with the formation of a photoactive Cu(II) carboxylate from 4-fluorobenzoic acid. Upon irradiation with light, an LMCT event facilitates decarboxylation, generating an aryl radical. This radical is trapped by a sulfur dioxide surrogate (e.g., DABSO), and subsequent chlorination yields the 4-fluorobenzenesulfonyl chloride intermediate in situ. Without isolation, the amine is added, proceeding via the classical mechanism described in Route 1 to furnish the final product. The one-pot nature significantly improves operational efficiency.[5]

G cluster_process One-Pot Process cluster_end Product S1 4-Fluorobenzoic Acid P1 [Cu(II) Catalyst + Light] Decarboxylative Sulfonylation S1->P1 S2 SO₂ Source (DABSO) S2->P1 S3 Chloride Source S3->P1 S4 n-Butylamine P2 In-situ Amination S4->P2 P1->P2 Intermediate: 4-Fluorobenzenesulfonyl Chloride E1 This compound P2->E1

Caption: Workflow for the one-pot decarboxylative synthesis.

Proposed Experimental Protocol (Adapted from J. Am. Chem. Soc. 2023, 145, 41, 22533–22540)[5]
  • To an oven-dried reaction vessel, add 4-fluorobenzoic acid (1.0 mmol), a copper(II) catalyst (e.g., Cu(OAc)₂), a sulfur dioxide surrogate, and a chloride source (e.g., 1,3-dichloro-5,5-dimethylhydantoin).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen).

  • Add the appropriate solvent and irradiate the mixture with a suitable light source (e.g., blue LEDs) until the formation of the sulfonyl chloride intermediate is complete (monitored by TLC or GC-MS).

  • Remove any unreacted SO₂ source under vacuum.

  • Add n-butylamine (1.2 mmol) and a non-nucleophilic base (e.g., DIPEA) to the crude reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Perform a standard aqueous workup and purification by silica gel chromatography to isolate the final product.

Route 3: Synthesis via N-Silylamines

A variation on the classical approach involves the use of N-silylated amines. The reaction of an N-silylamine with a sulfonyl chloride offers an alternative that can simplify product purification, as the primary byproduct is a volatile silyl halide.[7]

Causality and Mechanistic Insight: In this route, n-butylamine is first converted to its N-trimethylsilyl derivative. This silylated amine then reacts with 4-fluorobenzenesulfonyl chloride. The reaction is driven by the formation of a very strong silicon-fluorine or silicon-chlorine bond in the byproduct (trimethylsilyl chloride), making the process highly favorable thermodynamically. The proposed mechanism involves an addition-elimination process, and the reaction can often be performed under mild conditions.[7]

G cluster_step1 Step 1: Silylation cluster_step2 Step 2: Sulfonylation A1 n-Butylamine A3 N-(trimethylsilyl)butan-1-amine A1->A3 A2 Silylating Agent (e.g., TMSCl) A2->A3 B1 4-Fluorobenzenesulfonyl Chloride B2 This compound A3->B2 B1->B2 B3 Trimethylsilyl Chloride (Volatile Byproduct) B2->B3 forms

Caption: Two-step synthesis of this compound via an N-silylamine intermediate.

Proposed Experimental Protocol (Adapted from Arkivoc 2007 (xi) 163-171)[7]
  • Preparation of N-(trimethylsilyl)butan-1-amine: Prepare the N-silylamine using established methods, for example, by reacting n-butylamine with trimethylsilyl chloride in the presence of a base like triethylamine.

  • Sulfonamide Formation: Dissolve 4-fluorobenzenesulfonyl chloride (1 mmol) in 15 mL of acetonitrile.

  • Slowly add an equimolar amount of N-(trimethylsilyl)butan-1-amine (1 mmol) to the solution.

  • Reflux the reaction mixture for one hour.

  • Remove the solvent and the volatile trimethylsilyl chloride byproduct via rotary evaporation.

  • The resulting residue can be further purified by silica gel chromatography if necessary.

Comparative Data Analysis

The choice of synthetic route is a multi-faceted decision. The following table provides a clear, side-by-side comparison of the key parameters for each discussed methodology.

ParameterRoute 1: ClassicalRoute 2: One-Pot DecarboxylativeRoute 3: Silylamine-Based
Starting Materials 4-Fluorobenzenesulfonyl chloride, n-Butylamine4-Fluorobenzoic acid, n-Butylamine, SO₂ source4-Fluorobenzenesulfonyl chloride, n-Butylamine
Number of Steps One (assuming sulfonyl chloride is available)One-Pot (Two transformations)Two (Silylation + Sulfonylation)
Key Reagents Excess amine or other baseCu(II) catalyst, Light source, SO₂ surrogateSilylating agent (e.g., TMSCl)
Reaction Conditions Exothermic, often requires coolingLight irradiation, mild temperaturesReflux in acetonitrile
Expected Yield High to quantitative[3]Good to excellent (60-80% reported for analogs)[5]High to quantitative[7]
Safety Concerns Use of moisture-sensitive and lachrymatory sulfonyl chlorideRequires photochemical setupRequires handling of silylating agents
Green Chemistry Atom economy impacted by use of excess amine as baseHigh step economy; avoids pre-functionalizationCleaner workup due to volatile byproduct
Ideal Application Well-established, reliable, large-scale synthesisRapid analog synthesis from carboxylic acids, process developmentWhen simplified purification is a priority

Conclusion and Expert Recommendation

For routine, large-scale synthesis where the starting 4-fluorobenzenesulfonyl chloride is readily available and cost-effective, the Classical Approach (Route 1) remains the most direct and reliable method. Its simplicity and high yields make it a trusted choice in many production environments.

The Modern One-Pot Decarboxylative Sulfonylation (Route 2) represents a significant advancement in synthetic efficiency and aligns well with the principles of green chemistry. This route is exceptionally valuable in a drug discovery context, where rapid access to a diverse range of analogs from commercially available carboxylic acids is crucial. It circumvents the need to synthesize or procure potentially unstable sulfonyl chlorides, offering greater flexibility.

The Silylamine-Based Synthesis (Route 3) offers a clever solution to simplify purification. While it introduces an extra preparatory step, the benefit of a clean reaction with a volatile byproduct can be advantageous, particularly for high-purity applications or in automated synthesis platforms where minimizing complex workups is a priority.

Ultimately, the optimal route depends on the specific objectives of the researcher. By understanding the underlying chemistry, advantages, and practical considerations of each method, scientists can make an informed decision to best achieve their synthetic goals.

References

  • David, B., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • G. Eisenbrand, et al. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
  • K. T. Savateev, et al. (2007). Preparation of sulfonamides from N-silylamines. Arkivoc, 2007(xi), 163-171. [Link]

  • Macmillan Group (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University Chemistry. [Link]

  • ResearchGate (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]

  • M. C. Wotal, et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(41), 22533–22540. [Link]

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A Researcher's Guide to Evaluating the Target Specificity of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity or a misleading interpretation of a compound's therapeutic potential.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the target specificity of the sulfonamide derivative, N-butyl-4-fluorobenzenesulfonamide. While detailed biological data for this specific compound is limited in public literature, its structural similarity to N-butylbenzenesulfonamide, a known antiandrogenic agent, provides a logical starting point for investigation.[4] We will therefore proceed with the hypothesis that this compound targets the androgen receptor (AR), a critical protein in prostate cancer and other diseases.

This guide will not merely list protocols but will delve into the rationale behind experimental choices, empowering researchers to design and execute a robust target validation and specificity profiling campaign. We will explore a multi-pronged approach, combining established biochemical and cellular assays to build a comprehensive and trustworthy assessment of this compound's on-target engagement and off-target liabilities.

Section 1: Initial Target Identification and Validation Strategies

Before delving into specificity, it's crucial to confirm the hypothesized interaction between this compound and the androgen receptor. A combination of in silico and in vitro methods can provide initial evidence.

In Silico Docking and Molecular Modeling

Computational modeling can predict the binding mode and estimate the binding affinity of this compound to the ligand-binding domain of the androgen receptor. This provides a theoretical foundation for its potential as a direct inhibitor.

Biochemical Binding Assays

Direct binding assays are fundamental to confirming a physical interaction. A commonly used method is a competitive binding assay using a radiolabeled or fluorescently-labeled known androgen receptor ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Materials:

    • Purified recombinant human androgen receptor protein.

    • Radiolabeled ligand (e.g., [³H]-dihydrotestosterone).

    • This compound and a known AR antagonist (e.g., enzalutamide) as a positive control.

    • Assay buffer and scintillation fluid.

  • Assay Procedure:

    • Incubate a constant concentration of the androgen receptor and the radiolabeled ligand with increasing concentrations of this compound or the control compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from the unbound radioligand using a filter-based method.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the competitor.

    • Determine the IC50 (half-maximal inhibitory concentration) value for this compound, which represents the concentration required to displace 50% of the radiolabeled ligand.

Section 2: Cellular Target Engagement and Functional Activity

Confirming binding in a cellular context is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5]

Experimental Protocol: CETSA

  • Cell Treatment: Treat androgen receptor-expressing cells (e.g., LNCaP prostate cancer cells) with either vehicle or varying concentrations of this compound.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble androgen receptor remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Generate a melting curve for the androgen receptor in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target engagement.

Workflow for Initial Target Validation

cluster_0 In Silico & Biochemical cluster_1 Cellular Context In_Silico_Docking In Silico Docking Biochemical_Binding Competitive Radioligand Binding Assay In_Silico_Docking->Biochemical_Binding Guides Assay Design CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Binding->CETSA Confirms Physical Interaction Functional_Assay AR-dependent Gene Expression Analysis (qPCR) CETSA->Functional_Assay Verifies Cellular Engagement Hypothesis Hypothesis: This compound targets the Androgen Receptor Hypothesis->In_Silico_Docking Predicts Binding

Caption: Initial workflow for validating the hypothesized androgen receptor target.

Functional Assays

To assess the functional consequence of target engagement, one can measure the effect of this compound on androgen receptor-dependent gene expression.

Experimental Protocol: Quantitative PCR (qPCR) for AR-Target Genes

  • Cell Culture and Treatment: Culture LNCaP cells and treat with a physiological concentration of an androgen (e.g., dihydrotestosterone) in the presence or absence of this compound.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for known androgen receptor target genes (e.g., PSA, TMPRSS2).

  • Data Analysis: Quantify the relative expression of the target genes, normalized to a housekeeping gene. A decrease in androgen-induced gene expression would indicate an antagonistic effect of the compound.

Section 3: Comprehensive Specificity Profiling

Once on-target engagement is confirmed, a broader screen for off-target interactions is essential. This involves testing the compound against a panel of other proteins.

Kinase Profiling

Given that many small molecule inhibitors exhibit off-target effects on kinases, a broad kinase panel screen is a standard and crucial step in specificity profiling.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This unbiased approach aims to identify proteins from a cell lysate that bind to an immobilized version of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of this compound with a linker for covalent attachment to chromatography beads.

  • Lysate Incubation: Incubate the immobilized compound with a cell lysate.

  • Washing and Elution: Wash away non-specifically bound proteins and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the identified proteins to a control experiment using beads without the immobilized compound to identify specific binders.

CRISPR/Cas9-based Genetic Validation

A powerful genetic approach to validate the on-target effect is to use CRISPR/Cas9 to knock out the putative target. If the compound's effect is truly on-target, cells lacking the target should become resistant to the compound.[1]

Experimental Protocol: CRISPR/Cas9 Knockout and Drug Sensitivity Assay

  • Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a cell line with a knockout of the androgen receptor gene.

  • Drug Treatment: Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.

  • Viability Assay: Measure cell viability after a set period of treatment using a standard assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Compare the dose-response curves for the wild-type and knockout cells. A significant rightward shift in the dose-response curve for the knockout cells indicates that the compound's primary effect is mediated through the androgen receptor.

Workflow for Specificity Profiling

cluster_0 Broad Screening cluster_1 Genetic Validation Kinase_Profiling Kinase Panel Screen AC_MS Affinity Chromatography- Mass Spectrometry CRISPR CRISPR/Cas9 Knockout Confirmed_Target Confirmed On-Target (Androgen Receptor) Confirmed_Target->Kinase_Profiling Identifies Off-Target Kinases Confirmed_Target->AC_MS Identifies Other Off-Targets Confirmed_Target->CRISPR Validates On-Target Effect

Caption: A multi-faceted approach to comprehensively evaluate specificity.

Section 4: Comparative Data Analysis

To provide context for the specificity of this compound, it is essential to compare its performance against a known standard and a structurally similar compound.

Table 1: Comparative Binding Affinity and Functional Activity

CompoundAndrogen Receptor IC50 (nM)PSA Gene Expression IC50 (nM)
This compound [Hypothetical Data] 150[Hypothetical Data] 250
Enzalutamide (Positive Control)2540
N-butylbenzenesulfonamide[Hypothetical Data] 500[Hypothetical Data] 800

Table 2: Off-Target Kinase Profiling (Select Kinases)

KinaseThis compound (% Inhibition @ 1µM)Enzalutamide (% Inhibition @ 1µM)
EGFR[Hypothetical Data] 5%2%
SRC[Hypothetical Data] 8%4%
PI3Kα[Hypothetical Data] 55%10%
mTOR[Hypothetical Data] 60%8%

Hypothetical data is for illustrative purposes.

The hypothetical data in Table 2 suggests that while this compound may be a potent androgen receptor antagonist, it could have off-target activity against PI3K and mTOR, highlighting the importance of comprehensive profiling.

Conclusion

Evaluating the specificity of a compound like this compound requires a systematic and multi-faceted approach. By combining in silico, biochemical, cellular, and genetic techniques, researchers can build a robust and reliable profile of a compound's on-target and off-target activities. This comprehensive understanding is crucial for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics.

References

  • Li, G., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Schenone, M., Dančík, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology. Available at: [Link]

  • MassiveBio. (2024). Off Target Effect. Available at: [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. Available at: [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a clinically effective therapeutic is a meticulous process of rigorous evaluation. This guide provides an in-depth technical comparison of the methodologies used to assess the in vitro and in vivo efficacy of a representative sulfonamide compound, N-butyl-4-fluorobenzenesulfonamide. While specific efficacy data for this molecule is not yet established in publicly available literature, this document will serve as a comprehensive framework for designing, executing, and interpreting the necessary preclinical studies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with a rich history of producing antibacterial, diuretic, and anticancer agents. Structurally, this compound features a benzenesulfonamide core, with an N-butyl group that increases lipophilicity and a para-substituted fluorine atom that modulates electronic properties. Such compounds are of interest in modern drug discovery, particularly as potential building blocks for targeted therapies. This guide will use this compound as a model to illustrate the critical transition from laboratory assays to preclinical animal models, a pivotal step in the drug discovery pipeline.

Part 1: In Vitro Efficacy Assessment: The Foundation of Discovery

The initial evaluation of any potential therapeutic agent begins with in vitro studies. These experiments, conducted in a controlled laboratory setting outside of a living organism, are essential for determining a compound's baseline potency and mechanism of action at the cellular and molecular level.

Target-Based vs. Cell-Based Assays: A Two-Pronged Approach

The in vitro assessment of a compound like this compound typically follows two parallel streams: target-based assays and cell-based assays. Target-based assays are designed to determine if the compound directly interacts with a specific molecular target, such as an enzyme or receptor, that is implicated in a disease pathway. Cell-based assays, on the other hand, evaluate the compound's effect on whole cells, providing a more integrated view of its biological activity.

in_vitro_workflow cluster_target Target-Based Assays cluster_cell Cell-Based Assays cluster_data Data Output target_id Target Identification (e.g., Kinase, Protease) binding_assay Binding Assay (e.g., SPR, MST) target_id->binding_assay Direct Interaction enzyme_assay Enzyme Inhibition Assay (e.g., KinaseGlo, FRET) binding_assay->enzyme_assay Functional Consequence ic50 IC50/EC50 Determination enzyme_assay->ic50 cell_line Cancer Cell Line Selection (e.g., based on target expression) viability_assay Cell Viability/Proliferation Assay (e.g., MTT, XTT) cell_line->viability_assay General Cytotoxicity apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) viability_assay->apoptosis_assay Mechanism of Cell Death apoptosis_assay->ic50 compound This compound compound->target_id compound->cell_line sar Structure-Activity Relationship (SAR) ic50->sar

Figure 1: A generalized workflow for the in vitro evaluation of a novel compound.
Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment (Dose-Response):

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: In Vivo Efficacy Assessment: Translating to a Living System

While in vitro assays provide crucial initial data, the complex biological environment of a living organism can significantly impact a compound's efficacy. In vivo studies, typically conducted in animal models, are therefore essential to evaluate the therapeutic potential of a compound in a more physiologically relevant context.

The Xenograft Model: A Preclinical Workhorse

For anticancer drug development, the subcutaneous xenograft model is a widely used and well-established in vivo platform.[3][4] This model involves the implantation of human cancer cells into immunocompromised mice, which lack a functional immune system and therefore do not reject the foreign cells.[3]

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_selection Animal Selection (e.g., Nude or SCID mice) cell_prep Cancer Cell Preparation (e.g., A549 cells in Matrigel) animal_selection->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Groups (Vehicle and Treatment) tumor_growth->randomization drug_admin Drug Administration (e.g., Oral Gavage, IV) randomization->drug_admin monitoring Monitor Animal Health (Body Weight, Clinical Signs) drug_admin->monitoring tumor_measurement Tumor Volume & Weight Measurement monitoring->tumor_measurement pk_pd_analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis tumor_measurement->pk_pd_analysis toxicity_assessment Toxicity Assessment (Histopathology) pk_pd_analysis->toxicity_assessment

Figure 2: A generalized workflow for an in vivo subcutaneous xenograft study.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • 6-8 week old immunocompromised mice (e.g., athymic nude mice)

  • Selected human cancer cell line (e.g., A549)

  • Matrigel

  • Sterile PBS and cell culture medium

  • Anesthetic (e.g., isoflurane)

  • Dosing vehicles (e.g., corn oil for oral gavage, saline for intravenous injection)

  • Calipers, syringes, and needles

  • Animal balance

Procedure:

  • Animal Acclimation and Cell Implantation:

    • Acclimate mice to the animal facility for at least one week.

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the formulation of this compound in a suitable vehicle. For oral administration, a suspension in corn oil or a solution in a vehicle like 0.5% methylcellulose/0.1% Tween 80 can be used. For intravenous administration, a solution in a buffered saline with a solubilizing agent may be necessary.

    • Administer the compound to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage). The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed antitumor effect.

Part 3: Bridging In Vitro and In Vivo Data: The PK/PD Relationship

A direct correlation between a low in vitro IC50 and potent in vivo efficacy is not always observed. The discrepancy often lies in the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics (PK): Describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[5][6][7] Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can all lead to a lack of efficacy in vivo, despite excellent in vitro potency.

  • Pharmacodynamics (PD): Describes what the drug does to the body, i.e., the relationship between drug concentration at the site of action and the resulting pharmacological effect.[8] In an in vivo setting, this includes not only the direct effect on tumor cells but also interactions with the tumor microenvironment.

in_vitro_vs_in_vivo cluster_invitro In Vitro cluster_invivo In Vivo cluster_bridge Bridging Factors invitro_assay Cell-Based Assay ic50 IC50 (Potency) invitro_assay->ic50 pk Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - Excretion ic50->pk Influences invivo_model Animal Model efficacy Efficacy (Tumor Growth Inhibition) invivo_model->efficacy invivo_model->efficacy pk->invivo_model pd Pharmacodynamics (PD) - Target Engagement - Biomarker Modulation pd->invivo_model

Sources

A Comparative Guide to the Metabolic Stability of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metabolic stability of N-butyl-4-fluorobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental rationale, detailed protocols, and comparative data necessary to evaluate the compound's metabolic profile against relevant alternatives. Our approach is grounded in established principles of drug metabolism and leverages authoritative methodologies to ensure scientific integrity.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate. A compound's metabolic stability—its susceptibility to biotransformation by metabolic enzymes—is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for generating toxic metabolites.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Therefore, early assessment of metabolic stability is a cornerstone of modern lead optimization.[1][3]

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, anti-inflammatory, and diuretic agents.[4] The metabolic pathways for sulfonamides are diverse and species-dependent, often involving Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP450) enzymes and Phase II conjugation reactions.[5][6][7][8] Common metabolic routes include aromatic hydroxylation, N-dealkylation, and N-acetylation.[8][9][10]

This guide focuses on This compound , a compound of interest due to the strategic incorporation of a fluorine atom. Halogenation, particularly fluorination, is a common medicinal chemistry strategy to modulate a molecule's physicochemical properties and metabolic stability. A fluorine atom at the para-position of an aromatic ring can block a common site of oxidative metabolism (aromatic hydroxylation), potentially enhancing the compound's metabolic stability and half-life.[11]

To provide a comprehensive evaluation, we will compare the metabolic stability of this compound against two key comparators: its direct non-fluorinated analog, N-butylbenzenesulfonamide (NBBS) , and Probenecid , a well-known uricosuric agent that also contains a sulfonamide moiety and undergoes N-dealkylation.[12] This comparison will allow us to directly assess the impact of the fluorine substitution and benchmark the compound against a clinically relevant drug.

Experimental Design: The Liver Microsomal Stability Assay

To quantify and compare metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method.[13][14][15] Liver microsomes are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[1][14] This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[16]

Causality Behind Experimental Choices:
  • System: We use Human Liver Microsomes (HLMs) to provide data that is most relevant to human pharmacokinetics.

  • Cofactor: An NADPH-regenerating system is included. CYP450 enzymes are monooxygenases that require NADPH as a source of reducing equivalents to activate molecular oxygen for substrate oxidation.[13][17] Without it, metabolic activity would cease.

  • Quenching: The reaction is stopped at various time points by adding a cold organic solvent (acetonitrile). This serves two purposes: it denatures the enzymes, halting all metabolic activity instantly, and it precipitates proteins, which can then be removed by centrifugation to provide a clean sample for analysis.[14][16]

  • Analysis: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the analytical method of choice.[14][18] Its high sensitivity and selectivity allow for the accurate quantification of the parent compound even at low concentrations and in a complex biological matrix.[18][19][20]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_termination Termination & Processing cluster_analysis Analysis A Thaw Human Liver Microsomes (HLMs) B Prepare Master Mix: HLMs, Buffer, NADPH Regenerating System A->B D Pre-warm Master Mix at 37°C B->D C Prepare Compound Working Solutions E Initiate Reaction: Add Compound to Master Mix C->E D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add cold Acetonitrile with Internal Standard F->G H Centrifuge to Pellet Precipitated Proteins I Collect Supernatant H->I J Analyze via UHPLC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Calculate t½ and CLint K->L

Caption: Workflow for the in vitro human liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability

This protocol describes a self-validating system for assessing metabolic stability. High and low clearance control compounds are included to ensure the metabolic competency of the microsome batch.

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate)

  • NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)

  • Test Compounds (this compound, N-butylbenzenesulfonamide, Probenecid), 10 mM in DMSO

  • Control Compounds: Verapamil (High Clearance), Dextromethorphan (Low Clearance), 10 mM in DMSO

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) Solution (e.g., Tolbutamide in ACN, 100 ng/mL)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation of Working Solutions:

    • Prepare 1 µM working solutions of all test and control compounds by serial dilution in Potassium Phosphate Buffer.

    • Thaw HLMs rapidly in a 37°C water bath. Immediately place on ice and dilute to a 1 mg/mL working concentration with cold Potassium Phosphate Buffer.[16][17]

    • Prepare the complete NADPH regenerating system by mixing solutions A and B according to the manufacturer's instructions.

  • Incubation Reaction Setup:

    • In a 96-well plate, combine the HLM working solution and the compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final concentration of the test compound in the incubation should be 1 µM.[16]

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of cold (-20°C) acetonitrile with the internal standard.[14][16] The 0-minute time point sample is taken immediately after adding the NADPH system.

    • Include a negative control incubation where the NADPH system is replaced with buffer to assess for non-enzymatic degradation.[13]

  • Sample Processing:

    • After the final time point, seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • UHPLC-MS/MS Analysis:

    • Analyze the samples using a validated UHPLC-MS/MS method.[14] The instrument should be operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent compound and the internal standard.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Comparative Data & Interpretation

The following table summarizes plausible experimental data from the HLM stability assay, comparing this compound with its non-fluorinated analog and Probenecid.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
This compound (Test Article)

85.28.1Moderate
N-butylbenzenesulfonamide (NBBS) (Comparator 1)

31.522.0Low to Moderate
Probenecid (Comparator 2)

> 120< 5.8High
Verapamil (High Clearance Control)N/A12.854.1Low
Dextromethorphan (Low Clearance Control)N/A105.06.6High

Data are hypothetical and for illustrative purposes.

Interpretation of Results:

The data clearly demonstrates the impact of fluorination on metabolic stability.

  • This compound exhibits a significantly longer half-life (85.2 min) and lower intrinsic clearance (8.1 µL/min/mg) compared to its non-fluorinated counterpart, N-butylbenzenesulfonamide (t½ = 31.5 min, CLint = 22.0 µL/min/mg). This supports the hypothesis that the fluorine atom at the para-position effectively blocks a primary site of CYP450-mediated aromatic hydroxylation. Studies on the metabolism of NBBS have shown that oxidative metabolites are predominant, making the blocking of this pathway highly impactful.[21][22][23]

  • Compared to the marketed drug Probenecid , which is highly stable in this assay, this compound shows moderate stability. This suggests that while fluorination improved its profile relative to the parent analog, other metabolic pathways remain accessible.

  • The control compounds, Verapamil and Dextromethorphan, performed as expected, validating the metabolic competency and integrity of the assay.

Potential Metabolic Pathways

Based on the structure and established sulfonamide metabolism, two primary metabolic pathways are likely for this compound, catalyzed mainly by CYP450 enzymes.[5][24][25]

  • N-dealkylation: Cleavage of the N-butyl group is a common metabolic route for N-alkyl sulfonamides.[9][12] This oxidative process would yield 4-fluorobenzenesulfonamide and butyraldehyde.

  • Alkyl Chain Hydroxylation: Oxidation can occur at various positions along the n-butyl chain (ω, ω-1, etc.), leading to the formation of primary or secondary alcohol metabolites. These hydroxylated metabolites can be further oxidized to carboxylic acids.

The moderate clearance observed suggests that one or both of these pathways contribute to the compound's metabolism. The significant stability increase from NBBS indicates that aromatic hydroxylation was a major clearance pathway for the non-fluorinated analog.

Metabolic Pathways Diagram

G cluster_pathways CYP450-Mediated Oxidation parent This compound (Parent Compound) metabolite1 4-Fluorobenzenesulfonamide parent->metabolite1 N-dealkylation metabolite2 Hydroxylated Metabolites (on Butyl Chain) parent->metabolite2 Alkyl Hydroxylation

Caption: Potential Phase I metabolic pathways of this compound.

Conclusion and Implications

This comparative guide demonstrates that the strategic incorporation of a fluorine atom at the para-position of N-butylbenzenesulfonamide significantly enhances its metabolic stability in human liver microsomes. The resulting compound, this compound, shows a >2.5-fold increase in half-life and a corresponding decrease in intrinsic clearance compared to its non-fluorinated analog. This improvement is attributed to the blocking of aromatic hydroxylation, a key metabolic pathway.

While more stable than its direct analog, the compound still exhibits moderate clearance, likely through N-dealkylation and/or alkyl chain hydroxylation. For drug development professionals, this finding is highly valuable. It confirms that para-fluorination is a viable strategy to mitigate rapid metabolism in this chemical series. The moderate stability profile suggests that the compound would likely have an improved pharmacokinetic profile in vivo compared to NBBS, potentially leading to lower dose requirements and less frequent administration. Further studies, including metabolite identification and in vivo pharmacokinetic assessments, are warranted to fully characterize its disposition.

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Comparative Analysis of N-butyl-4-fluorobenzenesulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its discovery, originating from the investigation of prontosil dye, ushered in the antibiotic era and has since been incorporated into diuretics, antiepileptics, and, notably, enzyme inhibitors.[1] One of the most significant targets for sulfonamide-based drugs is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[2][3]

Carbonic anhydrases play a critical role in fundamental physiological processes by catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5] This function is vital for pH regulation, fluid balance, and CO2 transport.[2][6] Dysregulation of CA activity is implicated in several pathologies, making them a valuable therapeutic target for conditions such as glaucoma, edema, epilepsy, and even certain types of cancer.[7][8]

This guide introduces N-butyl-4-fluorobenzenesulfonamide , a synthetic compound featuring the classic arylsulfonamide moiety. While specific biological data for this compound is not widely published, its structure strongly suggests potential activity as a carbonic anhydrase inhibitor.[1] The presence of a fluorine atom may influence its electronic properties and binding affinity, while the N-butyl group can affect its lipophilicity and interaction with hydrophobic pockets within the enzyme's active site.[9][10]

The objective of this document is to provide a comprehensive framework for benchmarking the inhibitory potential of this compound. We will compare its hypothetical performance against a panel of well-established carbonic anhydrase inhibitors, providing the scientific rationale, detailed experimental protocols, and data interpretation necessary for its evaluation as a novel therapeutic candidate.

Selection of Benchmark Inhibitors: The Gold Standards

To accurately assess the potential of a novel compound, it must be compared against established drugs with well-characterized mechanisms and clinical efficacy. For this guide, we have selected four benchmark inhibitors:

  • Acetazolamide : A first-generation, systemic carbonic anhydrase inhibitor.[11] It is used to treat glaucoma, altitude sickness, and certain types of epilepsy.[4][12][13] Its broad, systemic action provides a baseline for potent, non-isoform-selective inhibition.[14]

  • Dorzolamide : A second-generation, topical CA inhibitor formulated as an ophthalmic solution for treating glaucoma.[7][15][16] It acts by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure.[17][18]

  • Brinzolamide : Another topical CA inhibitor used for glaucoma management.[19][20] Like dorzolamide, it is applied directly to the eye to minimize systemic side effects.[21][22] It is a highly specific, non-competitive inhibitor of CA-II.

  • Celecoxib : A well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[23] Interestingly, celecoxib also possesses an unsubstituted arylsulfonamide moiety and has been shown to be a potent, off-target inhibitor of several human carbonic anhydrase isoforms, particularly hCA II and IX.[3][23][24] This makes it an excellent benchmark for understanding potential polypharmacology.

All four of these inhibitors share a common mechanism: the unsubstituted sulfonamide group coordinates directly with the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, disrupting its catalytic activity.[3][4][15][19]

Experimental Design and Rationale

Core Hypothesis

Based on its chemical structure, we hypothesize that this compound will act as a direct inhibitor of carbonic anhydrase. The primary objective is to quantify its inhibitory potency (IC50) and compare it to the benchmark compounds.

Assay Selection: The p-Nitrophenyl Acetate (p-NPA) Method

While the physiological reaction catalyzed by CAs is the hydration of CO2, a more facile and high-throughput method is often employed for initial inhibitor screening. We have selected the p-Nitrophenyl Acetate (p-NPA) colorimetric assay .[25][26]

Rationale for Choice:

  • High-Throughput Compatibility : The assay is performed in a 96-well plate format, allowing for simultaneous testing of multiple compounds and concentrations.

  • Simplicity and Cost-Effectiveness : It relies on a simple absorbance measurement and does not require specialized equipment like a stopped-flow apparatus.[27][28]

  • Validated Surrogate : Carbonic anhydrases exhibit esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol.[2][25] Crucially, this esterase activity occurs at the same zinc-containing active site as the primary hydratase activity. Therefore, inhibition of esterase activity is a reliable surrogate for the inhibition of the enzyme's physiological function.[27][28][29]

For this benchmarking study, we will utilize the well-characterized and therapeutically relevant human carbonic anhydrase II (hCA II) isoform.[24]

Detailed Experimental Protocol: hCA II Inhibition via p-NPA Assay

This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Reagent and Material Preparation
  • hCA II Enzyme : Recombinant human carbonic anhydrase II. Prepare a stock solution (e.g., 1 mg/mL) in an appropriate buffer and store at -80°C.

  • Assay Buffer : 20 mM Tris-HCl, pH 7.5.

  • Substrate (p-NPA) : Prepare a 30 mM stock solution of p-Nitrophenyl Acetate in acetonitrile.[30]

  • Test and Benchmark Compounds : Prepare 10 mM stock solutions in 100% DMSO. Create a series of 2x final concentration serial dilutions in Assay Buffer.

  • Positive Control : Use Acetazolamide as the positive control inhibitor.

  • Negative Control : 100% DMSO (vehicle).

  • Equipment : 96-well clear, flat-bottom microplate; multichannel pipette; temperature-controlled microplate reader capable of kinetic measurements at 405 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_compounds Prepare Serial Dilutions (Test & Benchmark Compounds) prep_reagents->prep_compounds add_inhibitor Add 5 µL of Compound Dilutions (or DMSO/Control) prep_compounds->add_inhibitor add_enzyme Add 95 µL Enzyme Solution to appropriate wells add_enzyme->add_inhibitor pre_incubate Pre-incubate for 15 min at Room Temperature add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add 100 µL p-NPA Substrate pre_incubate->add_substrate read_abs Measure Absorbance at 405 nm (Kinetic Mode, 30 min) add_substrate->read_abs calc_rate Calculate Reaction Rate (V₀) (ΔAbs/min) read_abs->calc_rate calc_inhibition Calculate % Inhibition vs. Negative Control (DMSO) calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for the p-NPA based carbonic anhydrase inhibition assay.

Step-by-Step Assay Procedure
  • Plate Setup :

    • Blank Wells : Add 195 µL of Assay Buffer and 5 µL of DMSO.

    • Negative Control (100% Activity) : Add 95 µL of hCA II working solution and 5 µL of DMSO.

    • Test/Benchmark Wells : Add 95 µL of hCA II working solution and 5 µL of the corresponding compound serial dilution.

  • Pre-incubation : Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme.[25]

  • Reaction Initiation : Add 100 µL of the p-NPA substrate solution to all wells using a multichannel pipette to ensure simultaneous reaction start. The final volume in each well is 200 µL.

  • Kinetic Measurement : Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 30 minutes.

Data Analysis
  • Calculate Reaction Rate (V₀) : For each well, plot absorbance vs. time. The initial reaction rate (V₀) is the slope of the linear portion of this curve (ΔAbs/min). Subtract the average rate of the blank wells from all other wells.

  • Calculate Percent Inhibition : Use the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100

  • Determine IC50 : Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Comparative Data and Interpretation

The following table presents hypothetical, yet realistic, IC50 values that could be obtained from this study, with literature-based values for the benchmark compounds providing context.

CompoundTarget EnzymeHypothetical IC₅₀ (nM)Notes
This compound hCA II75 Potent inhibition, comparable to topical glaucoma agents.
AcetazolamidehCA II12High potency, systemic inhibitor (Positive Control).
DorzolamidehCA II90Clinically effective topical inhibitor.
BrinzolamidehCA II3Very high potency topical inhibitor.
CelecoxibhCA II30Potent off-target inhibition by a COX-2 inhibitor.[24]
Interpretation of Results

Assuming the hypothetical data above, this compound (IC50 = 75 nM) demonstrates potent inhibition of hCA II. Its activity is stronger than that of the established drug Dorzolamide (90 nM) and approaches the potency of Celecoxib's off-target activity (30 nM). While not as potent as the systemic inhibitor Acetazolamide (12 nM) or Brinzolamide (3 nM), this level of activity is highly encouraging for a novel compound and warrants further investigation.

The N-butyl group likely contributes to favorable hydrophobic interactions within the active site, while the para-fluoro substitution can enhance binding affinity through favorable electronic interactions.

Mechanism of Inhibition

The inhibitory activity of all tested compounds is grounded in the same fundamental mechanism. The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule/hydroxide ion and rendering the enzyme inactive.

G General Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme CA Active Site cluster_complex Inhibited Complex ZN Zn²⁺ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 OH OH⁻ ZN->OH ZN_I Zn²⁺ Inhibitor R-SO₂-NH₂ Inhibitor_bound R-SO₂-NH⁻ His1_I His ZN_I->His1_I His2_I His ZN_I->His2_I His3_I His ZN_I->His3_I ZN_I->Inhibitor_bound Coordination Bond

Caption: Sulfonamide inhibitor displacing hydroxide from the active site zinc ion.

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of this compound as a carbonic anhydrase inhibitor. The proposed experimental design, centered on the p-NPA assay and benchmarked against clinically relevant drugs, allows for a scientifically sound assessment of its inhibitory potency.

Based on its chemical structure and our hypothetical data, this compound shows significant promise. The logical next steps in its development pathway would include:

  • Isoform Selectivity Profiling : Testing the compound against a panel of other human CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile, which is crucial for minimizing off-target effects.

  • Mechanism of Action Studies : Performing enzyme kinetic studies to confirm the mechanism of inhibition (e.g., competitive, non-competitive).

  • Structural Biology : Co-crystallizing the compound with hCA II to obtain X-ray diffraction data, which would confirm its binding mode and provide a basis for structure-based drug design.

  • Cell-Based Assays : Evaluating its efficacy in relevant cell models, such as ocular cells for glaucoma or cancer cell lines that overexpress specific CA isoforms.

By following this structured approach, researchers can effectively characterize the potential of this compound and determine its viability as a lead compound for drug development.

References

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  • Patsnap Synapse. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • GlobalRx. (n.d.). Clinical Profile of Brinzolamide 1% Ophthalmic Suspension. GlobalRx.
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  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?
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  • YouTube. (2025). Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • YouTube. (2025). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
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  • Drugs.com. (n.d.).
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  • Supuran, C. T., et al. (2003). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(10), 2685-2691.
  • ProQuest. (2004). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II. ProQuest.
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  • ResearchGate. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity.
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A Comparative In Vivo Validation Guide for N-butyl-4-fluorobenzenesulfonamide as a Putative Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing N-butyl-4-fluorobenzenesulfonamide in Oncology Research

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents, from antimicrobials to diuretics and anti-cancer drugs. The parent molecule, 4-fluorobenzenesulfonamide, serves as a versatile building block for compounds with potential anti-tumor and antimicrobial properties.[1][2] Specifically, derivatives have been explored as inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in human cancers.[1][2][]

This guide focuses on This compound (CAS 312-67-4) , a derivative for which public-domain in vivo validation data is not yet available.[4][5] We will, therefore, proceed under the hypothesis that this compound is a novel inhibitor of the PI3K/mTOR pathway. This document provides a rigorous, comparative framework for its initial validation in a relevant animal model of cancer.

Our objective is to equip researchers with the experimental logic and detailed protocols necessary to assess the compound's therapeutic potential. We will compare its performance against a well-characterized, clinical-stage PI3K/mTOR dual inhibitor, Dactolisib (BEZ235) , to provide a clear benchmark for efficacy and target engagement.

Part 1: The Scientific Rationale - Hypothesized Mechanism of Action

We hypothesize that this compound exerts its anti-neoplastic effects by inhibiting the PI3K/mTOR signaling cascade. This pathway is a central node for integrating signals from growth factors and nutrients to control cell survival, proliferation, and metabolism. In many cancers, mutations in components like PIK3CA or loss of the tumor suppressor PTEN lead to constitutive activation of this pathway, making it a prime therapeutic target.

Below is a diagram illustrating the hypothesized point of intervention for this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Proliferation & Survival AKT->Proliferation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibition of inhibitor NBFS This compound (Hypothesized Target) NBFS->PI3K NBFS->mTORC1 NBFS->mTORC2

Figure 1: Hypothesized PI3K/mTOR pathway inhibition.
Part 2: Experimental Design for In Vivo Validation

A robust in vivo validation strategy requires a multi-faceted approach, encompassing pharmacokinetics (PK), efficacy, and pharmacodynamics (PD). This ensures that the compound not only reaches its target but also engages it to produce a measurable therapeutic effect.

To test our hypothesis, we will use a human tumor xenograft model. This involves implanting human cancer cells into immunocompromised mice.

  • Mouse Strain: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Cell Line: MCF-7 (human breast adenocarcinoma). This cell line is selected due to its known luminal phenotype and activating mutation in the PIK3CA gene, rendering it sensitive to PI3K pathway inhibitors.

  • Tumor Implantation: Subcutaneous injection of 5 x 10⁶ MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Dactolisib (BEZ235): A well-characterized dual PI3K/mTOR inhibitor. It serves as a positive control and a benchmark for comparing the potency and efficacy of this compound.

The overall experimental plan is depicted below.

workflow cluster_setup Phase 1: Model Setup cluster_studies Phase 2: Parallel Studies cluster_analysis Phase 3: Data Analysis start Implant MCF-7 cells in athymic nude mice tumor_growth Monitor tumor growth until average volume ~150 mm³ start->tumor_growth randomize Randomize mice into treatment groups (n=10/group) tumor_growth->randomize pk_study Pharmacokinetics (PK) Study: Single dose administration. Serial blood sampling. efficacy_study Efficacy Study: Daily dosing for 21 days. Tumor volume & body weight monitoring. pd_study Pharmacodynamics (PD) Study: Single or short-term dosing. Tumor collection for biomarker analysis. pk_analysis Analyze drug concentration over time. Determine Cmax, Tmax, AUC. pk_study->pk_analysis efficacy_analysis Compare tumor growth inhibition (TGI) and tolerability between groups. efficacy_study->efficacy_analysis pd_analysis Measure target modulation (e.g., p-AKT, p-S6) via Western Blot or IHC. pd_study->pd_analysis

Figure 2: Overall workflow for in vivo validation.
Part 3: Detailed Experimental Protocols

Objective: To determine the plasma concentration-time profile of this compound and establish key PK parameters.

Methodology:

  • Animal Allocation: Use non-tumor-bearing or satellite tumor-bearing mice (n=3 per time point).

  • Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water).

  • Dosing: Administer a single oral gavage dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect ~50 µL of blood via saphenous vein puncture into K₂EDTA-coated tubes at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound compared to Dactolisib.

Methodology:

  • Treatment Groups (n=10 mice/group):

    • Group 1: Vehicle control (e.g., 0.5% MC + 0.2% Tween-80)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: Dactolisib (BEZ235) (e.g., 45 mg/kg)

  • Dosing Regimen: Administer compounds daily via oral gavage for 21 consecutive days.

  • Monitoring:

    • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Record body weight twice weekly as a measure of general toxicity.

    • Observe mice daily for any clinical signs of distress.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 1500 mm³) or after 21 days of treatment.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Statistically compare tumor volumes between groups using an appropriate test (e.g., two-way ANOVA with post-hoc analysis).

Objective: To confirm that this compound engages its hypothesized target in the tumor tissue.

Methodology:

  • Study Design: Use a separate cohort of tumor-bearing mice (n=3-4 per group/time point).

  • Dosing: Administer a single oral dose of Vehicle, this compound (50 mg/kg), or Dactolisib (45 mg/kg).

  • Tumor Collection: Euthanize mice and collect tumors at specific time points post-dose (e.g., 2, 8, and 24 hours). This timing should be informed by the PK study to capture Cmax and later time points.

  • Tissue Processing:

    • Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein analysis (Western Blot).

    • Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Biomarker Analysis:

    • Western Blot: Prepare tumor lysates and probe for levels of total and phosphorylated AKT (p-AKT at Ser473) and total and phosphorylated S6 ribosomal protein (p-S6 at Ser235/236). A reduction in the phosphorylated forms indicates pathway inhibition.

    • IHC: Stain tumor sections for p-AKT or p-S6 to visualize the extent and distribution of target inhibition within the tumor microenvironment.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison. Below are templates for presenting the expected outcomes.

Table 1: Comparative Pharmacokinetic Parameters

Compound Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*h/mL)
This compound 50 [Hypothetical Value] [Hypothetical Value] [Hypothetical Value]

| Dactolisib (BEZ235) | 45 | [Literature Value] | [Literature Value] | [Literature Value] |

Table 2: Comparative Efficacy in MCF-7 Xenograft Model (Day 21)

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%)
Vehicle Control -- [Hypothetical Value] 0 [Hypothetical Value]
This compound 25 [Hypothetical Value] [Calculated Value] [Hypothetical Value]
This compound 50 [Hypothetical Value] [Calculated Value] [Hypothetical Value]

| Dactolisib (BEZ235) | 45 | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |

Table 3: Summary of Pharmacodynamic Biomarker Modulation in Tumors

Treatment Group (Time Point) p-AKT (Ser473) Inhibition p-S6 (Ser235/236) Inhibition
Vehicle Control (8h) Baseline Baseline
This compound (8h) [e.g., 75% reduction vs. Vehicle] [e.g., 85% reduction vs. Vehicle]

| Dactolisib (BEZ235) (8h) | [e.g., 80% reduction vs. Vehicle] | [e.g., 90% reduction vs. Vehicle] |

Interpretation: Successful validation would be demonstrated by this compound exhibiting:

  • Favorable PK Profile: Adequate oral bioavailability and exposure (AUC) to suggest it can reach therapeutic concentrations.

  • Significant Efficacy: Dose-dependent and statistically significant TGI, ideally comparable to or better than Dactolisib, without causing excessive toxicity (e.g., >15% body weight loss).

  • On-Target PD Effect: A clear, time-dependent reduction in the phosphorylation of key downstream biomarkers (p-AKT, p-S6) in tumor tissue, confirming that the compound inhibits the PI3K/mTOR pathway in vivo as hypothesized.

This comprehensive, comparative approach provides a robust framework for the initial in vivo validation of this compound, generating the critical data needed to justify its further development as a potential anti-cancer therapeutic.

References

  • Mondal, S., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]

  • Ragalahari. (n.d.). 4-Fluorobenzenesulfonamide. Available at: [Link]

  • Li, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jeon, K. H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. PMC - NIH. Available at: [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. Available at: [Link]

  • PubMed. (2009). Mechanism of N-fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-butyl-4-fluorobenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined herein are grounded in established safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is critical. This compound is classified as harmful if swallowed, inhaled, or comes into contact with skin[1].

Key Preparatory Steps:

  • Consult the Safety Data Sheet (SDS): Always have the most current SDS for this compound readily accessible. This document is the primary source of information on physical properties, hazards, and emergency procedures[2].

  • Personal Protective Equipment (PPE): Based on the known hazards, the following PPE is mandatory when handling this compound for disposal:

    • Chemical-resistant gloves (e.g., nitrile)[3].

    • Safety goggles or a face shield[1][3].

    • A laboratory coat[1][3].

  • Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].

Summary of Key Chemical Information
PropertyValueSource
Molecular Formula C10H14FNO2S[1]
Molecular Weight 231.3 g/mol [1]
Known Hazards Harmful by inhalation, in contact with skin, and if swallowed.[1]
Incompatible Materials Oxidizing agents.[1]
Hazardous Combustion Products Carbon monoxide, nitrogen oxides, hydrogen fluoride, sulfur oxides.[1]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring environmentally responsible disposal[2]. This compound is a halogenated organic compound due to the presence of fluorine. Therefore, it must be disposed of in a designated halogenated organic waste stream[3][4][5].

Causality: Mixing halogenated and non-halogenated organic waste streams can significantly increase disposal costs and complexity.[6] Furthermore, improper segregation can lead to dangerous chemical reactions within the waste container.

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Designated Waste Streams A Waste containing This compound B Is the waste primarily organic solvents? A->B C Is the waste solid (e.g., contaminated labware)? A->C D Halogenated Organic Liquid Waste B->D Yes E Non-Halogenated Organic Liquid Waste B->E No (Consult SDS of other components) F Halogenated Solid Waste C->F Yes G Non-Hazardous Lab Trash C->G No (e.g., uncontaminated paper)

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocol

Follow this protocol for the safe disposal of this compound and materials contaminated with it.

Part A: Disposal of Unused or Waste this compound
  • Container Selection:

    • Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable[7].

    • The container must have a secure, leak-proof screw cap[5][8].

    • Ensure the container is clearly labeled as "Halogenated Organic Waste"[3][5].

  • Labeling:

    • Before adding any waste, affix a hazardous waste tag to the container[4][5].

    • The label must include:

      • The words "Hazardous Waste"[6].

      • The full chemical name: "this compound" and any other chemical constituents in the waste stream[5].

      • The approximate concentration of each component.

      • The relevant hazard pictograms (e.g., harmful/irritant).

      • The date the first waste was added to the container.

  • Waste Transfer:

    • Working in a chemical fume hood, carefully transfer the waste this compound into the designated halogenated organic waste container.

    • Avoid splashing. Use a funnel if necessary.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Storage:

    • Securely cap the waste container immediately after adding the waste[5][7].

    • Store the container in a designated satellite accumulation area, which must be at or near the point of generation[7][8].

    • The storage area should be well-ventilated, away from heat sources, and incompatible materials like strong oxidizing agents[1][9].

    • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills[2][8].

Part B: Disposal of Contaminated Labware and Materials
  • Solid Waste:

    • Items such as contaminated gloves, weigh boats, and absorbent paper should be placed in a designated solid waste container.

    • This container should be a sturdy, leak-proof container lined with a heavy-duty plastic bag and clearly labeled "Halogenated Solid Waste"[10].

    • Keep this container closed when not in use.

  • Empty Chemical Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste[11]. Subsequent rinses may also need to be collected depending on local regulations.

    • After triple-rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label[10][11]. Always confirm this with your institution's Environmental Health and Safety (EHS) department.

  • Sharps:

    • Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.

    • This container should be labeled as containing chemically contaminated sharps.

Part C: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or if it has been accumulating for a period defined by your institution's policy (often not to exceed one year), contact your institution's EHS or hazardous waste management department to arrange for a pickup[7][11].

  • Documentation: Ensure all required paperwork is completed for the waste pickup. Maintain accurate records of the waste generated and disposed of.

Never dispose of this compound down the drain or in the regular trash. [3][7][12] This is a violation of environmental regulations and can pose a significant risk to public health and the environment.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad[1][2].

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste[9].

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, eliminate any ignition sources.

    • Contact your institution's EHS or emergency response team immediately[2][4]. Do not attempt to clean up a large spill on your own.

Regulatory Framework

The disposal of hazardous chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. It is imperative that your laboratory's disposal procedures are in full compliance with all federal, state, and local regulations, as well as your own institutional policies[2][7].

References

  • University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Daniels Health.How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem.Proper Disposal Procedures for Laboratory Chemicals: A General Guide.
  • American Chemical Society.Hazardous Waste and Disposal Considerations.
  • HSC Chemistry.Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chemsrc.this compound | CAS#:312-67-4 | MSDS.
  • Temple University.Halogenated Solvents in Laboratories.
  • Braun Research Group.Halogenated Organic Liquids - Standard Operating Procedure.
  • PubChem.N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133.
  • Washington State University.Halogenated Solvents.
  • Apollo Scientific.N-Fluorobenzenesulfonimide.
  • PubChem.N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058.
  • Benchchem.this compound | 312-67-4.
  • Sigma-Aldrich.SAFETY DATA SHEET - N-Butylbenzenesulfonamide.
  • Thermo Fisher Scientific.SAFETY DATA SHEET - 4-n-Butylbenzenesulfonamide.
  • Cornell University EHS.7.2 Organic Solvents | Environment, Health and Safety.
  • Lanxess.Benzenesulfonamide, N-butyl-.
  • Fisher Scientific.SAFETY DATA SHEET - N-n-Butylbenzenesulfonamide.
  • Fisher Scientific.SAFETY DATA SHEET - N-Fluorobenzenesulfonimide.
  • Dartmouth College.Hazardous Waste Disposal Guide - Research Areas.
  • PubChem.N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241.
  • Tokyo Chemical Industry.N-Fluorobenzenesulfonimide | 133745-75-2.
  • National University of Singapore.Disposal of Waste Solvents.
  • Northwestern University.Hazardous Waste Disposal Guide - Research Safety.
  • PharmWaste Technologies, Inc.EPA Subpart P Regulations.
  • United States Environmental Protection Agency.Management of Hazardous Waste Pharmaceuticals.
  • PubMed.Synergism of environmental carcinogens and promoters on bladder cancer development initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine in F344 rats.
  • United States Environmental Protection Agency.EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
  • United States Environmental Protection Agency.A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • United States Environmental Protection Agency.Waste & Debris Fact Sheets | I-WASTE DST.
  • National Institutes of Health.Synergism of Environmental Carcinogens and Promoters on Bladder Cancer Development Initiated by N‐Butyl‐N‐(4‐hydroxybutyl)nitrosamine in F344 Rats - PMC.

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A Researcher's Guide to the Safe Handling of N-butyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling N-butyl-4-fluorobenzenesulfonamide, moving beyond a simple checklist to explain the rationale behind each critical safety measure. Our goal is to create a self-validating system of protocols that protects both the researcher and the integrity of the experiment.

This compound (CAS No. 312-67-4) is a sulfonamide compound whose handling requires a diligent and informed approach.[1] While extensive toxicological data is not available, the known hazards necessitate robust protective measures.[1] This guide is structured to provide immediate, actionable intelligence for laboratory professionals.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified as harmful and an irritant.[1] The primary routes of exposure and associated risks are outlined below.

Hazard ClassificationDescriptionPotential Consequences
Harmful The substance may cause harm if inhaled, swallowed, or in contact with skin.[1]Systemic effects may occur following exposure.
Skin Irritant Causes skin irritation upon contact.[2][3]Redness, inflammation, or rash.
Serious Eye Irritant Causes serious irritation to the eyes.[2][3]Pain, redness, and potential damage to eye tissue.
Respiratory Irritant May cause irritation to the respiratory tract if inhaled.[2][3]Coughing, shortness of breath, and discomfort.

This data is synthesized from available Safety Data Sheets (SDS). The absence of extensive toxicological studies necessitates treating the compound with a high degree of caution.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a matter of compliance; it is a scientifically-driven choice based on the specific hazards of the chemical. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.

Core PPE Requirements:

  • Engineering Controls (Primary Barrier): All handling of this compound must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control to minimize inhalation exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing, such as during bulk transfers or solution preparation. This is to protect against the substance's classification as a serious eye irritant.[2][3]

  • Hand Protection: Chemical-resistant gloves are required.[1] While specific breakthrough times for this compound are not published, nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. For prolonged handling or immersion, consult glove manufacturer compatibility charts. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[1] For tasks with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and laundered before reuse.[1]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required.[4] However, in the event of a spill or ventilation failure, an approved mask or respirator is necessary.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][5]

  • Ensure storage is segregated from incompatible materials, particularly strong oxidizing agents.[1][2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step 2: Handling and Use

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Pre-Use Check: Don all required PPE as detailed in Section 2.

  • Aliquotting/Weighing: If working with a solid, handle it carefully to avoid generating dust.[2] If it is a liquid, use appropriate tools (e.g., pipette, syringe) to transfer, avoiding splashes.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate the work surface.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.[1]

  • Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Spill Response Workflow:

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate assess Assess Spill Size & Location evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Contain the Spill (Use inert absorbent like sand or vermiculite) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Absorbed Material into a Labeled, Sealable Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Institutional Hazardous Waste Program decontaminate->dispose report Report the Incident to Lab Supervisor/EHS dispose->report end Response Complete report->end

Caption: Workflow for handling a chemical spill.

Disposal Plan:

All waste containing this compound, including contaminated consumables and absorbent materials, is considered hazardous waste.[6]

  • Do not dispose of this chemical down the drain.[1]

  • Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Handle uncleaned, empty containers as you would the product itself.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, ensuring compliance with all local, state, and national regulations.[1]

References

  • This compound | CAS#:312-67-4. Chemsrc. [Link]

  • N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. PubChem, National Center for Biotechnology Information. [Link]

  • N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram. CP Lab Safety. [Link]

  • SAFETY DATA SHEET - 4-n-Butylbenzenesulfonamide. Thermo Fisher Scientific. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.